molecular formula C30H52O3 B609532 Nephrin CAS No. 65136-96-1

Nephrin

カタログ番号: B609532
CAS番号: 65136-96-1
分子量: 460.74
InChIキー: VYLJAYXZTOTZRR-GQZYKZBKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nephrin, encoded by the NPHS1 gene, is an immunoglobulin superfamily transmembrane protein that serves as a critical structural and signaling component of the slit diaphragm in renal podocytes . As the core element of the glomerular filtration barrier, this compound forms a zipper-like meshwork with its extracellular domains that determines size selectivity and prevents proteinuria . Mutations in the NPHS1 gene are responsible for congenital nephrotic syndrome of the Finnish type, highlighting its essential role in maintaining glomerular integrity . Beyond its structural function, this compound acts as a signaling scaffold; tyrosine phosphorylation sites on its intracellular tail recruit signaling partners like Nck adaptor proteins to regulate actin cytoskeleton dynamics, podocyte cell adhesion, shape, and survival . Recent research has identified circulating autoantibodies targeting this compound in patients with podocytopathies, including minimal change disease and primary focal segmental glomerulosclerosis, revealing a novel autoimmune etiology for these conditions . Studies also indicate that this compound expression is downregulated in diabetic nephropathy, and urinary this compound may serve as an early biomarker of podocyte injury . Research applications for this compound reagents include investigating the pathogenesis of proteinuric kidney diseases, podocyte biology and cytoskeletal reorganization, slit diaphragm assembly and signaling dynamics, autoimmune mechanisms in podocytopathies, and the development of novel diagnostic biomarkers .

特性

CAS番号

65136-96-1

分子式

C30H52O3

分子量

460.74

IUPAC名

(3S,3aS,5aR,5bR,6R,7R,7aS,11aR,11bR,13aR,13bS)-3-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-6,7-diol

InChI

InChI=1S/C30H52O3/c1-25(2)14-9-15-28(6)21-11-10-20-27(5)16-12-18(26(3,4)33)19(27)13-17-29(20,7)30(21,8)24(32)22(31)23(25)28/h18-24,31-33H,9-17H2,1-8H3/t18-,19-,20+,21+,22+,23-,24-,27-,28+,29+,30-/m0/s1

InChIキー

VYLJAYXZTOTZRR-GQZYKZBKSA-N

SMILES

CC1(CCCC2(C1C(C(C3(C2CCC4C3(CCC5C4(CCC5C(C)(C)O)C)C)C)O)O)C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Nephrin

製品の起源

United States

Foundational & Exploratory

The Discovery of Nephrin: A Technical Chronicle of a Keystone in Kidney Filtration

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers and Drug Development Professionals

Abstract

The discovery of nephrin in 1998 marked a paradigm shift in our understanding of the molecular mechanics of the kidney's glomerular filtration barrier.[1] This technical guide provides an in-depth history of this pivotal discovery, tracing the journey from a rare genetic disorder to the identification and characterization of the NPHS1 gene and its protein product, this compound.[2][3] It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, a summary of key quantitative data, and visualizations of the critical biological pathways and discovery workflows. By dissecting the foundational experiments, this paper illuminates the structural and signaling roles of this compound, a protein now recognized as the central component of the podocyte slit diaphragm and a critical player in renal health and disease.[4][5]

Introduction: The Mystery of the Slit Diaphragm

The human kidney's glomerulus is a sophisticated filtration unit where blood is cleansed to form primary urine. This process is governed by the glomerular filtration barrier (GFB), a three-layered structure composed of fenestrated endothelial cells, the glomerular basement membrane (GBM), and the visceral epithelial cells known as podocytes.[2] Podocytes extend intricate, interdigitating foot processes that are connected by a unique cell-cell junction, the slit diaphragm (SD).[6] For decades, the molecular composition and functional significance of the SD remained a mystery, though it was hypothesized to be the ultimate size-selective barrier preventing proteins from leaking into the urine.[7][8] The breakthrough in understanding this critical structure came not from direct biochemical analysis, but from the investigation of a rare, inherited kidney disease.

The Clinical Catalyst: Congenital Nephrotic Syndrome of the Finnish Type (CNF)

Congenital Nephrotic Syndrome of the Finnish Type (CNF), now classified as NPHS1-related nephrotic syndrome, is a severe autosomal recessive disorder that manifests shortly after birth.[9][10] It is characterized by massive proteinuria (protein in the urine), leading to generalized edema and end-stage renal disease within the first few years of life.[10][11] Histological examination of kidneys from CNF patients revealed a characteristic effacement, or flattening, of the podocyte foot processes and a conspicuous absence of the slit diaphragm structure.[3][8] The high prevalence of this disease in the Finnish population provided a unique opportunity for genetic linkage studies, which successfully mapped the causative gene defect to a specific locus on chromosome 19q13.1.[3] This genetic clue was the critical first step that paved the way for the molecular identification of this compound.

Discovery_Workflow cluster_0 Clinical & Genetic Investigation cluster_1 Molecular Discovery cluster_2 Functional Characterization A Observation of CNF: Massive Proteinuria, Absent Slit Diaphragms B Genetic Linkage Analysis in Finnish Population A->B C Mapping Defect to Chromosome 19q13.1 B->C D Positional Cloning Strategy C->D E Identification of NPHS1 Gene Mutations D->E F Prediction of Novel Transmembrane Protein (this compound) E->F G Localization to Slit Diaphragm (Immunoelectron Microscopy) F->G H Confirmation as a Structural & Signaling Protein G->H Nephrin_Signaling cluster_membrane Slit Diaphragm / Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound pthis compound Phosphorylated This compound (pY) Podocin Podocin Podocin->this compound Interacts with & recruits to lipid rafts SFK Src Family Kinase (e.g., Fyn) SFK->this compound Phosphorylates Nck Nck Adaptor Proteins pthis compound->Nck Recruits CD2AP CD2AP pthis compound->CD2AP Recruits PI3K PI3K (p85) pthis compound->PI3K Recruits Actin Actin Cytoskeleton (Regulation & Remodeling) Nck->Actin Actin Polymerization CD2AP->Actin Links to Cytoskeleton Akt Akt (Survival) PI3K->Akt Activates Akt->Actin Cell Survival & Cytoskeletal Dynamics

References

Nephrin: A Linchpin of the Podocyte Slit Diaphragm - Structure, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nephrin, a transmembrane protein of the immunoglobulin superfamily, is the cornerstone of the podocyte slit diaphragm, a specialized cell-cell junction critical for glomerular filtration. Its intricate structure and multifaceted signaling functions are paramount in maintaining the integrity of the kidney's filtration barrier, and its dysfunction is a hallmark of proteinuric kidney diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's structure, its complex interaction network, and the signaling pathways it orchestrates within podocytes. We delve into the quantitative aspects of its interactions, detail key experimental protocols for its study, and present visual representations of its signaling cascades to facilitate a deeper understanding for researchers and professionals in drug development.

This compound Protein Structure

This compound is a single-pass transmembrane protein with a multi-domain architecture crucial for its function as both a structural scaffold and a signaling hub.

  • Extracellular Domain: The large N-terminal extracellular domain consists of eight immunoglobulin-like (Ig-like) domains and a single fibronectin type III (FNIII) domain. These domains are responsible for the homophilic and heterophilic interactions that form the zipper-like structure of the slit diaphragm, creating a porous filter.

  • Transmembrane Domain: A single alpha-helical transmembrane domain anchors this compound within the podocyte cell membrane.

  • Intracellular Domain: The C-terminal intracellular tail is relatively short but is a hotbed of signaling activity. It lacks intrinsic enzymatic function but contains multiple tyrosine residues that, upon phosphorylation, serve as docking sites for a plethora of signaling and adaptor proteins.

Quantitative Data on this compound Interactions

The function of this compound is dictated by a complex network of protein-protein interactions. While extensive qualitative data exists, quantitative data on binding affinities remains an active area of research. The following table summarizes available quantitative information.

Interacting PartnerDomain/Motif on this compoundBinding Affinity (Kd)Experimental MethodReference
This compound (homophilic) Extracellular Ig-like domainsHigh Affinity (Ca2+-dependent)Surface Plasmon Resonance
NEPH1 Extracellular Ig-like domainsNot explicitly quantifiedCo-immunoprecipitation
Podocin Intracellular C-terminusNot explicitly quantifiedYeast Two-Hybrid, Co-IP
CD2AP Intracellular domainLow stoichiometryGST pull-down
Nck Phosphorylated YDxV motifsNot explicitly quantifiedIn vitro binding assays
Fyn (SH2 domain) Phosphorylated tyrosinesEnhanced by phosphorylationIn vitro binding assays
PI3K (p85 subunit) Phosphorylated tyrosinesPhosphorylation-dependentIn vitro binding assays
PLC-γ1 Phosphorylated Tyr1193Not explicitly quantifiedCo-immunoprecipitation
MAGI1 (PDZ3 domain) C-terminal PDZ binding motifHigh AffinityIsothermal Titration Calorimetry
HGF Extracellular IgG domain 3High AffinitySurface Plasmon Resonance

This compound Function in Podocytes

This compound's primary role is to form and maintain the slit diaphragm, the final barrier to protein filtration in the glomerulus. Beyond this structural role, this compound is a critical signaling molecule that regulates podocyte morphology, actin cytoskeleton dynamics, cell survival, and cell polarity.

Slit Diaphragm Integrity

Homophilic interactions between the extracellular domains of this compound molecules on adjacent podocyte foot processes form the physical barrier of the slit diaphragm. This "zipper-like" structure is essential for preventing the passage of large proteins like albumin from the blood into the urine. Heterophilic interactions with other transmembrane proteins, such as NEPH1, further stabilize this structure.

Actin Cytoskeleton Regulation

A key function of this compound signaling is the dynamic regulation of the podocyte's complex actin cytoskeleton. This is crucial for maintaining the intricate architecture of the foot processes. Upon phosphorylation, this compound's intracellular tail recruits adaptor proteins, most notably Nck. Nck, in turn, recruits N-WASP and the Arp2/3 complex, leading to localized actin polymerization. This process is vital for the formation and maintenance of foot processes and for responding to cellular stress.

Intracellular Signaling Cascades

Phosphorylation of specific tyrosine residues on this compound's cytoplasmic tail initiates a cascade of intracellular signaling events. The Src family kinase Fyn is a primary kinase responsible for this phosphorylation.

  • PI3K/Akt Pathway: Phosphorylated this compound can recruit the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K), leading to the activation of Akt. The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism, and its activation by this compound is thought to protect podocytes from apoptosis.

  • PLC-γ1 Signaling: Phosphorylation of tyrosine 1193 creates a binding site for phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. This pathway is implicated in regulating ion channel activity and cytoskeletal dynamics.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound structure and function.

Co-Immunoprecipitation (Co-IP) for this compound Interaction Analysis

This protocol is designed to identify and validate in vivo interactions between this compound and its binding partners in cultured podocytes or glomerular lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Anti-nephrin antibody (for immunoprecipitation)

  • Antibody against the putative interacting protein (for immunoblotting)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • SDS-PAGE and Western blotting equipment and reagents

Procedure:

  • Cell Lysis: Lyse cultured podocytes or isolated glomeruli in ice-cold lysis buffer.

  • Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-nephrin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in elution buffer for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using an antibody against the protein of interest.

In Vitro this compound Phosphorylation Assay

This assay is used to determine if a specific kinase can directly phosphorylate the intracellular domain of this compound.

Materials:

  • Recombinant purified GST-tagged this compound intracellular domain (GST-Nephrin-ICD)

  • Active recombinant kinase (e.g., Fyn)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • [γ-³²P]ATP or cold ATP and anti-phosphotyrosine antibody

  • SDS-PAGE and autoradiography/Western blotting equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine GST-Nephrin-ICD, the active kinase, and kinase buffer.

  • Initiate Reaction: Add ATP (radiolabeled or cold) to initiate the phosphorylation reaction.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • If using [γ-³²P]ATP, separate the proteins by SDS-PAGE, dry the gel, and expose it to an X-ray film for autoradiography.

    • If using cold ATP, perform Western blotting with an anti-phosphotyrosine antibody to detect this compound phosphorylation.

Super-Resolution Microscopy (STED/SIM) of this compound in Podocytes

These advanced imaging techniques allow for the visualization of this compound localization and the fine structure of the slit diaphragm at a resolution beyond the diffraction limit of conventional light microscopy.

Materials:

  • Cultured podocytes on coverslips or kidney cryosections

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against this compound

  • Secondary antibody conjugated to a STED- or SIM-compatible fluorophore

  • Mounting medium

Procedure:

  • Fixation and Permeabilization: Fix the cells or tissue sections and then permeabilize them to allow antibody access.

  • Blocking: Block non-specific antibody binding sites with blocking buffer.

  • Antibody Incubation: Incubate with the primary anti-nephrin antibody, followed by incubation with the fluorescently labeled secondary antibody.

  • Mounting: Mount the coverslips or sections onto microscope slides using an appropriate mounting medium.

  • Imaging: Acquire images using a STED or SIM microscope, optimizing the laser power and acquisition settings to achieve super-resolution.

  • Image Analysis: Analyze the images to determine the precise localization of this compound and the morphology of the slit diaphragm.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying this compound.

Caption: Schematic of this compound Protein Domains.

Nephrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_pi3k PI3K/Akt Pathway cluster_nck Actin Regulation This compound This compound pthis compound Phosphorylated This compound Fyn Fyn (Src Kinase) Fyn->this compound Phosphorylates PI3K PI3K pthis compound->PI3K Recruits Nck Nck pthis compound->Nck Recruits Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival NWASP N-WASP Nck->NWASP Activates Arp23 Arp2/3 NWASP->Arp23 Activates Actin Actin Polymerization Arp23->Actin

Caption: Key this compound Signaling Pathways in Podocytes.

Experimental_Workflow start Hypothesis: Protein X interacts with this compound co_ip Co-Immunoprecipitation (in vivo validation) start->co_ip gst_pull GST Pull-down (in vitro validation) start->gst_pull mass_spec Mass Spectrometry (Identify interaction partners) co_ip->mass_spec microscopy Super-Resolution Microscopy (Co-localization) co_ip->microscopy conclusion Conclusion: Validate/Refute Interaction gst_pull->conclusion mass_spec->conclusion microscopy->conclusion

Caption: Workflow for Investigating this compound Interactions.

Conclusion and Future Directions

This compound stands as a central player in podocyte biology and a critical determinant of glomerular filtration. Its structural integrity and signaling capacity are essential for kidney health. A thorough understanding of its complex interactions and the signaling networks it governs is crucial for the development of novel therapeutic strategies for proteinuric kidney diseases. Future research should focus on elucidating the precise stoichiometry and dynamics of the this compound interactome, further quantifying the binding affinities of its key interactions, and exploring the therapeutic potential of modulating this compound phosphorylation and its downstream signaling pathways. The advanced experimental techniques outlined in this guide will be instrumental in these future endeavors, paving the way for targeted therapies to preserve and restore podocyte function.

The Gatekeeper of Glomerular Filtration: An In-depth Technical Guide to the Role of Nephrin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical overview of nephrin, a critical protein in the glomerular filtration barrier (GFB). It is intended for researchers, scientists, and drug development professionals engaged in the study of renal physiology and pathology. This document details this compound's structure, its intricate signaling functions, and its central role in maintaining the integrity of the slit diaphragm. Furthermore, it presents quantitative data on this compound expression and function, detailed experimental protocols for its study, and visual representations of its associated signaling pathways.

Introduction: this compound as the Keystone of the Slit Diaphragm

The glomerular filtration barrier is a highly specialized structure within the kidney responsible for filtering blood and preventing the loss of essential proteins into the urine. This barrier is composed of three layers: the fenestrated endothelium, the glomerular basement membrane (GBM), and the podocyte foot processes.[1][2] Interposed between adjacent podocyte foot processes is a unique cell-cell junction known as the slit diaphragm (SD), which acts as the final and size-selective barrier to protein passage.[1][3] At the heart of the slit diaphragm lies this compound, a transmembrane protein of the immunoglobulin superfamily that is indispensable for the formation and maintenance of this crucial structure.[4][5]

Discovered through genetic studies of congenital nephrotic syndrome of the Finnish type (NPHS1), mutations in the NPHS1 gene, which encodes this compound, lead to massive proteinuria and renal failure, highlighting its non-redundant role in kidney function.[6][7][8] Beyond its structural role, this compound is a dynamic signaling hub, orchestrating a complex network of intracellular pathways that regulate podocyte actin dynamics, cell survival, and morphology.[1][3][9] Understanding the multifaceted role of this compound is paramount for developing targeted therapies for a range of proteinuric kidney diseases.

Structure and Molecular Interactions of this compound

This compound is a single-pass transmembrane protein with a large extracellular domain, a single transmembrane helix, and a shorter intracellular tail.[1] The extracellular domain consists of eight immunoglobulin-like (Ig-like) domains and a fibronectin type III-like domain.[1][4] These domains mediate homophilic and heterophilic interactions between this compound molecules on adjacent podocytes, forming the zipper-like architecture of the slit diaphragm.[5] This intricate meshwork of interacting this compound molecules is thought to form the pores that restrict the passage of albumin and other large proteins.[2][10]

The intracellular domain of this compound, though short, is a critical signaling platform. It contains several conserved tyrosine residues that, upon phosphorylation by Src family kinases such as Fyn, recruit a host of adaptor and effector proteins.[1] Key interacting partners include:

  • Podocin: A hairpin-like membrane protein that localizes to lipid rafts and is crucial for the proper assembly and localization of the slit diaphragm complex.[5] Podocin interacts with the C-terminal tail of this compound and is thought to organize the signaling microdomains of the slit diaphragm.

  • CD2AP (CD2-associated protein): An adaptor protein that links this compound to the actin cytoskeleton and is involved in regulating podocyte morphology and survival.[2]

  • Neph1: Another Ig-superfamily protein that forms heterophilic interactions with this compound in the slit diaphragm and is also essential for its integrity.[11][12][13]

  • Nck1/2: Adaptor proteins that bind to phosphorylated tyrosine residues on this compound and recruit actin polymerization machinery, thereby linking this compound signaling to cytoskeletal dynamics.[14][15]

  • MAGI1: A scaffolding protein that binds to the PDZ-binding motif at the C-terminus of this compound, contributing to the assembly of the slit diaphragm protein complex.[10]

These interactions are not static but are dynamically regulated to maintain the integrity of the glomerular filtration barrier in response to physiological cues and pathological insults.

Quantitative Data on this compound and Glomerular Filtration

The following tables summarize key quantitative data related to this compound function and the glomerular filtration barrier, providing a basis for comparison in experimental studies.

Table 1: Phenotypic Characteristics of this compound Knockout Mouse Models

ParameterWild-Type MiceThis compound Knockout (Nphs1-/-) MiceReference(s)
Median Survival > 50 days18 days (conditional knockout)[15][16]
Albuminuria Absent or minimalMassive proteinuria[17][18]
Foot Process Density ~2.0 FP/µm~1.0 FP/µm[15][16]
Filtration Slit Density ~4.36 µm/µm²~2.64 µm/µm²[15][16]
Serum Albumin NormalSignificantly reduced[15][16]
Blood Urea Nitrogen (BUN) NormalSignificantly elevated[15][16]

Table 2: Slit Diaphragm Pore Dimensions

ParameterDimensionMethodReference(s)
Slit Width 30-40 nmElectron Tomography[2][10]
Pore Radius (Normal) Average of 12.1 nmScanning Electron Microscopy[3][6]
Rectangular Apertures (Model) 4 x 14 nmTransmission Electron Microscopy[6]

Table 3: this compound Expression in Disease Models

Disease ModelChange in this compound mRNA ExpressionChange in this compound Protein ExpressionReference(s)
Puromycin Aminonucleoside Nephrosis (PAN) 40% decrease at day 3, 80% decrease at day 10Paralleled mRNA decrease, dislocation from slit diaphragm[19]
Diabetic Nephropathy (streptozotocin-induced) Reduced in late proteinuric phase (45% vs. control)Reduced, particularly in hypertrophied glomeruli[4][13][20]
Human Diabetic Nephropathy -62-69% reduction in staining intensity[21]
Focal Segmental Glomerulosclerosis (FSGS) - Human Significantly lower mRNA levelsMost disrupted staining pattern[7]
Membranous Nephropathy (MN) - Human Significantly lower mRNA levelsAltered staining pattern[7]
Minimal Change Disease (MCD) - Human No significant difference in mRNAFinely granular staining pattern[7]

This compound Signaling Pathways

This compound is a central player in several signaling pathways that are crucial for podocyte function. Upon engagement of its extracellular domain or in response to various stimuli, the intracellular tail of this compound becomes tyrosine phosphorylated, initiating a cascade of downstream events.

Actin Cytoskeleton Regulation

One of the most critical functions of this compound signaling is the regulation of the actin cytoskeleton, which is essential for maintaining the intricate architecture of podocyte foot processes.

Nephrin_Actin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound pthis compound Phospho-Nephrin (Y-P) Fyn Fyn (Src Kinase) Fyn->this compound Phosphorylates Nck Nck1/2 pthis compound->Nck Recruits N_WASP N-WASP Nck->N_WASP Binds Arp2_3 Arp2/3 Complex N_WASP->Arp2_3 Activates Actin Actin Polymerization Arp2_3->Actin Initiates

Caption: this compound-mediated actin polymerization pathway.

Cell Survival and Anti-Apoptosis

This compound signaling also plays a vital role in promoting podocyte survival and protecting against apoptosis, which is a key factor in the progression of glomerular diseases.

Nephrin_Survival_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound pthis compound Phospho-Nephrin (Y-P) Fyn Fyn (Src Kinase) Fyn->this compound Phosphorylates PI3K PI3-Kinase (p85) pthis compound->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt/PKB PIP3->Akt Recruits & Activates pAkt Phospho-Akt Apoptosis Inhibition of Apoptosis pAkt->Apoptosis

Caption: this compound-PI3K-Akt cell survival pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound and the glomerular filtration barrier.

Immunofluorescence Staining of this compound in Kidney Sections

This protocol details the visualization of this compound localization within the glomeruli of kidney tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded kidney sections (4-5 µm)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval solution (e.g., 10 mM sodium citrate (B86180), pH 6.0)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibody: anti-nephrin antibody (species-specific)

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.[22]

    • Rehydrate sections by sequential immersion in 100%, 95%, and 70% ethanol for 5 minutes each, followed by a final wash in deionized water.[22]

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval solution and heat in a microwave or water bath according to manufacturer's instructions (e.g., microwave twice for 3 minutes each).[22]

    • Allow slides to cool to room temperature.

  • Permeabilization and Blocking:

    • Wash slides twice with PBS for 5 minutes each.

    • Permeabilize sections with 0.1% Triton X-100 in PBS for 5-10 minutes.[22]

    • Wash slides twice with PBS for 5 minutes each.

    • Block non-specific binding by incubating sections with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate sections with the primary anti-nephrin antibody diluted in blocking buffer overnight at 4°C.

    • The following day, wash slides three times with PBS for 5 minutes each.

    • Incubate sections with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash slides three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes to stain nuclei.

    • Wash slides twice with PBS.

    • Mount coverslips using an appropriate mounting medium.

  • Imaging:

    • Visualize sections using a fluorescence or confocal microscope. This compound should appear in a linear or finely granular pattern along the glomerular capillary loops.[7][23][24]

IF_Workflow start Paraffin-embedded Kidney Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking Permeabilization & Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-nephrin) blocking->primary_ab secondary_ab Secondary Antibody (fluorescent) primary_ab->secondary_ab mount Counterstain (DAPI) & Mount secondary_ab->mount image Fluorescence Microscopy mount->image

Caption: Workflow for this compound immunofluorescence staining.

Co-Immunoprecipitation (Co-IP) of this compound and Interacting Proteins

This protocol describes the isolation of this compound and its binding partners from cell or tissue lysates.

Materials:

  • Cultured podocytes or isolated glomeruli

  • Ice-cold PBS

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[19]

  • Primary antibody for immunoprecipitation (e.g., anti-nephrin)

  • Control IgG of the same isotype

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE gels, transfer apparatus, and western blotting reagents

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.[19]

    • Lyse cells in Co-IP lysis buffer on ice for 30 minutes with gentle agitation.[19]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[25]

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended):

    • Add control IgG and protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation.[26]

    • Pellet the beads by centrifugation and discard the pellet to remove non-specifically binding proteins.[26]

  • Immunoprecipitation:

    • Add the primary anti-nephrin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.[20]

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the antibody-antigen complexes.[20]

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.[27]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by resuspending in SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform western blotting with antibodies against this compound and putative interacting proteins.

In Vitro this compound Phosphorylation Assay

This assay measures the phosphorylation of the this compound cytoplasmic domain by a specific kinase.

Materials:

  • Purified recombinant GST-tagged this compound cytoplasmic domain (GST-Nephrin-CD)

  • Active recombinant kinase (e.g., Fyn)

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5 mM MnCl₂, 100 mM NaCl)[28]

  • [γ-³²P]ATP or cold ATP

  • SDS-PAGE gels and autoradiography film (for radioactive assay) or anti-phosphotyrosine antibody (for non-radioactive assay)

Procedure:

  • Set up the kinase reaction by combining GST-Nephrin-CD, active kinase, and kinase buffer in a microcentrifuge tube.

  • Initiate the reaction by adding [γ-³²P]ATP or cold ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • For radioactive assay: Dry the gel and expose it to autoradiography film to visualize the phosphorylated GST-Nephrin-CD.

  • For non-radioactive assay: Transfer the proteins to a membrane and perform a western blot using an anti-phosphotyrosine antibody to detect phosphorylated this compound.[29][30]

Assessment of Glomerular Permeability in Mice

This protocol provides a method to measure the permeability of the glomerular filtration barrier in a mouse model.

Materials:

  • Anesthetized mouse

  • FITC-labeled tracer (e.g., FITC-polysucrose 70)[1]

  • Catheter for jugular vein cannulation

  • Urine collection apparatus (e.g., metabolic cage or bladder catheter)[11]

  • Fluorometer or plate reader

  • Creatinine (B1669602) assay kit

Procedure:

  • Anesthetize the mouse and place it on a heating pad to maintain body temperature.

  • Cannulate the jugular vein for intravenous infusion of the tracer.[14]

  • Collect a baseline urine sample.

  • Administer a bolus of the FITC-labeled tracer via the jugular vein catheter, followed by a constant infusion.[1][14]

  • Collect urine samples at timed intervals.

  • At the end of the experiment, collect a blood sample to measure the plasma concentration of the tracer.

  • Measure the fluorescence intensity of the urine and plasma samples using a fluorometer.[1]

  • Measure the creatinine concentration in the urine samples to normalize for urine flow rate.[11]

  • Calculate the glomerular sieving coefficient (GSC) for the tracer as the ratio of its concentration in the urine to that in the plasma. An increased GSC indicates increased glomerular permeability.

Transmission Electron Microscopy (TEM) of Podocyte Foot Processes

This protocol outlines the preparation of kidney tissue for high-resolution imaging of the slit diaphragm and podocyte ultrastructure.

Materials:

  • Anesthetized mouse

  • Perfusion fixative (e.g., 2.5-3% glutaraldehyde (B144438) in 0.1 M cacodylate or phosphate (B84403) buffer)[31]

  • Buffer for rinsing (e.g., 0.1 M cacodylate or phosphate buffer)

  • Post-fixative (e.g., 1% osmium tetroxide)[31]

  • Ethanol series for dehydration (e.g., 70%, 90%, 100%)[31]

  • Propylene (B89431) oxide (or equivalent transitional solvent)

  • Epoxy resin for embedding

  • Uranyl acetate (B1210297) and lead citrate for staining

  • Transmission electron microscope

Procedure:

  • Perfusion Fixation:

    • Perfuse the mouse through the heart with buffer to clear the blood, followed by perfusion with the fixative.

    • Excise the kidneys and cut small pieces of the cortex (approx. 1 mm³).

    • Continue fixation by immersion in the same fixative for at least 2 hours at 4°C.[31]

  • Processing:

    • Rinse the tissue blocks in buffer.

    • Post-fix in 1% osmium tetroxide for 1 hour.[31]

    • Rinse in buffer and then dehydrate through a graded series of ethanol.[31]

    • Infiltrate with propylene oxide and then with a mixture of propylene oxide and epoxy resin.

  • Embedding and Sectioning:

    • Embed the tissue blocks in pure epoxy resin and polymerize in an oven.

    • Cut ultrathin sections (60-80 nm) using an ultramicrotome and collect them on copper grids.

  • Staining and Imaging:

    • Stain the sections with uranyl acetate and lead citrate to enhance contrast.

    • Examine the sections using a transmission electron microscope to visualize the podocyte foot processes, slit diaphragms, and glomerular basement membrane.[8][32][33]

Conclusion and Future Directions

This compound stands as a cornerstone of the glomerular filtration barrier, with its structural and signaling roles being inextricably linked to renal health. This technical guide has provided an in-depth look at the multifaceted nature of this compound, from its molecular interactions and signaling cascades to the quantitative effects of its dysfunction and the experimental methodologies used for its investigation.

For researchers and drug development professionals, a deep understanding of this compound biology is essential for devising novel therapeutic strategies. Future research will likely focus on:

  • Modulating this compound Signaling: Developing small molecules or biologics that can specifically target and modulate this compound phosphorylation and its downstream signaling pathways to preserve or restore slit diaphragm integrity.

  • Targeting this compound Expression: Investigating approaches to enhance or stabilize this compound expression in the context of diseases where its levels are reduced.

  • High-Resolution Structural Studies: Further elucidating the precise three-dimensional architecture of the slit diaphragm and how this compound interactions contribute to its filtration properties.

  • Advanced In Vitro Models: Utilizing glomerulus-on-a-chip and organoid technologies to screen for drugs that can protect or repair the this compound-dependent filtration barrier in a more physiologically relevant context.

By continuing to unravel the complexities of this compound's role in the glomerular filtration barrier, the scientific community can pave the way for innovative treatments for a wide spectrum of proteinuric kidney diseases.

References

NPHS1 Gene Mutations and Congenital Nephrotic Syndrome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital nephrotic syndrome (CNS) is a severe kidney disorder characterized by massive proteinuria manifesting within the first three months of life.[1] A primary cause of CNS, particularly the Finnish type (CNF), is mutations in the NPHS1 gene, which encodes the crucial slit diaphragm protein, nephrin.[2][3] this compound is a transmembrane protein that forms a key structural and signaling hub within the glomerular podocytes, specialized epithelial cells that are essential for the integrity of the kidney's filtration barrier.[4][5] Dysfunctional or absent this compound leads to a breakdown of this barrier, resulting in significant protein loss and progression to end-stage renal disease (ESRD), often in early childhood.[6] This technical guide provides an in-depth overview of the current understanding of NPHS1 mutations and their role in CNS. It summarizes quantitative data on mutation prevalence and genotype-phenotype correlations, details key experimental protocols for studying NPHS1 and this compound, and visualizes the complex signaling pathways in which this compound is involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of nephrotic syndrome and the development of novel therapeutic strategies.

Introduction to NPHS1 and Congenital Nephrotic Syndrome

The NPHS1 gene, located on chromosome 19q13.1, encodes this compound, a 1241-amino acid transmembrane protein belonging to the immunoglobulin superfamily.[1][6] this compound is a central component of the slit diaphragm, a specialized cell-cell junction between the foot processes of glomerular podocytes.[1] This intricate structure is critical for the selective filtration of blood, preventing the passage of large molecules like albumin into the urine.[4]

Mutations in NPHS1 disrupt the formation and function of the slit diaphragm, leading to the clinical manifestations of congenital nephrotic syndrome.[1] CNS is defined by the onset of nephrotic syndrome within the first 90 days of life and is characterized by heavy proteinuria, hypoalbuminemia, hyperlipidemia, and severe edema.[1][7] The Finnish type of CNS is almost exclusively caused by NPHS1 mutations, with two specific mutations, Fin-major (L41fsX90) and Fin-minor (R1109X), accounting for the vast majority of cases in this population.[3] However, over 250 different NPHS1 mutations have been identified worldwide in individuals with CNS from diverse ethnic backgrounds.[3][8]

Quantitative Data on NPHS1 Mutations and Clinical Correlations

The prevalence of NPHS1 mutations varies among different cohorts of pediatric patients with nephrotic syndrome. Understanding these frequencies and the associated clinical outcomes is crucial for diagnostics and prognostics.

Parameter Value Patient Cohort Citation
Pooled Proportion of NPHS1 Mutations 15% (95% CI: 0.09–0.24)Pediatric patients with CNS and Steroid-Resistant Nephrotic Syndrome (SRNS) from 33 studies (n=2123)[9][10]
NPHS1 Mutation Rate in CNS ~40-58%Worldwide cohorts of patients with CNS[1][2]
NPHS1 Mutation Rate in PodoNet Registry 12.6%Patients with SRNS and CNS[9]
Pooled Proportion of Patients Developing ESRF 47% (95% CI: 0.34–0.61)Pediatric patients with NPHS mutations (from 18 studies)[9][10]

Table 1: Prevalence of NPHS1 Mutations and Progression to End-Stage Renal Failure (ESRF). This table summarizes the reported frequencies of NPHS1 mutations in large patient cohorts and the overall risk of progression to ESRF for patients with NPHS gene mutations.

Genotype Phenotype/Clinical Correlation Citation
Two Truncating Mutations Earlier onset of nephrotic syndrome and worse renal outcomes compared to NPHS2 mutations. Median age of onset is approximately 2.0 days.[11][12]
One Missense + One Truncating Mutation Median age of onset is approximately 1.5 days.[11]
Two Missense Mutations Milder clinical course in some cases, with a median age of onset around 1.0 day.[11][12]
Mutations in the Cytoplasmic Tail Can be associated with a milder phenotype.[12]
Fin-major (L41fsX90) Responsible for approximately 78% of Finnish CNS cases; results in a truncated, non-functional protein.[3]
Fin-minor (R1109X) Accounts for about 16% of Finnish CNS cases; leads to a truncated protein.[3][5]
Compound Heterozygous Mutations The major variation pattern in Chinese patients with NPHS1-related nephrotic syndrome.[6]

Table 2: Genotype-Phenotype Correlations in NPHS1-Mediated Congenital Nephrotic Syndrome. This table highlights the relationship between the type of NPHS1 mutation and the resulting clinical presentation.

This compound Signaling Pathways

This compound is not merely a structural protein; it is a critical signaling scaffold that regulates podocyte function, including actin cytoskeleton dynamics, cell survival, and cell polarity.[4][5] Upon phosphorylation by Src family kinases like Fyn, this compound's intracellular domain recruits a variety of signaling molecules.[13][14]

Nephrin_Signaling_Pathway This compound This compound (NPHS1) Transmembrane Protein Podocin Podocin (NPHS2) This compound->Podocin interacts with CD2AP CD2AP This compound->CD2AP interacts with Phosphorylation Tyrosine Phosphorylation IQGAP1 IQGAP1 This compound->IQGAP1 interacts with PI3K PI3K (p85) CD2AP->PI3K recruits Fyn Fyn (Src Kinase) Fyn->this compound phosphorylates Phosphorylation->PI3K recruits NCK NCK1/2 Phosphorylation->NCK recruits AKT AKT PI3K->AKT activates CellSurvival Cell Survival (Anti-apoptosis) AKT->CellSurvival promotes Actin Actin Cytoskeleton Remodeling NWASP N-WASP NCK->NWASP activates Arp23 Arp2/3 Complex NWASP->Arp23 activates Arp23->Actin promotes IQGAP1->Actin regulates Sanger_Sequencing_Workflow Start Patient Sample (Blood) DNA_Isolation Genomic DNA Isolation Start->DNA_Isolation PCR PCR Amplification of NPHS1 Exons DNA_Isolation->PCR PCR_Cleanup PCR Product Purification PCR->PCR_Cleanup Cycle_Seq Cycle Sequencing (Dideoxy Chain Termination) PCR_Cleanup->Cycle_Seq Seq_Cleanup Sequencing Product Purification Cycle_Seq->Seq_Cleanup Capillary_Elec Capillary Electrophoresis Seq_Cleanup->Capillary_Elec Data_Analysis Data Analysis & Mutation Identification Capillary_Elec->Data_Analysis End Report Data_Analysis->End

References

The Nephrin Signaling Pathway: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Signaling Nexus in Kidney Podocytes

This technical guide provides a comprehensive overview of the nephrin signaling pathway in kidney podocytes, tailored for researchers, scientists, and drug development professionals. This compound, a transmembrane protein of the immunoglobulin superfamily, is a critical component of the slit diaphragm, the specialized cell-cell junction between podocyte foot processes. Beyond its structural role, this compound acts as a central signaling hub, orchestrating a complex network of intracellular pathways that are essential for maintaining the integrity of the glomerular filtration barrier, regulating podocyte morphology, and ensuring cell survival. Dysregulation of this compound signaling is a key pathogenic event in a variety of kidney diseases, making it a prime target for therapeutic intervention.

This guide details the core components of the this compound signaling cascade, its downstream effectors, and its regulation. We present quantitative data in structured tables for easy comparison, provide detailed methodologies for key experiments, and include visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical biological system.

Core Signaling Pathways

This compound signaling is initiated by the phosphorylation of tyrosine residues in its intracellular domain, primarily by Src family kinases such as Fyn. This phosphorylation creates docking sites for a variety of adaptor proteins and enzymes, triggering multiple downstream signaling cascades.

The Nck/N-WASP Pathway and Actin Cytoskeleton Regulation

Upon phosphorylation of specific tyrosine residues (Y1176, Y1193, and Y1217 in human this compound), the adaptor protein Nck binds to this compound's cytoplasmic tail.[1] This interaction is crucial for linking this compound to the actin cytoskeleton. Nck, through its SH3 domains, recruits N-WASP (Neural Wiskott-Aldrich syndrome protein), which in turn activates the Arp2/3 complex to promote actin polymerization.[1] This localized actin assembly is essential for the formation and maintenance of podocyte foot processes and the slit diaphragm.[2]

The PI3K/Akt Pathway and Cell Survival

Phosphorylation of another set of tyrosine residues (Y1114 and Y1138/9) on this compound leads to the recruitment of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[3][4] This interaction activates the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival, inhibiting apoptosis, and regulating cell growth and metabolism.[4][5] In podocytes, the this compound-mediated activation of Akt is crucial for protection against anoikis (detachment-induced apoptosis) and for maintaining podocyte health under stress.[3]

The PLC-γ1 Pathway and Calcium Signaling

This compound phosphorylation at tyrosine 1204 (in rat this compound) creates a binding site for Phospholipase C-gamma 1 (PLC-γ1).[6] The recruitment and subsequent activation of PLC-γ1 at the slit diaphragm leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[6] This calcium signaling plays a role in various cellular processes, including the regulation of ion channels like TRPC6 and modulation of the actin cytoskeleton.[7]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound signaling pathway, providing a comparative overview of protein-protein interactions, phosphorylation events, and downstream signaling outcomes.

Interaction Interacting Proteins Binding Affinity (Kd) Key Residues/Domains Experimental Method
Homophilic InteractionThis compound - this compoundHigh Affinity (Ca2+-dependent increase)Extracellular Ig-like domainsSurface Plasmon Resonance
Heterophilic InteractionThis compound - HGF20-fold higher than Neph1-HGFIgG domain 3 of this compoundSurface Plasmon Resonance
Adaptor Protein BindingThis compound - MAGI1-PDZ3Not specifiedThis compound C-terminal PDZ-binding motifIsothermal Titration Calorimetry (ITC)
Adaptor Protein BindingThis compound - NckNot specifiedPhosphorylated YDxV motifs (Y1176, Y1193, Y1217)Co-immunoprecipitation, GST pull-down
Adaptor Protein BindingThis compound - CD2APExtremely low stoichiometry in one studyC-terminal domain of this compound, third SH3 domain of CD2APCo-immunoprecipitation, GST pull-down
Scaffolding Protein BindingThis compound - PodocinHigh-affinity binding requires larger parts of the C-terminal cytoplasmic tail of podocinC-terminus of this compound, PHB domain of PodocinCo-immunoprecipitation, Yeast Two-Hybrid
Enzyme RecruitmentThis compound - p85 (PI3K)Phosphorylation-dependentPhosphorylated Y1114, Y1138/9Co-immunoprecipitation
Enzyme RecruitmentThis compound - PLC-γ1Phosphorylation-dependentPhosphorylated Y1204 (rat)GST pull-down
Signaling Event Stimulus Fold Change Key Molecules Involved Experimental System
This compound PhosphorylationAntibody-mediated clusteringMaximum at 2 min, then gradual declineFyn (Src Family Kinase)COS-7 cells
Akt PhosphorylationThis compound overexpressionStrong increasePI3K, Podocin, CD2APHEK 293T cells, Podocytes
PLC-γ1 PhosphorylationThis compound clusteringSignificant increase at Tyr-783Fyn, this compound Tyr-1204HEK293T cells
This compound EndocytosisContinuous turnover50% recovery in ~7 min (FRAP)Dynamin, Clathrin, FlotillinDrosophila nephrocytes
This compound EndocytosisAntibody-induced72.1 ± 8.9% internalized within 5 minaPKCλIsolated rat glomeruli

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and processes within the this compound signaling pathway, the following diagrams have been generated using the Graphviz DOT language.

Nephrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm cluster_Nck cluster_PI3K cluster_PLC This compound This compound Fyn Fyn (Src Kinase) This compound->Fyn Interaction pY Phosphorylated Tyrosine Residues This compound->pY Podocin Podocin Podocin->this compound Stabilization CD2AP CD2AP CD2AP->this compound Interaction Stimulus Stimulus (e.g., Homophilic binding) Stimulus->this compound Clustering Fyn->this compound Phosphorylation Nck Nck pY->Nck Recruitment PI3K PI3K (p85) pY->PI3K Recruitment PLCg1 PLC-γ1 pY->PLCg1 Recruitment NWASP N-WASP Nck->NWASP Arp23 Arp2/3 NWASP->Arp23 Actin Actin Polymerization Arp23->Actin PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival IP3 IP3 PLCg1->IP3 Ca2 [Ca2+]i ↑ IP3->Ca2

Caption: Overview of the core this compound signaling pathways in podocytes.

Co_IP_Workflow start Start: Podocyte Cell Lysate preclear Pre-clear lysate with beads start->preclear incubation Incubate with primary antibody (e.g., anti-Nephrin) preclear->incubation beads Add Protein A/G beads incubation->beads capture Capture immune complexes beads->capture wash Wash beads to remove non-specific binding capture->wash elution Elute protein complexes wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis end End: Identify interacting proteins analysis->end

Caption: A typical experimental workflow for co-immunoprecipitation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound signaling pathway.

Podocyte Culture and Differentiation

Objective: To obtain a viable and differentiated culture of podocytes for in vitro studies.

Protocol:

  • Coating of Culture Plates: Coat culture plates or flasks with Type I collagen.

  • Seeding: Seed conditionally immortalized mouse or human podocytes at a density of 1 x 10^4 cells/cm^2.

  • Proliferation (Permissive Conditions): Culture cells at 33°C in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Interferon-γ (IFN-γ) to promote proliferation.

  • Differentiation (Non-permissive Conditions): To induce differentiation, transfer the cells to 37°C and culture in medium without IFN-γ.

  • Maturation: Continue culture for 10-14 days to allow for the development of a mature, differentiated phenotype, characterized by the expression of podocyte-specific markers like synaptopodin and the formation of arborized processes.

Co-immunoprecipitation (Co-IP) for this compound Interaction

Objective: To identify proteins that interact with this compound within a cellular context.

Protocol:

  • Cell Lysis: Lyse differentiated podocytes in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific for this compound overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G agarose beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

In Vitro Kinase Assay for this compound Phosphorylation

Objective: To determine if a specific kinase (e.g., Fyn) can directly phosphorylate this compound.

Protocol:

  • Protein Purification: Purify recombinant GST-tagged this compound cytoplasmic domain and the active form of the kinase of interest (e.g., Fyn).

  • Kinase Reaction: In a microcentrifuge tube, combine the purified this compound fragment, the active kinase, and a kinase buffer containing ATP and MgCl2. For radioactive assays, include [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Radioactive Detection: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and visualize the phosphorylated this compound fragment by autoradiography.

    • Western Blotting: Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a phospho-tyrosine specific antibody to detect phosphorylated this compound.

Conclusion and Future Directions

The this compound signaling pathway is a complex and tightly regulated system that is fundamental to podocyte biology and the integrity of the glomerular filtration barrier. This guide has provided a detailed overview of the core components and downstream effectors of this pathway, supported by quantitative data and experimental protocols. A thorough understanding of these molecular mechanisms is critical for identifying novel therapeutic targets for the treatment of kidney diseases characterized by podocyte injury and proteinuria.

Future research should focus on further elucidating the intricate crosstalk between the different branches of the this compound signaling pathway, understanding how these signals are integrated in response to various physiological and pathological stimuli, and exploring the potential of targeting specific nodes within this network for therapeutic benefit. The continued development and application of advanced techniques, such as super-resolution microscopy and quantitative mass spectrometry, will be instrumental in unraveling the remaining complexities of this compound signaling and translating this knowledge into clinical applications.

References

Expression of Nephrin During Kidney Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin, a 180-kDa transmembrane protein of the immunoglobulin superfamily encoded by the NPHS1 gene, is a critical structural and signaling component of the podocyte slit diaphragm (SD). The SD is a specialized cell-cell junction between the interdigitating foot processes of glomerular podocytes, forming the final barrier to plasma filtration in the kidney. Given its essential role, the precise temporal and spatial expression of this compound during kidney development is a key area of investigation for understanding normal nephrogenesis and the pathophysiology of glomerular diseases. This guide provides a comprehensive overview of this compound expression, its regulatory pathways, and the experimental methodologies used for its study.

Chapter 1: this compound Expression During Kidney Morphogenesis

The development of the mammalian kidney is a sequential process involving the formation of three structures: the pronephros, mesonephros, and the permanent metanephros.[1] Nephrogenesis within the metanephros proceeds through distinct morphological stages: the renal vesicle, S-shaped body, capillary loop stage, and finally, the mature glomerulus.[2][3]

The expression of this compound is tightly regulated and serves as a key marker for podocyte differentiation.

  • Renal Vesicle & Early S-Shaped Body: At the earliest stages of nephron formation, this compound expression is absent.[4] Podocyte precursors exist as columnar epithelial cells with apical tight junctions.

  • Late S-Shaped Body: The initial expression of this compound is detected at the late S-shaped body stage.[4] In human fetal kidneys (approximately 13-23 weeks of gestation), this compound mRNA is localized to the developing podocytes adjacent to the nascent vascular cleft.[4] Faint protein expression can also be observed at this stage.

  • Capillary Loop Stage: As the glomerulus develops and capillaries invaginate the S-shaped body, this compound expression significantly increases.[4] The protein begins to localize at the basal margins and between developing podocytes, where it is essential for the formation of ladder-like junctional structures that precede the mature slit diaphragm.[4]

  • Mature Glomerulus: In the fully formed glomerulus, this compound protein is concentrated at the slit diaphragm, where it forms a zipper-like structure that is fundamental to the integrity of the glomerular filtration barrier.[5]

This developmental timeline highlights that this compound expression is a relatively late event in podocyte differentiation, coinciding with the structural maturation of the glomerulus.

Chapter 2: Quantitative Analysis of this compound Expression

Quantitative data underscores the dynamic regulation of this compound during development and in disease.

Table 1: Postnatal this compound Expression in Mouse Kidney This table summarizes the semi-quantitative analysis of this compound protein levels in the renal cortex of mice from postnatal day 1 (P1) to day 49 (P49), demonstrating a progressive increase as the kidney matures.

Postnatal DayRelative this compound Protein Level (Western Blot)Relative this compound Fluorescence Intensity
P1BaselineLow
P5Increased-
P7IncreasedModerate
P14Further Increased-
P28HighHigh
P49 (Adult)Highest LevelHighest Level
Data adapted from a study by Lin, et al., showing a significant increase in this compound expression from P1 to adulthood.[6]

Chapter 3: Regulatory Signaling Pathways

The expression and function of this compound are controlled by a complex network of signaling pathways and transcription factors. Understanding these pathways is crucial for developing therapeutic strategies for glomerular diseases.

Transcriptional Regulation

Several transcription factors are known to directly bind the NPHS1 promoter to drive its expression in podocytes.

  • Wilms' Tumor 1 (WT1): WT1 is a master regulator of podocyte differentiation and is essential for initiating this compound transcription.[7][8] It binds to a specific responsive element in the this compound promoter, and its absence leads to a failure of podocyte development.[9][10]

  • GA-Binding Protein (GABP): The Ets transcription factor GABP activates the this compound promoter and is crucial for podocyte maintenance and survival.[11][12][13]

Key Signaling Pathways

Wnt/β-catenin Signaling: While critical for early nephrogenesis, sustained activation of the canonical Wnt/β-catenin pathway in differentiated podocytes can be detrimental. In several proteinuric diseases, hyperactive Wnt signaling leads to the suppression of this compound expression. This is often mediated by the induction of the transcriptional repressor Snail1, which binds to the NPHS1 promoter and inhibits its activity.

Wnt_Signaling cluster_nuc Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dvl Dvl Frizzled->Dvl Activates GSK3b GSK3β Dvl->GSK3b Inhibits Catenin β-catenin GSK3b->Catenin Inhibits (Degradation) Nucleus Nucleus Catenin->Nucleus Translocates TCF_LEF TCF/LEF Catenin->TCF_LEF Snail1 Snail1 TCF_LEF->Snail1 Induces NPHS1 NPHS1 Gene (this compound) Snail1->NPHS1 Represses

Wnt/β-catenin pathway repressing this compound expression.

Notch Signaling: Activation of the Notch pathway in podocytes has been shown to cause a rapid loss of this compound from the cell surface.[14][15] This occurs not by transcriptional repression, but by promoting the dynamin-dependent endocytosis of this compound, leading to its internalization and removal from the slit diaphragm.[16][17] This mechanism is implicated in the pathogenesis of proteinuria in certain glomerular diseases.[14][16]

Notch_Signaling cluster_nuc Ligand Notch Ligand (Adjacent Cell) Receptor Notch Receptor (Podocyte) Ligand->Receptor Cleavage γ-secretase Cleavage Receptor->Cleavage Induces NICD NICD Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates RBPJ RBPJ NICD->RBPJ Endocytosis Dynamin-dependent Endocytosis RBPJ->Endocytosis Promotes This compound Surface this compound Endocytosis->this compound Internalizes

Notch pathway promoting this compound endocytosis.

VEGF Signaling: Vascular Endothelial Growth Factor A (VEGF-A), secreted by podocytes, is essential for maintaining the health of the entire glomerulus. Its signaling through the VEGFR-2 receptor directly impacts this compound. There is a direct physical interaction between the cytoplasmic domains of VEGFR-2 and this compound.[18][19] This interaction links VEGF signaling to podocyte survival (via the PI3K/Akt pathway) and actin cytoskeleton dynamics.[20][21] Both under- and over-expression of VEGF can disrupt the filtration barrier and lead to a downregulation of this compound, highlighting the need for tightly controlled signaling.[20]

VEGF_Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 This compound This compound VEGFR2->this compound Direct Interaction & Phosphorylation PI3K PI3K This compound->PI3K Nck Nck Adaptors This compound->Nck Akt Akt PI3K->Akt Survival Podocyte Survival (Anti-apoptosis) Akt->Survival Actin Actin Cytoskeleton Remodeling Nck->Actin

VEGF signaling interaction with this compound in podocytes.

Chapter 4: Key Experimental Protocols

The study of this compound expression relies on a set of core molecular and cellular biology techniques.

Experimental_Workflow Start Kidney Tissue Collection (e.g., Embryonic, Postnatal) Processing Tissue Processing Start->Processing Fixation Fixation & Paraffin Embedding Processing->Fixation Homogenization Homogenization / Lysis Processing->Homogenization Sectioning Microtome Sectioning Fixation->Sectioning RNA_Ext RNA Extraction Homogenization->RNA_Ext Prot_Ext Protein Extraction Homogenization->Prot_Ext ChIP_Prep Cross-linking & Sonication (for ChIP) Homogenization->ChIP_Prep ISH In Situ Hybridization (mRNA Localization) Sectioning->ISH IHC Immunohistochemistry (Protein Localization) Sectioning->IHC WB Western Blot (Protein Quantification) Prot_Ext->WB ChIP_Assay Chromatin IP (DNA-Protein Interaction) ChIP_Prep->ChIP_Assay

General workflow for analyzing this compound expression.
In Situ Hybridization (ISH) for this compound mRNA

This technique visualizes the location of this compound mRNA within tissue sections.

  • Probe Synthesis: Synthesize antisense and sense (control) digoxigenin (B1670575) (DIG)-labeled RNA probes from a linearized plasmid containing a cDNA fragment of the NPHS1 gene.

  • Tissue Preparation: Deparaffinize 5-10 µm paraffin-embedded kidney sections in xylene and rehydrate through a graded ethanol (B145695) series.

  • Permeabilization: Treat sections with Proteinase K (e.g., 10-20 µg/mL in PBS) to increase probe accessibility.

  • Hybridization: Apply the DIG-labeled probe in hybridization buffer and incubate overnight in a humidified chamber at 55-65°C.

  • Washing: Perform stringent washes in SSC buffer to remove non-specifically bound probe.

  • Immunodetection: Block sections (e.g., with 10% sheep serum) and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Visualization: Develop the colorimetric signal using an AP substrate like NBT/BCIP, which produces a purple precipitate.

  • Imaging: Counterstain with a nuclear stain (e.g., Nuclear Fast Red) and image using brightfield microscopy. The location of the purple precipitate indicates the presence of this compound mRNA.

Immunohistochemistry/Immunofluorescence (IHC/IF) for this compound Protein

This method detects the presence and localization of this compound protein.

  • Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections as in the ISH protocol.

  • Antigen Retrieval: Perform heat-mediated antigen retrieval to unmask epitopes. A common method is to boil sections in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.[22]

  • Blocking: Permeabilize the tissue with a detergent (e.g., 0.1% Triton X-100) and block non-specific antibody binding using a solution containing normal serum (e.g., 5-10% goat serum) and BSA.[23]

  • Primary Antibody Incubation: Incubate sections with a primary antibody specific to this compound (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer, typically overnight at 4°C.[5][23]

  • Secondary Antibody Incubation: After washing, incubate with a secondary antibody.

    • For IHC: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a DAB substrate to produce a brown precipitate.[23]

    • For IF: Use a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG).[5]

  • Counterstaining & Mounting: Counterstain nuclei with hematoxylin (B73222) (for IHC) or DAPI (for IF). Dehydrate (for IHC) and mount coverslips with mounting medium.

  • Imaging: Visualize using a brightfield microscope (IHC) or a fluorescence microscope (IF).

Western Blotting for this compound Quantification

This technique is used to measure the relative amount of this compound protein in a sample.

  • Sample Preparation: Isolate glomeruli or homogenize whole renal cortex tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[24][25]

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay to ensure equal loading.[26]

  • SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on a 7.5% SDS-polyacrylamide gel.[24][27]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.[27]

  • Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% non-fat milk or 3-5% BSA in TBST to prevent non-specific antibody binding.[27]

  • Antibody Incubation: Incubate the membrane with a primary antibody against this compound overnight at 4°C. Following washes in TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a CCD imager or X-ray film.[26]

  • Analysis: Perform densitometry analysis on the resulting bands. Normalize the this compound band intensity to a loading control (e.g., β-actin or GAPDH) to determine relative protein levels.[6] this compound typically appears as a band around 180-185 kDa.[28]

Chromatin Immunoprecipitation (ChIP) for Promoter Analysis

ChIP is used to determine if a transcription factor (e.g., WT1, GABP) binds to the NPHS1 promoter region in vivo.[11][12]

  • Cross-linking: Treat cultured podocytes or isolated glomeruli with formaldehyde (B43269) to cross-link proteins to DNA. Quench the reaction with glycine.[29]

  • Chromatin Preparation: Lyse the cells and shear the chromatin into 200-1000 bp fragments using sonication or micrococcal nuclease digestion.[30]

  • Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the transcription factor of interest (e.g., anti-WT1). Use a non-specific IgG as a negative control.

  • Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.[31]

  • Washing: Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution & Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt concentration. Treat with Proteinase K to digest proteins.[30]

  • DNA Purification: Purify the co-precipitated DNA using spin columns or phenol/chloroform extraction.

  • Analysis: Use quantitative PCR (qPCR) with primers designed to amplify specific regions of the NPHS1 promoter to determine the enrichment of binding compared to the IgG control and an input sample.

Conclusion

The expression of this compound is a hallmark of terminal podocyte differentiation, beginning in the late S-shaped body and becoming consolidated at the slit diaphragm of the mature glomerulus. Its expression is meticulously controlled by a concert of transcription factors and signaling pathways, including WT1, GABP, Wnt, Notch, and VEGF. Dysregulation of these pathways or direct insults that reduce this compound expression are central to the development of proteinuria and glomerular disease. The experimental protocols detailed herein provide the essential tools for researchers and drug developers to investigate the intricate biology of this compound, identify novel regulatory mechanisms, and test therapeutic agents aimed at preserving or restoring the integrity of the glomerular filtration barrier.

References

Nephrin's Central Role in the Slit Diaphragm: An In-Depth Technical Guide to its Core Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glomerular slit diaphragm (SD) is a highly specialized cell-cell junction between podocyte foot processes, forming the final barrier to urinary protein loss. Central to the integrity and function of this unique structure is nephrin, a transmembrane protein of the immunoglobulin superfamily. Mutations in the this compound gene (NPHS1) lead to congenital nephrotic syndrome, highlighting its critical role in maintaining the glomerular filtration barrier. Beyond its structural function, this compound acts as a signaling hub, orchestrating a complex network of protein-protein interactions that regulate podocyte architecture, survival, and function. This technical guide provides a comprehensive overview of this compound's key interactions with other slit diaphragm proteins, including Neph1, podocin, CD2AP, and FAT1. We present available quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways to facilitate further research and therapeutic development in the field of nephrology.

Core Interacting Partners of this compound

This compound's function is critically dependent on its interactions with a scaffold of intracellular and transmembrane proteins within the slit diaphragm. These interactions are essential for both the structural integrity of the filtration barrier and the transduction of signals that regulate podocyte behavior.

This compound and Neph1: A Hetero-oligomeric Partnership

This compound and Neph1, another immunoglobulin superfamily member, are key transmembrane components of the slit diaphragm. They form hetero-oligomers in the plane of the membrane, contributing to the zipper-like structure of the SD.[1] While both homophilic (this compound-nephrin) and heterophilic (this compound-Neph1) interactions occur across the filtration slit, the cytoplasmic domains of this compound and Neph1 also interact in cis within the same podocyte.[1][2] This intricate network of interactions is fundamental to the formation and maintenance of the slit diaphragm's unique architecture.

The this compound-Podocin-CD2AP Complex: A Signaling Nexus

A crucial signaling complex forms on the cytoplasmic side of the slit diaphragm, centered around the interaction of this compound with podocin and CD2-associated protein (CD2AP).

  • Podocin: This hairpin-like integral membrane protein localizes to lipid rafts and acts as a scaffold, binding directly to the C-terminal cytoplasmic tail of this compound.[3][4][5] This interaction is crucial for this compound's correct localization to the slit diaphragm and for enhancing this compound-dependent signaling pathways.[5]

  • CD2AP: This adapter protein, containing three SH3 domains, binds to the cytoplasmic domain of this compound.[6][7] CD2AP acts as a linker, connecting this compound to the actin cytoskeleton and other signaling molecules, thereby playing a vital role in maintaining podocyte structure and function.[3][7]

FAT1: A Regulator of Podocyte Polarity and Actin Dynamics

FAT1, a member of the cadherin superfamily, is another transmembrane protein localized at the slit diaphragm.[8][9] While a direct, high-affinity binding to this compound has not been fully characterized, its colocalization and functional interplay are evident. FAT1 is involved in crucial signaling pathways, including the Hippo and Wnt pathways, and regulates the activity of small GTPases like RAC1 and CDC42, which are master regulators of the actin cytoskeleton.[10][11][12] Loss-of-function mutations in FAT1 lead to nephrotic syndrome, underscoring its importance in maintaining the integrity of the glomerular filtration barrier.[11][12]

Quantitative Data on this compound Interactions

Quantifying the biophysical parameters of protein-protein interactions is crucial for understanding the stability and dynamics of the slit diaphragm complex. While comprehensive quantitative data for all this compound interactions are not yet available, studies using various techniques have begun to shed light on these parameters.

Interacting ProteinsMethodQuantitative DataReference
CD2AP - PodocinMolecular Dynamics SimulationBinding Energy (ΔG): -103 kcal/mol[13]
CD2AP - this compoundMolecular Dynamics SimulationBinding Energy (ΔG): -67 kcal/mol[13]
This compound - Neph1High-Resolution ImagingStoichiometry in SD: ~2:5 ratio of this compound to Neph1 multimers[14]
This compound - HGFSurface Plasmon ResonanceDissociation Constant (KD): Comparable to HGF-MET receptor (0.2–0.3 nM)[15]

Note: The binding energies (ΔG) are calculated values from molecular dynamics simulations and represent the strength of the interaction, with a more negative value indicating a stronger interaction. The stoichiometry data provides insight into the relative abundance of these key structural proteins in the mature slit diaphragm. The KD value for the this compound-HGF interaction, while not a core SD protein interaction, is included as an example of quantitative binding affinity data.

Signaling Pathways

This compound phosphorylation on tyrosine residues within its cytoplasmic domain initiates a cascade of signaling events that are critical for podocyte function. These pathways regulate actin dynamics, cell survival, and mechanotransduction.

This compound-Podocin-CD2AP Downstream Signaling

The formation of the this compound-podocin-CD2AP complex at the slit diaphragm triggers several key downstream signaling pathways. Tyrosine phosphorylation of this compound by Src family kinases, such as Fyn, creates docking sites for SH2 domain-containing proteins, including the p85 subunit of PI3K and the adaptor protein Nck.

Nephrin_Signaling cluster_membrane Slit Diaphragm cluster_cytoplasm Cytoplasm This compound This compound Podocin Podocin This compound->Podocin Interaction CD2AP CD2AP This compound->CD2AP Interaction p85_PI3K p85 (PI3K) This compound->p85_PI3K Recruitment Nck Nck This compound->Nck Recruitment Fyn Fyn Fyn->this compound Phosphorylation Akt Akt p85_PI3K->Akt Activation Actin_Polymerization Actin Polymerization Nck->Actin_Polymerization Regulation Cell_Survival Cell Survival Akt->Cell_Survival Promotion

This compound signaling cascade initiation.
FAT1 Signaling in Podocytes

FAT1 plays a crucial role in maintaining podocyte architecture and function through its influence on key signaling pathways that control cell polarity and cytoskeletal dynamics.

FAT1_Signaling cluster_membrane Slit Diaphragm cluster_cytoplasm Cytoplasm FAT1 FAT1 Hippo_Pathway Hippo Pathway FAT1->Hippo_Pathway Regulation Wnt_Pathway Wnt Pathway FAT1->Wnt_Pathway Regulation RAC1_CDC42 RAC1/CDC42 FAT1->RAC1_CDC42 Activation Actin_Dynamics Actin Dynamics RAC1_CDC42->Actin_Dynamics Cell_Adhesion Cell Adhesion Actin_Dynamics->Cell_Adhesion Cell_Migration Cell Migration Actin_Dynamics->Cell_Migration

FAT1 signaling in podocytes.

Experimental Protocols

The study of this compound's interactions with other slit diaphragm proteins relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This protocol is designed to demonstrate the interaction between this compound and its binding partners in a cellular context.

CoIP_Workflow start Podocyte Cell Culture or Glomerular Lysate lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-Nephrin antibody preclear->ip capture Capture of immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elution of protein complex wash->elute analysis Western Blot analysis for interacting proteins (e.g., anti-Podocin, anti-CD2AP) elute->analysis end Confirmation of Interaction analysis->end Y2H_Workflow start Construct Bait (this compound-BD) and Prey (Partner-AD) Plasmids transform Co-transform yeast with Bait and Prey plasmids start->transform select Select for diploid yeast on dual-selective media (-Leu, -Trp) transform->select screen Screen for interaction on quadruple-selective media (-Leu, -Trp, -His, -Ade) select->screen confirm Confirm interaction with β-galactosidase assay screen->confirm end Direct Interaction Verified confirm->end

References

The Architecture of a Gatekeeper: A Technical Guide to the Nephrin Extracellular Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin, a cornerstone of the glomerular filtration barrier, is a transmembrane protein whose extracellular domain orchestrates the intricate structure and signaling functions of the podocyte slit diaphragm. Mutations or dysfunction of this compound lead to severe proteinuria and kidney disease, making its extracellular domain a critical target for therapeutic intervention. This technical guide provides an in-depth exploration of the molecular structure of the this compound extracellular domain, its key interactions, and the signaling cascades it initiates.

Molecular Structure of the this compound Extracellular Domain

The extracellular region of this compound is a large and complex structure, essential for its function in forming the slit diaphragm, a specialized cell-cell junction between podocyte foot processes.[1][2] This domain is composed of eight immunoglobulin-like (Ig-like) domains of the C2-type and one fibronectin type III (FNIII) domain.[3][4][5] These domains are arranged in a linear fashion, extending into the filtration slit.[5] The entire extracellular portion of this compound has a length of approximately 45 nm.[6][7]

The unmodified molecular weight of the this compound extracellular domain is approximately 135 kDa; however, it is heavily glycosylated at ten asparagine residues, which increases its molecular weight to a variable size between 150–180 kDa.[5] These glycosylations contain sialic acid, contributing to the negative charge of the glomerular filtration barrier.[5]

Key Interactions of the this compound Extracellular Domain

The intricate structure of the slit diaphragm is maintained through a series of homophilic and heterophilic interactions involving the this compound extracellular domain.

Homophilic Interactions

This compound molecules can interact with each other in both cis (on the same cell) and trans (between adjacent cells) orientations.[4] These high-affinity homophilic interactions are fundamental to the formation of the zipper-like structure of the slit diaphragm.[1][2] Surface plasmon resonance (SPR) studies have demonstrated that this interaction is promoted by calcium.[2]

Heterophilic Interactions

This compound's extracellular domain also engages in heterophilic interactions with other slit diaphragm proteins, most notably with members of the NEPH family (NEPH1, NEPH2, and NEPH3).[4][8] The interaction between this compound and NEPH1 is crucial for the proper assembly and function of the slit diaphragm.[8] Additionally, the extracellular domain of this compound can be bound by secreted factors such as hepatocyte growth factor (HGF).[4][9]

Quantitative Analysis of Extracellular Interactions

The binding affinities of these interactions have been quantified using various biophysical techniques, primarily surface plasmon resonance.

Interacting PartnerTechniqueDissociation Constant (Kd)Reference
This compound (Homophilic) Surface Plasmon Resonance5.0 x 10⁻⁹ M[1]
Hepatocyte Growth Factor (HGF) Surface Plasmon Resonance2.4 nM[9]
NEPH1 Surface Plasmon Resonance278 nM[9]

Signaling Pathways Initiated by the Extracellular Domain

Engagement of the this compound extracellular domain, either through homophilic binding or ligand interaction, triggers intracellular signaling cascades that are critical for podocyte function and maintenance of the filtration barrier.

Nephrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand/Homophilic Binding Ligand/Homophilic Binding Nephrin_ECD This compound Extracellular Domain Ligand/Homophilic Binding->Nephrin_ECD Engagement Nephrin_ICD This compound Intracellular Domain Fyn Fyn Nephrin_ICD->Fyn Recruitment & Activation Nck Nck Nephrin_ICD->Nck Recruitment via SH2 domain Fyn->Nephrin_ICD Phosphorylation Actin Actin Nck->Actin Actin Polymerization

Figure 1: Simplified signaling pathway initiated by this compound extracellular domain engagement.

Upon engagement, a signaling cascade is initiated, leading to the recruitment and activation of the Src family kinase Fyn.[10] Fyn then phosphorylates tyrosine residues on the intracellular tail of this compound.[10] These phosphotyrosine residues serve as docking sites for the SH2 domain of the adaptor protein Nck.[10] The recruitment of Nck ultimately leads to the reorganization of the actin cytoskeleton, a process vital for maintaining podocyte structure and function.[10][11]

Experimental Protocols

Recombinant Protein Expression and Purification of this compound Extracellular Domain

A common method for producing the this compound extracellular domain for structural and biophysical studies involves expression in a eukaryotic system to ensure proper folding and post-translational modifications.

Protein_Production_Workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification This compound ECD cDNA This compound ECD cDNA Expression Vector Expression Vector This compound ECD cDNA->Expression Vector HEK293 Cells HEK293 Cells Expression Vector->HEK293 Cells Transfection Conditioned Media Conditioned Media HEK293 Cells->Conditioned Media Secretion Affinity Chromatography Affinity Chromatography Conditioned Media->Affinity Chromatography Capture Size-Exclusion Chromatography Size-Exclusion Chromatography Affinity Chromatography->Size-Exclusion Chromatography Polishing Purified this compound ECD Purified this compound ECD Size-Exclusion Chromatography->Purified this compound ECD

Figure 2: General workflow for recombinant this compound extracellular domain production.

  • Cloning: The cDNA encoding the human this compound extracellular domain (amino acids 23-1065) is cloned into a suitable mammalian expression vector, often with a C-terminal tag (e.g., His-tag or Fc-tag) to facilitate purification.

  • Expression: The expression vector is transfected into a mammalian cell line, such as Human Embryonic Kidney (HEK293) cells. The cells are cultured, and the secreted recombinant this compound extracellular domain is harvested from the conditioned media.[1]

  • Purification:

    • Affinity Chromatography: The conditioned medium is first passed over an affinity chromatography column that specifically binds the tag on the recombinant protein (e.g., Ni-NTA for His-tagged proteins or Protein A for Fc-tagged proteins).

    • Size-Exclusion Chromatography: The eluted protein is then further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding a homogenous protein sample.[1]

Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated.

  • Ligand Immobilization: One of the interacting partners (the "ligand," e.g., purified recombinant this compound extracellular domain) is covalently immobilized onto the sensor chip surface.

  • Analyte Injection: The other interacting partner (the "analyte," e.g., another this compound molecule for homophilic interaction or NEPH1 for heterophilic interaction) is injected at various concentrations over the chip surface.

  • Data Acquisition: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a sensorgram.

  • Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as kd/ka.[1]

X-ray Crystallography (General Protocol)
  • Protein Preparation: Highly pure and concentrated (>5-10 mg/mL) this compound extracellular domain is prepared. The protein may require enzymatic deglycosylation to improve crystallizability.

  • Crystallization Screening: A high-throughput screening of various crystallization conditions (precipitants, buffers, salts, and additives) is performed using vapor diffusion methods (sitting or hanging drop).[6]

  • Crystal Optimization: Promising initial "hits" are optimized by systematically varying the conditions to obtain larger, single crystals.

  • Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[6]

  • Structure Determination: The diffraction data are processed, and the crystal structure is solved using molecular replacement (if a homologous structure is available) or other phasing methods. The atomic model is then built and refined.[6]

Cryo-Electron Microscopy (Cryo-EM) (General Protocol)

Cryo-EM is a powerful alternative for large, flexible proteins like this compound that may be difficult to crystallize.

  • Sample Preparation: A purified, concentrated sample of the this compound extracellular domain is applied to a cryo-EM grid.

  • Vitrification: The grid is rapidly plunge-frozen in liquid ethane (B1197151) to create a thin layer of vitreous (non-crystalline) ice, preserving the protein in its native state.

  • Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of thousands of particle images is collected.[6]

  • Image Processing: The individual particle images are picked, aligned, and classified to generate 2D class averages.

  • 3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the protein. The resolution of the map is improved through further refinement.

  • Model Building: An atomic model of the this compound extracellular domain is built into the 3D density map.[3]

Conclusion

The extracellular domain of this compound is a master regulator of the slit diaphragm's structure and function. Its complex architecture of Ig-like and FNIII domains facilitates a network of homophilic and heterophilic interactions that are essential for the integrity of the glomerular filtration barrier. The signaling cascades initiated upon the engagement of this domain are critical for maintaining podocyte health and morphology. A thorough understanding of the molecular details of the this compound extracellular domain, as outlined in this guide, is paramount for the development of novel therapeutic strategies targeting kidney diseases characterized by proteinuria.

References

The Central Role of Nephrin's Cytoplasmic Tail in Podocyte Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nephrin, a key transmembrane protein of the kidney's glomerular slit diaphragm, is not merely a structural component but a critical signaling hub that governs podocyte function and integrity. The signaling capacity of this compound is primarily orchestrated by its intracellular cytoplasmic tail. This technical guide provides an in-depth exploration of the molecular mechanisms originating from this domain, focusing on its phosphorylation-dependent interactions and the subsequent downstream signaling cascades. We present a comprehensive overview of the key phosphorylation sites, interacting protein partners, and the resultant cellular responses, including actin cytoskeleton regulation, cell survival, and protein trafficking. This document consolidates quantitative data from key studies into structured tables for comparative analysis, offers detailed experimental protocols for investigating this compound signaling, and employs Graphviz diagrams to visualize the intricate signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in nephrology, cell biology, and pharmacology, as well as professionals engaged in the development of therapeutics for glomerular diseases.

Introduction

The glomerular filtration barrier (GFB) is a highly specialized structure responsible for the size- and charge-selective filtration of blood. A critical component of the GFB is the slit diaphragm (SD), a unique cell-cell junction between the interdigitating foot processes of podocytes. This compound, encoded by the NPHS1 gene, is a cornerstone of the SD.[1][2][3] While its extracellular domain is crucial for maintaining the structural integrity of the filtration barrier, its intracellular cytoplasmic tail functions as a dynamic signaling scaffold.[1][3]

The cytoplasmic region of this compound, though relatively short at 154 amino acids, is rich in signaling motifs, most notably multiple tyrosine and threonine residues that are subject to phosphorylation.[2][4] This post-translational modification serves as a molecular switch, initiating a cascade of intracellular events by recruiting a diverse array of adaptor proteins, enzymes, and cytoskeletal components.[1][3] Dysregulation of this compound signaling is a hallmark of various glomerular diseases, including congenital nephrotic syndrome and diabetic nephropathy, making it a prime target for therapeutic intervention.[5] This guide will delve into the core functions of this compound's cytoplasmic tail in cell signaling.

Phosphorylation: The Master Switch of this compound Signaling

The signaling functions of this compound's cytoplasmic tail are predominantly regulated by the phosphorylation of specific tyrosine residues. These phosphorylation events are catalyzed by Src family kinases (SFKs), such as Fyn, Src, Lyn, and Yes.[1][6] The tyrosine phosphorylation sites can be broadly categorized into two groups, Group A and Group B, based on their flanking sequences and downstream signaling partners.[1][7]

  • Group A Tyrosines (Y1114, Y1138/9): These sites are primarily involved in cell survival signaling through the recruitment of the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[1][7]

  • Group B Tyrosines (Y1176, Y1193, Y1217): These YDxV motifs, when phosphorylated, act as docking sites for SH2 domain-containing proteins, most notably the Nck family of adaptor proteins, which are crucial for actin cytoskeleton organization.[1][4] Phosphorylation of these sites also recruits other important signaling molecules like PLC-γ1 and ShcA.[1]

The phosphorylation state of this compound is a dynamic process, tightly regulated by the interplay between kinases and phosphatases. Protein tyrosine phosphatases (PTPs) such as SHP-2 and C1-Ten can directly dephosphorylate this compound, thereby modulating its signaling output.[1]

Key Protein-Protein Interactions and Downstream Signaling Pathways

The phosphorylated tyrosine residues on this compound's cytoplasmic tail serve as high-affinity binding sites for a multitude of signaling proteins. These interactions trigger distinct downstream pathways that regulate various cellular processes in podocytes.

Actin Cytoskeleton Regulation

A primary function of this compound signaling is the dynamic regulation of the actin cytoskeleton, which is essential for maintaining the intricate architecture of podocyte foot processes.

  • Nck-N-WASP/Pak Pathway: Phosphorylated Group B tyrosines recruit the adaptor protein Nck.[1] Nck, in turn, recruits N-WASP (Neural Wiskott-Aldrich syndrome protein) and PAK (p21-activated kinase), leading to actin polymerization at the site of this compound signaling.[1]

  • PLC-γ1-Calcium Signaling: Phospholipase C-γ1 (PLC-γ1) is also recruited to phosphorylated Group B tyrosines.[1][8] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key second messenger in various cellular processes, including cytoskeletal rearrangement.[8]

Cell Survival and Anti-Apoptosis

This compound signaling plays a crucial role in promoting podocyte survival and protecting against apoptosis.

  • PI3K/Akt Pathway: Phosphorylated Group A tyrosines recruit the p85 subunit of PI3K.[1][9] This recruitment activates the PI3K/Akt signaling cascade, a well-established pathway that promotes cell survival by inhibiting pro-apoptotic factors.[9][10]

This compound Trafficking and Endocytosis

The cell surface expression of this compound is tightly regulated through endocytosis, a process that is also influenced by its phosphorylation state.

  • β-arrestin2-mediated Endocytosis: Phosphorylation of threonine residues (T1120/T1125) in the cytoplasmic tail by protein kinase Cα (PKCα) facilitates the binding of β-arrestin2.[1] This interaction promotes the clathrin-mediated endocytosis (CME) of this compound, leading to its removal from the cell surface.[1]

  • Raft-Mediated Endocytosis (RME): Tyrosine phosphorylation of this compound can also trigger its internalization via a slower, raft-mediated endocytic pathway.[1] This process is dependent on cholesterol and dynamin.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's cytoplasmic tail signaling.

Table 1: Key Phosphorylation Sites and Interacting Proteins

Phosphorylation Site (Human this compound)Kinase(s)Interacting Protein(s)Downstream Pathway(s)Reference(s)
Y1114, Y1138/9 (Group A)Src Family Kinases (Fyn, Src, etc.)p85 (PI3K)Cell Survival (PI3K/Akt)[1][7]
Y1176, Y1193, Y1217 (Group B)Src Family Kinases (Fyn, Src, etc.)Nck1/2, PLC-γ1, ShcA, PodocinActin Cytoskeleton Regulation, Calcium Signaling, Protein Trafficking[1][4][8]
T1120, T1125PKCαβ-arrestin2Clathrin-Mediated Endocytosis[1]

Table 2: Quantitative Analysis of this compound Endocytosis

Time PointThis compound Association with Non-clathrin StructuresThis compound Association with Clathrin-coated StructuresReference(s)
2 min15%4%[1]

Table 3: In Silico Docking Scores of Human this compound with Interacting Proteins

Interacting ProteinDocking Score (kcal/mol)Reference(s)
hKLK 1-206.39[3]
hMMP 9-205.44[3]
hTENC1-186.64[3]
hDynamin 1-186.17[3]
hRBP 4-180.22[3]
hVANGL2-177.26[3]
hMMP 2-176.95[3]
hPodocin-164.41[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of this compound's cytoplasmic tail.

Immunoprecipitation and Western Blotting for this compound Interactions

This protocol is used to isolate this compound and its interacting proteins from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Anti-nephrin antibody.

  • Protein A/G-coupled agarose (B213101) or magnetic beads.

  • Wash buffer (e.g., cell lysis buffer without detergents).

  • SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Lyse cultured podocytes or isolated glomeruli in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-nephrin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against this compound and its putative interacting partners.

In Vitro Kinase Assay for this compound Phosphorylation

This assay is used to determine if a specific kinase can directly phosphorylate the cytoplasmic tail of this compound.

Materials:

  • Recombinant purified GST-nephrin cytoplasmic domain (GST-Nephrin-CD).

  • Recombinant active kinase (e.g., Fyn).

  • Kinase buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 5 mM MnCl₂, 100 mM NaCl).

  • ATP (including [γ-³²P]ATP for radioactive detection or "cold" ATP for detection with phospho-specific antibodies).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine GST-Nephrin-CD, the active kinase, and kinase buffer.

  • Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 1 mM.

  • Incubation: Incubate the reaction at 30°C for 30 minutes.

  • Termination: Stop the reaction by adding SDS-PAGE sample buffer.

  • Detection:

    • Radioactive Detection: Separate the proteins by SDS-PAGE, expose the gel to a phosphor screen, and visualize the phosphorylated GST-Nephrin-CD.

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody that recognizes the phosphorylated site on this compound.

GST Pull-Down Assay for Protein-Protein Interactions

This in vitro assay is used to confirm direct interactions between the this compound cytoplasmic tail and a protein of interest.

Materials:

  • Purified GST-tagged this compound cytoplasmic domain (GST-Nephrin-CD) and GST alone (as a negative control) immobilized on glutathione-agarose beads.

  • In vitro translated or purified protein of interest.

  • Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

  • Wash buffer (e.g., binding buffer).

  • SDS-PAGE sample buffer.

Procedure:

  • Incubation: Incubate the immobilized GST-Nephrin-CD and GST beads with the protein of interest in binding buffer for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove unbound protein.

  • Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways originating from this compound's cytoplasmic tail and a typical experimental workflow.

Nephrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_kinases cluster_phosphatases cluster_groupA Group A Signaling cluster_groupB Group B Signaling cluster_Threonine Threonine Signaling This compound This compound (Cytoplasmic Tail) pY_A pY1114, pY1138/9 This compound->pY_A pY_B pY1176, pY1193, pY1217 This compound->pY_B pT pT1120, pT1125 This compound->pT SFK Src Family Kinases (Fyn, Src) SFK->this compound Phosphorylates (Tyr) PKCa PKCα PKCa->this compound Phosphorylates (Thr) PTP PTPs (SHP-2, C1-Ten) PTP->this compound Dephosphorylates PI3K p85 (PI3K) pY_A->PI3K Recruits Akt Akt PI3K->Akt Activates CellSurvival Cell Survival Akt->CellSurvival Nck Nck pY_B->Nck Recruits PLCg1 PLC-γ1 pY_B->PLCg1 Recruits Actin Actin Cytoskeleton Regulation Nck->Actin Calcium Calcium Signaling PLCg1->Calcium Arrestin β-arrestin2 pT->Arrestin Recruits Endocytosis Clathrin-Mediated Endocytosis Arrestin->Endocytosis

Caption: this compound Cytoplasmic Tail Signaling Pathways.

Experimental_Workflow_IP cluster_workflow Immunoprecipitation Workflow for this compound Interactions start Start: Podocyte Cell Lysate preclear Pre-clear with Protein A/G beads start->preclear ip Immunoprecipitate with anti-Nephrin antibody preclear->ip capture Capture complexes with new Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elute Elute proteins in SDS-PAGE sample buffer wash->elute analyze Analyze by Western Blot for interacting proteins elute->analyze end End: Identify this compound Interactors analyze->end

Caption: Immunoprecipitation Experimental Workflow.

Conclusion

The cytoplasmic tail of this compound is a highly sophisticated signaling platform that is integral to podocyte health and the proper functioning of the glomerular filtration barrier. Its signaling activity, primarily governed by phosphorylation, orchestrates a complex network of protein-protein interactions that regulate the actin cytoskeleton, promote cell survival, and control this compound's own cell surface expression. A thorough understanding of these intricate signaling pathways is paramount for unraveling the pathogenesis of glomerular diseases and for the rational design of novel therapeutic strategies. This guide provides a foundational resource for researchers and drug development professionals, aiming to facilitate further investigation into this critical area of renal biology.

References

The Discovery of Nephrin: A Technical Guide to the Molecular Basis of Congenital Nephrotic Syndrome of the Finnish Type

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Nephrotic Syndrome of the Finnish Type (CNF), a rare, autosomal recessive disorder, is characterized by massive proteinuria beginning in utero, leading to severe edema and kidney failure within the first few years of life.[1][2] This in-depth technical guide details the pivotal discovery of nephrin, the protein encoded by the NPHS1 gene, and its causal role in CNF. Understanding the molecular underpinnings of this devastating disease has not only provided a clear diagnostic marker but has also illuminated the critical role of the podocyte slit diaphragm in glomerular filtration, offering potential targets for therapeutic intervention in a broader range of kidney diseases.

The Genetic Quest: Positional Cloning of the NPHS1 Gene

The journey to identify the genetic basis of CNF was a landmark example of positional cloning, a method used to find a gene without prior knowledge of its protein product.[3] Researchers utilized the unique genetic landscape of the Finnish population, which, due to its relative isolation, exhibits a founder effect and linkage disequilibrium, to narrow down the chromosomal location of the disease-causing gene.

Experimental Protocol: Linkage Analysis and Gene Mapping

The experimental workflow for the positional cloning of the NPHS1 gene involved a multi-step process:

  • Family Recruitment and DNA Collection: Blood samples were collected from multiple Finnish families with a history of CNF to obtain genomic DNA from affected individuals and their relatives.

  • Genome-Wide Linkage Analysis: A genome-wide scan using polymorphic microsatellite markers was performed to identify a chromosomal region that co-segregated with the disease. This initial analysis pointed to a region on the long arm of chromosome 19.

  • Fine Mapping: The candidate region was narrowed down by genotyping additional markers within the identified locus. This fine mapping localized the CNF gene to a critical region on chromosome 19q13.1.[4]

  • Haplotype Analysis: By analyzing the inheritance patterns of a set of closely linked markers (haplotypes), researchers were able to define a minimal candidate region that was shared among most CNF patients.[4]

  • Physical Mapping and Candidate Gene Identification: A physical map of the critical region was constructed using overlapping DNA clones (cosmids). The DNA sequence of this region was then determined and analyzed for the presence of potential genes.

  • Mutation Screening: The identified candidate genes were sequenced in both CNF patients and healthy controls to identify disease-causing mutations. This process ultimately led to the identification of mutations in a novel gene, which was named NPHS1.[5]

experimental_workflow cluster_genetic_mapping Genetic Mapping cluster_physical_mapping Physical Mapping & Gene Identification cluster_gene_validation Gene Validation family_recruitment Family Recruitment & DNA Collection genome_scan Genome-Wide Linkage Scan (Microsatellite Markers) family_recruitment->genome_scan Genomic DNA fine_mapping Fine Mapping of Candidate Region (19q13.1) genome_scan->fine_mapping Locus on Chromosome 19 haplotype_analysis Haplotype Analysis fine_mapping->haplotype_analysis Narrowed Candidate Region physical_map Physical Map Construction (Cosmid Clones) haplotype_analysis->physical_map Minimal Critical Region sequencing Sequencing of Critical Region physical_map->sequencing Overlapping DNA Clones gene_prediction Candidate Gene Prediction sequencing->gene_prediction Genomic Sequence mutation_screening Mutation Screening in CNF Patients & Controls gene_prediction->mutation_screening Candidate Genes nphs1_identification Identification of NPHS1 Gene mutation_screening->nphs1_identification Disease-Causing Mutations

Caption: Experimental workflow for the positional cloning of the NPHS1 gene.

NPHS1 Gene Mutations in the Finnish Population

The initial studies of the NPHS1 gene in Finnish CNF patients revealed two predominant mutations, now known as Fin-major and Fin-minor.[6][7] These two mutations account for over 90% of CNF cases in the Finnish population.[2]

MutationTypeLocationConsequenceFrequency in Finnish CNF Alleles
Fin-major 2-bp deletion (CT)Exon 2Frameshift and premature stop codon~78%[8]
Fin-minor Nonsense mutation (C->T)Exon 26Premature stop codon~16%[8]

Table 1: Major NPHS1 Mutations in the Finnish Congenital Nephrotic Syndrome Population.

The Fin-major mutation results in a severely truncated and non-functional this compound protein. The Fin-minor mutation also leads to a truncated protein, albeit less severe than that produced by the Fin-major mutation. Individuals can be homozygous for either mutation or compound heterozygous.

This compound: The Protein Product of NPHS1

The NPHS1 gene encodes a 1241-amino acid transmembrane protein of the immunoglobulin superfamily, which was named this compound.[1][5] this compound is a key structural component of the slit diaphragm, a specialized cell-cell junction between the foot processes of podocytes in the kidney's glomerulus.[8] The slit diaphragm acts as the final barrier to prevent the leakage of proteins from the blood into the urine.

Experimental Protocols for this compound Characterization
  • Objective: To determine the tissue-specific expression pattern of NPHS1 mRNA.

  • Probe: A digoxigenin-labeled antisense RNA probe complementary to the NPHS1 mRNA was synthesized.

  • Tissue Preparation: Frozen sections of human fetal and adult kidney tissue were used.

  • Hybridization: The labeled probe was hybridized to the tissue sections overnight at an optimized temperature.

  • Detection: The hybridized probe was detected using an anti-digoxigenin antibody conjugated to alkaline phosphatase, followed by a colorimetric reaction.

  • Results: A strong hybridization signal was observed exclusively in the podocytes of developing and mature glomeruli, indicating that NPHS1 expression is kidney-specific and localized to these specialized cells.[9]

  • Objective: To determine the subcellular localization of the this compound protein.

  • Antibodies: Polyclonal antibodies were generated against synthetic peptides corresponding to the intracellular and extracellular domains of human this compound.

  • Tissue Preparation: Paraffin-embedded or frozen kidney sections were prepared.

  • Antigen Retrieval: For paraffin (B1166041) sections, heat-mediated antigen retrieval was performed using a citrate (B86180) or Tris-EDTA buffer.[10][11]

  • Staining: Tissue sections were incubated with the primary anti-nephrin antibody, followed by a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Results: this compound was localized to the slit diaphragm between adjacent podocyte foot processes, confirming its role as a key component of this filtration barrier.[12][13]

  • Objective: To determine the size of the this compound protein and its absence in CNF patients.

  • Sample Preparation: Glomeruli were isolated from kidney tissue and lysed in a buffer containing detergents and protease inhibitors.

  • Electrophoresis and Transfer: The protein lysates were separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: The membrane was incubated with a primary anti-nephrin antibody, followed by a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using a chemiluminescent substrate.

  • Results: In healthy individuals, a protein of approximately 185 kDa was detected, corresponding to full-length this compound. In patients with Fin-major or Fin-minor mutations, this band was absent, confirming that these mutations lead to a loss of this compound protein.[2]

The this compound Signaling Pathway

Beyond its structural role, this compound is a critical signaling molecule that regulates podocyte function and maintains the integrity of the filtration barrier. The cytoplasmic tail of this compound contains multiple tyrosine residues that can be phosphorylated, creating docking sites for various signaling and adaptor proteins.

Caption: Simplified this compound signaling pathway in podocytes.

Upon phosphorylation by Src family kinases, this compound recruits adaptor proteins such as Nck, which in turn regulates the actin cytoskeleton, essential for maintaining the intricate foot process architecture. Additionally, phosphorylated this compound can activate the PI3K-Akt signaling pathway, which promotes podocyte survival.

Conclusion and Future Directions

The discovery of this compound as the causative gene for Congenital Nephrotic Syndrome of the Finnish Type revolutionized our understanding of the glomerular filtration barrier. This breakthrough, made possible by the strategic application of positional cloning, provided a definitive molecular diagnosis for CNF and established the indispensable role of this compound in maintaining the structural and functional integrity of the podocyte slit diaphragm.

For researchers and drug development professionals, the this compound story offers several key takeaways:

  • A Validated Therapeutic Target: The clear genetic evidence linking this compound dysfunction to severe kidney disease validates it as a high-priority target for therapeutic intervention.

  • Insights into Podocyte Biology: The elucidation of this compound's signaling functions has opened new avenues for research into the complex cellular mechanisms that govern podocyte health and disease.

  • Potential for Broader Applications: While mutations in NPHS1 are the primary cause of CNF, alterations in this compound expression and function have been implicated in other forms of nephrotic syndrome, including diabetic nephropathy and minimal change disease, suggesting that therapies targeting the this compound pathway could have broader applications.

Future research will likely focus on developing strategies to restore or enhance this compound function, such as gene therapy, small molecule modulators of the this compound signaling pathway, and approaches to prevent this compound shedding or mislocalization in acquired kidney diseases. The foundational discoveries detailed in this guide continue to pave the way for innovative treatments for patients with nephrotic syndrome and other proteinuric kidney diseases.

References

The Central Role of Nephrin as a Cell Adhesion Molecule in Podocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nephrin, a transmembrane protein of the immunoglobulin superfamily, is a cornerstone of the glomerular filtration barrier in the kidney. Located at the slit diaphragm (SD), a specialized cell-cell junction between the foot processes of podocytes, this compound's role extends beyond that of a simple structural component. It is a dynamic signaling hub that is critical for maintaining podocyte architecture, adhesion, and survival. This technical guide provides an in-depth examination of this compound's function as a cell adhesion molecule. It consolidates quantitative data on its interactions, details key experimental protocols for its study, and visualizes the complex signaling pathways it orchestrates. Understanding the molecular intricacies of this compound is paramount for developing novel therapeutic strategies for glomerular diseases characterized by podocyte dysfunction and proteinuria.

Introduction: this compound and the Slit Diaphragm

The glomerular filtration barrier is a highly selective filter composed of three layers: the fenestrated endothelium, the glomerular basement membrane (GBM), and the podocyte foot processes. Bridging the filtration slits between adjacent podocyte foot processes is the slit diaphragm (SD), a unique intercellular junction. This compound is the principal structural and signaling protein of the SD.

First identified in 1998, mutations in the NPHS1 gene, which encodes this compound, are responsible for congenital nephrotic syndrome of the Finnish type, a condition characterized by massive proteinuria and the absence of a functional SD. This highlights this compound's indispensable role in establishing and maintaining the integrity of the glomerular filter.

Structurally, this compound is a single-pass transmembrane protein with a large extracellular domain consisting of eight immunoglobulin-like (Ig-like) domains and one fibronectin type III domain. This extracellular domain engages in both homophilic (this compound-nephrin) and heterophilic (this compound-NEPH1/3) interactions in trans to form the zipper-like structure of the SD. The intracellular domain, though short, is rich in tyrosine residues that, upon phosphorylation, serve as docking sites for a multitude of adaptor proteins, initiating complex downstream signaling cascades.

This compound-Mediated Cell Adhesion: A Quantitative Perspective

The adhesive functions of this compound are fundamental to the structural integrity of the slit diaphragm. These interactions are mediated by its extracellular Ig-like domains and can be influenced by other molecules. While extensive research has established the qualitative nature of these interactions, precise quantitative data, such as dissociation constants (Kd), for homophilic and heterophilic binding are not widely reported in publicly accessible literature. However, studies on this compound's interaction with ligands like Hepatocyte Growth Factor (HGF) provide valuable quantitative insights into its receptor-like functions.

Interaction Binding Affinity (Kd) Experimental Method Key Findings & Implications
This compound - HGF ~0.2-0.3 nMSurface Plasmon ResonanceHigh-affinity binding, comparable to the HGF-MET receptor interaction. Suggests this compound functions as a receptor for HGF, triggering phosphorylation and promoting podocyte repair.
NEPH1 - HGF ~4-6 nMSurface Plasmon ResonanceLower affinity binding compared to this compound. Indicates a potential modulatory role in HGF signaling at the slit diaphragm.
This compound - this compound (Homophilic) Not widely reportedSurface Plasmon Resonance, Cell Aggregation AssaysInteraction is concentration-dependent and promoted by Ca2+. Crucial for the formation of the slit diaphragm's zipper-like structure.
This compound - NEPH1 (Heterophilic) Not widely reportedCo-immunoprecipitationForms heterodimers that are essential for slit diaphragm assembly and function.

Key Signaling Pathways Downstream of this compound Adhesion and Clustering

Engagement of this compound's extracellular domain, either through homophilic interactions or ligand binding, leads to the phosphorylation of specific tyrosine residues in its cytoplasmic tail by Src family kinases, such as Fyn. This phosphorylation initiates a cascade of signaling events that regulate the actin cytoskeleton, cell adhesion to the GBM, and cell survival.

Actin Cytoskeleton Regulation: The Nck/N-WASP Pathway

Phosphorylation of "Group B" tyrosine residues (Y1176, Y1193, Y1217) within YDxV motifs creates docking sites for the SH2 domain of the adaptor protein Nck. Nck, in turn, recruits Neural Wiskott-Aldrich syndrome protein (N-WASP) via its SH3 domains. N-WASP then activates the Arp2/3 complex, which promotes actin polymerization. This pathway is critical for maintaining the intricate architecture of podocyte foot processes and the integrity of the slit diaphragm.

Nck_NWASP_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound pthis compound p-Nephrin (pY1176, pY1193, pY1217) Nck Nck pthis compound->Nck Recruits Fyn Fyn (Src Kinase) Fyn->this compound Phosphorylates NWASP N-WASP Nck->NWASP Recruits & Activates Arp23 Arp2/3 Complex NWASP->Arp23 Activates Actin Actin Polymerization Arp23->Actin Promotes

Caption: this compound-Nck-N-WASP signaling pathway leading to actin polymerization.

Podocyte Survival and Actin Dynamics: The PI3K/Akt Pathway

Phosphorylation of "Group A" tyrosine residues (Y1114, Y1138/9) on this compound facilitates the recruitment of the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). This activation of the PI3K/Akt signaling pathway is crucial for promoting podocyte survival, regulating actin dynamics, and maintaining cell polarity. Akt, a serine/threonine kinase, has numerous downstream targets that collectively contribute to these essential cellular functions.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound pthis compound p-Nephrin (pY1114, pY1138/9) PI3K PI3K (p85 subunit) pthis compound->PI3K Recruits & Activates Fyn Fyn (Src Kinase) Fyn->this compound Phosphorylates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt Downstream Cell Survival & Actin Dynamics pAkt->Downstream Promotes

Caption: this compound-PI3K-Akt signaling pathway for podocyte survival.

Adhesion to the Glomerular Basement Membrane: The PIP Complex

This compound signaling is not confined to the slit diaphragm; it also influences the adhesion of podocytes to the underlying GBM. This is mediated through the PINCH-1-Integrin-Linked Kinase (ILK)-α-parvin (PIP) complex. Inhibition of this compound phosphorylation has been shown to suppress the expression of the PIP complex, leading to disorganized cytoskeleton and decreased cell adhesion and spreading. This indicates a crucial crosstalk between the slit diaphragm (cell-cell adhesion) and focal adhesions (cell-matrix adhesion), where this compound phosphorylation state directly impacts the stability of podocyte attachment to the GBM.

PIP_Complex_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm pthis compound Phosphorylated this compound PIP_Complex PINCH-1-ILK-α-parvin (PIP) Complex pthis compound->PIP_Complex Regulates Expression Cytoskeleton Cytoskeletal Organization PIP_Complex->Cytoskeleton Maintains Adhesion Podocyte Adhesion to GBM PIP_Complex->Adhesion Promotes

Caption: this compound's regulation of the PIP complex and podocyte adhesion.

Experimental Protocols for Studying this compound-Mediated Adhesion

Investigating the adhesive and signaling functions of this compound requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments.

Co-immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions

This protocol is designed to determine if this compound physically interacts with a putative binding partner (e.g., NEPH1, podocin, Nck) in a cellular context.

Objective: To isolate this compound and its interacting proteins from podocyte cell lysates.

Materials:

  • Cultured podocytes (e.g., conditionally immortalized mouse podocytes)

  • Ice-cold PBS

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)

  • Primary antibody against this compound (for IP)

  • Isotype-matched IgG control antibody

  • Primary antibody against the putative interacting protein (for Western Blot)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • SDS-PAGE gels and Western Blotting apparatus

Methodology:

  • Cell Lysis:

    • Culture podocytes to ~90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to a 10 cm dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To 1 mg of total protein lysate, add 20-30 µL of Protein A/G bead slurry.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads. This step removes proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Add 2-5 µg of the anti-nephrin primary antibody to the pre-cleared lysate. For the negative control, add an equivalent amount of the isotype-matched IgG.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 40-50 µL of fresh Protein A/G bead slurry to each sample.

    • Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.

  • Elution and Analysis:

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western Blot analysis using the primary antibody against the putative interacting protein. A band in the anti-nephrin IP lane, but not in the IgG control lane, indicates an interaction.

Regulation of Nephrin (NPHS1) Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression of the nephrin gene (NPHS1), a critical component of the kidney's glomerular filtration barrier. Understanding the intricate regulation of NPHS1 is paramount for developing therapeutic strategies for a range of proteinuric kidney diseases. This document details the key transcriptional regulators, signaling pathways, and experimental methodologies used to investigate NPHS1 expression.

Core Regulatory Mechanisms

The expression of the NPHS1 gene is tightly controlled at the transcriptional level, primarily within the specialized podocytes of the kidney glomerulus. This specificity is conferred by a complex interplay of transcription factors that bind to distinct regulatory elements within the NPHS1 promoter and enhancer regions.

Transcriptional Control

Several key transcription factors have been identified as crucial regulators of NPHS1 expression. The Wilms' tumor suppressor gene (WT1) is a major activator, binding to a specific response element in the NPHS1 promoter to drive podocyte-specific expression.[1][2][3] Studies have shown that WT1 can activate the this compound promoter by more than 10-fold.[2] In fact, reduced expression levels of WT1 lead to a dramatic downregulation of NPHS1.[4]

Another significant regulator is the nuclear factor-kappa B (NF-κB).[5] Interestingly, there appears to be a synergistic activation of the NPHS1 promoter by WT1 and NF-κB, suggesting a cooperative mechanism in regulating this compound expression.[5] Conversely, this compound deficiency itself can lead to the activation of NF-κB, creating a potential feedback loop that could contribute to glomerular injury.[6][7][8]

Other transcription factors implicated in NPHS1 regulation include Smad interacting protein-1 (SIP1), which has been shown to bind to the NPHS1 promoter and repress its activity.[9] The NPHS1 promoter region contains several consensus sites for transcription factors such as GATA and E-box proteins, although a canonical TATA box is absent.[10] A 1.25-kb fragment of the human this compound promoter is sufficient to direct podocyte-specific gene expression in transgenic mice, highlighting the importance of this region in tissue-specific regulation.[10][11][12][13]

Signaling Pathways Influencing NPHS1 Expression

The regulation of NPHS1 is also intricately linked to various intracellular signaling pathways that respond to extracellular cues. The PI3K/Akt pathway is a key player in mediating survival signals downstream of this compound phosphorylation.[14] Phosphorylation of specific tyrosine residues in the this compound cytoplasmic tail can recruit the p85 subunit of PI3K, leading to the activation of Akt.[14] This cascade is crucial for maintaining podocyte integrity and function.

The diagram below illustrates the signaling cascade initiated by this compound phosphorylation, leading to the activation of the PI3K/Akt pathway.

Nephrin_PI3K_Akt_Pathway This compound This compound p85 p85 (PI3K) This compound->p85 recruits PIP3 PIP3 p85->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors Akt->Downstream activates

Caption: this compound-mediated activation of the PI3K/Akt signaling pathway.

Furthermore, signaling through this compound can influence the actin cytoskeleton, a critical aspect of podocyte structure and function.[14][15] Adaptor proteins like Nck bind to phosphorylated this compound and recruit other proteins involved in regulating actin dynamics.[15]

Quantitative Data on NPHS1 Regulation

The following table summarizes quantitative data from studies investigating the regulation of NPHS1 expression.

RegulatorExperimental SystemFold Change in NPHS1 Promoter Activity/ExpressionReference
WT1Co-transfection studies>10-fold activation[2]
TNF-α (NF-κB activator)Cultured podocytesIncreased mRNA expression[5]
BAY 11-7082 (NF-κB inhibitor)Cultured podocytes treated with TNF-αAbrogated the increase in mRNA expression[5]
5-aza-2'-deoxycytidine (demethylating agent)Cells not expressing this compoundInduced NPHS1 expression[5]
Mutant (-340 G→C) NPHS1 promoterReporter gene assayLower transcriptional activity compared to wild type[9]
SIP1Reporter gene assayRepressed wild-type NPHS1 promoter activity[9]

Key Experimental Protocols

This section provides detailed methodologies for three fundamental techniques used to study the regulation of NPHS1 gene expression.

Chromatin Immunoprecipitation (ChIP) Assay

The ChIP assay is used to determine the in vivo association of a specific protein, such as a transcription factor, with a specific genomic region, like the NPHS1 promoter.[16]

Workflow for Chromatin Immunoprecipitation (ChIP)

ChIP_Workflow Crosslinking 1. Protein-DNA Crosslinking (Formaldehyde) Lysis 2. Cell Lysis Crosslinking->Lysis Sonication 3. Chromatin Shearing (Sonication) Lysis->Sonication Immunoprecipitation 4. Immunoprecipitation (Specific Antibody) Sonication->Immunoprecipitation Washing 5. Wash Beads Immunoprecipitation->Washing Elution 6. Elute Complexes Washing->Elution Reverse 7. Reverse Crosslinks Elution->Reverse Purification 8. DNA Purification Reverse->Purification Analysis 9. DNA Analysis (qPCR or Sequencing) Purification->Analysis Luciferase_Assay_Workflow Construct 1. Clone NPHS1 Promoter into Luciferase Vector Transfection 2. Co-transfect Cells with Reporter and Expression Plasmids Construct->Transfection Incubation 3. Incubate Cells (24-48 hours) Transfection->Incubation Lysis 4. Cell Lysis Incubation->Lysis Assay 5. Add Luciferase Substrate Lysis->Assay Measurement 6. Measure Luminescence Assay->Measurement EMSA_Workflow Probe 1. Prepare Labeled DNA Probe (e.g., with Biotin or 32P) Binding 2. Incubate Probe with Nuclear Extract or Purified Protein Probe->Binding Electrophoresis 3. Native Polyacrylamide Gel Electrophoresis Binding->Electrophoresis Transfer 4. Transfer to Membrane (for non-radioactive detection) Electrophoresis->Transfer Detection 5. Detect Probe Transfer->Detection

References

An In-depth Technical Guide to the Post-Translational Modifications of the Nephrin Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nephrin, a cornerstone of the glomerular slit diaphragm, is a transmembrane protein critical for maintaining the integrity of the kidney's filtration barrier. Its function is intricately regulated by a series of post-translational modifications (PTMs), primarily phosphorylation, glycosylation, and ubiquitination. These modifications dynamically modulate this compound's localization, its interactions with other proteins, and its downstream signaling cascades, thereby influencing podocyte architecture and function. Dysregulation of these PTMs is strongly implicated in the pathogenesis of proteinuric kidney diseases, including congenital nephrotic syndrome and diabetic nephropathy. This technical guide provides a comprehensive overview of the key PTMs of this compound, summarizing the quantitative data, detailing experimental methodologies for their study, and illustrating the associated signaling pathways and experimental workflows.

Phosphorylation: The Master Switch of this compound Signaling

Phosphorylation is the most extensively studied PTM of this compound, acting as a dynamic switch to control its signaling functions. The cytoplasmic tail of this compound contains multiple tyrosine and serine/threonine residues that are targets for various kinases and phosphatases.

Tyrosine Phosphorylation

Tyrosine phosphorylation of this compound is a critical event that initiates a cascade of intracellular signaling pathways, primarily regulating the actin cytoskeleton.

Key Phosphorylation Sites and Kinases: The primary kinases responsible for this compound tyrosine phosphorylation are Src family kinases, particularly Fyn and Src.[1][2] These kinases phosphorylate specific tyrosine residues within the cytoplasmic domain of this compound, which can be broadly categorized into two groups based on their surrounding motifs.

  • Group A Tyrosines (Y1114, Y1138): Phosphorylation of these sites creates docking sites for the p85 subunit of Phosphoinositide 3-kinase (PI3K), leading to the activation of the PI3K/Akt signaling pathway.[3][4] This pathway is crucial for cell survival, prevention of anoikis, and regulation of actin dynamics through Rac1 and cofilin-1.[3]

  • Group B Tyrosines (Y1176, Y1193, Y1217): These tyrosines, located within YDxV motifs, are recognized by the SH2 domain of adaptor proteins like Nck.[5] Phosphorylation of these sites is essential for the recruitment of Nck, which in turn recruits N-WASP and PAK to promote local actin polymerization.[6] Fyn kinase can also directly bind to these phosphorylated residues, further enhancing kinase activity.[6][7]

Signaling Pathways:

  • PI3K/Akt Pathway: As mentioned, this pathway is activated by the phosphorylation of Group A tyrosines and plays a vital role in podocyte survival and actin organization.[3][4]

  • Nck/N-WASP Pathway: Phosphorylation of Group B tyrosines initiates this pathway, leading to actin polymerization and the maintenance of the slit diaphragm's structural integrity.[6]

  • PLC-γ1 Pathway: Phospholipase C-γ1 (PLC-γ1) is recruited to phosphorylated this compound, leading to calcium signaling, which is important for podocyte function.[8]

Phosphatases: The phosphorylation state of this compound is tightly regulated by the opposing action of protein tyrosine phosphatases (PTPs). SHP-1 and PTP-1B have been shown to dephosphorylate this compound, thereby downregulating its signaling. C1-Ten is another phosphatase that specifically targets the Y1114 and Y1138 motifs, disrupting the this compound-PI3K interaction.[6]

Serine/Threonine Phosphorylation

In addition to tyrosine phosphorylation, this compound is also phosphorylated on serine and threonine residues.

Key Phosphorylation Sites and Kinases: Protein Kinase C alpha (PKCα) can phosphorylate this compound on threonine residues T1120 and T1125.[7]

Functional Consequences: This phosphorylation event enhances the interaction of this compound with β-arrestin2, which promotes the clathrin- and dynamin-dependent endocytosis of this compound.[7] This process is a key mechanism for regulating the amount of this compound at the cell surface and is implicated in the pathogenesis of kidney diseases.

Quantitative Data on this compound Phosphorylation
Modification SiteInteracting Protein(s)Upstream Kinase(s)Downstream Effect(s)Disease RelevanceReference(s)
Tyrosine Residues
Y1114, Y1138 (Group A)p85 (PI3K)Fyn, SrcPI3K/Akt activation, cell survival, actin remodelingAltered in various kidney diseases[3][4][6]
Y1176, Y1193, Y1217 (Group B)Nck1/2, PLC-γ1, ShcA, PodocinFyn, SrcActin polymerization, calcium signaling, regulation of endocytosisReduced phosphorylation in MCD and MN[6][7]
Threonine Residues
T1120, T1125β-arrestin2PKCαClathrin-mediated endocytosisIncreased in diabetic and hypertensive nephropathy[7]

Glycosylation: A Prerequisite for Proper Trafficking and Function

This compound is a heavily glycosylated protein, and this modification is essential for its correct folding, transport to the cell surface, and ultimately its function at the slit diaphragm.

N-linked Glycosylation

The extracellular domain of this compound contains ten potential asparagine (N)-linked glycosylation sites.[9][10] Mass spectrometry studies have confirmed that at least nine of these sites are indeed glycosylated.[9][10]

Functional Importance: N-linked glycosylation is critical for the proper folding of the this compound protein in the endoplasmic reticulum (ER).[11] Inhibition of glycosylation, for instance by tunicamycin, leads to the retention of this compound in the ER and prevents its localization to the plasma membrane.[11] This highlights the indispensable role of glycosylation in this compound trafficking. The complex carbohydrate structures also contribute to the negative charge of the glomerular filtration barrier.[4]

Quantitative Data on this compound Glycosylation
Glycosylation TypeNumber of SitesLocationFunctional RoleDisease RelevanceReference(s)
N-linked10 potential, 9 confirmedExtracellular DomainProper folding, ER-to-plasma membrane trafficking, slit diaphragm formationMutations affecting glycosylation can lead to congenital nephrotic syndrome[9][10]

Ubiquitination: Regulating this compound Turnover and Degradation

Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key mechanism for regulating protein degradation and trafficking. While less characterized than phosphorylation, ubiquitination of this compound is emerging as an important regulatory process.

Ubiquitination of this compound

Studies have shown that this compound can be ubiquitinated, particularly certain missense mutants that are retained in the ER.[9] This suggests a role for the ER-associated degradation (ERAD) pathway in clearing misfolded this compound. The SEL1L-HRD1 protein complex has been identified as an E3 ubiquitin ligase involved in the degradation of nascent and mutant this compound.[4]

The adaptor protein CD2AP has been shown to prevent CIN85-mediated ubiquitination of this compound, thereby stabilizing it at the slit diaphragm.[8] This suggests that ubiquitination plays a role in the endocytosis and turnover of this compound at the cell surface.

Quantitative Data on this compound Ubiquitination
Modification TypeE3 Ligase(s)Functional ConsequenceDisease RelevanceReference(s)
PolyubiquitinationSEL1L-HRD1 (for nascent/mutant this compound), CIN85 (regulated by CD2AP)ER-associated degradation, endocytosis and turnoverIncreased ubiquitination of mutant this compound in congenital nephrotic syndrome[4][8][9]

Experimental Protocols

Analysis of this compound Phosphorylation by Immunoprecipitation and Western Blotting

This protocol describes the detection of phosphorylated this compound from cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Anti-nephrin antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-phosphotyrosine or site-specific anti-phospho-nephrin antibodies for Western blotting

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-nephrin antibody overnight at 4°C.

    • Add protein A/G beads to capture the this compound-antibody complexes.

    • Wash the beads extensively with lysis buffer.

  • Elution and SDS-PAGE: Elute the immunoprecipitated proteins by boiling in SDS sample buffer and separate them by SDS-PAGE.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against phosphotyrosine or a specific phospho-nephrin site.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[3][12]

Analysis of this compound Glycosylation

This protocol outlines a method to determine the N-linked glycosylation status of this compound.

Materials:

  • Cell lysate containing this compound

  • Peptide-N-Glycosidase F (PNGase F)

  • SDS-PAGE and Western blotting reagents

  • Anti-nephrin antibody

Procedure:

  • Sample Preparation: Prepare cell lysates as described above.

  • PNGase F Digestion: Treat a portion of the lysate with PNGase F according to the manufacturer's instructions to remove N-linked glycans. A control sample should be incubated without the enzyme.

  • SDS-PAGE and Western Blotting:

    • Run both the treated and untreated samples on an SDS-PAGE gel.

    • Perform a Western blot using an anti-nephrin antibody.

  • Analysis: A shift in the molecular weight of this compound in the PNGase F-treated sample compared to the untreated control indicates the presence of N-linked glycans.[11] For detailed site analysis, mass spectrometry is required.[9][10]

Detection of this compound Ubiquitination

This protocol describes the detection of ubiquitinated this compound.

Materials:

  • Cell lysis buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide)

  • Anti-nephrin antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitination status.

  • Immunoprecipitation: Immunoprecipitate this compound as described in protocol 4.1.

  • Western Blotting:

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect a ladder of higher molecular weight bands corresponding to ubiquitinated this compound.[9]

Visualizations

Signaling Pathways

Nephrin_Signaling cluster_membrane Plasma Membrane cluster_extracellular cluster_cytoplasm Cytoplasm This compound This compound SHP1 SHP-1 This compound->SHP1 de-pY PTP1B PTP-1B This compound->PTP1B de-pY PI3K PI3K This compound->PI3K pY1114/1138 Nck Nck This compound->Nck pY1176/1193/1217 PLCg1 PLC-γ1 This compound->PLCg1 pY beta_arrestin β-arrestin2 This compound->beta_arrestin pT1120/1125 Nephrin_EC This compound (Extracellular Domain) Fyn Fyn/Src Fyn->this compound pY PKCa PKCα PKCa->this compound pT Akt Akt PI3K->Akt Actin Actin Polymerization Akt->Actin Survival Cell Survival Akt->Survival NWASP N-WASP Nck->NWASP NWASP->Actin Ca_signal Ca²⁺ Signaling PLCg1->Ca_signal Endocytosis Endocytosis beta_arrestin->Endocytosis

Caption: this compound signaling pathways initiated by phosphorylation.

Experimental Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ptm_analysis PTM-Specific Analysis cluster_phospho Phosphorylation cluster_glyco Glycosylation cluster_ub Ubiquitination start Start: Podocyte Culture or Tissue Homogenate lysis Cell Lysis (+/- Inhibitors) start->lysis ip_phospho Immunoprecipitation (anti-Nephrin) lysis->ip_phospho pngasef PNGase F Digestion lysis->pngasef ip_ub Immunoprecipitation (anti-Nephrin) lysis->ip_ub wb_phospho Western Blot (anti-pTyr / anti-pSite) ip_phospho->wb_phospho ms_phospho Mass Spectrometry (Site Mapping) ip_phospho->ms_phospho end Data Analysis & Interpretation wb_phospho->end ms_phospho->end wb_glyco Western Blot (Mobility Shift) pngasef->wb_glyco ms_glyco Mass Spectrometry (Site & Glycan Analysis) pngasef->ms_glyco wb_glyco->end ms_glyco->end wb_ub Western Blot (anti-Ubiquitin) ip_ub->wb_ub ms_ub Mass Spectrometry (Site Mapping) ip_ub->ms_ub wb_ub->end ms_ub->end

Caption: General experimental workflow for analyzing this compound PTMs.

Conclusion

The post-translational modifications of this compound are integral to its function as a critical component of the glomerular filtration barrier. Phosphorylation acts as a sophisticated signaling hub, while glycosylation is essential for its structural integrity and proper localization. Ubiquitination, although less understood, appears to be a key regulator of this compound turnover. A thorough understanding of these PTMs and their intricate interplay is paramount for elucidating the molecular mechanisms underlying podocyte biology and for the development of novel therapeutic strategies targeting proteinuric kidney diseases. Future research focusing on the specific E3 ligases for wild-type this compound and the detailed characterization of its ubiquitination sites will further enhance our comprehension of this vital protein.

References

Methodological & Application

Application Note and Protocol: Immunohistochemical Staining of Nephrin in Kidney Cryosections

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nephrin is a crucial transmembrane protein located in the slit diaphragm, a specialized cell-cell junction connecting the foot processes of podocytes in the kidney's glomerulus.[1][2][3] As a central component of the glomerular filtration barrier, this compound plays a vital role in preventing proteinuria and maintaining kidney function.[1][4] Its dysfunction or downregulation is associated with various glomerular diseases, making its visualization and analysis within kidney tissue a key aspect of nephrology research.[4][5] Immunohistochemistry (IHC) on frozen kidney sections (cryosections) is a powerful technique for localizing this compound expression while preserving its antigenicity. This document provides a detailed protocol for performing immunofluorescence staining of this compound on kidney cryosections.

Experimental Workflow Diagram

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining Protocol cluster_analysis Analysis Tissue Snap-Freeze Fresh Kidney Tissue Embed Embed in OCT Compound Tissue->Embed Section Cryosectioning (5-10 µm) Embed->Section Mount Mount on Charged Microscope Slides Section->Mount Fix Post-Fixation (e.g., Acetone (B3395972) or PFA) Mount->Fix Wash1 Wash with PBS Fix->Wash1 Block Blocking (Serum/BSA) Wash1->Block PrimaryAb Primary Antibody: Anti-Nephrin (Overnight at 4°C) Block->PrimaryAb Wash2 Wash with PBS PrimaryAb->Wash2 SecondaryAb Secondary Antibody: Fluorophore-conjugated (1-2h at RT) Wash2->SecondaryAb Wash3 Wash with PBS SecondaryAb->Wash3 MountFinal Coverslip with Antifade Mountant Wash3->MountFinal Image Fluorescence Microscopy MountFinal->Image

Caption: Workflow for this compound immunofluorescence on kidney cryosections.

Key Experimental Reagents and Conditions

This table summarizes typical concentrations and incubation times. Optimization may be required depending on the specific antibodies and tissue conditions used.

StepReagentTypical Concentration / DilutionIncubation Time & Temperature
Fixation 4% Paraformaldehyde (PFA) in PBS4%5-10 minutes at Room Temperature
Ice-cold Acetone100%10-20 minutes at -20°C[6]
Antigen Retrieval (Optional) 1% SDS in PBS1%5 minutes at Room Temperature[7]
Blocking Normal Serum (from secondary host)1-10% in PBS30-60 minutes at Room Temperature[8][9]
Bovine Serum Albumin (BSA)1% in PBS30-60 minutes at Room Temperature[9]
Permeabilization Triton™ X-1000.2-0.3% in Blocking Buffer[8][10]During blocking and antibody steps
Primary Antibody Goat anti-Nephrin1:50 - 1:500Overnight at 2-8°C[9]
Secondary Antibody Fluorophore-conjugated Donkey anti-Goat1:200 - 1:20001-2 hours at Room Temperature[9]
Counterstain DAPI in Mounting Medium0.1 mg/ml5-10 minutes or included in mountant[11]

Detailed Experimental Protocol

This protocol is intended for immunofluorescent detection of this compound in frozen kidney tissue sections.

I. Tissue Preparation and Sectioning
  • Immediately snap-freeze fresh kidney tissue in isopentane (B150273) cooled with dry ice or liquid nitrogen.[6][8] Store frozen tissue blocks at -80°C until sectioning.[6]

  • Embed the frozen tissue completely in Optimal Cutting Temperature (OCT) compound.[8]

  • Allow the embedded tissue block to equilibrate to the cryostat temperature (typically -15°C to -23°C).[8]

  • Cut sections at a thickness of 5-10 µm and mount them onto gelatin-coated or positively charged histological slides.[8]

  • Air dry the sections for 30-60 minutes at room temperature to ensure adhesion.[8] Slides can be used immediately or stored at -80°C for several months.[6][8]

II. Fixation

Note: The choice of fixative is critical. Aldehyde-based fixatives like paraformaldehyde (PFA) preserve morphology well but may mask epitopes, potentially requiring an antigen retrieval step. Acetone fixation is generally less harsh and often does not require antigen retrieval.[6]

  • If slides were stored at -80°C, bring them to room temperature for 10-20 minutes.[8]

  • Fix the sections by immersing them in ice-cold acetone for 10-20 minutes at -20°C or in 4% PFA for 5-10 minutes at room temperature.[6][12]

  • Wash the slides three times for 5 minutes each in Phosphate-Buffered Saline (PBS).[12]

III. Antigen Retrieval (Optional)

This step is not always necessary for cryosections but may enhance the signal if PFA fixation was used.[6] Heat-induced methods can be harsh and may damage frozen sections.[13]

  • For a mild retrieval, incubate sections in 1% Sodium Dodecyl Sulfate (SDS) in PBS for 5 minutes at room temperature.[7]

  • Wash thoroughly three times for 5 minutes each in PBS to remove all residual SDS, which can denature antibodies.[7]

IV. Blocking and Permeabilization
  • Carefully draw a hydrophobic barrier around the tissue section using a barrier pen.[8][12]

  • Prepare a blocking buffer. A common buffer consists of 1-10% normal serum from the species of the secondary antibody (e.g., normal donkey serum for a donkey anti-goat secondary) and 1% BSA in PBS.[8][9] Add 0.3% Triton™ X-100 for permeabilization.[8]

  • Apply the blocking buffer to the sections and incubate for 30-60 minutes in a humidified chamber at room temperature. This step blocks non-specific antibody binding sites.[14]

V. Primary Antibody Incubation
  • Dilute the primary anti-nephrin antibody in the incubation buffer (e.g., 1% BSA, 0.3% Triton™ X-100 in PBS).[8] The optimal dilution should be determined empirically, but a starting range of 1:50 to 1:500 is common.[9]

  • Drain the blocking buffer from the slides and apply the diluted primary antibody.

  • Incubate overnight at 2-8°C in a humidified chamber.[8][9]

VI. Secondary Antibody Incubation
  • Wash the slides three times for 5-10 minutes each in PBS.

  • Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor® 488 donkey anti-goat IgG) in the incubation buffer. The dilution typically ranges from 1:200 to 1:2000.[9] Protect the antibody from light.

  • Apply the diluted secondary antibody to the sections and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.[9]

VII. Counterstaining and Mounting
  • Wash the slides three times for 10 minutes each in PBS, protected from light.

  • Apply a drop of mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

  • Carefully place a coverslip over the tissue, avoiding air bubbles.

  • Seal the edges of the coverslip with nail polish if desired. Store slides flat at 4°C, protected from light, until imaging.

VIII. Imaging
  • Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor® 488) and DAPI. This compound should appear as a linear or granular pattern outlining the glomerular capillary loops, consistent with its localization in podocyte foot processes.

References

Quantitative Western Blot Analysis of Nephrin Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin is a critical transmembrane protein of the immunoglobulin superfamily, exclusively located at the slit diaphragm of glomerular podocytes.[1][2][3][4] The slit diaphragm is a specialized cell-cell junction that forms the final barrier to protein filtration in the kidney.[1][2][5] Alterations in this compound expression are a hallmark of podocyte injury and are implicated in the pathogenesis of various kidney diseases, including diabetic nephropathy and congenital nephrotic syndrome.[6][7] Consequently, the accurate quantification of this compound protein levels is crucial for understanding disease mechanisms and for the development of novel therapeutic strategies. Western blotting is a widely used technique for the semi-quantitative assessment of protein levels.[8] This document provides detailed protocols for the quantitative Western blot analysis of this compound expression, guidance on data interpretation, and an overview of relevant signaling pathways.

Experimental Protocols

I. Glomerular Isolation from Rodent Kidneys

This protocol describes the isolation of glomeruli, the primary source of this compound, from rodent kidneys using a sieving method.[9]

Materials:

  • Hank's Balanced Salt Solution (HBSS)

  • Collagenase Type IV

  • Deoxyribonuclease I (DNase I)

  • Fetal Bovine Serum (FBS)

  • Cell strainers (100 µm, 70 µm, 40 µm)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Perfuse the kidneys of an anesthetized rodent with cold HBSS until they are pale.

  • Excise the kidneys and remove the renal capsule. Mince the cortical tissue into a fine paste.

  • Digest the minced tissue with Collagenase Type IV and DNase I in HBSS at 37°C for 30 minutes with gentle agitation.

  • Stop the digestion by adding FBS.

  • Gently press the digested tissue through a 100 µm cell strainer using the plunger of a syringe.

  • Wash the cell strainer with cold HBSS and collect the flow-through.

  • Pass the collected filtrate through a 70 µm cell strainer. The glomeruli will be retained on this filter.

  • Invert the 70 µm strainer over a petri dish and wash with cold HBSS to collect the glomeruli.

  • For further purification, pass the glomerular suspension through a 40 µm cell strainer. The glomeruli will be retained on the filter.

  • Collect the purified glomeruli by inverting and washing the 40 µm strainer.

  • Centrifuge the glomerular suspension at 200 x g to pellet the glomeruli.[9] The isolated glomeruli are now ready for protein extraction.

II. Protein Extraction from Isolated Glomeruli

This protocol outlines the procedure for extracting total protein from isolated glomeruli.

Materials:

  • RIPA buffer (Radioimmunoprecipitation assay buffer)

  • Protease and phosphatase inhibitor cocktail

  • Sonication buffer (0.05 M sodium phosphate, 0.15 M NaCl, 1% Triton X-100, 0.1 mM PMSF, 10 mM EDTA, pH 7.5)[3][4]

Procedure:

  • Resuspend the isolated glomeruli pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Alternatively, use a sonication buffer for protein extraction.[3][4]

  • Incubate the suspension on ice for 30 minutes with intermittent vortexing.

  • Sonicate the lysate briefly on ice to ensure complete cell lysis and to shear DNA.[3]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

III. SDS-PAGE and Western Blotting

This section details the separation of proteins by size and their transfer to a membrane for immunodetection.

Materials:

  • Laemmli sample buffer (with and without 2-mercaptoethanol)[3]

  • Polyacrylamide gels (6% for this compound)[3]

  • SDS-PAGE running buffer

  • PVDF (polyvinylidene difluoride) membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST)

  • Primary antibody: anti-nephrin

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-goat IgG

  • Chemiluminescent substrate

Procedure:

  • Mix the protein lysates with Laemmli sample buffer. For this compound, which can form disulfide crosslinks, it is crucial to perform the analysis under reducing conditions by including a reducing agent like 2-mercaptoethanol (B42355) in the sample buffer.[3][10]

  • Heat the samples at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (typically 20-40 µg) into the wells of a 6% polyacrylamide gel.[3][11] Include a pre-stained molecular weight marker.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]

  • Incubate the membrane with the primary anti-nephrin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11][12]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

IV. Data Quantification and Normalization

Accurate quantification requires normalization to correct for variations in protein loading and transfer.

Procedure:

  • Image Acquisition: Capture the blot image using a digital imager, ensuring that the signal is within the linear range and not saturated.[13]

  • Densitometry: Use image analysis software to measure the band intensity for this compound and the loading control in each lane.

  • Normalization:

    • Housekeeping Proteins: Traditionally, housekeeping proteins like GAPDH, β-actin, or α-tubulin have been used for normalization.[8][14] However, their expression can vary under certain experimental conditions.[14]

    • Total Protein Normalization (TPN): A more reliable method is to normalize to the total protein in each lane.[8][13] This can be achieved by staining the membrane with a total protein stain like Ponceau S or by using stain-free gel technology.[13]

  • Calculation:

    • For housekeeping protein normalization, divide the intensity of the this compound band by the intensity of the loading control band for each sample.

    • For total protein normalization, divide the intensity of the this compound band by the total protein signal in that lane.[13]

  • Relative Quantification: Express the normalized this compound levels as a fold change relative to a control sample.

Data Presentation

Quantitative data from Western blot experiments should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Experimental GroupNormalized this compound Expression (Arbitrary Units)Fold Change vs. Controlp-value
Control1.00 ± 0.121.0-
Treatment A0.45 ± 0.080.45<0.01
Treatment B1.52 ± 0.211.52<0.05
Disease Model0.28 ± 0.050.28<0.001

Table 1: Example of quantitative Western blot data for this compound expression. Data are presented as mean ± standard deviation.

Experimental Workflow and Signaling Pathways

Experimental Workflow for Quantitative Western Blot

G cluster_sample Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Glomerular_Isolation Glomerular Isolation (Sieving Method) Protein_Extraction Protein Extraction (RIPA/Sonication) Glomerular_Isolation->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE (6% Gel) Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-Nephrin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Signal Detection (Chemiluminescence) Secondary_Ab->Detection Image_Acquisition Image Acquisition Detection->Image_Acquisition Densitometry Densitometry Image_Acquisition->Densitometry Normalization Normalization (Total Protein) Densitometry->Normalization Relative_Quantification Relative Quantification Normalization->Relative_Quantification G cluster_membrane Slit Diaphragm cluster_cytoplasm Intracellular Signaling This compound This compound Podocin Podocin This compound->Podocin CD2AP CD2AP This compound->CD2AP PI3K PI3K This compound->PI3K pY Nck Nck This compound->Nck pY CD2AP->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Actin Actin Cytoskeleton Nck->Actin

References

Application Notes and Protocols: Co-immunoprecipitation of Nephrin and Podocin from Glomerular Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin and podocin are integral proteins of the podocyte slit diaphragm, a specialized cell-cell junction crucial for the integrity of the glomerular filtration barrier.[1][2] Dysregulation of the interaction between these proteins is implicated in the pathogenesis of various proteinuric kidney diseases.[3] Co-immunoprecipitation (Co-IP) is a powerful technique to study the in vivo interaction of this compound and podocin within their native protein complexes. This document provides detailed protocols for the co-immunoprecipitation of this compound and podocin from glomerular lysates, along with data presentation and visualization of the experimental workflow and relevant signaling pathways.

Data Presentation

The interaction between this compound and podocin can be quantified by densitometric analysis of Western blots from Co-IP experiments. The following table summarizes representative quantitative data from a study investigating the interaction between this compound and another slit diaphragm protein, Neph1, which provides a framework for quantifying such interactions. A similar approach can be used for this compound-podocin Co-IP.

Experiment Bait Antibody Prey Protein Detected Densitometry Reading (Arbitrary Units) Fold Change vs. Control
Co-IPAnti-NephrinPodocin1272 ± 20-
Control Co-IPPre-immune IgGPodocin49 ± 326.0

Table 1: Representative quantitative analysis of protein-protein interaction by Co-immunoprecipitation followed by Western blot and densitometry. Data is adapted from a similar experiment to illustrate the principle.[4][5]

Experimental Protocols

This section details the key experimental procedures for the co-immunoprecipitation of this compound and podocin from isolated glomerular lysates.

Isolation of Glomeruli

A standard sieving technique is used to isolate glomeruli from rodent kidneys.

  • Materials:

    • Freshly harvested kidneys

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Sieving kit with meshes of different pore sizes (e.g., 180 µm, 106 µm, 75 µm)

    • Glass pestle

    • Microscope

  • Protocol:

    • Perfuse kidneys with ice-cold PBS until they are pale.

    • Dissect the renal cortex and mince it into a fine paste.

    • Gently press the minced tissue through a 180 µm mesh sieve using a glass pestle and ice-cold PBS.

    • Collect the flow-through and pass it through a 106 µm mesh sieve.

    • Transfer the material retained on the 106 µm sieve to a fresh tube and wash it through with PBS.

    • Pass the suspension through a 75 µm mesh sieve.

    • The glomeruli will be retained on the 75 µm sieve.

    • Wash the glomeruli off the sieve with PBS.

    • Verify the purity of the isolated glomeruli under a microscope.

Preparation of Glomerular Lysate
  • Materials:

    • Isolated glomeruli

    • Ice-cold Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 1 mM EDTA, with freshly added protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM sodium orthovanadate).[6][7][8]

    • Dounce homogenizer

    • Refrigerated microcentrifuge

  • Protocol:

    • Pellet the isolated glomeruli by centrifugation at 500 x g for 5 minutes at 4°C.

    • Resuspend the glomerular pellet in ice-cold Co-IP Lysis Buffer.

    • Homogenize the suspension on ice using a Dounce homogenizer with 15-20 strokes.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (glomerular lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Pre-clearing the Lysate
  • Materials:

    • Glomerular lysate

    • Protein A/G agarose (B213101) or magnetic beads

    • Normal IgG from the same species as the primary antibody

  • Protocol:

    • To 1 mg of total protein from the glomerular lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.

    • Add 1-2 µg of normal IgG.

    • Incubate on a rotator for 1-2 hours at 4°C.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

Co-immunoprecipitation
  • Materials:

    • Pre-cleared glomerular lysate

    • Primary antibody (e.g., rabbit anti-nephrin or mouse anti-podocin)

    • Isotype control IgG

    • Protein A/G agarose or magnetic beads

    • Co-IP Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40, 1 mM EDTA, with freshly added protease inhibitors.[6]

  • Protocol:

    • To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-nephrin). In a separate tube for the negative control, add the same amount of isotype control IgG.

    • Incubate on a rotator overnight at 4°C.

    • Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.

    • Incubate on a rotator for 2-4 hours at 4°C to capture the antibody-protein complexes.

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Carefully discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Wash Buffer. After each wash, pellet the beads and discard the supernatant.

Elution and Western Blot Analysis
  • Materials:

    • Beads with immunoprecipitated complexes

    • 2x Laemmli sample buffer (denaturing elution) or 0.1 M glycine (B1666218) pH 2.5 (non-denaturing elution).[6][9][10][11]

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies for Western blotting (e.g., mouse anti-podocin and rabbit anti-nephrin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • After the final wash, remove all supernatant from the beads.

    • To elute the proteins, resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

    • Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody for the co-immunoprecipitated protein (e.g., anti-podocin).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • To confirm the immunoprecipitation of the bait protein, the same blot can be stripped and re-probed with the antibody against the bait protein (e.g., anti-nephrin).

Visualizations

Experimental Workflow

Co_Immunoprecipitation_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Glomeruli_Isolation 1. Isolate Glomeruli (Sieving) Lysate_Preparation 2. Prepare Glomerular Lysate (Lysis Buffer) Glomeruli_Isolation->Lysate_Preparation Pre_Clearing 3. Pre-clear Lysate (Protein A/G Beads + IgG) Lysate_Preparation->Pre_Clearing Antibody_Incubation 4. Incubate with Primary Antibody (Anti-Nephrin) Pre_Clearing->Antibody_Incubation Bead_Incubation 5. Capture Complexes (Protein A/G Beads) Antibody_Incubation->Bead_Incubation Washing 6. Wash Beads (Wash Buffer) Bead_Incubation->Washing Elution 7. Elute Proteins (Sample Buffer) Washing->Elution SDS_PAGE 8. SDS-PAGE Elution->SDS_PAGE Western_Blot 9. Western Blot (Anti-Podocin) SDS_PAGE->Western_Blot

Co-immunoprecipitation experimental workflow.

This compound-Podocin Signaling Pathway

Nephrin_Podocin_Signaling cluster_membrane Slit Diaphragm cluster_cytoplasm Podocyte Cytoplasm This compound This compound Podocin Podocin This compound->Podocin Interaction CD2AP CD2AP This compound->CD2AP Binds Signaling_Pathways Downstream Signaling (e.g., PI3K/Akt, MAPK) This compound->Signaling_Pathways Activates Podocin->this compound Enhances Signaling Podocin->CD2AP Binds Actin_Cytoskeleton Actin Cytoskeleton CD2AP->Actin_Cytoskeleton Links to

Simplified this compound-Podocin signaling complex.

References

Application Notes and Protocols for the Generation of a Podocyte-Specific Nephrin Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of a podocyte-specific nephrin knockout mouse model. This model is a critical tool for studying the pathophysiology of nephrotic syndrome, particularly congenital nephrotic syndrome of the Finnish type (CNF), and for the preclinical evaluation of novel therapeutic strategies targeting podocyte biology.

Application Notes

Mutations in the NPHS1 gene, which encodes the slit diaphragm protein this compound, lead to severe proteinuria and renal failure.[1] The generation of a mouse model with a specific deletion of this compound in podocytes is essential for dissecting the molecular mechanisms underlying these pathologies. The Cre-LoxP system is the most widely used technology for this purpose, enabling spatially controlled gene inactivation.[2][3]

In this system, a mouse strain carrying loxP sites flanking a critical exon of the Nphs1 gene (Nphs1fl/fl) is crossed with a transgenic mouse line expressing Cre recombinase under the control of a podocyte-specific promoter, such as the podocin (Nphs2) promoter.[4][5][6][7] The resulting offspring (Nphs1fl/fl Nphs2-Cre+) will have the this compound gene specifically excised in podocytes.[4][6]

Constitutive knockout of this compound in podocytes leads to a severe phenotype, including massive proteinuria, effacement of podocyte foot processes, and perinatal or early postnatal lethality, closely mimicking human CNF.[1][4][5][6] Inducible knockout models, using tamoxifen-inducible CreERT2 systems, have also been developed to study the role of this compound in the adult kidney and to bypass embryonic lethality.

This model is invaluable for:

  • Investigating the role of this compound in slit diaphragm structure and function.

  • Understanding the signaling pathways downstream of this compound that regulate podocyte architecture and survival.[6]

  • Screening and validating therapeutic interventions aimed at restoring the glomerular filtration barrier.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from the characterization of podocyte-specific this compound knockout mice.

ParameterControl (Nphs1fl/fl Nphs2-Cre-)Knockout (Nphs1fl/fl Nphs2-Cre+)Reference
Median Survival > 50 days18 days (range: 9-43 days)[4][6]
Foot Process Density 2.0 FP/µm1.0 FP/µm[4][6]
Filtration Slit Density 4.36 µm/µm²2.64 µm/µm²[4][6]
ParameterControlKnockoutReference
Urine Albumin-to-Creatinine Ratio (ACR) NormalSignificantly elevated[4][6]
Serum Albumin NormalSignificantly reduced[4][6]
Blood Urea Nitrogen (BUN) NormalSignificantly elevated[4][6]
Serum Creatinine NormalSignificantly elevated[4][6]

Experimental Protocols

Generation of Podocyte-Specific this compound Knockout Mice

This protocol describes the breeding strategy to generate mice with a podocyte-specific deletion of the Nphs1 gene.

Materials:

  • Nphs1fl/fl mice (exon 5 of Nphs1 flanked by LoxP sites).[6]

  • Nphs2-Cre+ mice (expressing Cre recombinase under the podocin promoter).[7]

  • Standard mouse housing and husbandry equipment.

Protocol:

  • Cross homozygous Nphs1fl/fl mice with heterozygous or homozygous Nphs2-Cre+ mice.

  • Genotype the F1 offspring to identify mice heterozygous for the floxed allele and carrying the Cre transgene (Nphs1+/fl Nphs2-Cre+).

  • Intercross the Nphs1+/fl Nphs2-Cre+ mice to generate Nphs1fl/fl Nphs2-Cre+ (knockout), Nphs1fl/fl Nphs2-Cre- (floxed control), and other littermate controls.[6]

Genotyping PCR Protocol

This protocol is for the identification of the floxed Nphs1 allele and the Nphs2-Cre transgene.

Materials:

  • Genomic DNA extracted from tail biopsies.

  • PCR primers (see table below).[6]

  • Taq DNA polymerase and reaction buffer.

  • dNTPs.

  • Agarose (B213101) gel electrophoresis system.

Primer Sequences: [6]

TargetPrimer NameSequence (5' to 3')
Nphs1 floxed alleleNphs1-FwdGGGACCCAACTCTTTACCTTG
Nphs1 floxed alleleNphs1-RevAGACACCCCTGGGAGAGATT
Nphs2-CreCre-FwdGCGCTGCTGCTCCAG
Nphs2-CreCre-RevCGGTTATTCAACTTGCACCA

PCR Cycling Conditions:

  • Initial denaturation: 94°C for 3 minutes.

  • 35 cycles of:

    • Denaturation: 94°C for 30 seconds.

    • Annealing: 58°C for 30 seconds.

    • Extension: 72°C for 1 minute.

  • Final extension: 72°C for 5 minutes.

Analysis:

  • Analyze PCR products on a 1.5-2% agarose gel.

  • The presence of specific bands will indicate the genotype of the mice.

Western Blotting for this compound Expression

This protocol is to confirm the absence of this compound protein in the kidneys of knockout mice.

Materials:

  • Kidney cortex lysates.

  • RIPA buffer.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody: anti-nephrin.

  • Secondary antibody: HRP-conjugated anti-species IgG.

  • Chemiluminescent substrate.

Protocol:

  • Homogenize kidney cortex tissue in ice-cold RIPA buffer and determine protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-nephrin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[6]

Immunofluorescence Staining for this compound

This protocol is to visualize the localization and absence of this compound in the glomeruli.

Materials:

  • Fresh-frozen or paraffin-embedded kidney sections.

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Primary antibody: anti-nephrin.

  • Secondary antibody: fluorescently-conjugated anti-species IgG.

  • DAPI for nuclear counterstaining.

  • Antifade mounting medium.

Protocol:

  • Prepare kidney sections (cryosections or deparaffinized and rehydrated paraffin (B1166041) sections).

  • Perform antigen retrieval if using paraffin-embedded sections (e.g., citrate (B86180) buffer, pH 6.0).

  • Permeabilize the sections with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary anti-nephrin antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the slides with antifade mounting medium.

  • Visualize the staining using a fluorescence microscope.

Visualizations

G cluster_0 Breeding Scheme Nphs1_flox Nphs1 fl/fl Mouse (this compound gene flanked by LoxP sites) F1 F1 Generation (Nphs1 +/fl Nphs2-Cre +) Nphs1_flox->F1 Cross Nphs2_Cre Nphs2-Cre Mouse (Expresses Cre in podocytes) Nphs2_Cre->F1 F2 F2 Generation (Intercross) F1->F2 KO Podocyte-Specific This compound Knockout (Nphs1 fl/fl Nphs2-Cre +) F2->KO Control Littermate Control (Nphs1 fl/fl Nphs2-Cre -) F2->Control

Caption: Workflow for generating podocyte-specific this compound knockout mice.

G Nephrin_KO Podocyte-Specific This compound Knockout Slit_Diaphragm Slit Diaphragm Disruption Nephrin_KO->Slit_Diaphragm FP_Effacement Foot Process Effacement Slit_Diaphragm->FP_Effacement Proteinuria Massive Proteinuria FP_Effacement->Proteinuria Renal_Failure Renal Failure Proteinuria->Renal_Failure

Caption: Pathophysiological consequences of podocyte-specific this compound knockout.

G This compound This compound (Intracellular Domain) pY Tyrosine Phosphorylation This compound->pY Fyn Src Family Kinase (e.g., Fyn) Fyn->this compound Phosphorylates Nck Nck Adaptor Protein pY->Nck Recruits PI3K PI3-Kinase (p85 subunit) pY->PI3K Recruits Actin Actin Cytoskeleton Regulation Nck->Actin Akt Akt Activation PI3K->Akt Survival Podocyte Survival & Adhesion Akt->Survival

Caption: Simplified this compound intracellular signaling pathway in podocytes.

References

Application Notes and Protocols for Studying Nephrin Tyrosine Phosphorylation In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nephrin is a critical transmembrane protein of the glomerular slit diaphragm, playing a central role in maintaining the integrity of the kidney's filtration barrier. Its tyrosine phosphorylation is a key signaling event that regulates podocyte actin dynamics, cell adhesion, and survival. Dysregulation of this compound phosphorylation is implicated in the pathogenesis of various proteinuric kidney diseases. This document provides detailed application notes and protocols for studying this compound tyrosine phosphorylation in vivo, offering a guide for researchers investigating podocyte biology and developing novel therapeutic strategies.

In Vivo Models for Studying this compound Phosphorylation

A primary in vivo tool is the use of genetically modified mouse models. These models allow for the direct investigation of the physiological consequences of altered this compound phosphorylation.

This compound-Y3F Knockin Mice

A powerful model to study the significance of specific tyrosine phosphorylation sites is the this compound-Y3F knockin mouse. In this model, three key tyrosine (Y) residues in the Nck-binding motifs of this compound (Y1176, Y1193, and Y1217 in human this compound) are mutated to phenylalanine (F), an amino acid that cannot be phosphorylated.[1][2] This allows for the study of the biological functions of these specific phosphorylation events.

Key Findings from this compound-Y3F Mice:

  • Homozygous nephrinY3F/Y3F mice develop progressive proteinuria and foot process effacement, demonstrating the crucial role of these phosphorylation sites in maintaining the slit diaphragm structure.[1]

  • These mice exhibit delayed recovery from podocyte injury, highlighting the importance of this compound phosphorylation in repair mechanisms.[1]

  • The model has been instrumental in showing that while this compound phosphorylation is not essential for the initial assembly of foot processes, it is critical for their stabilization and restoration after injury.[1]

Biochemical Methods for Analyzing this compound Phosphorylation

Immunoprecipitation and Western Blotting

This is a fundamental technique to assess the level of this compound tyrosine phosphorylation in vivo.

Protocol: Immunoprecipitation of this compound from Glomeruli

Objective: To isolate this compound from glomerular lysates for subsequent analysis of its phosphorylation status.

Materials:

  • Isolated glomeruli from animal models (e.g., wild-type and this compound-Y3F mice)

  • Lysis Buffer (RIPA or similar, supplemented with protease and phosphatase inhibitors)[3]

  • Anti-nephrin antibody

  • Protein A/G agarose (B213101) or magnetic beads[3]

  • Wash Buffer (e.g., PBS with 0.1% Triton X-100)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Isolate glomeruli from mouse kidneys using differential sieving.[4]

  • Lyse the isolated glomeruli in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.[3]

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[3]

  • Incubate the pre-cleared lysate with an anti-nephrin antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the immunoprecipitated this compound by boiling the beads in SDS-PAGE sample buffer.

Protocol: Western Blotting for Phosphorylated this compound

Objective: To detect and quantify the level of tyrosine-phosphorylated this compound.

Materials:

  • Immunoprecipitated this compound samples

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phosphotyrosine antibody (pan-specific)

    • Phospho-specific anti-nephrin antibodies (e.g., anti-pY1176, anti-pY1193, anti-pY1217)[1]

    • Anti-nephrin antibody (for total this compound)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phosphotyrosine) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for the amount of this compound, the membrane can be stripped and re-probed with an anti-nephrin antibody.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate the interaction of phosphorylated this compound with its binding partners, such as the adaptor protein Nck.[1][5]

Protocol: Co-Immunoprecipitation of this compound and Nck

Procedure:

  • Follow the immunoprecipitation protocol as described above, using an anti-nephrin antibody to pull down this compound and its interacting proteins.

  • After SDS-PAGE and transfer, probe the Western blot membrane with an anti-Nck antibody to detect the co-immunoprecipitated Nck.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique for identifying specific in vivo phosphorylation sites on this compound.[6][7]

Protocol: Identification of this compound Phosphorylation Sites by Mass Spectrometry

Procedure:

  • Immunoprecipitate this compound from glomerular lysates as described above.

  • Separate the immunoprecipitated proteins by SDS-PAGE.

  • Excise the band corresponding to this compound and perform in-gel digestion with trypsin.

  • Enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[6]

  • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the phosphopeptides and pinpoint the exact sites of phosphorylation.[6][7]

In Situ Analysis of this compound Phosphorylation

Immunofluorescence Staining

Immunofluorescence allows for the visualization of the localization of total and phosphorylated this compound within the glomerular structure.

Protocol: Immunofluorescence Staining of Kidney Sections

Materials:

  • Paraffin-embedded or frozen kidney sections

  • Antigen retrieval buffer (for paraffin (B1166041) sections)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., rabbit anti-phospho-nephrin, mouse anti-podocalyxin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections, followed by antigen retrieval. For frozen sections, fix with cold acetone (B3395972) or paraformaldehyde.

  • Permeabilize the sections with permeabilization buffer.

  • Block non-specific binding with blocking solution.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS.

  • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Counterstain with DAPI.

  • Mount the sections and visualize using a confocal microscope.

Quantitative Data Summary

The following table summarizes quantitative findings from in vivo studies on this compound tyrosine phosphorylation.

Model/Condition Phosphorylation Site(s) Change in Phosphorylation Functional Consequence Reference
Wild-type miceY1176, Y1193, Y1217Baseline phosphorylation detectedMaintenance of slit diaphragm integrity[1]
NephrinY3F/Y3F miceY1176, Y1193, Y1217AbolishedProgressive proteinuria, foot process effacement[1]
Protamine sulfate (B86663) perfusionY1176/Y1193Significant increaseAssociated with acute podocyte injury[1]
Protamine sulfate followed by heparin sulfateY1176/Y1193Return to baselineCorrelates with recovery from injury[1]
LPS-induced injuryY1217DecreasedAssociated with proteinuria[1]
Anti-nephrin antibody-induced nephrosisMultiple tyrosine sitesIncreasedDevelopment of proteinuria[8]

Signaling Pathways and Experimental Workflows

This compound Tyrosine Phosphorylation Signaling Pathway

Nephrin_Signaling This compound This compound Fyn Fyn (Src Family Kinase) pthis compound Phosphorylated this compound (pY1176, pY1193, pY1217) Fyn->this compound Phosphorylates Nck Nck pthis compound->Nck Recruits PI3K PI3K pthis compound->PI3K Recruits PLCg1 PLC-γ1 pthis compound->PLCg1 Recruits Actin Actin Cytoskeleton Remodeling Nck->Actin Podocyte_Structure Podocyte Foot Process Stabilization Actin->Podocyte_Structure Akt Akt Activation PI3K->Akt Akt->Podocyte_Structure Ca_Signaling Calcium Signaling PLCg1->Ca_Signaling Ca_Signaling->Podocyte_Structure

Caption: this compound tyrosine phosphorylation signaling cascade.

Experimental Workflow for In Vivo Analysis

Experimental_Workflow start Start: In Vivo Model (e.g., WT vs. Y3F mice) isolate Isolate Glomeruli start->isolate tissue Kidney Tissue Collection start->tissue lyse Prepare Glomerular Lysate isolate->lyse ip Immunoprecipitation (IP) with anti-Nephrin Ab lyse->ip coip Co-Immunoprecipitation (Co-IP) lyse->coip wb Western Blot Analysis ip->wb ms Mass Spectrometry ip->ms coip->wb Probe for interacting protein phospho_level Quantify Phosphorylation Level (pTyr, p-specific Abs) wb->phospho_level interaction Analyze Protein-Protein Interactions (e.g., this compound-Nck) wb->interaction site_id Identify Phosphorylation Sites ms->site_id if_stain Immunofluorescence Staining tissue->if_stain em Immunoelectron Microscopy tissue->em localization Visualize Protein Localization (p-Nephrin, Podocalyxin) if_stain->localization ultrastructure Analyze Slit Diaphragm Ultrastructure em->ultrastructure

Caption: Workflow for in vivo this compound phosphorylation analysis.

References

Live-Cell Imaging of Nephrin Dynamics in Cultured Podocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin, a key transmembrane protein of the immunoglobulin superfamily, is a critical structural and signaling component of the podocyte slit diaphragm.[1][2][3][4][5] The slit diaphragm is the specialized cell-cell junction between the interdigitating foot processes of podocytes, forming the final barrier to urinary protein loss.[5][6][7] The dynamic trafficking and localization of this compound are essential for maintaining the integrity and function of the glomerular filtration barrier. Dysregulation of this compound dynamics is a hallmark of many glomerular diseases, including congenital nephrotic syndrome, diabetic nephropathy, and minimal change disease, often leading to proteinuria.[8] Live-cell imaging provides a powerful tool to visualize and quantify the real-time dynamics of this compound in cultured podocytes, offering insights into its regulation in health and disease and providing a platform for screening therapeutic compounds.

These application notes provide detailed protocols for expressing fluorescently tagged this compound in cultured podocytes and performing live-cell imaging to analyze its dynamic behavior, including membrane trafficking and endocytosis.

Key Applications

  • Understanding fundamental this compound biology: Elucidate the mechanisms of this compound trafficking, including endocytosis, exocytosis, and lateral mobility within the plasma membrane.

  • Disease modeling: Investigate how disease-associated mutations or pathological stimuli affect this compound dynamics.

  • Drug discovery and development: Screen for compounds that modulate this compound trafficking and localization, potentially identifying novel therapeutic strategies to preserve or restore slit diaphragm integrity.

  • Investigating signaling pathways: Visualize the spatiotemporal regulation of signaling events downstream of this compound activation.

Experimental Protocols

Protocol 1: Expression of Fluorescently-Tagged this compound in Cultured Podocytes

This protocol describes two common methods for introducing fluorescently-tagged this compound constructs (e.g., this compound-EGFP) into cultured human or mouse podocytes: transient transfection and lentiviral transduction for stable expression.

Materials:

  • Conditionally immortalized human or mouse podocyte cell line

  • Complete podocyte culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 1% penicillin/streptomycin, and ITS supplement)

  • Differentiating medium (same as complete medium but without ITS and with reduced FBS)

  • Plasmid DNA: pEGFP-N1-Nephrin (for transient transfection)

  • Lentiviral particles: pLV-Nephrin-EGFP (for stable transduction)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Polybrene

  • Puromycin (B1679871) (for selection of stable cells)

  • Collagen I-coated culture plates or coverslips

Procedure:

A. Podocyte Culture and Differentiation:

  • Culture conditionally immortalized podocytes at 33°C in complete medium on collagen I-coated plates.

  • To induce differentiation, transfer the cells to 37°C and switch to differentiating medium. Culture for 10-14 days to allow for the development of a mature, arborized phenotype.

B. Transient Transfection:

  • One day before transfection, seed differentiated podocytes in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent.

  • Add the transfection complexes to the cells and incubate at 37°C.

  • After 24-48 hours, the cells are ready for live-cell imaging.

C. Lentiviral Transduction for Stable Expression:

  • One day before transduction, seed differentiated podocytes in a 24-well plate.

  • On the day of transduction, thaw the lentiviral particles on ice.

  • Remove the culture medium from the cells and add fresh medium containing the desired multiplicity of infection (MOI) of lentiviral particles and polybrene (final concentration 4-8 µg/mL).

  • Incubate the cells with the virus for 18-24 hours at 37°C.

  • Remove the virus-containing medium and replace it with fresh differentiating medium.

  • After 48-72 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Maintain the cells under selection until a stable, fluorescent population is established. Expand the stable cell line for use in live-cell imaging experiments.

Protocol 2: Live-Cell Imaging of this compound Dynamics

This protocol outlines the general procedure for acquiring time-lapse images of fluorescently-tagged this compound in cultured podocytes to study its trafficking dynamics.

Materials:

  • Differentiated podocytes expressing this compound-EGFP

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

  • Environmental chamber for microscopy (to maintain 37°C and 5% CO2)

  • Confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a sensitive camera

Procedure:

  • Plate podocytes expressing this compound-EGFP on glass-bottom dishes or coverslips suitable for high-resolution microscopy.

  • On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium.

  • Place the dish on the microscope stage within the environmental chamber and allow the cells to equilibrate for at least 30 minutes.

  • Identify cells with a moderate expression level of this compound-EGFP for imaging. Very high expression levels can lead to artifacts.

  • Set up the microscope for time-lapse acquisition.

    • For vesicular trafficking: Acquire images every 1-5 seconds for 5-10 minutes. Use a 60x or 100x oil immersion objective.

    • For endocytosis assays: Acquire a baseline for 1-2 minutes, then add the stimulus (e.g., antibody cross-linking, growth factor) and continue imaging for 10-30 minutes.

  • Use the lowest possible laser power to minimize phototoxicity and photobleaching.

  • Acquire images and save the time-lapse series for later analysis.

Protocol 3: this compound Internalization Assay

This protocol describes a method to quantify the endocytosis of this compound from the cell surface.[2][9][10]

Materials:

  • Differentiated podocytes expressing this compound-EGFP

  • Primary antibody against the extracellular domain of this compound

  • Live-cell imaging medium

  • Acid wash buffer (e.g., 0.5 M NaCl, 0.2 M acetic acid, pH 3.0) to strip surface-bound antibodies[2]

Procedure:

  • Incubate podocytes expressing this compound-EGFP with a primary antibody against the extracellular domain of this compound at 4°C for 30 minutes to label the surface pool of this compound.

  • Wash the cells with cold PBS to remove unbound antibody.

  • Warm the cells to 37°C to allow endocytosis to proceed and begin time-lapse imaging.

  • At desired time points (e.g., 0, 5, 15, 30 minutes), fix the cells with 4% paraformaldehyde.

  • To distinguish between internalized and surface-remaining this compound, perform an acid wash on a parallel set of unfixed cells to strip the surface-bound antibody before fixation and subsequent analysis.

  • Quantify the internalized fluorescence intensity using image analysis software.

Quantitative Data Analysis

The analysis of live-cell imaging data allows for the quantification of various aspects of this compound dynamics.

ParameterDescriptionTypical Values/ObservationsAnalysis Method
Vesicle Velocity The speed of intracellular vesicles containing this compound.Can vary depending on the cellular context and stimulus.Particle tracking software (e.g., ImageJ plugins like TrackMate) to track individual vesicles over time.
This compound Internalization Rate The rate at which this compound is removed from the plasma membrane via endocytosis.Can be modulated by stimuli such as antibody-induced clustering or growth factors.Measurement of the decrease in surface fluorescence or increase in intracellular fluorescence over time.
Mobile Fraction (from FRAP) The fraction of this compound molecules that are free to move within a defined region of the plasma membrane.A lower mobile fraction may indicate that this compound is part of a stable complex.Fluorescence Recovery After Photobleaching (FRAP) analysis.
Diffusion Coefficient (from FRAP) A measure of the speed of lateral movement of this compound within the plasma membrane.Slower diffusion may indicate interactions with the cytoskeleton or other proteins.FRAP analysis.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound acts as a scaffold for a complex signaling network that regulates the actin cytoskeleton, cell survival, and cell adhesion. Upon phosphorylation of its intracellular tyrosine residues, this compound recruits various adaptor proteins and effector molecules.

Nephrin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound Podocin Podocin This compound->Podocin interacts with CD2AP CD2AP This compound->CD2AP interacts with Nck Nck This compound->Nck recruits PI3K PI3K This compound->PI3K activates Fyn Fyn (Src Kinase) Fyn->this compound phosphorylates Actin Actin Cytoskeleton Nck->Actin regulates AKT AKT PI3K->AKT activates Apoptosis Apoptosis Inhibition AKT->Apoptosis

Caption: Simplified this compound Signaling Pathway in Podocytes.

Experimental Workflow for Live-Cell Imaging of this compound Dynamics

This workflow outlines the key steps from cell culture to data analysis for studying this compound dynamics.

Experimental_Workflow A 1. Podocyte Culture & Differentiation (10-14 days at 37°C) B 2. Introduction of this compound-FP (Transient Transfection or Lentiviral Transduction) A->B C 3. Plating on Imaging Dish B->C D 4. Live-Cell Imaging (Confocal or TIRF Microscopy) C->D E 5. Image Processing & Analysis (e.g., Tracking, FRAP) D->E F 6. Quantitative Data Extraction (Velocity, Mobile Fraction, etc.) E->F

Caption: Experimental Workflow for Live-Cell Imaging.

This compound Endocytosis Pathways

This compound internalization can occur through both clathrin-mediated and raft-mediated endocytic pathways.[2] The specific pathway utilized may depend on the cellular context and stimulus.

Nephrin_Endocytosis Nephrin_Surface Surface this compound Clathrin_Pit Clathrin-Coated Pit Nephrin_Surface->Clathrin_Pit Clathrin-Mediated Raft_Caveolae Lipid Raft / Caveolae Nephrin_Surface->Raft_Caveolae Raft-Mediated Endosome Early Endosome Clathrin_Pit->Endosome Raft_Caveolae->Endosome Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

Caption: this compound Endocytosis Pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
Low transfection/transduction efficiency Suboptimal cell health; incorrect reagent concentration; low viral titer.Ensure podocytes are healthy and not overly confluent. Optimize transfection reagent and DNA/virus concentration. Use a higher MOI for lentivirus.
High phototoxicity/photobleaching Excessive laser power; prolonged exposure time.Use the lowest laser power that provides an adequate signal-to-noise ratio. Reduce exposure time and/or imaging frequency. Use a more photostable fluorescent protein.
Difficulty tracking vesicles Low signal-to-noise ratio; vesicles moving out of the focal plane.Increase laser power slightly or use a more sensitive detector. Use a spinning disk confocal or TIRF microscope for better signal-to-noise at the cell surface.
Inconsistent results Variation in cell differentiation state; passage number.Use podocytes within a consistent passage number range. Ensure a consistent differentiation protocol and visually confirm a mature phenotype before experiments.

Conclusion

Live-cell imaging of this compound dynamics in cultured podocytes is a valuable technique for advancing our understanding of glomerular biology and disease. The protocols and guidelines presented here provide a framework for researchers to visualize and quantify the behavior of this critical slit diaphragm protein. These approaches will be instrumental in identifying novel mechanisms of podocyte injury and in the development of targeted therapies for proteinuric kidney diseases.

References

Application Notes: Expression and Purification of Recombinant Human Nephrin Extracellular Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the expression and purification of the recombinant extracellular domain (ECD) of human nephrin. This compound is a critical component of the glomerular slit diaphragm in the kidney, playing a pivotal role in regulating glomerular filtration.[1][2][3] The ability to produce high-quality recombinant this compound ECD is essential for studying its structure, function, and interactions, as well as for the development of potential therapeutics for kidney diseases.[4]

Introduction to Recombinant Human this compound

This compound is a type I transmembrane glycoprotein (B1211001) belonging to the immunoglobulin (Ig) superfamily. Its large extracellular domain consists of eight Ig-like C2-set domains and one fibronectin type III domain, which are crucial for its homophilic and heterophilic interactions that form the zipper-like structure of the slit diaphragm.[5][6] The intracellular domain is involved in signaling pathways that are vital for podocyte function.[2] Recombinant expression of the this compound ECD allows for detailed in vitro studies of these interactions and their role in the structural integrity of the glomerular filtration barrier.[1][7]

Expression Systems

The choice of expression system is critical for obtaining properly folded and glycosylated recombinant this compound ECD. Mammalian cell lines are preferred due to their ability to perform complex post-translational modifications that are essential for the biological activity of this compound.

  • Human Embryonic Kidney (HEK293) Cells: This is a widely used cell line for producing recombinant this compound.[1][8] HEK293 cells are capable of high-level expression of secreted proteins and provide human-like glycosylation patterns.

  • Mouse Myeloma (NS0) Cells: NS0 cells are another suitable option for producing recombinant this compound, as they are also capable of high-density growth and correct protein folding and assembly.

  • COS-7 Cells: These cells have also been used for the transient expression of this compound for characterization studies.[3]

Purification Strategies

A multi-step purification strategy is typically employed to achieve high purity of the recombinant this compound ECD. Affinity chromatography is the primary capture step, followed by polishing steps such as size-exclusion chromatography.[9][10]

  • Affinity Chromatography: This technique exploits specific interactions to isolate the target protein.[9]

    • Protein A/G Chromatography: If the this compound ECD is expressed as a fusion protein with an Fc tag (e.g., NphFc), Protein A or Protein G affinity chromatography is a highly effective purification method.[1]

    • Immobilized Metal Affinity Chromatography (IMAC): For this compound ECD expressed with a polyhistidine-tag (His-tag), IMAC using resins charged with nickel (Ni-NTA) or cobalt is the method of choice.[5]

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is often used as a final polishing step to remove aggregates and other impurities, separating molecules based on their size.[9]

Experimental Protocols

Protocol 1: Expression of Recombinant Human this compound ECD-Fc Fusion Protein in HEK293 Cells

This protocol describes the generation of a stable HEK293 cell line for the expression of the human this compound extracellular domain fused to a human IgG Fc domain (NphFc).

1. Vector Construction:

  • The cDNA encoding the human this compound extracellular domain (amino acids 23-1055) is PCR amplified.
  • The amplified fragment is cloned into a mammalian expression vector upstream of and in-frame with the sequence encoding the human IgG1 Fc domain.
  • The final construct should be verified by DNA sequencing.

2. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
  • For stable cell line generation, HEK293 cells are transfected with the expression vector using a suitable transfection reagent.
  • 48 hours post-transfection, cells are subjected to selection with an appropriate antibiotic (e.g., G418 or Puromycin) corresponding to the resistance gene on the expression vector.

3. Stable Cell Line Selection and Expansion:

  • Antibiotic-resistant clones are isolated and expanded.
  • Each clone is screened for NphFc expression by Western blot or ELISA of the culture supernatant.
  • The highest-expressing clone is selected and expanded for large-scale protein production.

4. Protein Production:

  • The selected stable HEK293 cell clone is cultured to confluency.
  • To reduce co-purification of serum IgGs, the growth medium is replaced with serum-free or low-IgG serum-containing medium.[1]
  • The cells are cultured for an additional 3-5 days to allow for protein secretion into the medium.[1]
  • The conditioned medium is harvested and clarified by centrifugation and filtration (0.22 µm) to remove cells and debris.[1]
  • A protease inhibitor cocktail (e.g., 2 mM PMSF) should be added to the harvested medium to prevent protein degradation.[1]

Protocol 2: Purification of Recombinant Human this compound ECD-Fc

This protocol details the purification of the NphFc fusion protein from the conditioned medium using Protein A affinity chromatography.

1. Column Preparation:

  • A Protein A Sepharose column (e.g., HiTrap Protein A HP) is equilibrated with phosphate-buffered saline (PBS), pH 7.4.[1]

2. Sample Loading:

  • The clarified conditioned medium is loaded onto the equilibrated Protein A column.[1] A slow flow rate is recommended to ensure efficient binding.

3. Washing:

  • The column is washed with 10-20 column volumes of PBS to remove unbound proteins and other contaminants.

4. Elution:

  • The bound NphFc protein is eluted with a low pH buffer, such as 0.1 M glycine, pH 3.5.[3]
  • Elution fractions are immediately neutralized by collecting them into tubes containing a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).

5. Buffer Exchange and Concentration:

  • The eluted fractions containing the purified protein are pooled.
  • The buffer is exchanged into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
  • The purified protein can be concentrated using centrifugal filter units.

6. Quality Control:

  • The purity of the recombinant this compound is assessed by SDS-PAGE under reducing conditions, followed by Coomassie blue or silver staining.[8] The expected molecular weight of glycosylated NphFc is approximately 150-180 kDa.[3]
  • Protein concentration is determined using a standard protein assay (e.g., BCA assay).
  • The identity of the protein is confirmed by Western blot analysis using an anti-nephrin or anti-Fc antibody.[3]
  • Endotoxin levels should be measured using a Limulus Amebocyte Lysate (LAL) assay.[8]

Data Presentation

Table 1: Summary of Quantitative Data for Recombinant Human this compound ECD
ParameterTypical ValueMethodReference
Purity >90%SDS-PAGE (Silver Stain)
Endotoxin Level < 0.10 EU per 1 µg of proteinLAL method
Predicted Molecular Mass ~110 kDa (non-glycosylated)Sequence Analysis
Apparent Molecular Mass (SDS-PAGE) 119-155 kDa (reducing conditions)SDS-PAGE
Biological Activity (ED50) 0.3-1.5 µg/mLFunctional ELISA (binding to Podocin)

Visualizations

This compound Signaling at the Slit Diaphragm

The following diagram illustrates the key interactions of this compound at the podocyte slit diaphragm, forming a crucial signaling hub.

NephrinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Podocyte) Nephrin_homo1 This compound (ECD) Nephrin_homo2 This compound (ECD) Nephrin_homo1->Nephrin_homo2 Homophilic Interaction Neph1 NEPH1 Nephrin_homo1->Neph1 Heterophilic Interaction Nephrin_intra This compound (ICD) membrane Podocin Podocin Nephrin_intra->Podocin CD2AP CD2AP Nephrin_intra->CD2AP Actin Actin Cytoskeleton CD2AP->Actin Anchoring ExpressionPurificationWorkflow cluster_expression Expression Phase cluster_purification Purification Phase cluster_qc Quality Control A Vector Construction (this compound ECD cDNA in Expression Vector) B Transfection into HEK293 Cells A->B C Stable Cell Line Selection B->C D Large-Scale Culture & Protein Secretion C->D E Harvest & Clarify Conditioned Medium D->E F Affinity Chromatography (e.g., Protein A) E->F G Elution F->G H Buffer Exchange & Concentration G->H I SDS-PAGE & Western Blot H->I J Purity & Concentration Determination I->J K Functional Assays (e.g., ELISA) J->K

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Generation of NPHS1 Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NPHS1 gene encodes for Nephrin, a critical protein component of the slit diaphragm in kidney podocytes.[1][2][3][4][5][6][7] Mutations in NPHS1 are associated with congenital nephrotic syndrome, a severe kidney disorder.[6] The ability to introduce specific NPHS1 mutations into cell lines using CRISPR/Cas9 technology provides a powerful in vitro model system to study disease mechanisms, screen potential therapeutic compounds, and investigate the intricate signaling pathways governed by this compound. These application notes provide a detailed workflow and protocols for generating and validating NPHS1 mutant cell lines.

Data Presentation

Successful generation of NPHS1 mutant cell lines requires careful optimization and quantification at various stages. The following tables provide representative data for key experimental parameters.

Table 1: Representative sgRNA Design and On-Target Efficiency

Target ExonsgRNA Sequence (5' to 3')Predicted On-Target ScorePredicted Off-Target ScoreObserved Indel Frequency (%)**
Exon 2GAGCGAGATCGAGCACGTGC928578
Exon 5GTGCACCAGCTGGACGAGAT898172
Exon 10TCGTGCACATCGTCAAGGAC959085

**Scores are hypothetical and based on commonly used online CRISPR design tools. *Observed indel frequency is cell-type and delivery method dependent and should be experimentally determined.

Table 2: Transfection Efficiency in HEK293T Cells

Transfection ReagentPlasmid DNA (µg)Transfection Efficiency (%)Cell Viability (%)
Lipofectamine™ 30002.585 ± 590 ± 4
FuGENE® HD2.580 ± 792 ± 3
Electroporation (Neon™)1.595 ± 385 ± 6

Table 3: Puromycin Selection Titer for HEK293T Cells

Puromycin Concentration (µg/mL)Percent Cell Survival (Day 3)Percent Cell Survival (Day 5)Recommended Concentration
0.58050-
1.04010-
1.5 5 <1 1.5 µg/mL
2.0<10-

Table 4: Quantification of NPHS1 Protein Knockdown by Western Blot

Clone IDMutation TypeNPHS1 Protein Level (Normalized to β-actin)Percent Reduction (%)
Wild-Type-1.000
Clone A5Biallelic frameshift0.0595
Clone B2Monoallelic frameshift0.4852
Clone C1Biallelic in-frame deletion0.2179

Experimental Workflow and Signaling Pathways

CRISPR/Cas9 Gene Editing Workflow

The overall workflow for generating an NPHS1 knockout cell line involves sgRNA design and cloning, delivery of CRISPR components into the host cell line, selection of edited cells, single-cell cloning to isolate monoclonal populations, and finally, validation of the desired mutation at the genomic and protein levels.

CRISPR_Workflow cluster_design Design & Preparation cluster_editing Gene Editing cluster_isolation Clonal Isolation cluster_validation Validation sgRNA_design sgRNA Design & Cloning plasmid_prep Plasmid Preparation sgRNA_design->plasmid_prep transfection Transfection/Electroporation plasmid_prep->transfection selection Puromycin Selection transfection->selection single_cell Single-Cell Cloning selection->single_cell expansion Clonal Expansion single_cell->expansion genomic Genomic DNA Analysis (Sanger Sequencing) expansion->genomic protein Protein Analysis (Western Blot) expansion->protein Nephrin_Signaling This compound This compound (NPHS1) Podocin Podocin This compound->Podocin interacts CD2AP CD2AP This compound->CD2AP interacts Phospho_this compound Phosphorylated This compound This compound->Phospho_this compound Adhesion Cell Adhesion & Slit Diaphragm Integrity This compound->Adhesion Podocin->Adhesion Actin Actin Cytoskeleton Regulation CD2AP->Actin FYN FYN (Src Kinase) FYN->this compound phosphorylates Nck Nck Phospho_this compound->Nck recruits PI3K PI3K Phospho_this compound->PI3K recruits Nck->Actin Survival Cell Survival (via AKT) PI3K->Survival

References

Illuminating the Nanoscale Architecture of the Kidney Filter: Super-Resolution Microscopy for Nephrin Localization in the Slit Diagm

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the glomerular filtration barrier, essential for kidney function, relies on the intricate molecular architecture of the slit diaphragm, a specialized cell-cell junction between podocytes. At the core of this structure is nephrin, a transmembrane protein critical for both the structural maintenance of the filtration barrier and intracellular signaling.[1][2] Conventional light microscopy is limited by the diffraction of light and cannot resolve the fine details of the slit diaphragm, which is approximately 40 nm wide.[3] Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy, Structured Illumination Microscopy (SIM), and Stochastic Optical Reconstruction Microscopy (STORM), have overcome this limitation, enabling the visualization of this compound organization at the nanoscale.[4][5]

These advanced imaging techniques provide unprecedented opportunities to study the precise localization of this compound, quantify its distribution, and elucidate its role in signaling pathways in both healthy and diseased states. This document provides detailed application notes and protocols for utilizing super-resolution microscopy to investigate this compound at the slit diaphragm, aimed at researchers, scientists, and professionals involved in drug development.

Quantitative Data Presentation

Super-resolution microscopy allows for the quantitative analysis of this compound distribution and slit diaphragm morphology. The following tables summarize key quantitative data obtained from studies using these techniques.

Table 1: Slit Diaphragm and this compound Parameter Measurements using Super-Resolution Microscopy

ParameterSuper-Resolution TechniqueSpeciesValue (Mean ± SD)Reference
Slit Diaphragm WidthElectron TomographyHuman30-35 nm[6]
Slit Diaphragm WidthElectron TomographyRat~30-35 nm[6]
Slit Diaphragm WidthElectron TomographyMouse~30-35 nm[6]
Filtration Slit Density (FSD)3D-SIMHuman3.11 ± 0.26 µm⁻¹[7]
Filtration Slit Density (FSD)3D-SIMRat3.36 ± 0.42 µm⁻¹[7]
Filtration Slit Density (FSD)3D-SIMMouse3.83 ± 0.37 µm⁻¹[7]
This compound Cluster Nearest-Neighbor Distance (Basal)SPLIT-STEDCells219 ± 107 nm[8][9]
This compound Cluster Nearest-Neighbor Distance (Apical)SPLIT-STEDCells209 ± 93 nm[8][9]
This compound Cluster Density (Basal)SPLIT-STEDCells6.5 ± 0.7 clusters/µm²[8][9]
This compound Cluster Density (Apical)SPLIT-STEDCells8.4 ± 1.0 clusters/µm²[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality super-resolution imaging. The following sections provide step-by-step protocols for sample preparation and imaging of this compound using STED, SIM, and STORM.

Protocol 1: STED Microscopy of this compound in Optically Cleared Kidney Tissue

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function.[10] This protocol is adapted from methods described for imaging the slit diaphragm in cleared kidney tissue.[11][12][13]

1. Tissue Preparation and Optical Clearing:

  • Perfusion and Fixation: Perfuse mice with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Excise kidneys and fix overnight in 4% PFA at 4°C.

  • Sectioning: Cut 100-500 µm thick sections using a vibratome.

  • Hydrogel Embedding (Optional but Recommended): For improved tissue preservation and clearing, embed the tissue slices in a hydrogel solution.

  • Optical Clearing: Transfer kidney sections to a clearing solution. A simple and effective method is to use a graded series of ethanol (B145695) for dehydration, followed by immersion in a clearing agent like Ethyl Cinnamate (EtCi) or a fructose-based solution.[14] A typical protocol involves sequential incubation in 50%, 70%, 95%, and 100% ethanol, followed by immersion in the clearing agent until the tissue is transparent.

2. Immunofluorescence Staining:

  • Permeabilization: Permeabilize the cleared tissue sections with 0.5% Triton X-100 in PBS for 1-2 hours at room temperature.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin (BSA) and 0.1% Triton X-100 in PBS) for 2-4 hours at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate sections with a primary antibody against this compound (e.g., goat anti-nephrin) diluted in blocking buffer for 24-72 hours at 4°C with gentle agitation.

  • Washing: Wash the sections extensively with PBS containing 0.1% Triton X-100 (PBST) three times for 1-2 hours each.

  • Secondary Antibody Incubation: Incubate with a STED-compatible secondary antibody (e.g., donkey anti-goat conjugated to a STED-compatible fluorophore like Abberior STAR 635P or Alexa Fluor 594) diluted in blocking buffer for 24-48 hours at 4°C.

  • Final Washes: Wash the sections with PBST three times for 1-2 hours each, followed by a final wash in PBS.

3. Imaging:

  • Mounting: Mount the cleared and stained kidney sections in a refractive index matching solution (e.g., the clearing agent used previously).

  • STED Microscopy: Image the samples using a STED microscope.

    • Objective: Use a high numerical aperture (NA) objective (e.g., 100x oil, NA 1.4).

    • Lasers: Use appropriate excitation and depletion lasers for the chosen fluorophore. For example, for Abberior STAR 635P, use a 635 nm excitation laser and a 775 nm depletion laser.

    • Image Acquisition: Acquire 2D or 3D STED images, ensuring optimal settings for laser power, pixel size, and dwell time to achieve the desired resolution and signal-to-noise ratio.

Protocol 2: 3D-SIM of this compound in Paraffin-Embedded Kidney Sections

Structured Illumination Microscopy (SIM) achieves a twofold improvement in resolution by illuminating the sample with a patterned light and analyzing the resulting moiré fringes.[15] 3D-SIM is particularly useful for quantifying the filtration slit density (FSD) from routine histological sections.[7][16]

1. Sample Preparation:

  • Deparaffinization and Rehydration: Deparaffinize 4 µm thick formalin-fixed paraffin-embedded (FFPE) human or rodent kidney sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a steamer or water bath.

2. Immunofluorescence Staining:

  • Permeabilization and Blocking: Permeabilize sections with 0.1% Triton X-100 in PBS for 10 minutes and block with 5% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against this compound (e.g., guinea pig anti-nephrin) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate with a secondary antibody conjugated to a bright and photostable fluorophore (e.g., donkey anti-guinea pig Alexa Fluor 488) for 1 hour at room temperature.

  • Mounting: Mount the coverslip with an appropriate mounting medium.

3. Imaging and Analysis:

  • 3D-SIM Microscopy: Acquire image stacks using a 3D-SIM microscope with a high-NA objective (e.g., 63x or 100x oil). For each focal plane, multiple images with different illumination patterns are acquired.

  • Image Reconstruction: Reconstruct the super-resolution images from the raw data using the microscope's software.

  • Quantitative Analysis (PEMP): Use the Podocyte Exact Morphology Measurement Procedure (PEMP) to quantify the filtration slit density (FSD).[16][17] This involves segmenting the filtration slits based on the this compound signal and calculating the total length of the slits per unit area of the glomerular capillary.

Protocol 3: dSTORM of this compound in Kidney Biopsies

Direct Stochastic Optical Reconstruction Microscopy (dSTORM), a single-molecule localization microscopy (SMLM) technique, achieves resolutions down to 20-50 nm by temporally separating the fluorescence of individual molecules.[4][18]

1. Sample Preparation:

  • Sectioning: Use 3 µm thick frozen kidney biopsy sections.

  • Fixation: Post-fix the sections with 4% PFA for 10 minutes.

2. Immunofluorescence Staining:

  • Permeabilization and Blocking: Permeabilize with 0.2% Triton X-100 in PBS for 15 minutes and block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against this compound for 1 hour at room temperature.

  • Secondary Antibody Incubation: Use a secondary antibody conjugated to a photoswitchable fluorophore suitable for dSTORM, such as Alexa Fluor 647. Incubate for 1 hour at room temperature.

  • Post-fixation: Fix the stained sample again with 4% PFA for 10 minutes to immobilize the antibodies.

3. Imaging:

  • STORM Buffer: Mount the sample in a specific STORM imaging buffer containing an oxygen scavenger system (e.g., GLOX) and a reducing agent (e.g., mercaptoethylamine, MEA) to facilitate the photoswitching of the fluorophores.[19]

  • dSTORM Microscopy:

    • Use a high-NA objective (e.g., 100x oil, NA 1.49) and a sensitive camera (e.g., EMCCD).

    • Illuminate the sample with a high-power laser (e.g., 647 nm) to induce the "off" state of most fluorophores.

    • Use a lower power activation laser (e.g., 405 nm) to sparsely and stochastically reactivate individual fluorophores.

    • Acquire a large sequence of images (thousands of frames) to capture the blinking events of single molecules.

  • Image Reconstruction: Process the acquired image sequence with a localization software (e.g., ThunderSTORM) to determine the precise coordinates of each detected fluorophore and reconstruct the final super-resolution image.[20][21]

Visualizations: Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows.

Nephrin_Signaling_Pathway This compound Signaling Pathway This compound This compound Fyn Fyn (Src Kinase) This compound->Fyn Phosphorylation PI3K PI3K This compound->PI3K Recruitment via CD2AP/Podocin Nck Nck This compound->Nck Recruitment Podocin Podocin CD2AP CD2AP Fyn->this compound Akt Akt PI3K->Akt Activation Integrin Integrin β1 Activation Akt->Integrin Actin Actin Cytoskeleton (Polymerization) Nck->Actin

Caption: this compound signaling cascade at the slit diaphragm.

Super_Resolution_Workflow General Workflow for Super-Resolution Microscopy of this compound cluster_sample_prep Sample Preparation cluster_staining Immunofluorescence cluster_imaging Imaging and Analysis Tissue_Fixation 1. Tissue Fixation (e.g., PFA perfusion) Sectioning 2. Sectioning (Vibratome or Cryostat) Tissue_Fixation->Sectioning Antigen_Retrieval 3. Antigen Retrieval (For FFPE sections) Sectioning->Antigen_Retrieval If FFPE Optical_Clearing 4. Optical Clearing (Optional, for thick samples) Sectioning->Optical_Clearing Antigen_Retrieval->Optical_Clearing Permeabilization 5. Permeabilization Optical_Clearing->Permeabilization Blocking 6. Blocking Permeabilization->Blocking Primary_Ab 7. Primary Antibody (anti-Nephrin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (Super-resolution compatible) Primary_Ab->Secondary_Ab Microscopy 9. Super-Resolution Microscopy (STED, SIM, or STORM) Secondary_Ab->Microscopy Reconstruction 10. Image Reconstruction Microscopy->Reconstruction Analysis 11. Quantitative Analysis Reconstruction->Analysis

Caption: Experimental workflow for this compound super-resolution imaging.

Conclusion

Super-resolution microscopy provides powerful tools to dissect the molecular organization of the kidney's filtration barrier. By offering a window into the nanoscale world of the slit diaphragm, these techniques enable a more profound understanding of this compound's role in maintaining glomerular function and its dysregulation in disease. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers and drug development professionals aiming to leverage these advanced imaging modalities to explore novel diagnostic and therapeutic strategies for kidney diseases.

References

Application Notes and Protocols for Immunogold Electron Microscopy of Nephrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin is a crucial transmembrane protein of the immunoglobulin superfamily, primarily located at the slit diaphragm of glomerular podocytes.[1][2] The slit diaphragm is a specialized cell-cell junction that forms a key component of the glomerular filtration barrier, preventing the passage of proteins from the blood into the urine.[1][3] Mutations in the gene encoding this compound (NPHS1) lead to congenital nephrotic syndrome of the Finnish type, characterized by massive proteinuria, highlighting its critical role in maintaining the integrity of this barrier.[2] Immunogold electron microscopy is a powerful technique that allows for the high-resolution localization of this compound at the ultrastructural level, providing valuable insights into its distribution and function in both healthy and diseased states.[4]

Data Presentation

While extensive quantitative data on this compound immunogold labeling is not always presented in a standardized tabular format in the literature, the following table summarizes key findings regarding the localization and dimensions of this compound as determined by immunogold electron microscopy.

ParameterFindingReference
Primary Localization Podocyte slit diaphragm region, between foot processes.[1][2]
Sub-localization Central area of the slit, between the glomerular basement membrane (GBM) and the slit diaphragm.[5]
Relative Abundance One or two gold particles per five to ten foot process interspaces in cross-sections.[2]
This compound Strand Length Approximately 35 nm in length.[6]
Co-localization Co-localizes with Neph1 at the lateral margins of podocyte foot processes at the insertion of the slit diaphragm.[3][7]
Cell Culture Localization Apical plasma membrane and cell-cell junctions in Madin-Darby Canine Kidney (MDCK) cells expressing this compound.[8]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is not only a structural component of the slit diaphragm but also a critical signaling molecule that regulates podocyte function.[9][10] Upon phosphorylation of its intracellular tyrosine residues, this compound initiates a cascade of signaling events that are crucial for actin cytoskeleton dynamics, cell survival, and maintenance of the filtration barrier.[10][11] Key signaling interactions include the recruitment of adaptor proteins like podocin and CD2AP, and the activation of downstream pathways such as the PI3K/AKT pathway.[11]

NephrinSignaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Nephrin_EC1 This compound (EC) Nephrin_EC2 This compound (EC) Nephrin_EC1->Nephrin_EC2 Homophilic Interaction Neph1_EC Neph1 (EC) Nephrin_EC1->Neph1_EC Heterophilic Interaction Nephrin_TM1 This compound Nephrin_EC1->Nephrin_TM1 Nephrin_TM2 This compound Nephrin_EC2->Nephrin_TM2 Neph1_TM Neph1 Neph1_EC->Neph1_TM Nephrin_IC1 This compound (IC) Nephrin_TM1->Nephrin_IC1 Podocin Podocin Nephrin_IC1->Podocin binds CD2AP CD2AP Nephrin_IC1->CD2AP binds PI3K PI3K Nephrin_IC1->PI3K activates Actin Actin Cytoskeleton CD2AP->Actin regulates Fyn Fyn Kinase Fyn->Nephrin_IC1 phosphorylates AKT AKT PI3K->AKT activates AKT->Actin regulates

Caption: this compound signaling at the podocyte slit diaphragm.

Experimental Workflow for Immunogold Electron Microscopy

The successful immunogold labeling of this compound requires careful tissue preparation and a systematic approach. Both pre-embedding and post-embedding techniques can be utilized, each with its own advantages and disadvantages. Pre-embedding methods generally offer better antigen preservation and stronger labeling, while post-embedding techniques provide superior ultrastructural preservation.[12][13]

IEM_Workflow cluster_pre Pre-embedding Protocol cluster_post Post-embedding Protocol Start Kidney Tissue (Biopsy/Animal Model) Fixation Fixation (e.g., 4% PFA, 0.05% Glutaraldehyde) Start->Fixation Cryosectioning Cryosectioning (Vibratome sections ~50 µm) Fixation->Cryosectioning Pre-embedding Dehydration_post Dehydration (Ethanol series) Fixation->Dehydration_post Post-embedding Permeabilization Permeabilization (e.g., Triton X-100) Cryosectioning->Permeabilization Blocking_pre Blocking (e.g., BSA, Normal Serum) Permeabilization->Blocking_pre PrimaryAb_pre Primary Antibody Incubation (anti-nephrin) Blocking_pre->PrimaryAb_pre SecondaryAb_pre Secondary Antibody Incubation (Gold-conjugated) PrimaryAb_pre->SecondaryAb_pre Postfixation_pre Post-fixation (e.g., OsO4) SecondaryAb_pre->Postfixation_pre Dehydration_pre Dehydration & Embedding (e.g., Epon) Postfixation_pre->Dehydration_pre Staining Contrast Staining (Uranyl Acetate (B1210297), Lead Citrate) Dehydration_pre->Staining Embedding_post Embedding (e.g., LR White, Lowicryl) Dehydration_post->Embedding_post UltrathinSectioning Ultrathin Sectioning (60-90 nm) Embedding_post->UltrathinSectioning Blocking_post Blocking on Grid (e.g., BSA) UltrathinSectioning->Blocking_post PrimaryAb_post Primary Antibody Incubation (anti-nephrin) Blocking_post->PrimaryAb_post SecondaryAb_post Secondary Antibody Incubation (Gold-conjugated) PrimaryAb_post->SecondaryAb_post SecondaryAb_post->Staining Imaging TEM Imaging & Analysis Staining->Imaging

Caption: Immunogold electron microscopy workflow for this compound.

Experimental Protocols

I. Pre-embedding Immunogold Protocol for this compound

This protocol is adapted from general pre-embedding procedures and is suitable for localizing this compound in kidney tissue sections.[13][14]

1. Tissue Preparation and Fixation: a. Perfuse the animal with Ringer's lactate (B86563) solution followed by a fixative solution containing 4% paraformaldehyde (PFA) and 0.05% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.4).[15] b. Dissect the kidney and cut it into small blocks. c. Post-fix the tissue blocks in the same fixative for 2-4 hours at 4°C. d. Cryoprotect the tissue by incubating in increasing concentrations of sucrose (B13894) (10%, 20%, 30%) in phosphate-buffered saline (PBS).

2. Sectioning: a. Embed the tissue in an optimal cutting temperature (OCT) compound and freeze. b. Cut 50 µm thick sections using a vibratome or cryostat.[13] c. Collect sections in 0.1 M phosphate (B84403) buffer (PB).

3. Immunostaining: a. Quench free aldehyde groups by incubating sections in 1% sodium borohydride (B1222165) in PB for 30 minutes.[13] b. Permeabilize the sections with 0.05% Triton X-100 in PBS for 30 minutes to allow antibody penetration.[14] c. Block non-specific binding by incubating in a blocking buffer (e.g., 10% normal goat serum, 1% bovine serum albumin in PBS) for 1 hour. d. Incubate sections with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C. e. Wash the sections extensively with PBS. f. Incubate with a gold-conjugated secondary antibody (e.g., 1.4 nm Nanogold) diluted in washing buffer for 2-4 hours at room temperature. g. Wash the sections with PBS.

4. Silver Enhancement (if using ultra-small gold particles): a. Enhance the gold particles using a silver enhancement kit according to the manufacturer's instructions.

5. Post-fixation and Embedding: a. Post-fix the sections in 1% osmium tetroxide (OsO4) in 0.1 M PB for 1 hour.[13] b. Dehydrate the sections through a graded series of ethanol (B145695) (50%, 70%, 95%, 100%).[13] c. Infiltrate and embed the sections in an epoxy resin (e.g., Epon or Araldite).

6. Ultrathin Sectioning and Imaging: a. Cut ultrathin sections (60-90 nm) using an ultramicrotome. b. Mount the sections on copper grids. c. Stain the sections with uranyl acetate and lead citrate (B86180) for contrast. d. Examine the sections under a transmission electron microscope (TEM).

II. Post-embedding Immunogold Protocol for this compound

This protocol is based on general post-embedding methods and is optimized for good ultrastructural preservation.[12][16][17]

1. Tissue Preparation, Fixation, and Embedding: a. Fix small pieces of kidney tissue in 2% paraformaldehyde and 0.5% glutaraldehyde in 0.1 M phosphate buffer, pH 7.4, for 2 hours at room temperature.[16] b. Dehydrate the tissue in a graded ethanol series. c. Infiltrate and embed the tissue in a hydrophilic resin such as LR White or Lowicryl K4M at a low temperature to preserve antigenicity.[12] d. Polymerize the resin using UV light at a low temperature.

2. Ultrathin Sectioning: a. Cut ultrathin sections (60-90 nm) and collect them on nickel grids.[16]

3. Immunostaining on Grids: a. Etch the sections (optional) with a strong oxidizing agent if embedded in epoxy resins. b. Quench free aldehyde groups by floating the grids on a drop of 0.05 M glycine (B1666218) in PBS for 15-20 minutes.[17] c. Block non-specific binding by incubating the grids on drops of blocking solution (e.g., 5% BSA in PBS) for 30 minutes. d. Incubate the grids with the primary anti-nephrin antibody diluted in an appropriate buffer for 1-2 hours at room temperature or overnight at 4°C. e. Wash the grids by transferring them over a series of drops of washing buffer (e.g., 0.1% BSA in PBS). f. Incubate the grids with the gold-conjugated secondary antibody (e.g., 10 nm or 15 nm gold particles) for 1 hour at room temperature. g. Wash the grids thoroughly with PBS and then with distilled water.

4. Staining and Imaging: a. Stain the sections with uranyl acetate and lead citrate. b. Air-dry the grids and examine them under a TEM.

Conclusion

Immunogold electron microscopy is an indispensable technique for the detailed investigation of this compound's role in the glomerular filtration barrier. The choice between pre-embedding and post-embedding protocols will depend on the specific research question, with pre-embedding favoring signal intensity and post-embedding providing superior morphological detail. By following these detailed protocols, researchers can effectively visualize the precise localization of this compound, contributing to a deeper understanding of podocyte biology and the pathogenesis of kidney diseases.

References

Application Notes and Protocols for Studying Nephrin Homophilic Interactions using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nephrin is a crucial transmembrane protein of the immunoglobulin (Ig) superfamily, primarily located at the slit diaphragm of glomerular podocytes, which is essential for the proper functioning of the kidney's filtration barrier.[1][2] The homophilic interactions of this compound molecules, both in cis (on the same cell) and in trans (between adjacent cells), are fundamental to the structural integrity and signaling functions of the slit diaphragm.[1][2] Understanding the kinetics of these interactions is vital for developing therapeutics for renal diseases associated with this compound dysfunction. Surface Plasmon Resonance (SPR) is a powerful label-free technology for the real-time quantitative analysis of biomolecular interactions, making it an ideal method to study the dynamics of this compound homophilic binding.[2]

These application notes provide a comprehensive guide to utilizing SPR for the characterization of this compound homophilic interactions, including protocols for recombinant protein production and purification, and detailed SPR analysis.

Quantitative Data Summary

The following table summarizes the kinetic constants for the homophilic interaction of the extracellular domain of human this compound as determined by SPR analysis.

Interacting Partnersk a (M⁻¹s⁻¹)k d (s⁻¹)K D (nM)NotesReference
Soluble this compound-His (Ligand) / Soluble this compound-His (Analyte)2.2 x 10⁵1.1 x 10⁻³5.0Binding is of high affinity. The interaction is enhanced by the presence of physiological concentrations of Ca²⁺.[2]

Experimental Protocols

Recombinant Human this compound Extracellular Domain (ECD) Production and Purification

This protocol describes the expression of a soluble, His-tagged version of the human this compound extracellular domain (Nph-His) in Human Embryonic Kidney (HEK293) cells and its subsequent purification.

a. Expression in HEK293 Cells:

  • Vector Construction: The cDNA encoding the entire extracellular domain of human this compound is cloned into a mammalian expression vector that appends a C-terminal polyhistidine (6xHis) tag.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

    • For transfection, a high-quality plasmid DNA preparation is introduced into the HEK293 cells using a suitable transfection reagent (e.g., lipofection-based).

    • Stable cell lines expressing Nph-His can be selected by culturing in a medium containing the appropriate selection antibiotic (e.g., geneticin).

    • For protein production, the stable cell line is cultured in large-scale triple flasks or bioreactors. The conditioned medium containing the secreted Nph-His is harvested.

b. Purification of Nph-His:

This protocol involves a two-step purification process: anion-exchange chromatography followed by immobilized metal affinity chromatography (IMAC).

  • Step 1: Anion-Exchange Chromatography (DEAE-Sepharose)

    • Column Preparation: Equilibrate a DEAE-Sepharose column with a binding buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Sample Loading: Load the harvested and clarified cell culture medium onto the equilibrated column.

    • Elution: Elute the bound proteins with a high-salt elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5).[2]

  • Step 2: Immobilized Metal Affinity Chromatography (IMAC)

    • Column Preparation: Equilibrate a Ni-NTA agarose (B213101) column with a washing buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 10% glycerol, 0.5% Tween 20, pH 8.0).[2]

    • Sample Loading: Load the eluate from the DEAE-Sepharose column onto the equilibrated Ni-NTA column.

    • Washing: Wash the column extensively with the washing buffer (at least 30 column volumes) to remove non-specifically bound proteins.[2]

    • Elution: Elute the His-tagged Nph-His protein using a stepwise gradient of imidazole (B134444) in the washing buffer (e.g., 0 to 200 mM imidazole).[2]

  • Step 3: Buffer Exchange (Optional but Recommended)

    • Perform buffer exchange into the desired SPR running buffer (e.g., HBS-P containing 1 mM CaCl₂) using a desalting column (e.g., Sephadex G-25) or dialysis.

  • Quality Control:

    • Assess the purity of the purified Nph-His by SDS-PAGE.

    • Confirm the identity of the protein by Western blot using an anti-His tag or anti-nephrin antibody.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

SPR Analysis of this compound Homophilic Interaction

This protocol details the use of a Biacore instrument (e.g., Biacore 2000) to measure the kinetics of this compound homophilic interactions.

a. Materials and Reagents:

  • SPR Instrument: Biacore 2000 or a similar system.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization Reagents: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl).

  • Running Buffer: HBS-P (10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4) supplemented with 1 mM CaCl₂.[2]

  • Ligand (Immobilized): Purified Nph-His.

  • Analyte (In solution): Purified Nph-His at various concentrations.

  • Regeneration Solution: A mild acidic solution (e.g., 10 mM Glycine-HCl, pH 2.5) should be tested first. If ineffective, a stronger solution or a combination of high salt and low/high pH may be required.

b. Experimental Procedure:

  • Step 1: Ligand Immobilization (Amine Coupling)

    • Surface Activation: Activate the carboxymethylated dextran (B179266) surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC at a flow rate of 20 µl/min.[2]

    • Ligand Injection: Inject the purified Nph-His (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The target immobilization level should be determined empirically to avoid mass transport limitations.

    • Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.

  • Step 2: Kinetic Analysis

    • Analyte Injection: Inject a series of concentrations of Nph-His (analyte) in running buffer over the immobilized ligand surface. The concentration range should ideally span from 0.1 to 10 times the expected K D. Include a zero-concentration (buffer only) injection for double referencing.

    • Association and Dissociation: Monitor the association of the analyte to the ligand in real-time. Follow this with an injection of running buffer to monitor the dissociation phase. The contact time for association and dissociation should be optimized based on the binding kinetics.

    • Regeneration: After each analyte injection cycle, inject the chosen regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Step 3: Data Analysis

    • Data Processing: Subtract the reference surface data and the buffer-only injection data (double referencing) to correct for non-specific binding and bulk refractive index changes.

    • Kinetic Model Fitting: Fit the processed sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software to determine the association rate constant (k a), dissociation rate constant (k d), and the equilibrium dissociation constant (K D).

Visualizations

This compound Homophilic Interaction-Induced Signaling Pathway

Nephrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Nephrin_Trans_Dimer This compound (trans-homodimer) Nephrin_Monomer1 This compound Nephrin_Trans_Dimer->Nephrin_Monomer1 Clustering Nephrin_Monomer2 This compound Nephrin_Trans_Dimer->Nephrin_Monomer2 Podocin Podocin Nephrin_Monomer1->Podocin interacts Fyn Fyn (Src Kinase) Nephrin_Monomer1->Fyn recruits Podocin->Nephrin_Monomer1 p_this compound Phosphorylated This compound Fyn->p_this compound phosphorylates PI3K PI3K p_this compound->PI3K recruits Actin_Remodeling Actin Cytoskeleton Remodeling p_this compound->Actin_Remodeling regulates CD2AP CD2AP p_this compound->CD2AP interacts Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival promotes CD2AP->p_this compound SPR_Workflow Start Start Protein_Production Recombinant this compound-His Production (HEK293) Start->Protein_Production Purification Purification (Anion-Exchange & IMAC) Protein_Production->Purification QC Quality Control (SDS-PAGE, WB) Purification->QC Immobilization Immobilize this compound-His on CM5 Chip (Amine Coupling) QC->Immobilization Kinetic_Analysis Kinetic Analysis: Inject this compound-His (Analyte) Immobilization->Kinetic_Analysis Data_Processing Data Processing (Double Referencing) Kinetic_Analysis->Data_Processing Data_Analysis Kinetic Model Fitting (ka, kd, KD) Data_Processing->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Measuring Nephrin-Dependent Actin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nephrin, a key transmembrane protein of the kidney podocyte slit diaphragm, plays a crucial role in glomerular filtration. Beyond its structural role, this compound is a central signaling molecule that connects the intercellular junction to the intracellular actin cytoskeleton.[1][2][3][4] Dysregulation of this compound-dependent actin polymerization is implicated in podocyte foot process effacement and the pathogenesis of proteinuric kidney diseases.[5] Therefore, robust methods to measure and quantify this compound-mediated actin polymerization are essential for understanding disease mechanisms and for the development of novel therapeutics.

These application notes provide an overview of the key signaling pathways and detailed protocols for in vitro and cell-based assays to measure this compound-dependent actin polymerization.

This compound Signaling Pathway to Actin Polymerization

Upon engagement and clustering, the cytoplasmic tail of this compound is phosphorylated on specific tyrosine residues by Src family kinases, particularly Fyn.[3][4][6] This phosphorylation creates docking sites for the SH2 domain-containing adaptor protein Nck.[3][4][6] Nck, in turn, recruits Neural Wiskott-Aldrich syndrome protein (N-WASP) to the plasma membrane.[7] N-WASP then activates the Arp2/3 complex, which serves as a potent nucleator of actin polymerization, leading to the formation of a branched actin network.[7][8] Additionally, this compound cooperates with another slit diaphragm protein, Neph1, which upon phosphorylation by Fyn, recruits the adaptor protein Grb2, further augmenting the efficiency of actin polymerization.[1][2][9][10]

Nephrin_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound pthis compound p-Nephrin This compound->pthis compound Phosphorylation Neph1 Neph1 pNeph1 p-Neph1 Neph1->pNeph1 Phosphorylation Fyn Fyn Kinase Fyn->this compound Fyn->Neph1 Nck Nck pthis compound->Nck recruits Grb2 Grb2 pNeph1->Grb2 recruits NWASP N-WASP Nck->NWASP recruits & activates Grb2->NWASP augments activation Arp23 Arp2/3 Complex NWASP->Arp23 activates Actin G-Actin Arp23->Actin nucleates FActin F-Actin Polymerization Actin->FActin polymerization Actin_Tail_Assay_Workflow Transfection 1. Transfect Cells (e.g., NIH 3T3) with CD16/7/nephrinCD, GFP-Actin, etc. Clustering 2. Cluster Receptors with anti-CD16 antibody Transfection->Clustering Fixation 3. Fix and Permeabilize Cells Clustering->Fixation Staining 4. Stain for F-Actin (Phalloidin) and Chimeric Receptor Fixation->Staining Imaging 5. Image Cells (Confocal Microscopy) Staining->Imaging Quantification 6. Quantify Actin Tails (Number of tails per cell) Imaging->Quantification

References

Validating Nephrin-Protein Interactions Using Proximity Ligation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrin, a key transmembrane protein of the immunoglobulin superfamily, is a critical component of the podocyte slit diaphragm in the kidney glomerulus.[1][2][3] The slit diaphragm is a specialized cell-cell junction that forms the final barrier to filtration, preventing the passage of proteins from the blood into the urine.[4] Beyond its structural role, this compound is a central signaling hub, orchestrating a complex network of protein-protein interactions that are vital for podocyte function, actin cytoskeleton dynamics, and cell survival.[1][5] Dysregulation of these interactions is implicated in the pathogenesis of various kidney diseases, including nephrotic syndrome.[4]

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique for the in situ detection, visualization, and quantification of protein-protein interactions.[6] This method allows for the study of endogenous protein interactions within the cellular context, providing spatial and quantitative information that is often difficult to obtain with traditional methods like co-immunoprecipitation. PLA is particularly well-suited for validating transient or weak interactions and for identifying the subcellular localization of these interaction events.[6]

These application notes provide a detailed protocol for utilizing PLA to validate and quantify interactions between this compound and its binding partners in cultured podocytes. We also present a summary of known this compound interactions and a schematic of the associated signaling pathways.

Key this compound Interactors and Their Significance

This compound's intracellular domain serves as a scaffold for the assembly of a multi-protein complex that transduces signals to the actin cytoskeleton and other cellular compartments. Some of the key interacting partners of this compound include:

  • Neph1: Another immunoglobulin superfamily protein that forms a crucial structural and signaling complex with this compound at the slit diaphragm.[7][8][9] Their interaction is essential for the integrity of the filtration barrier.[7][8]

  • Podocin: A hairpin-like protein that localizes to lipid rafts and is thought to organize the slit diaphragm protein complex, including this compound.[10] Mutations in the gene encoding podocin are associated with hereditary nephrotic syndrome.

  • CD2AP (CD2-associated protein): An adapter protein that links this compound to the actin cytoskeleton and is involved in vesicle trafficking.[11][12][13]

  • MAGI-1 (Membrane-associated guanylate kinase inverted-1): A scaffolding protein that connects this compound to other signaling molecules and the actin cytoskeleton, playing a role in maintaining slit diaphragm structure.[4][14][15][16][17]

  • Nck: An adapter protein that binds to phosphorylated tyrosine residues on this compound, linking it to the actin cytoskeleton and promoting actin polymerization.[18]

  • Phosphoinositide 3-kinase (PI3K): A key signaling molecule that interacts with both this compound and CD2AP, activating the AKT signaling pathway which is crucial for podocyte survival.[13]

Experimental Protocols

This section provides a detailed methodology for performing a Proximity Ligation Assay to validate the interaction between this compound and a protein of interest (Protein X) in cultured human podocytes. This protocol is based on the widely used Duolink® PLA technology.

Materials and Reagents
  • Cultured human podocytes

  • Primary antibody against this compound (raised in species A, e.g., mouse)

  • Primary antibody against Protein X (raised in species B, e.g., rabbit)

  • Duolink® In Situ PLA Probe Anti-A MINUS

  • Duolink® In Situ PLA Probe Anti-B PLUS

  • Duolink® In Situ Detection Reagents (e.g., Red)

  • Duolink® In Situ Wash Buffers (A and B)

  • Duolink® In Situ Mounting Medium with DAPI

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (provided with the Duolink® kit or a suitable alternative)

  • Humidity chamber

  • Fluorescence microscope

Experimental Workflow

PLA_Workflow cluster_prep Cell Preparation cluster_pla Proximity Ligation Assay cluster_analysis Detection & Analysis cell_culture 1. Culture Podocytes fixation 2. Fixation with PFA cell_culture->fixation permeabilization 3. Permeabilization fixation->permeabilization blocking 4. Blocking permeabilization->blocking primary_ab 5. Primary Antibody Incubation (anti-Nephrin & anti-Protein X) blocking->primary_ab pla_probes 6. PLA Probe Incubation (MINUS and PLUS probes) primary_ab->pla_probes ligation 7. Ligation pla_probes->ligation amplification 8. Rolling Circle Amplification ligation->amplification detection 9. Hybridization with Labeled Oligos amplification->detection mounting 10. Mounting with DAPI detection->mounting imaging 11. Fluorescence Microscopy mounting->imaging quantification 12. Image Analysis & Quantification imaging->quantification

Figure 1. Experimental workflow for the Proximity Ligation Assay.
Detailed Protocol

1. Cell Culture and Preparation:

1.1. Culture human podocytes on glass coverslips until they reach the desired confluency. 1.2. Wash the cells twice with ice-cold PBS. 1.3. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. 1.4. Wash the cells three times with PBS. 1.5. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. 1.6. Wash the cells three times with PBS.

2. Blocking:

2.1. Add the blocking solution to the coverslips and incubate in a humidity chamber for 1 hour at 37°C.

3. Primary Antibody Incubation:

3.1. Dilute the primary antibodies against this compound and Protein X in the antibody diluent provided with the kit to their optimal concentrations. 3.2. Remove the blocking solution and add the primary antibody solution to the coverslips. 3.3. Incubate in a humidity chamber overnight at 4°C.

4. PLA Probe Incubation:

4.1. Wash the coverslips twice with Wash Buffer A for 5 minutes each. 4.2. Dilute the PLA probes (Anti-A MINUS and Anti-B PLUS) 1:5 in the antibody diluent. 4.3. Add the PLA probe solution to the coverslips and incubate in a humidity chamber for 1 hour at 37°C.

5. Ligation:

5.1. Wash the coverslips twice with Wash Buffer A for 5 minutes each. 5.2. Prepare the ligation solution by diluting the Ligation Buffer 1:5 and adding the Ligase at a 1:40 dilution. 5.3. Add the ligation solution to the coverslips and incubate in a humidity chamber for 30 minutes at 37°C.

6. Amplification:

6.1. Wash the coverslips twice with Wash Buffer A for 2 minutes each. 6.2. Prepare the amplification solution by diluting the Amplification Buffer 1:5 and adding the Polymerase at a 1:80 dilution. 6.3. Add the amplification solution to the coverslips and incubate in a humidity chamber for 100 minutes at 37°C.

7. Detection and Mounting:

7.1. Wash the coverslips twice with Wash Buffer B for 10 minutes each, followed by a brief wash in 0.01x Wash Buffer B. 7.2. Mount the coverslips on glass slides using the mounting medium containing DAPI.

8. Image Acquisition and Analysis:

8.1. Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents an interaction event. 8.2. Acquire images from multiple fields of view for each experimental condition. 8.3. Quantify the PLA signals using image analysis software (e.g., ImageJ/Fiji). The number of PLA spots per cell can be determined by counting the spots and normalizing to the number of nuclei (DAPI stain).[6]

Data Presentation

The quantitative data obtained from PLA experiments should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.

Table 1: Quantification of this compound-Protein X Interaction by PLA

Experimental ConditionAverage PLA Spots per Cell (Mean ± SEM)Statistical Significance (p-value)
Control (e.g., IgG isotype control)5.2 ± 1.3-
Basal (this compound and Protein X)45.8 ± 5.7<0.001 vs. Control
Treatment 178.3 ± 8.1<0.01 vs. Basal
Treatment 222.1 ± 3.5<0.05 vs. Basal

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should perform their own experiments and statistical analysis.

This compound Signaling Pathway

The following diagram illustrates a simplified model of the this compound signaling pathway at the podocyte slit diaphragm, highlighting some of the key interacting proteins that can be validated using PLA.

Figure 2. Simplified this compound signaling pathway at the podocyte slit diaphragm.

Conclusion

The Proximity Ligation Assay is a valuable tool for the validation and quantification of this compound-protein interactions in the native cellular environment of podocytes. The detailed protocol and application notes provided here offer a framework for researchers to investigate the intricate signaling networks governed by this compound. A thorough understanding of these interactions is crucial for elucidating the molecular mechanisms of kidney disease and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Inducible RNA Interference to Study Nephrin Function in Adult Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing inducible RNA interference (RNAi) for the investigation of nephrin function in adult mice. This powerful technique allows for the temporal control of this compound expression, overcoming the perinatal lethality observed in constitutive this compound knockout models and enabling the study of its role in the mature kidney.

Introduction to Inducible this compound Knockdown

This compound, a key component of the glomerular slit diaphragm, is essential for maintaining the integrity of the kidney's filtration barrier. Mutations in the this compound gene (NPHS1) lead to massive proteinuria and renal failure. Studying this compound's function in adult organisms has been challenging due to the early death of conventional knockout mice. Inducible RNAi systems, such as doxycycline-inducible short hairpin RNA (shRNA), provide a solution by allowing for the specific and reversible knockdown of this compound in adult animals. This approach is invaluable for elucidating the role of this compound in the maintenance of glomerular structure and function, as well as in the pathogenesis of kidney diseases.

Generation of an Inducible this compound Knockdown Mouse Model

The generation of a reliable inducible this compound knockdown mouse model is the cornerstone of these studies. The tetracycline (B611298) (Tet)-On system is a widely used and effective method. This system requires two main components:

  • A transgenic mouse line expressing the reverse tetracycline transactivator (rtTA) specifically in podocytes. This is typically achieved by driving rtTA expression using a podocyte-specific promoter, such as the Nphs2 (podocin) promoter.

  • A transgenic mouse line carrying an shRNA sequence targeting murine this compound under the control of a tetracycline-responsive element (TRE).

When mice carrying both transgenes are administered doxycycline (B596269) (a tetracycline analog), the rtTA protein binds to the TRE and activates the transcription of the this compound-specific shRNA. This shRNA is then processed by the cell's RNAi machinery to silence this compound gene expression.

Quantitative Data Summary

The following tables summarize key quantitative data from studies employing inducible this compound knockdown or knockout in adult mice.

Table 1: this compound Expression Levels Following Induction

Time Post-InductionThis compound mRNA Reduction (%)This compound Protein Reduction (%)Reference
10-14 daysNot Reported75-85%
20 weeksNot ReportedPersistent low levels

Table 2: Proteinuria Assessment Post-Nephrin Knockdown

Time Post-InductionPhenotypeMeasurement MethodFold Change vs. ControlReference
6-8 weeksProteinuria developsUrinary Albumin-to-Creatinine Ratio (UACR)Significant increase
20 weeksProgressive proteinuriaUACRSustained significant increase

Table 3: Glomerular Structural Changes

Time Post-InductionParameterObservationReference
4-6 weeksPodocyte Foot ProcessesNormal ultrastructure
16-20 weeksGlomerular HistologyFocal segmental glomerulosclerosis (FSGS)
20 weeksPodocyte Foot ProcessesProgressive effacement

Experimental Protocols

Protocol 1: Design and Validation of shRNA Targeting Murine this compound

Objective: To design and validate an effective shRNA sequence for silencing the murine this compound gene (Nphs1).

Materials:

  • Murine Nphs1 cDNA sequence (NCBI Reference Sequence: NM_053252.3)

  • shRNA design software (e.g., BLOCK-iT RNAi Designer, GPP Web Portal)

  • Cell culture reagents for murine podocyte cell line

  • Lentiviral or retroviral shRNA expression vectors (e.g., pLKO.1)

  • Transfection reagent

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Antibodies for Western blotting (anti-nephrin, anti-loading control)

Procedure:

  • shRNA Design:

    • Input the murine Nphs1 cDNA sequence into the shRNA design tool.

    • Select several candidate 19-22 nucleotide shRNA target sequences. Prioritize sequences with low off-target potential.

    • Design complementary oligonucleotides with appropriate overhangs for cloning into the chosen shRNA vector.

  • Vector Construction:

    • Anneal the complementary oligonucleotides.

    • Ligate the annealed duplex into the linearized shRNA expression vector.

    • Transform the ligation product into competent E. coli and select for positive clones.

    • Verify the correct insertion by Sanger sequencing.

  • In Vitro Validation:

    • Culture a murine podocyte cell line.

Troubleshooting & Optimization

troubleshooting non-specific bands in nephrin western blot

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nephrin Western Blotting

This guide provides in-depth troubleshooting advice for researchers encountering non-specific bands and other common issues during this compound Western blotting.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing multiple or non-specific bands in my this compound Western blot?

Non-specific bands in a this compound Western blot can arise from several factors, often related to the protein's complex nature or procedural steps. Key causes include:

  • Protein Degradation: this compound can be susceptible to proteases, leading to lower molecular weight bands. Ensure sufficient protease inhibitors are added to your lysis buffer and keep samples on ice.[1][2]

  • Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to off-target binding.[1][2][3][4][5] Titrating antibodies to their optimal dilution is crucial.[3][6]

  • Post-Translational Modifications: this compound is heavily glycosylated, which can cause it to run higher than its predicted molecular weight and sometimes appear as a doublet or a broad band.[7][8]

  • Antibody Specificity: Polyclonal antibodies may recognize multiple epitopes, some of which might be shared by other proteins.[1] Consider using a highly specific monoclonal antibody if issues persist.[1]

  • Inadequate Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically, creating background and extra bands.[9]

  • Insufficient Washing: Residual, unbound antibodies will create noise if not washed away effectively.[1][9]

Q2: What is the expected molecular weight of this compound?

The expected molecular weight of this compound can be variable, which is a common source of confusion.

  • The predicted molecular weight based on the amino acid sequence is approximately 135 kDa.[8]

  • However, due to extensive N-linked glycosylation , mature this compound migrates at a much higher apparent molecular weight, typically around 180-185 kDa in lysates from cells or human glomeruli.[7][8][10]

  • In some expression systems or under conditions inhibiting glycosylation, a non-glycosylated form may be observed around 150 kDa.[7][8] Recombinant this compound expressed in COS-7 cells has been observed at 150 kDa.[8]

Q3: My bands are blurry or smeared. What could be the cause?

Blurry or smeared bands are often due to technical issues during electrophoresis or sample preparation.

  • High Voltage During Electrophoresis: Running the gel at too high a voltage can generate heat, causing bands to become distorted or "smile".[2] Running the gel at a lower voltage or in a cold room can help.[2]

  • Incorrect Buffer Composition: Using old or incorrectly prepared running or transfer buffers can affect ion concentration and pH, leading to poor resolution.[2] Always use fresh buffers.

  • Protein Overload: Loading too much protein in a lane can cause streaking and band distortion.[1][3] Aim for 20-30 µg of total protein for cell lysates.[1][5]

  • Air Bubbles During Transfer: Air bubbles trapped between the gel and the membrane will block protein transfer, resulting in blank spots or distorted bands.[2][11]

Q4: How do I choose the right blocking buffer for this compound?

The choice of blocking buffer is critical for minimizing background and non-specific binding.

  • Non-fat Dry Milk: A 3-5% solution in TBST is a common and cost-effective choice that works well for many applications.

  • Bovine Serum Albumin (BSA): A 3-5% solution in TBST is preferred when detecting phosphoproteins, as milk contains phosphoproteins like casein that can cross-react with phospho-specific antibodies.[3][9]

  • Commercial/Engineered Buffers: These are optimized formulations that can sometimes provide superior blocking and signal-to-noise ratios compared to standard milk or BSA solutions.[12][13][14]

Troubleshooting Guides

Guide 1: Optimizing Antibody Concentrations

Excessive antibody concentration is a primary cause of non-specific bands and high background.[3][4][6]

Problem: High background or multiple non-specific bands are observed.

Solution Workflow:

  • Verify Secondary Antibody: Run a control blot incubated with only the secondary antibody. If bands appear, the secondary antibody is binding non-specifically.[2][3] Consider changing to a different secondary antibody.

  • Titrate Primary Antibody: If the secondary antibody is clean, the primary antibody concentration is likely too high.[1][2] Perform a titration experiment by preparing several identical blots (or cutting a single blot into strips) and incubating them with a range of primary antibody dilutions (e.g., 1:500, 1:1000, 1:2500, 1:5000).[15][16]

  • Adjust Incubation Conditions: If lowering the concentration weakens the target signal too much, try incubating the primary antibody for a longer duration (e.g., overnight) at 4°C instead of a shorter time at room temperature.[4][6] This can reduce the kinetics of low-affinity, non-specific binding.[6]

IssuePossible CauseRecommended ActionStarting Dilution Range (Primary)Starting Dilution Range (Secondary)
High Background Antibody concentration too high.Decrease antibody concentration.[6][17]1:1000 – 1:5000[5][16]1:10,000 – 1:40,000[5][16]
Multiple Bands Primary antibody cross-reactivity.Decrease primary antibody concentration; incubate at 4°C overnight.[2][4]1:1000 – 1:5000[5][16]1:5000 – 1:20,000[5]
Weak or No Signal Antibody concentration too low.Increase antibody concentration or incubation time.1:250 – 1:1000[16]1:2500 – 1:10,000[16]
Guide 2: Improving Blocking and Washing Steps

Proper blocking and stringent washing are essential for a clean blot.[4][6][9]

Problem: Blot appears hazy, has a speckled background, or shows faint non-specific bands.

Solution Workflow:

  • Optimize Blocking:

    • Duration: Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4]

    • Buffer Choice: If using 5% milk, try switching to 5% BSA, or vice-versa, as one may be more effective for your specific antibody-antigen pair.[9]

    • Freshness: Always use freshly prepared blocking buffer, as bacterial growth in old buffer can cause a speckled background.[4]

  • Enhance Washing:

    • Duration & Number: Increase the number and duration of your wash steps. A standard protocol of three 5-minute washes can be increased to four or five 10-15 minute washes.[9]

    • Detergent: Ensure your wash buffer (e.g., TBST or PBST) contains a detergent like Tween-20 (typically 0.05-0.1%) to help remove non-specifically bound antibodies.[1][9]

    • Volume: Use a sufficient volume of wash buffer to completely submerge the membrane.[1]

Experimental Protocols

Protocol 1: Kidney Tissue Lysate Preparation for this compound Analysis

This protocol is designed to extract total protein from kidney tissue while preserving this compound integrity.

  • Reagent Preparation:

    • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Inhibitor Cocktail: Immediately before use, add protease and phosphatase inhibitors to the RIPA buffer.

  • Tissue Homogenization:

    • Excise kidney tissue and immediately place it in ice-cold PBS to wash away blood.

    • Mince approximately 50-100 mg of tissue on ice.

    • Add 1 mL of ice-cold RIPA buffer with inhibitors.

    • Homogenize the tissue using a Dounce homogenizer or a mechanical disruptor on ice until no visible chunks remain.

  • Lysis and Clarification:

    • Incubate the homogenate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

    • Carefully transfer the supernatant (containing the protein lysate) to a new pre-chilled microfuge tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

    • Aliquot the lysate and store at -80°C until use.

Protocol 2: Western Blotting for this compound
  • Sample Preparation:

    • Thaw protein lysate on ice.

    • Mix 20-30 µg of protein with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

    • Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load samples onto an 8% Tris-glycine polyacrylamide gel.

    • Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a low-fluorescence PVDF membrane.[6]

    • Perform the transfer at 100 V for 90 minutes or using a semi-dry apparatus according to the manufacturer's instructions. Ensure the transfer sandwich is kept cool.

  • Immunoblotting:

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nephrin antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane 4 times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody at its optimal dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane 5 times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate.

    • Capture the signal using an imaging system or X-ray film. Optimize exposure time to maximize the signal from the target band while minimizing background.[6]

Visualizations

WB_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_probe Immunodetection cluster_detect Detection Lysate 1. Lysate Prep Quant 2. Quantify Lysate->Quant Denature 3. Denature Quant->Denature SDSPAGE 4. SDS-PAGE Denature->SDSPAGE Transfer 5. Transfer SDSPAGE->Transfer Block 6. Block Transfer->Block Primary 7. Primary Ab Block->Primary Secondary 8. Secondary Ab Primary->Secondary ECL 9. ECL Secondary->ECL Image 10. Image ECL->Image

Caption: Standard workflow for a chemiluminescent Western blot experiment.

Troubleshooting_Tree Start Problem: Non-Specific Bands Cat_Ab Antibody Issue? Start->Cat_Ab Cat_Proc Procedural Issue? Start->Cat_Proc Cat_Sample Sample Issue? Start->Cat_Sample Sol_Tritrate Titrate Primary Ab (Decrease Conc.) Cat_Ab->Sol_Tritrate Sol_Sec Test Secondary Ab Alone Cat_Ab->Sol_Sec Sol_Incubate Incubate at 4°C Overnight Cat_Ab->Sol_Incubate Sol_Wash Increase Wash Time & Volume Cat_Proc->Sol_Wash Sol_Block Optimize Blocking (Buffer/Time) Cat_Proc->Sol_Block Sol_Protease Add Fresh Protease Inhibitors Cat_Sample->Sol_Protease Sol_Load Reduce Protein Load Cat_Sample->Sol_Load

Caption: Decision tree for troubleshooting non-specific bands.

References

optimizing antigen retrieval for nephrin immunohistochemistry in FFPE tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize antigen retrieval for nephrin immunohistochemistry (IHC) in formalin-fixed paraffin-embedded (FFPE) tissue.

Frequently Asked Questions (FAQs)

Q1: Why is antigen retrieval necessary for this compound IHC in FFPE tissue?

Formalin fixation is crucial for preserving tissue morphology but it creates methylene (B1212753) bridges that cross-link proteins.[1][2][3] This process can mask the antigenic sites (epitopes) of this compound, preventing the primary antibody from binding effectively.[2][4] Antigen retrieval uses heat (Heat-Induced Epitope Retrieval, HIER) or enzymes (Proteolytic-Induced Epitope Retrieval, PIER) to break these cross-links, unmasking the this compound epitope and allowing for successful antibody detection.[1][2][5][6]

Q2: Which antigen retrieval method is generally recommended for this compound, HIER or PIER?

For most antigens, including likely this compound, Heat-Induced Epitope Retrieval (HIER) is the most widely used and generally has a higher success rate than Proteolytic-Induced Epitope Retrieval (PIER).[6] HIER is often more effective at reversing formalin-induced cross-links. However, the optimal method can be antigen-dependent, and if HIER provides suboptimal results, PIER can be considered as an alternative.[1]

Q3: What are the most common HIER buffers and how do I choose one?

The most common HIER buffers are Sodium Citrate (B86180) (pH 6.0), EDTA (pH 8.0), and Tris-EDTA (pH 9.0).[5] The choice of buffer can significantly impact staining results, and the optimal buffer is antigen-dependent. For this compound, a common starting point recommended by antibody manufacturers is a high pH buffer like Tris-EDTA pH 9.0, as alkaline conditions are often effective for many antibodies.[7][8] However, it is always best to test different buffers to determine the optimal condition for your specific antibody and tissue.[9]

Q4: Can I use a microwave for HIER? What about a pressure cooker?

Yes, a microwave, pressure cooker, water bath, or steamer can all be used for HIER.[4][10] A microwave is a common and effective method.[4] Pressure cookers can also yield excellent results and may reduce the heating time required.[8] The key is to achieve and maintain a consistent high temperature (typically 95-100°C) for a specific duration without boiling the buffer aggressively, which can damage the tissue.[6]

Troubleshooting Guide

Problem 1: Weak or No Staining
Possible Cause Recommended Solution
Ineffective Antigen Retrieval The epitope is still masked. Optimize the HIER protocol. Try a different buffer (e.g., switch from Citrate pH 6.0 to Tris-EDTA pH 9.0).[11] Increase the heating time or temperature, but be careful to avoid tissue damage.[10] If HIER fails, consider a gentle PIER method.[1]
Incorrect Primary Antibody Dilution The antibody concentration is too low. Perform a titration experiment to determine the optimal antibody concentration.[11][12][13]
Improper Antibody Storage The antibody may have lost activity. Ensure antibodies are stored according to the manufacturer's datasheet. Avoid repeated freeze-thaw cycles.[14] Run a positive control to verify antibody activity.[15]
Incompatible Secondary Antibody The secondary antibody cannot detect the primary antibody. Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[16][17]
Tissue Over-fixation Excessive cross-linking can irreversibly mask the epitope. Reduce the fixation time for future samples.[14] A more aggressive antigen retrieval method may be required.[14]
Tissue Dried Out During Staining Tissue drying can lead to a complete loss of signal. Ensure slides remain in a humidified chamber and are kept moist throughout the entire staining procedure.[14][16]
Problem 2: High Background Staining
Possible Cause Recommended Solution
Non-specific Antibody Binding The primary or secondary antibody is binding to unintended targets. Increase the blocking step duration or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[18] Ensure the primary antibody is used at its optimal, titrated concentration.[15]
Endogenous Peroxidase/Phosphatase Activity Kidney tissue has high endogenous peroxidase activity which can react with chromogenic substrates.[12] Include a quenching step (e.g., with 3% H₂O₂ for peroxidase) in your protocol before primary antibody incubation.[13][19]
Antigen Retrieval Too Harsh Over-retrieval can expose non-specific binding sites. Reduce the heating time or temperature during HIER, or decrease the enzyme concentration/incubation time for PIER.[14]
Hydrophobic Interactions Reagents may be sticking to the slide or tissue. Increase the ionic strength of the wash buffers.[14] Ensure adequate washing steps between incubations.[18]
Inadequate Deparaffinization Residual paraffin (B1166041) can cause patchy, uneven background. Use fresh xylene and alcohols for the deparaffinization steps.[4]

Quantitative Data Summary

While specific quantitative data for this compound antigen retrieval is highly dependent on the specific antibody clone, tissue processing, and detection system used, the following table summarizes the general characteristics and recommendations for common HIER buffers. Optimization for your specific experimental conditions is critical.

Antigen Retrieval Buffer pH General Application & Outcome Considerations for this compound
Sodium Citrate 6.0Widely used and effective for many nuclear and cytoplasmic antigens. Can provide good overall tissue morphology.[20][21]A good starting point for optimization. May be less effective than high pH buffers for some membrane proteins.
EDTA 8.0Often provides stronger staining than citrate buffer for certain antigens.[8]May enhance signal intensity for this compound compared to citrate buffer.
Tris-EDTA 9.0Generally considered more robust and often yields superior results for difficult-to-detect antigens and membrane proteins.[8][20]Frequently recommended by antibody manufacturers for this compound IHC on FFPE tissues.[7] Often the best initial choice.

Experimental Protocols

Protocol 1: Heat-Induced Epitope Retrieval (HIER) for this compound

This protocol is a general guideline and should be optimized for your specific antibody and tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.[22]

    • Immerse in 100% Ethanol: 2 changes for 3 minutes each.[22]

    • Immerse in 95% Ethanol: 1 change for 3 minutes.

    • Immerse in 70% Ethanol: 1 change for 3 minutes.

    • Rinse in distilled water for 5 minutes.

  • Antigen Retrieval:

    • Pre-heat your chosen antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0) in a microwave-safe container.

    • Immerse the slides completely in the pre-heated buffer.

    • Microwave on high power until the solution begins to boil.

    • Reduce power and maintain a sub-boiling temperature (gentle simmering at ~95-98°C) for 15-20 minutes.[6][23] Do not allow the solution to boil dry.

    • Remove the container from the microwave and allow the slides to cool to room temperature in the buffer for at least 20-30 minutes.[24] This slow cooling step is critical for epitope renaturation.

  • Staining:

    • Rinse slides in a wash buffer (e.g., TBS or PBS) for 5 minutes.

    • Proceed with the standard IHC staining protocol (blocking, primary antibody incubation, secondary antibody incubation, detection, and counterstaining).

Protocol 2: Proteolytic-Induced Epitope Retrieval (PIER)

Use this method if HIER is unsuccessful. Trypsin is a commonly used enzyme.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as in the HIER protocol.

  • Enzymatic Digestion:

    • Prepare a 0.1% Trypsin solution and pre-warm it to 37°C.[5]

    • Pipette the warm enzyme solution onto the tissue section, ensuring it is completely covered.

    • Incubate in a humidified chamber at 37°C for 10-20 minutes. Note: The optimal incubation time is critical and must be determined empirically; over-digestion can destroy tissue morphology and the antigen itself.[5]

    • Stop the reaction by thoroughly rinsing the slides in cold running tap water for 3 minutes, followed by a wash buffer rinse.[5]

  • Staining:

    • Proceed with the standard IHC staining protocol.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_retrieval Antigen Retrieval (Key Optimization Step) cluster_staining Immunostaining Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization HIER Heat-Induced (HIER) (e.g., Tris-EDTA pH 9.0, 95°C) Deparaffinization->HIER Recommended PIER Proteolytic (PIER) (e.g., Trypsin, 37°C) Deparaffinization->PIER Alternative Blocking Blocking (e.g., Normal Serum) HIER->Blocking PIER->Blocking PrimaryAb Primary Antibody (anti-Nephrin) Blocking->PrimaryAb SecondaryAb Secondary Antibody & Detection PrimaryAb->SecondaryAb Counterstain Counterstain & Mount SecondaryAb->Counterstain End Microscopy & Analysis Counterstain->End

Caption: General IHC workflow highlighting the critical antigen retrieval step.

Troubleshooting_Flowchart Start IHC Staining Issue WeakSignal Weak or No Staining? Start->WeakSignal HighBg High Background? WeakSignal->HighBg No CheckControls Positive Control OK? WeakSignal->CheckControls Yes CheckNoPrimary No-Primary Control Clean? HighBg->CheckNoPrimary No BlockingIssue Optimize Blocking: - Increase time - Change blocker - Add Peroxidase Block HighBg->BlockingIssue Yes AntibodyIssue Check Antibody: - Storage - Dilution - Compatibility CheckControls->AntibodyIssue No RetrievalIssue Optimize Antigen Retrieval: - Change Buffer pH (e.g., to 9.0) - Increase Heat/Time CheckControls->RetrievalIssue Yes SecondaryIssue Secondary Ab Issue: - Use pre-adsorbed secondary - Check concentration CheckNoPrimary->SecondaryIssue No CheckNoPrimary->BlockingIssue Yes

Caption: Troubleshooting flowchart for common this compound IHC issues.

Nephrin_Signaling cluster_podocyte1 Podocyte Foot Process 1 cluster_podocyte2 Podocyte Foot Process 2 Nephrin1 This compound Podocin1 Podocin Nephrin1->Podocin1 Nephrin2 This compound Nephrin1->Nephrin2 Extracellular Domains Actin1 Actin Cytoskeleton Podocin1->Actin1 Podocin2 Podocin Nephrin2->Podocin2 Actin2 Actin Cytoskeleton Podocin2->Actin2 SD_label Homophilic Interaction

Caption: Simplified diagram of this compound's role in the slit diaphragm.

References

reducing background noise in nephrin immunofluorescence staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nephrin immunofluorescence staining. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help overcome common challenges and achieve high-quality staining results.

Troubleshooting Guide: Reducing Background Noise

High background noise is a frequent issue in this compound immunofluorescence, obscuring the specific signal and complicating data interpretation. This guide addresses common causes and provides step-by-step solutions.

Issue: High Autofluorescence in Kidney Tissue

Kidney tissue is known to exhibit significant autofluorescence due to the presence of endogenous fluorophores like collagen, elastin, and lipofuscin.[1][2][3] This intrinsic fluorescence can mask the specific signal from your target protein.

Solutions:

  • Sudan Black B Treatment: A common and effective method to quench autofluorescence.[1]

  • Commercial Quenching Kits: Products like TrueVIEW™ are designed to reduce autofluorescence from various sources, including red blood cells and aldehyde fixatives.[4]

  • Sodium Borohydride Treatment: Can be used to reduce aldehyde-induced autofluorescence.[2][5]

  • Fluorophore Selection: Opt for fluorophores in the red to far-red spectrum (620–750nm) to avoid the typical blue-to-green autofluorescence range (350–550 nm).[5]

Issue: Non-Specific Antibody Binding

This occurs when primary or secondary antibodies bind to unintended targets, leading to diffuse background staining.

Solutions:

  • Optimize Antibody Concentration: High antibody concentrations can lead to non-specific binding.[6][7][8] It is crucial to titrate both primary and secondary antibodies to determine the optimal dilution that maximizes the signal-to-noise ratio.[9]

  • Proper Blocking: Inadequate blocking is a major cause of high background.[7][10] Use a blocking buffer containing normal serum from the same species as the secondary antibody to block non-specific binding sites.[10][11][12]

  • Sufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[7][9] Increase the number and duration of wash steps.

  • Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to remove antibodies that cross-react with immunoglobulins from other species, reducing non-specific binding.

Issue: Procedural and Reagent-Related Problems

Several other factors during the staining protocol can contribute to high background.

Solutions:

  • Tissue Preparation: Ensure tissue sections are of the appropriate thickness (typically 2.5 - 5 µm for FFPE sections) and have not been allowed to dry out during the staining process.[6][13]

  • Fixation: Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase autofluorescence.[5][13] Consider alternative fixation methods or reduce fixation time.

  • Secondary Antibody Control: Always include a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[6][8]

Frequently Asked Questions (FAQs)

??? Why is my kidney tissue showing high background fluorescence even without any antibodies?

This is likely due to autofluorescence, an intrinsic property of kidney tissue caused by molecules like collagen, elastin, NADH, and lipofuscin.[1][2][13] To mitigate this, you can employ quenching methods such as treatment with Sudan Black B or a commercial quenching kit.[1][4]

??? I am seeing a lot of non-specific staining. How can I reduce it?

Non-specific staining can be reduced by:

  • Optimizing your primary and secondary antibody concentrations through titration.[6][8]

  • Improving your blocking step by using normal serum from the host species of your secondary antibody and increasing the incubation time.[9][10][11]

  • Performing more stringent washes between antibody incubation steps.[7]

  • Running a secondary antibody-only control to ensure the secondary antibody is not the source of non-specific binding.[6]

??? What is the best blocking buffer to use for this compound immunofluorescence in kidney tissue?

A common and effective blocking buffer consists of 5-10% normal serum from the same species as the host of the secondary antibody, diluted in a buffer like PBS containing a non-ionic detergent such as Triton X-100.[12][14] For example, if you are using a goat anti-rabbit secondary antibody, you would use normal goat serum for blocking.[10]

??? Can the choice of fluorophore affect my background noise?

Yes. Kidney tissue autofluorescence is often most prominent in the blue and green channels.[5] By choosing fluorophores that emit in the red or far-red regions of the spectrum, you can often improve your signal-to-noise ratio.[5]

Experimental Protocols

Protocol: Sudan Black B Treatment for Autofluorescence Quenching

This protocol is for reducing autofluorescence in both frozen and paraffin-embedded kidney sections.[1]

  • After the secondary antibody incubation and final washes, prepare a 0.1% Sudan Black B (SBB) solution in 70% ethanol (B145695).

  • Incubate the sections in the SBB solution for 5-10 minutes at room temperature.

  • Briefly wash the sections in 70% ethanol to remove excess SBB.

  • Rinse thoroughly with PBS.

  • Mount the coverslip with an appropriate mounting medium.

ReagentConcentrationIncubation Time
Sudan Black B0.1% in 70% Ethanol5-10 minutes
70% Ethanol Wash-Brief
PBS Rinse-Thorough
Protocol: Standard Immunofluorescence Staining for this compound

This protocol provides a general workflow for this compound immunofluorescence staining of paraffin-embedded kidney sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 5 minutes each.

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0).

    • Allow slides to cool to room temperature.

  • Permeabilization (if required for intracellular epitopes):

    • Incubate with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes.[14][15]

    • Wash 3 times with PBS.

  • Blocking:

    • Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[14]

  • Primary Antibody Incubation:

    • Incubate with the anti-nephrin primary antibody at its optimal dilution overnight at 4°C.[14][15]

  • Washing:

    • Wash slides 3 times with PBS containing 0.1% Triton X-100 for 5 minutes each.[14]

  • Secondary Antibody Incubation:

    • Incubate with the fluorophore-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature, protected from light.[14][15]

  • Washing:

    • Wash slides 3 times with PBS for 5 minutes each, protected from light.[14]

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI.

  • Mounting:

    • Mount coverslips using an anti-fade mounting medium.

Visual Guides

Troubleshooting_Workflow Start High Background Observed Autofluorescence_Check Check for Autofluorescence (Unstained Control) Start->Autofluorescence_Check Secondary_Control Check Secondary Ab Specificity (No Primary Ab Control) Autofluorescence_Check->Secondary_Control No Autofluorescence Quench_AF Implement Autofluorescence Quenching (e.g., Sudan Black B) Autofluorescence_Check->Quench_AF Autofluorescence Present Optimize_Ab Optimize Antibody Concentrations (Titration) Secondary_Control->Optimize_Ab No Staining Change_Secondary Change Secondary Antibody (Use Pre-adsorbed) Secondary_Control->Change_Secondary Staining Present Titrate_Ab Titrate Primary and Secondary Antibodies Optimize_Ab->Titrate_Ab Improve_Blocking Improve Blocking Step Optimize_Blocker Optimize Blocking Buffer/ Incubation Time Improve_Blocking->Optimize_Blocker Increase_Washes Increase Washing Steps Optimize_Washing Increase Wash Duration/ Number of Washes Increase_Washes->Optimize_Washing Good_Staining Good Signal-to-Noise Ratio Quench_AF->Good_Staining Change_Secondary->Good_Staining Titrate_Ab->Improve_Blocking Optimize_Blocker->Increase_Washes Optimize_Washing->Good_Staining

Caption: Troubleshooting workflow for high background in immunofluorescence.

Staining_Protocol_Flow Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Permeabilization Permeabilization Antigen_Retrieval->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Counterstain Counterstain Wash2->Counterstain Mount Mount Counterstain->Mount

Caption: Key steps in a standard immunofluorescence staining protocol.

References

challenges with perinatal lethality in nephrin knockout mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with nephrin knockout (Nphs1-/-) mouse models, focusing on the significant challenge of perinatal lethality.

Frequently Asked Questions (FAQs)

Q1: Why do this compound knockout mice exhibit perinatal lethality?

This compound knockout mice die shortly after birth due to massive proteinuria, leading to edema and severe kidney dysfunction.[1] this compound is a crucial structural and signaling protein in kidney podocytes, essential for forming the slit diaphragm, a specialized cell-cell junction that acts as the primary filtration barrier in the glomerulus.[2][3][4] Its absence leads to the failure of this barrier, causing significant protein leakage into the urine.[1]

Constitutive Nphs1 knockout mice, where the gene is absent from conception, often die within 24 hours to a few days after birth.[1][5] Conditional knockout models, where this compound deletion is induced at a specific time point, may have a slightly longer median survival of around 5 to 18 days, depending on the specific model and timing of induction.[5][6][7]

Q2: What are the key phenotypic characteristics of this compound knockout mice?

The primary phenotype is massive proteinuria, which develops immediately after birth.[1] Other key characteristics include:

  • Edema: Swelling due to fluid accumulation resulting from protein loss.[1]

  • Foot Process Effacement: The specialized foot-like projections of podocytes become flattened and disordered, disrupting the filtration barrier.[1][5]

  • Absence of Slit Diaphragm: The zipper-like structure between podocyte foot processes is missing.[1]

  • Hypoalbuminemia: Significantly reduced levels of albumin in the blood.[6]

  • Elevated Blood Urea Nitrogen (BUN) and Creatinine (B1669602): Indicating impaired kidney function.[6]

  • Proximal Tubular Microcysts: A common histological finding in the kidneys of these mice.[6][8]

Q3: Is the perinatal lethality in this compound knockout mice 100% penetrant?

Yes, for constitutive knockout mice, the lethality is essentially 100%. While one study reported a single Nphs1-/- mouse surviving for 19 days, the vast majority die within the first few days of life.[9] Conditional knockout models also exhibit high lethality, although the timeframe may be slightly extended.[5][6] Podocyte-specific expression of a rat this compound transgene was able to rescue some this compound-deficient mice from perinatal death, but these mice were smaller, developed proteinuria, and had other histological abnormalities, indicating that even with rescue attempts, the phenotype is severe.[10]

Q4: Can I study the long-term effects of this compound loss in adult mice?

Studying the long-term effects of complete this compound loss from birth is not feasible due to perinatal lethality.[10] To investigate the role of this compound in adult mice, researchers utilize inducible knockout models.[11] In these models, this compound deletion is triggered at a later stage (e.g., by administering tamoxifen). These mice survive into adulthood but develop proteinuria and kidney disease, such as focal segmental glomerulosclerosis (FSGS), over several weeks.[11]

Troubleshooting Guide

Problem 1: Difficulty obtaining live homozygous knockout pups.

  • Possible Cause: High rate of perinatal or neonatal death. Pups may be born alive but die and are cannibalized by the mother before they can be genotyped.

  • Troubleshooting Steps:

    • Increased Monitoring: Check for new litters multiple times a day, especially around the expected birth date.

    • Immediate Genotyping: Collect tissue for genotyping (e.g., tail snip or ear punch) as soon as pups are discovered. Keep pups warm during this process.

    • Cross-fostering: Consider fostering pups with a healthy, experienced dam to minimize stress and improve survival in the immediate postnatal period, although this is unlikely to prevent death from the underlying kidney defect.

Problem 2: Inconsistent or variable survival times in conditional knockout models.

  • Possible Cause: Incomplete or variable Cre-recombinase activity, leading to mosaic this compound expression in podocytes.

  • Troubleshooting Steps:

    • Verify Cre Efficiency: Use reporter mice (e.g., Rosa26-lacZ or Rosa26-YFP) crossed with your podocyte-specific Cre line to visually assess the extent and consistency of recombination in the glomeruli.

    • Optimize Induction: For inducible models, ensure consistent administration of the inducing agent (e.g., tamoxifen) in terms of dose, timing, and route of administration.

    • Immunofluorescence/Western Blot: Perform immunofluorescence staining for this compound on kidney sections or Western blotting on isolated glomeruli to quantify the degree of this compound knockdown in your experimental animals.[6]

Problem 3: Difficulty in confirming the this compound knockout phenotype.

  • Possible Cause: Subtle early-stage phenotype or issues with analytical methods.

  • Troubleshooting Steps:

    • Urine Protein Analysis: For early detection of proteinuria, use sensitive methods like urine albumin-to-creatinine ratio (UACR) measurement.[5][6] A simple SDS-PAGE analysis of urine can also visually demonstrate massive protein loss.[1]

    • Histological Analysis: Perform standard histology (H&E, PAS staining) on kidney sections to look for glomerular abnormalities and tubular microcysts.[8]

    • Electron Microscopy: Transmission electron microscopy (TEM) is the gold standard for visualizing podocyte foot process effacement and the absence of the slit diaphragm.[5]

Quantitative Data Summary

Table 1: Survival and Phenotypic Data in this compound Knockout Mouse Models

ParameterConstitutive Nphs1-/-Conditional Nphs1-/- (Podocin-Cre)Wild-Type/Heterozygous ControlsReference
Median Survival < 24 hours - 5 days18 days (range: 9-43 days)> 50 days (90-100% survival)[1][5][6][9]
Urine Albumin-to-Creatinine Ratio (UACR) Significantly elevatedSignificantly elevatedNormal[5][6]
Serum Albumin Significantly reduced~2 g/dL~3.98 g/dL[6]
Blood Urea Nitrogen (BUN) ElevatedSignificantly elevatedNormal[6]
Serum Creatinine ElevatedSignificantly elevatedNormal[6]
Podocyte Foot Process Density N/A (absent slit diaphragm)~1.0 FP/µm~2.0 FP/µm[6][7]
Filtration Slit Density N/A2.64 µm/µm²4.36 µm/µm²[6][7]
Renal Tubular Microcysts PresentHigh number (median 86.5/section)Low number (median 2.5/section)[5][6]

Experimental Protocols

1. Genotyping this compound Knockout Mice

  • Principle: PCR-based genotyping is used to distinguish between wild-type, heterozygous, and homozygous knockout alleles.

  • Methodology:

    • Tissue Collection: Obtain a small tissue sample (e.g., 2 mm tail snip) from pups.

    • DNA Extraction: Isolate genomic DNA using a commercial kit or standard proteinase K digestion followed by ethanol (B145695) precipitation.

    • PCR Amplification: Perform PCR using primers that flank the targeted region of the Nphs1 gene. A three-primer strategy (one common forward primer, one wild-type reverse primer, and one mutant-specific reverse primer) is often used to differentiate the alleles in a single reaction.

    • Gel Electrophoresis: Separate the PCR products on an agarose (B213101) gel. The size of the amplified bands will indicate the genotype (e.g., a smaller band for the wild-type allele and a larger band for the knockout allele containing a selection cassette).

2. Assessment of Proteinuria by Urine Albumin-to-Creatinine Ratio (UACR)

  • Principle: UACR corrects for variations in urine concentration by normalizing the albumin level to the creatinine level.

  • Methodology:

    • Urine Collection: Collect urine from mice, which can be done by gently stimulating urination over a piece of plastic wrap or by using metabolic cages for older animals.

    • Albumin Measurement: Quantify urine albumin concentration using a mouse-specific ELISA kit.

    • Creatinine Measurement: Measure urine creatinine concentration using a colorimetric assay kit.

    • Calculation: Calculate the UACR by dividing the albumin concentration (in mg/dL or µg/mL) by the creatinine concentration (in mg/dL or µg/mL).

3. Immunofluorescence Staining for this compound

  • Principle: This technique uses fluorescently labeled antibodies to visualize the presence and localization of this compound protein in kidney tissue sections.

  • Methodology:

    • Tissue Preparation: Perfuse-fix the kidneys with 4% paraformaldehyde, embed in paraffin (B1166041) or OCT, and cut thin sections (3-5 µm).[11]

    • Antigen Retrieval: For paraffin sections, deparaffinize and perform antigen retrieval (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

    • Blocking: Block non-specific antibody binding with a solution containing serum (e.g., normal goat serum) and a detergent (e.g., Triton X-100).

    • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound overnight at 4°C.

    • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit Alexa Fluor 488).

    • Counterstaining and Mounting: Counterstain nuclei with DAPI and mount the slides with an anti-fade mounting medium.

    • Imaging: Visualize the staining using a fluorescence or confocal microscope. In wild-type mice, a linear staining pattern along the glomerular capillary loops will be observed. This staining will be absent or greatly reduced in knockout mice.[6]

Visualizations

Nephrin_Signaling_Pathway cluster_membrane Slit Diaphragm This compound This compound Podocin Podocin This compound->Podocin recruits CD2AP CD2AP This compound->CD2AP binds PI3K PI3K This compound->PI3K activates FYN FYN (Src Kinase) This compound->FYN activates Disrupted_Signaling Disrupted Signaling & Foot Process Effacement Actin_Cytoskeleton Actin Cytoskeleton (Foot Process Structure) CD2AP->Actin_Cytoskeleton links to Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival promotes FYN->this compound phosphorylates Nephrin_KO This compound Knockout Nephrin_KO->this compound leads to absence of

Caption: Simplified this compound signaling pathway in podocytes.

Experimental_Workflow start Start: This compound Knockout Mouse Colony breeding Breeding of Heterozygous Mice (Nphs1+/- x Nphs1+/-) start->breeding genotyping Genotyping of Pups (PCR) breeding->genotyping wt_het Wild-Type (Nphs1+/+) & Heterozygous (Nphs1+/-) (Control Group) genotyping->wt_het Wild-Type or Heterozygous ko Homozygous Knockout (Nphs1-/-) (Experimental Group) genotyping->ko Homozygous Knockout phenotyping Phenotypic Analysis wt_het->phenotyping ko->phenotyping survival Survival Monitoring phenotyping->survival proteinuria Proteinuria Assessment (UACR / SDS-PAGE) phenotyping->proteinuria histology Kidney Histology (H&E, PAS) phenotyping->histology em Electron Microscopy phenotyping->em end End: Data Analysis survival->end proteinuria->end histology->end em->end

Caption: Experimental workflow for characterizing this compound knockout mice.

References

Technical Support Center: Nephrin Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing nephrin phosphorylation assays. It is intended to help identify and resolve common artifacts and experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its phosphorylation status important? A1: this compound is a crucial transmembrane protein that is a core structural and signaling component of the slit diaphragm in the kidney's podocytes. The slit diaphragm is a specialized cell-cell junction that forms the final barrier to prevent proteins from leaking into the urine. The phosphorylation of specific tyrosine and serine/threonine residues on this compound's intracellular domain is a key regulatory mechanism. This phosphorylation initiates signaling cascades that control podocyte cell adhesion, shape, survival, and actin cytoskeleton organization, which are all vital for maintaining the integrity of the glomerular filtration barrier.

Q2: What are the primary kinases and phosphatases that regulate this compound phosphorylation? A2: The primary kinase responsible for tyrosine phosphorylation of this compound is the Src-family kinase (SFK) Fyn. Fyn can directly bind to and phosphorylate multiple tyrosine residues in this compound's cytoplasmic tail. Other kinases, such as p38 MAPK and Protein Kinase C alpha (PKCα), are involved in serine/threonine phosphorylation, which can regulate this compound endocytosis. The phosphatase SHP-2 has been shown to dephosphorylate this compound, thereby acting as a negative regulator of this compound signaling.

Q3: What is the expected molecular weight of this compound on a Western blot? A3: The expected molecular weight of full-length this compound can vary. In lysates from human glomeruli, it is typically observed at approximately 180 kDa. However, when expressed recombinantly in cell lines like COS-7, it may appear as a 150 kDa band due to differences in post-translational modifications like glycosylation.

Q4: How should I choose an antibody for a this compound phosphorylation assay? A4: The choice of antibody is critical. For immunoprecipitation (IP), select an antibody validated for IP that recognizes the total this compound protein. For detecting the phosphorylation event by Western blot (WB), use a phosphosite-specific antibody that has been validated to recognize this compound only when it is phosphorylated at a specific residue (e.g., Y1176, Y1193, Y1217). Always check the manufacturer's data sheet for validation in your intended application (IP, WB, IHC, etc.) and reactivity with your sample species (human, mouse, rat).

Q5: What are the key tyrosine phosphorylation sites on this compound for signaling? A5: this compound's cytoplasmic tail contains several conserved tyrosine residues that are crucial for signaling. These are often grouped based on their downstream effects. Three key sites are located within YDxV motifs (Y1176, Y1193, and Y1217 in the human sequence), which, upon phosphorylation, serve as docking sites for the SH2 domain of adaptor proteins like Nck. Another set of tyrosines (Y1114 and Y1138) can recruit the p85 subunit of PI3K, leading to the activation of the Akt signaling pathway.

This compound Signaling Pathway Overview

The diagram below illustrates the core signaling events centered around this compound phosphorylation. Engagement of this compound leads to its phosphorylation by the Src-family kinase Fyn. This creates docking sites for various SH2 domain-containing proteins, such as Nck and PI3K, which propagate downstream signals to regulate the actin cytoskeleton and cell survival. The phosphatase SHP-2 can reverse this phosphorylation, thus terminating the signal.

minimizing non-specific binding in nephrin co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nephrin Co-Immunoprecipitation

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding during this compound co-immunoprecipitation (Co-IP) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of high non-specific binding in my this compound Co-IP experiment?

High background and non-specific binding in Co-IP experiments typically arise from three main sources:

  • Non-specific binding to the beads: Proteins from the cell lysate can adhere directly to the agarose (B213101) or magnetic bead matrix.

  • Non-specific binding to the antibody: The immunoprecipitating antibody may weakly bind to off-target proteins, or lysate components may stick to the antibody's Fc region.

  • Insufficient washing: Wash steps that are not stringent enough may fail to remove loosely bound, non-target proteins from the bead-antibody-antigen complex.[1][2]

Since this compound is a transmembrane protein, the choice of detergents used to solubilize the membrane can also significantly impact non-specific interactions.[3]

Q2: My Western blot shows many non-specific bands. How can I improve specificity?

Several strategies can be employed to enhance the specificity of your this compound Co-IP:

  • Pre-clearing the Lysate: This is a critical step to reduce background. Before adding your specific anti-nephrin antibody, incubate the cell lysate with beads (e.g., Protein A/G) alone.[4][5] This step captures and removes proteins that would non-specifically bind to the beads themselves. For even greater stringency, you can pre-clear with beads bound to a non-specific IgG from the same host species as your anti-nephrin antibody.[1][6]

  • Blocking the Beads: Before incubation with the antibody or lysate, block the beads with a protein solution like 1-5% Bovine Serum Albumin (BSA) or non-fat dry milk in PBS.[1] This saturates non-specific binding sites on the bead surface.

  • Antibody Titration: Using too much primary antibody can increase non-specific binding.[7] Perform a titration experiment to determine the minimal amount of antibody needed to efficiently pull down this compound without excessive background.

  • Optimize Wash Steps: Increase the stringency of your wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration.[8][9] You can also increase the number and duration of washes.[1]

G cluster_prep Preparation Phase cluster_ip Immunoprecipitation Phase cluster_wash Washing & Elution Phase cluster_analysis Analysis Lysate Cell Lysate (this compound + Partners + Contaminants) Preclear Pre-clear Lysate (Incubate with beads +/- Isotype IgG) Lysate->Preclear AddAb Add Anti-Nephrin Ab to Pre-cleared Lysate Preclear->AddAb BlockedBeads Block Beads (Incubate with BSA) Capture Add Blocked Beads to Capture Immune Complex BlockedBeads->Capture AddAb->Capture Wash Stringent Washes (Remove Non-Specific Proteins) Capture->Wash Elute Elution (Release this compound Complex) Wash->Elute Analysis Analyze by WB / MS Elute->Analysis

Q3: What is the best lysis buffer for a transmembrane protein like this compound?

For transmembrane proteins, the lysis buffer must effectively solubilize the protein from the lipid bilayer while preserving the native protein-protein interactions.[2] Harsh detergents like SDS should be avoided as they will denature proteins and disrupt complexes.[10]

  • Recommended Detergents: Mild, non-ionic detergents are preferred. Triton X-100 or NP-40 at a concentration of 0.5-1.0% are common choices.[11] For some interactions, CHAPS may also be suitable.

  • Base Buffer Composition: A common starting point is a RIPA-like buffer with reduced harshness or a Tris-based buffer. A typical composition includes 25-50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and 1% non-ionic detergent.[11][12]

  • Always Add Inhibitors: Freshly add protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use to prevent protein degradation.[8][13]

Q4: How can I optimize my washing steps to reduce non-specific binding without disrupting the this compound interaction?

Optimizing wash steps is a balancing act between removing contaminants and preserving your specific protein-protein interaction.[2][14]

  • Increase Wash Number and Duration: Instead of 3 short washes, try 4-6 longer washes of 3-5 minutes each with gentle rotation at 4°C.[1]

  • Increase Stringency Gradually: If background persists, increase the stringency of the wash buffer. The wash buffer can be the same as the lysis buffer, but with adjusted components.

    • Salt: Increase NaCl concentration incrementally from 150 mM up to 500 mM.[8]

    • Detergent: Increase the concentration of Triton X-100 or NP-40 slightly (e.g., from 0.5% to 1.0%).[15]

  • Transfer Beads to a New Tube: For the final wash, transfer the beads to a fresh microcentrifuge tube. This helps eliminate any proteins that have non-specifically bound to the tube walls.[1][8]

  • Save Your Washes: It can be helpful to save the supernatant from each wash step to troubleshoot. If your protein of interest is being washed away, it indicates the wash conditions are too harsh.[4][7]

G Start High Background? Source Identify Source Start->Source Beads Binding to Beads Source->Beads Check isotype control lane Antibody Binding to Antibody Source->Antibody Check isotype control lane Washing Insufficient Washing Source->Washing Bands present in all lanes Sol_Beads Solution: - Pre-clear Lysate - Block Beads with BSA Beads->Sol_Beads Sol_Ab Solution: - Titrate Antibody - Use Isotype Control - Use Affinity-Purified Ab Antibody->Sol_Ab Sol_Wash Solution: - Increase Wash Number - Increase Salt/Detergent - Transfer to New Tube Washing->Sol_Wash

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions. These should be optimized for your specific experimental system.

Table 1: Lysis & Wash Buffer Components

ComponentLysis Buffer ConcentrationWash Buffer ConcentrationPurpose
Tris-HCl (pH 7.4-8.0) 25-50 mM25-50 mMBuffering agent to maintain pH
NaCl 150 mM150 - 500 mMAffects stringency; higher salt disrupts weaker ionic interactions
EDTA 1-2 mM1-2 mMChelates divalent cations, inhibits metalloproteases
Non-ionic Detergent 0.5 - 1.0%0.5 - 1.0%Solubilizes membrane proteins and disrupts non-specific hydrophobic interactions
Protease/Phosphatase Inhibitors 1X Cocktail1X Cocktail (Optional)Prevents protein degradation

Data compiled from multiple sources.[6][9][12][16]

Table 2: Key Incubation Parameters

StepReagent/ComponentRecommended Amount/TimePurpose
Protein Lysate Total Protein0.5 - 1.0 mg per IPStarting material for immunoprecipitation[4]
Pre-clearing Protein A/G Beads20 µL of 50% slurryRemoves proteins that bind non-specifically to beads[1]
Antibody Incubation Primary Antibody1-10 µg (Titrate for optimum)Binds to the target protein (this compound)[11]
Immune Complex Capture Protein A/G Beads20-40 µL of 50% slurryCaptures the antibody-antigen complex[11][14]
Washing Wash Buffer3-6 washes, 1 mL eachRemoves non-specifically bound proteins[1]

Detailed Experimental Protocol: Co-IP for this compound

This protocol provides a framework for performing a Co-IP experiment with a focus on minimizing non-specific binding.

1. Cell Lysis

  • Wash cultured cells (e.g., podocytes) twice with ice-cold PBS.

  • Add ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus fresh protease/phosphatase inhibitors) to the cell pellet.[6] Use approximately 500 µL for a 10 cm dish.

  • Incubate on ice for 30 minutes with occasional gentle vortexing to ensure complete lysis.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Carefully transfer the supernatant (cleared lysate) to a new, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of the cleared lysate (e.g., using a Bradford or BCA assay).

2. Pre-clearing the Lysate (Highly Recommended)

  • Take 500 µg - 1 mg of total protein from your cleared lysate and adjust the volume to 500 µL with Lysis Buffer.

  • Set aside 5-10% of this lysate to serve as your "input" control.[17]

  • Add 20 µL of a 50% slurry of Protein A/G beads to the remaining lysate.

  • Incubate on a rotator for 1 hour at 4°C.[1]

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant (pre-cleared lysate) to a new, pre-chilled tube. Discard the beads.

3. Immunoprecipitation

  • Add the optimized amount of your primary anti-nephrin antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of isotype control IgG to a separate, identical aliquot of pre-cleared lysate.[18]

  • Incubate on a rotator for 4 hours to overnight at 4°C. Longer incubation can increase yield but may also increase background.[17]

4. Immune Complex Capture

  • Add 30-40 µL of a 50% slurry of Protein A/G beads to each lysate-antibody mixture.

  • Incubate on a rotator for 1-2 hours at 4°C.[1]

5. Washing

  • Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C.

  • Carefully aspirate and discard the supernatant.

  • Add 1 mL of ice-cold, stringent Wash Buffer (e.g., Lysis Buffer with 300 mM NaCl). Resuspend the beads by gentle pipetting.

  • Rotate for 5 minutes at 4°C.

  • Repeat the centrifugation and washing steps for a total of 4-5 washes.

  • On the final wash, transfer the bead slurry to a new microcentrifuge tube before pelleting to minimize contamination from proteins stuck to the tube wall.[8]

  • After the final wash, carefully remove all supernatant.

6. Elution

  • Resuspend the washed beads in 20-40 µL of 2X Laemmli SDS-PAGE sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads and denature the proteins.

  • Centrifuge at max speed for 1 minute. The supernatant now contains your eluted proteins, ready for analysis by Western blotting.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in Live Imaging of Nephrin-GFP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in live imaging experiments involving nephrin-GFP.

Troubleshooting Guides

This section addresses common issues encountered during live imaging of this compound-GFP, offering potential causes and solutions in a question-and-answer format.

Problem 1: Weak or No this compound-GFP Signal

Q: I am not seeing any fluorescent signal from my this compound-GFP expressing podocytes, or the signal is too dim to analyze. What could be the issue?

A: A weak or absent this compound-GFP signal can be due to several factors, ranging from issues with the fusion protein itself to suboptimal imaging settings.

  • Potential Cause: Low Expression Levels of this compound-GFP

    • Solution: The expression of this compound can be downregulated in certain disease models or under specific culture conditions.[1][2] It is crucial to verify the expression of the this compound-GFP fusion protein.

      • Verification: Perform a Western blot on cell lysates using an anti-GFP antibody to confirm the presence and correct size of the fusion protein.

      • Optimization: If using a transient transfection system, optimize the DNA concentration and transfection reagent-to-DNA ratio to maximize expression without inducing significant cytotoxicity. For long-term experiments, generating a stable cell line is highly recommended.[3][4]

  • Potential Cause: Improper Maturation or Folding of the GFP Tag

    • Solution: Wild-type GFP can be temperature-sensitive and may not fluoresce optimally at 37°C.[5]

      • Recommendation: Utilize enhanced GFP (EGFP) or other brighter, more stable GFP variants that are optimized for expression and fluorescence in mammalian cells at 37°C.[5]

  • Potential Cause: Suboptimal Imaging Settings

    • Solution: The microscope settings may not be optimized for detecting a weak GFP signal.

      • Camera Settings: Increase the camera's gain or binning to enhance signal detection.[6] However, be aware that high gain can also amplify noise. Use a cooled camera to reduce thermal noise during long exposures.

      • Objective Lens: Use a high numerical aperture (NA) objective lens to maximize light collection.[6]

      • Excitation and Emission Filters: Ensure that your filter sets are appropriate for GFP, with an excitation maximum around 488 nm and an emission maximum around 509 nm. Using narrow bandpass emission filters can help to separate the GFP signal from cellular autofluorescence.[7]

Problem 2: High Background Noise Obscuring the this compound-GFP Signal

Q: My images have a high background fluorescence, making it difficult to distinguish the specific this compound-GFP signal. How can I reduce this background?

A: High background in fluorescence microscopy can originate from several sources, including autofluorescence from the cells or culture medium and non-specific binding of fluorescent molecules.

  • Potential Cause: Cellular Autofluorescence

    • Solution: Kidney tissue is known to have significant autofluorescence, primarily in the green and red channels, due to the presence of molecules like flavins and lipofuscin.[3][8]

      • Quenching Agents: For fixed samples, agents like Sudan Black B or sodium borohydride (B1222165) can reduce autofluorescence.[3][8] However, for live-cell imaging, these are generally not suitable.

      • Spectral Separation: If possible, consider using a red-shifted fluorescent protein instead of GFP, as autofluorescence is often lower at longer wavelengths.[9]

      • Two-Photon Microscopy: If available, two-photon microscopy can reduce out-of-focus fluorescence and is beneficial for imaging deeper into tissue with reduced scattering.[8]

  • Potential Cause: Media Components

    • Solution: Phenol (B47542) red and other components in cell culture media can contribute to background fluorescence.

      • Recommendation: For imaging, replace the standard culture medium with a phenol red-free imaging medium.

  • Potential Cause: Out-of-Focus Light

    • Solution: In thick samples, out-of-focus light can contribute significantly to background haze.

      • Confocal Microscopy: Use a confocal microscope with an appropriately set pinhole to reject out-of-focus light and improve image contrast.

      • Deconvolution: Post-acquisition deconvolution algorithms can computationally reassign out-of-focus light to its point of origin, thereby increasing image contrast and SNR.

Problem 3: Phototoxicity and Photobleaching During Time-Lapse Imaging

Q: During my time-lapse experiments, the this compound-GFP signal fades quickly, and the cells appear unhealthy or stop moving. How can I mitigate phototoxicity and photobleaching?

A: Phototoxicity and photobleaching are significant challenges in live-cell imaging, caused by the damaging effects of excitation light on the cells and the irreversible destruction of the fluorophore, respectively.

  • Potential Cause: Excessive Light Exposure

    • Solution: Minimize the total dose of light delivered to the sample.

      • Reduce Excitation Power: Use the lowest laser power that provides a usable signal.

      • Increase Camera Sensitivity: A more sensitive detector allows for the use of lower excitation light levels.

      • Minimize Exposure Time: Use the shortest possible exposure time for each frame.

      • Reduce Frame Rate: Acquire images only as frequently as necessary to capture the dynamics of interest.

  • Potential Cause: Use of a Photounstable Fluorescent Protein

    • Solution: Different fluorescent proteins have varying levels of photostability.

      • Recommendation: Select a GFP variant known for its high photostability. Information on the photostability of different fluorescent proteins can be found in online databases.

  • Potential Cause: Reactive Oxygen Species (ROS) Production

    • Solution: The interaction of excitation light with cellular components can generate ROS, which are a major cause of phototoxicity.

      • Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid may help to reduce phototoxicity, though their effectiveness should be empirically tested for your specific system.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of noise in live imaging of this compound-GFP?

A1: The main sources of noise include:

  • Photon Shot Noise: This is a fundamental property of light and is proportional to the square root of the signal intensity. It is the most significant source of noise when the signal is bright.

  • Detector Noise: This includes read noise (from the camera electronics) and dark current (thermally generated electrons). Using a high-quality, cooled scientific camera can minimize this.

  • Autofluorescence: As discussed in the troubleshooting section, kidney cells have high intrinsic fluorescence, which can be a major source of background noise.[3][8]

  • Out-of-Focus Light: Light from above and below the focal plane can create a haze that reduces image contrast.

Q2: Which GFP variant is best for live imaging of this compound?

A2: For live-cell imaging, it is generally recommended to use an enhanced Green Fluorescent Protein (EGFP) or one of its further improved variants.[5] These have been optimized for:

  • Brightness: They are significantly brighter than wild-type GFP.

  • Photostability: They are more resistant to photobleaching.

  • Monomeric State: They are less likely to form aggregates that could interfere with the function of the this compound fusion protein.

Q3: Can I use image processing to improve the signal-to-noise ratio of my this compound-GFP images?

A3: Yes, post-acquisition image processing can significantly improve the SNR. Common techniques include:

  • Background Subtraction: Simple background subtraction can improve contrast, but more sophisticated algorithms that account for uneven background are often more effective.

  • Denoising Filters: Various filters (e.g., Gaussian, median) can reduce noise, but they can also blur fine details. More advanced algorithms like non-local means or block-matching 3D (BM3D) filtering can be more effective at preserving details while reducing noise.

  • Deconvolution: This is a powerful computational method that uses the point spread function (PSF) of the microscope to reassign out-of-focus light, resulting in sharper images with improved contrast and SNR.

Data Presentation

Table 1: Recommended Starting Parameters for Live Confocal Imaging of this compound-GFP

ParameterRecommended Starting PointConsiderations
Laser Line 488 nmStandard for GFP excitation.
Laser Power 0.1 - 1%Start as low as possible and increase only if necessary. High laser power increases phototoxicity and photobleaching.[2]
Pinhole 1 Airy Unit (AU)Provides a good balance between confocality (background rejection) and signal detection.
Detector Gain 400 - 600 (arbitrary units)Adjust to bring the signal into the dynamic range of the detector without saturating the brightest pixels.
Exposure Time 50 - 200 msShorter exposure times reduce photobleaching and allow for faster frame rates.
Frame Rate 1 frame every 30-60 secondsAdjust based on the dynamics of this compound. Faster processes require higher frame rates, but this increases light exposure.
Binning 2x2Increases signal at the expense of spatial resolution. Useful for very dim samples.

Note: These are general starting points and should be empirically optimized for your specific microscope, cell line, and experimental goals.

Experimental Protocols

Protocol for Generating a Stable this compound-GFP Expressing Podocyte Cell Line

This protocol describes a general method for creating a stable podocyte cell line expressing this compound-GFP using a lentiviral approach.

Materials:

  • Conditionally immortalized mouse or human podocyte cell line

  • Lentiviral vector containing this compound-EGFP under a suitable promoter (e.g., CMV or EF1a)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Complete podocyte culture medium

  • Selection antibiotic (e.g., puromycin, blasticidin) corresponding to the resistance gene in the lentiviral vector

  • Polybrene

Procedure:

  • Lentivirus Production: a. One day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-80% confluent on the day of transfection. b. Co-transfect the HEK293T cells with the this compound-GFP lentiviral vector and the packaging plasmids using your chosen transfection reagent according to the manufacturer's instructions. c. 48-72 hours post-transfection, harvest the supernatant containing the lentiviral particles. d. Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.

  • Transduction of Podocytes: a. Seed the podocytes in a 6-well plate so that they are 50-60% confluent on the day of transduction. b. On the day of transduction, remove the culture medium and add fresh medium containing the lentiviral supernatant and polybrene (final concentration 4-8 µg/mL). The amount of virus to add should be determined by titration to achieve a desired multiplicity of infection (MOI). c. Incubate the cells with the virus for 24 hours. d. After 24 hours, remove the virus-containing medium and replace it with fresh complete culture medium.

  • Selection of Stably Transduced Cells: a. 48 hours post-transduction, begin selection by adding the appropriate antibiotic to the culture medium. The concentration of the antibiotic should be predetermined by a kill curve on the parental podocyte cell line. b. Replace the medium with fresh antibiotic-containing medium every 2-3 days. c. Continue selection for 1-2 weeks until non-transduced cells have been eliminated.

  • Expansion and Validation of the Stable Cell Line: a. Expand the remaining antibiotic-resistant cells. b. Validate the expression of this compound-GFP by fluorescence microscopy and Western blot. c. Freeze down aliquots of the stable cell line for future use.

Mandatory Visualization

Factors_Affecting_SNR cluster_Signal Signal cluster_Noise Noise Signal This compound-GFP Signal SNR Signal-to-Noise Ratio (SNR) Signal->SNR Expression Expression Level Expression->Signal Fluorophore Fluorophore Properties (Brightness, Quantum Yield) Fluorophore->Signal LightCollection Light Collection Efficiency (NA, Magnification) LightCollection->Signal Noise Noise Noise->SNR Autofluorescence Autofluorescence Autofluorescence->Noise DetectorNoise Detector Noise (Read Noise, Dark Current) DetectorNoise->Noise ShotNoise Photon Shot Noise ShotNoise->Noise OutOfFocus Out-of-Focus Light OutOfFocus->Noise

Caption: Factors influencing the signal-to-noise ratio in fluorescence microscopy.

Optimization_Workflow start Start: Low SNR in This compound-GFP Imaging check_expression Verify this compound-GFP Expression (Western Blot, Microscopy) start->check_expression optimize_imaging Optimize Imaging Parameters (Laser Power, Exposure, Gain) check_expression->optimize_imaging Expression Confirmed reduce_background Reduce Background Noise (Imaging Medium, Pinhole) optimize_imaging->reduce_background minimize_phototoxicity Minimize Phototoxicity & Photobleaching reduce_background->minimize_phototoxicity post_processing Post-Acquisition Processing (Denoising, Deconvolution) minimize_phototoxicity->post_processing end End: High SNR Images post_processing->end

Caption: Experimental workflow for optimizing live imaging of this compound-GFP.

Image_Analysis_Pipeline raw_image Raw Time-Lapse Images background_subtraction Background Subtraction raw_image->background_subtraction denoising Denoising (e.g., Non-Local Means) background_subtraction->denoising deconvolution Deconvolution denoising->deconvolution segmentation Cell/Feature Segmentation deconvolution->segmentation tracking Object Tracking segmentation->tracking quantification Quantification (Intensity, Dynamics) tracking->quantification data_visualization Data Visualization (Graphs, Kymographs) quantification->data_visualization

Caption: Post-acquisition image analysis pipeline for this compound-GFP dynamics.

References

Technical Support Center: Validation of Commercial Anti-Nephrin Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the validation of commercial anti-nephrin antibodies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background or non-specific bands in a Western Blot for nephrin?

A1: High background or non-specific bands in a this compound Western Blot can arise from several factors:

  • Antibody Concentration: An overly concentrated primary or secondary antibody can lead to non-specific binding.

  • Blocking Inefficiency: Insufficient or inadequate blocking of the membrane can expose sites for non-specific antibody attachment. Using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for at least one hour is recommended.[1]

  • Washing Steps: Inadequate washing between antibody incubations can result in residual, unbound antibodies contributing to background noise.

  • Lysate Quality: The choice of lysis buffer is critical and depends on the subcellular location of the protein.[2] Protein degradation or aggregation within the lysate can also lead to non-specific bands.

  • Cross-reactivity: The antibody may cross-react with other proteins, especially if using a polyclonal antibody. Some commercial antibodies report less than 20% cross-reactivity with recombinant mouse this compound in direct ELISAs.[3]

Q2: My immunohistochemistry (IHC) staining for this compound shows no signal or weak staining. What are the possible reasons?

A2: Weak or absent IHC signal can be due to:

  • Antigen Retrieval: Inadequate antigen retrieval is a common issue for formalin-fixed paraffin-embedded (FFPE) tissues. Heat-mediated antigen retrieval with a suitable buffer (e.g., sodium citrate (B86180) pH 6.0 or Tris/EDTA pH 9.0) is often necessary to unmask the epitope.[4][5]

  • Antibody Dilution: The primary antibody may be too dilute. It is crucial to determine the optimal antibody concentration for your specific tissue and protocol.

  • Incubation Time: Insufficient incubation time with the primary antibody can lead to a weak signal. Overnight incubation at 4°C is often recommended.[3][4]

  • Tissue Fixation: Over-fixation of the tissue can mask the antigen, while under-fixation can lead to poor tissue morphology and loss of antigen.

  • Antibody Viability: Improper storage of the antibody can lead to a loss of activity.

Q3: I am seeing conflicting results between my ELISA and Western Blot/Immunoprecipitation assays for anti-nephrin autoantibodies. Why might this be?

A3: Discrepancies between different immunoassays for anti-nephrin autoantibodies are a known challenge.[6] Potential reasons include:

  • Antigen Conformation: ELISAs often use recombinant proteins that may not have the same conformation as the native protein, potentially hiding or altering the epitope recognized by the antibody. In contrast, Western Blots often present a denatured protein.

  • Recombinant Antigen Source: The expression system used for the recombinant this compound (e.g., human vs. mouse cell lines) can affect post-translational modifications, influencing antibody binding and leading to false-positive results.[6][7]

  • Protein Tags: Recombinant proteins often have tags (e.g., HIS-tags) for purification, and pre-existing antibodies against these tags in patient samples can cause false-positive signals in an ELISA.[8][9]

  • Assay Sensitivity and Specificity: Different assay formats have varying levels of sensitivity and specificity. Combining immunoprecipitation with a downstream detection method like Western Blotting or ELISA is often more robust for validating true positivity.[6][9][10][11]

Q4: What is the expected molecular weight of this compound on a Western Blot?

A4: The expected molecular weight of this compound can vary depending on post-translational modifications such as glycosylation. Generally, it is detected at approximately 150-185 kDa.[3][12] Some suppliers may report a band at a different size, for example, ~85 kDa, which could be due to protein modifications or aberrant migration.[13]

Troubleshooting Guides

Western Blotting
ProblemPossible CauseRecommended Solution
No or Weak Signal Inefficient protein transferVerify transfer efficiency with Ponceau S staining.[1]
Low protein loadLoad 10-25 µg of total protein per lane.[1]
Primary antibody concentration too lowOptimize the antibody concentration. Start with the manufacturer's recommended dilution.
Inactive secondary antibodyUse a fresh, validated secondary antibody at the correct dilution.
High Background Insufficient blockingIncrease blocking time to at least 1 hour and ensure the blocking agent is fresh.[1]
Antibody concentration too highTitrate the primary and secondary antibodies to determine the optimal working concentration.
Inadequate washingIncrease the number and duration of washes with TBST.[1]
Non-specific Bands Protein degradationAdd protease inhibitors to the lysis buffer and keep samples on ice.
Antibody cross-reactivityUse a more specific monoclonal antibody if available. Perform a peptide blocking experiment to confirm specificity.
High voltage during transferOptimize transfer conditions to prevent "blow-through" of the protein.
Immunohistochemistry (IHC)
ProblemPossible CauseRecommended Solution
No or Weak Staining Ineffective antigen retrievalOptimize the antigen retrieval method (heat, enzyme) and buffer pH.[4][5]
Primary antibody not penetrating the tissueUse a permeabilization agent like Triton X-100 for frozen sections.[5]
Low antibody concentration or short incubationIncrease the primary antibody concentration and/or extend the incubation time (e.g., overnight at 4°C).[3][4]
High Background Endogenous peroxidase activityQuench endogenous peroxidases with a hydrogen peroxide block before primary antibody incubation.
Non-specific antibody bindingUse a blocking solution (e.g., 1% BSA in PBS) for at least 1 hour.[4] Ensure the secondary antibody is not cross-reacting with the tissue.
Incorrect Staining Pattern Antibody recognizing a different epitopeValidate the antibody with positive and negative control tissues. Specific labeling for this compound should be localized to podocytes in glomeruli.[3]
Artifacts from tissue processingEnsure proper tissue fixation and processing to maintain morphology.

Quantitative Data Summary

Commercial Anti-Nephrin Antibody Performance
Antibody (Supplier)ApplicationRecommended Dilution/ConcentrationExpected Molecular Weight (WB)Species Reactivity
NBP3-18058 (Novus Bio)WB, IHC-PVaries by applicationNot SpecifiedNot Specified
AF4269 (R&D Systems)WB, IHCWB: 1 µg/mL; IHC: 1-15 µg/mL~150 kDa, ~185 kDaHuman
ab216341 (Abcam)WB, IP, IHC-P, IHC-FrWB: Varies; IHC-P: 1/1000; IHC-Fr: 1/500~136 kDaHuman, Mouse, Rat
66970-1-Ig (Proteintech)IHCProtocol availableNot ApplicableHuman, Mouse, Rat
ab58968 (Abcam)WB, IHCWB: 0.5-1 µg/mL~85 kDa (predicted 138 kDa)Mouse
AF3159 (R&D Systems)IHC, WBIHC: 10 µg/mLNot SpecifiedMouse
ab235903 (Abcam)WB, ICC/IF, IHC-PNot SpecifiedNot SpecifiedHuman

Note: Optimal dilutions should be determined by the end-user for each specific application.

Experimental Protocols

Western Blot Protocol (General)
  • Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors. Determine the total protein concentration.

  • SDS-PAGE: Load 10-25 µg of total protein per lane on an SDS-polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).[1]

  • Primary Antibody Incubation: Incubate the membrane with the anti-nephrin primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.[1]

Immunohistochemistry-Paraffin Protocol (General)
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-mediated antigen retrieval. For example, boil slides in 10 mM sodium citrate buffer (pH 6.0) for 10 minutes.[4]

  • Blocking: Block with a suitable blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate with the diluted anti-nephrin primary antibody overnight at 4°C.[4]

  • Washing: Wash sections three times for 5 minutes each in a wash buffer (e.g., PBS).[4]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 30 minutes at room temperature.[4]

  • Washing: Repeat the washing step.

  • Detection: Add DAB substrate and monitor for color development.[4]

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.[4]

Immunoprecipitation Protocol for Anti-Nephrin Autoantibodies (General)
  • Complex Formation: Incubate human serum samples with recombinant human this compound to form antibody-antigen complexes.[7][8]

  • Precipitation: Add antibody-binding resin or beads (e.g., Protein A/G agarose) to precipitate the immune complexes. Incubate for at least 2 hours at 4°C.[2][8]

  • Washing: Wash the beads multiple times with a cold lysis buffer to remove non-specific binding.[2]

  • Elution: Elute the precipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.[2]

  • Analysis: Analyze the eluted proteins by Western Blotting using a commercial anti-nephrin antibody to detect the precipitated this compound.[7][8]

Visualizations

Antibody_Validation_Workflow cluster_Initial Initial Validation cluster_Advanced Advanced Specificity Testing cluster_Application Application-Specific Validation WB Western Blot (WB) KO_KD Knockout/Knockdown Validation WB->KO_KD Peptide_Block Peptide Blocking WB->Peptide_Block Confirm epitope specificity IHC Immunohistochemistry (IHC) IHC->KO_KD IP_MS Immunoprecipitation-Mass Spectrometry (IP-MS) KO_KD->IP_MS Confirm protein interactions ELISA ELISA IP_MS->ELISA IF Immunofluorescence (IF) Peptide_Block->IF Result Validated Antibody ELISA->Result IF->Result Start Select Commercial Anti-Nephrin Antibody Start->WB Check band size & specificity Start->IHC Check localization & pattern

Caption: General workflow for validating the specificity of a commercial anti-nephrin antibody.

Nephrin_Signaling_Pathway cluster_SlitDiaphragm Slit Diaphragm cluster_Intracellular Intracellular Signaling This compound This compound Podocin Podocin This compound->Podocin CD2AP CD2AP This compound->CD2AP Phosphorylation This compound Phosphorylation This compound->Phosphorylation Increased Tyrosine Phosphorylation Actin Actin Cytoskeleton (via Synaptopodin pathway) CD2AP->Actin PI3K PI3K Akt Akt PI3K->Akt Podocyte_Injury Podocyte Injury & Proteinuria Akt->Podocyte_Injury Altered Cell Survival Actin->Podocyte_Injury Effacement Autoantibody Anti-Nephrin Autoantibody Autoantibody->this compound Binds to extracellular domain Phosphorylation->PI3K Activates Endocytosis This compound Endocytosis (Clathrin-mediated) Phosphorylation->Endocytosis Stimulates Endocytosis->Podocyte_Injury Slit Diaphragm Disruption

Caption: Simplified signaling pathway of this compound and the impact of anti-nephrin autoantibodies.[14][15]

References

overcoming issues with nephrin antibody cross-reactivity between species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to nephrin antibody cross-reactivity between species.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity, and why is it a common issue with this compound?

A: Antibody cross-reactivity is the phenomenon where an antibody binds to an unintended antigen, in this case, the this compound protein of a different species than the one it was raised against. This occurs when the epitope (the specific part of the antigen the antibody recognizes) is conserved across different species.

This compound is a large, complex transmembrane protein with significant glycosylation, which can be challenging for antibody development.[1] While the amino acid sequence may be highly conserved between species like human, mouse, and rat, differences in protein folding, post-translational modifications (like glycosylation), and minor sequence variations can affect epitope availability and antibody binding affinity.[1] For example, the extracellular domain of mouse this compound shares 84% amino acid identity with human this compound and 95% with rat this compound, suggesting a high potential for cross-reactivity, but this is not always guaranteed in practice.

Q2: My anti-human this compound antibody isn't detecting this compound in mouse tissue. What are the potential causes?

A: Several factors could be responsible:

  • Low Sequence Homology at the Epitope: The specific amino acid sequence the antibody was designed to recognize (the immunogen) may not be well-conserved between humans and mice, even if the overall protein homology is high. For instance, an antibody raised against a 15-amino acid peptide from human this compound may not recognize the corresponding, slightly different sequence in mice.[2]

  • Differential Glycosylation: The expression system used to produce recombinant this compound for antibody development (e.g., human vs. mouse cell lines) can result in different glycosylation patterns.[1][3] These sugar modifications can mask the epitope in your target species, preventing the antibody from binding.

  • Antibody Specificity: Some antibodies are highly specific and show minimal cross-reactivity. For example, one commercial anti-mouse this compound antibody shows less than 5% cross-reactivity with recombinant human this compound, while an anti-human antibody shows less than 20% cross-reactivity with the mouse protein.[4]

  • Suboptimal Experimental Conditions: The protocol may not be optimized for the target species. This includes incorrect buffer pH, insufficient antigen retrieval for immunohistochemistry, or inadequate blocking.

Q3: I'm seeing multiple, non-specific bands in my Western blot when probing for this compound. How can I troubleshoot this?

A: Multiple bands can arise from several issues:

  • Protein Degradation: this compound can be susceptible to proteolysis. Ensure you use fresh protease inhibitors during lysate preparation.

  • Cross-reactivity with Other Proteins: The antibody may be cross-reacting with other proteins in the lysate.

  • Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate your antibodies to find the optimal dilution.

  • Insufficient Blocking: Blocking is critical to prevent non-specific binding. You may need to optimize the blocking agent (e.g., switch from non-fat milk to BSA) or increase the blocking time.[5][6]

  • Secondary Antibody Issues: Ensure your secondary antibody is highly cross-adsorbed and from a suitable host species to avoid reacting with endogenous IgGs in the sample.[6]

Troubleshooting Workflows & Pathways

The following diagrams illustrate logical workflows for troubleshooting common issues and understanding the biological context of this compound.

Troubleshooting_Workflow start Problem: No/Weak Signal or High Background check_antibody 1. Verify Antibody Specificity start->check_antibody check_protocol 2. Review Experimental Protocol start->check_protocol check_sample 3. Assess Sample Quality start->check_sample sub_antibody_1 Check datasheet for validated species/applications. check_antibody->sub_antibody_1 sub_antibody_2 Perform sequence alignment of immunogen vs. target species. check_antibody->sub_antibody_2 sub_antibody_3 Run positive/negative control species/tissues. check_antibody->sub_antibody_3 sub_protocol_1 Optimize antibody titration (Primary & Secondary). check_protocol->sub_protocol_1 sub_protocol_2 Optimize blocking (agent, time, temp). check_protocol->sub_protocol_2 sub_protocol_3 Optimize antigen retrieval (for IHC: buffer, time, temp). check_protocol->sub_protocol_3 sub_protocol_4 Adjust washing steps (duration, buffer, detergent). check_protocol->sub_protocol_4 sub_sample_1 Confirm this compound expression in target tissue/cells. check_sample->sub_sample_1 sub_sample_2 Check for protein degradation (use fresh protease inhibitors). check_sample->sub_sample_2 solution Resolution: Improved Specificity & Signal sub_antibody_3->solution sub_protocol_4->solution sub_sample_2->solution

Caption: General troubleshooting workflow for this compound antibody experiments.

Validation_Workflow start Select Candidate Antibody step1 In Silico Analysis: Align immunogen sequence with human, mouse, and rat this compound. start->step1 step2 Western Blot (WB) Validation step1->step2 step2a Use lysates from tissues known to express this compound (e.g., kidney). Include positive (validated species) and negative controls. step2->step2a step3 Immunohistochemistry (IHC) Validation step2->step3 step3a Stain tissue sections (kidney glomeruli) from target and control species. Verify correct localization at podocyte slit diaphragm. step3->step3a step4 Immunoprecipitation (IP) (Optional) step3->step4 step4a Confirm antibody can pull down native this compound from target species lysate. Analyze precipitate by WB or Mass Spec. step4->step4a end Antibody Validated for Cross-Species Reactivity step4->end

Caption: Recommended workflow for validating this compound antibody cross-reactivity.

Nephrin_Signaling cluster_0 Podocyte Foot Process 1 cluster_1 Podocyte Foot Process 2 Nephrin1 This compound Podocin1 Podocin Nephrin1->Podocin1 intracellular interaction Nephrin2 This compound Nephrin1->Nephrin2 Slit Diaphragm (trans-homophilic binding) Actin1 Actin Cytoskeleton CD2AP1 CD2AP Podocin1->CD2AP1 CD2AP1->Actin1 anchoring Podocin2 Podocin Nephrin2->Podocin2 intracellular interaction Actin2 Actin Cytoskeleton CD2AP2 CD2AP Podocin2->CD2AP2 CD2AP2->Actin2 anchoring

Caption: Simplified diagram of the this compound signaling complex at the slit diaphragm.

Data on this compound Antibody Cross-Reactivity

Successful antibody performance depends on the immunogen, antibody type (monoclonal vs. polyclonal), and the specific application. Below is a summary of data for representative commercial antibodies.

Table 1: Commercial this compound Antibody Cross-Reactivity Data

Catalog NumberHost/TypeImmunogenValidated Species ReactivityApplication(s)Notes on Cross-Reactivity
AF3159 [4]Goat PolyclonalRecombinant Mouse this compound (Gln37-Thr1049)Human, Mouse, RatWB, IHC, IF, FlowDetects mouse this compound. In direct ELISAs, less than 5% cross-reactivity with recombinant human this compound is observed.[4]
sc-376522 [7]Mouse MonoclonalHuman this compound (aa 23-322)Human, Mouse, RatWB, IP, IF, ELISARecommended for detection of this compound of mouse, rat and human origin.[7]
AF4269 Sheep PolyclonalRecombinant Human this compound (Gln23-Thr1029)HumanWB, IHC, ICC/IFIn direct ELISAs, less than 20% cross-reactivity with recombinant mouse this compound is observed.
ab136894 [8]Rabbit MonoclonalSynthetic Peptide within Human NPHS1 (aa 450-550)Human, MouseWB, Flow CytometryRecognizes an epitope between Cys465 - Cys528.[8]

Table 2: this compound Protein Sequence Homology

Species ComparisonAmino Acid Sequence Identity (Extracellular Domain)Significance for Cross-Reactivity
Mouse vs. Human ~84%High likelihood of cross-reactivity for polyclonal antibodies or monoclonals targeting conserved epitopes.
Mouse vs. Rat ~95%Very high likelihood of cross-reactivity; antibodies validated in one species often work in the other.
Human vs. Rat ~84% (inferred)Similar to human vs. mouse; validation is essential.

Key Experimental Protocols

The following are generalized protocols that should be optimized for your specific antibody and experimental conditions.

Protocol 1: Western Blotting (WB) for this compound
  • Lysate Preparation:

    • Homogenize kidney cortex tissue or cultured podocytes in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane onto a 6-8% Tris-glycine polyacrylamide gel. This compound is a large protein (~185 kDa), so a lower percentage gel is recommended.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a PVDF membrane. A wet transfer overnight at 4°C is often recommended for large proteins.

  • Blocking and Antibody Incubation:

    • Block the membrane for 1-2 hours at room temperature in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is often preferred as milk can contain IgGs that may cross-react with secondary antibodies.[6]

    • Incubate with the primary this compound antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. (Optimal dilution must be determined empirically, start with the manufacturer's recommendation, e.g., 1 µg/mL).[9]

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane 4 times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film. A specific band for this compound should be detected at approximately 150-185 kDa.[9]

Protocol 2: Immunohistochemistry-Paraffin (IHC-P) for this compound
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2x), 95%, 70% (2 minutes each).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • This step is critical for exposing the epitope.

    • Bring slides to a boil in 10 mM sodium citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[10][11]

    • Maintain at a sub-boiling temperature for 10-20 minutes.

    • Allow slides to cool on the benchtop for 30 minutes in the buffer.[11]

  • Staining:

    • Wash sections in PBS for 5 minutes.

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes (if using an HRP-based detection system).

    • Block non-specific binding with a blocking solution (e.g., 1% BSA or serum from the secondary antibody host species) for 1 hour at room temperature.[11]

    • Remove blocking solution and apply the diluted primary this compound antibody. Incubate overnight at 4°C in a humidified chamber.

    • Wash sections 3 times in wash buffer (e.g., PBS) for 5 minutes each.

    • Apply a polymer-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[11]

    • Wash sections 3 times in wash buffer.

  • Visualization and Counterstaining:

    • Apply DAB substrate and monitor for color development.

    • Immerse slides in deionized water to stop the reaction.[11]

    • Counterstain with hematoxylin.

    • Dehydrate sections through graded alcohols and xylene, and mount with a coverslip. Specific labeling should be localized to podocytes in the glomeruli.

Protocol 3: Immunoprecipitation (IP) for this compound
  • Antibody-Bead Conjugation:

    • Add 2-5 µg of this compound antibody to 20-30 µL of Protein A/G magnetic beads or agarose (B213101) resin.

    • Incubate for 1-2 hours at 4°C with rotation to conjugate the antibody to the beads.

    • Wash the antibody-bead complex twice with IP lysis buffer.

  • Immunoprecipitation:

    • Add 500-1000 µg of pre-cleared cell or tissue lysate to the antibody-bead complex.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100).[12]

    • Elute the immunoprecipitated proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted sample by Western blotting using a this compound antibody (can be the same or a different one, provided it recognizes a different epitope or the denatured protein).

References

Technical Support Center: Multiplex Immunofluorescence for Nephrin and Podocin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for performing multiplex immunofluorescence (mIF) staining for nephrin and podocin in kidney tissue. It is designed for researchers, scientists, and drug development professionals to assist with experimental design, execution, and data interpretation.

Experimental Protocols

Detailed Methodology for Multiplex Immunofluorescence (mIF) of this compound and Podocin

This protocol outlines a sequential mIF staining procedure for the simultaneous detection of this compound and podocin in formalin-fixed paraffin-embedded (FFPE) kidney sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in three consecutive xylene baths for 5 minutes each.

  • Rehydrate the tissue sections by sequential 3-minute incubations in 100%, 95%, 70%, and 50% ethanol.

  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the buffer to a sub-boiling temperature (95-100°C) in a microwave or water bath for 10-20 minutes.

  • Allow the slides to cool in the buffer for at least 30 minutes at room temperature.

  • Rinse the slides with distilled water.

3. Permeabilization and Blocking:

  • Wash the sections twice for 10 minutes each with a permeabilization buffer (e.g., 1% animal serum and 0.4% Triton X-100 in PBS).

  • To block non-specific binding, incubate the tissue sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 30-60 minutes at room temperature in a humidified chamber.

4. Primary Antibody Incubation (Sequential):

  • Incubate with the first primary antibody (e.g., rabbit anti-podocin) diluted in blocking buffer overnight at 4°C.

  • Wash the slides three times with PBS containing 0.05% Tween 20 (PBS-T) for 5 minutes each.

  • Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Wash the slides three times with PBS-T for 5 minutes each.

  • Incubate with the second primary antibody (e.g., mouse anti-nephrin) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the slides three times with PBS-T for 5 minutes each.

  • Incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse Alexa Fluor 594) for 1 hour at room temperature, protected from light.

  • Wash the slides three times with PBS-T for 5 minutes each.

5. Counterstaining and Mounting:

  • Incubate the slides with a DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.

  • Wash the slides twice with PBS.

  • Mount the coverslips using an anti-fade mounting medium.

6. Imaging:

  • Acquire images using a confocal or widefield fluorescence microscope with appropriate filter sets for the chosen fluorophores.

Data Presentation

Table 1: Recommended Primary Antibodies for this compound and Podocin Immunofluorescence
Target ProteinHost SpeciesSupplierCatalog NumberReported Dilution
This compound RabbitThermo Fisher ScientificPA5-203301:500 - 1:2500
MouseProteintech66970-1-lg1:2500
Guinea PigPro-GenGP-N21:500
Podocin RabbitBiCell Scientific001721:100
RabbitMillipore SigmaP03721:500
MouseNovus BiologicalsNBP3-411580.5-2 µg/mL

Note: Optimal antibody dilutions should be determined experimentally for your specific assay conditions.

Table 2: Quantitative Co-localization Analysis

Quantitative analysis of co-localization can provide objective measures of the spatial overlap between this compound and podocin signals.

CoefficientDescriptionInterpretation
Pearson's Correlation Coefficient (PCC) Measures the linear relationship between the intensity values of two channels on a pixel-by-pixel basis.Ranges from +1 (perfect positive correlation) to -1 (perfect negative correlation), with 0 indicating no correlation. It is independent of signal intensity.
Manders' Overlap Coefficient (MOC) Represents the fraction of the total signal from one channel that overlaps with the signal from the other channel.Ranges from 0 (no overlap) to 1 (complete overlap). It is split into two coefficients (M1 and M2) representing the fraction of each channel's signal that is co-localized.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps deparaffinization Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Permeabilization & Blocking antigen_retrieval->blocking primary_ab1 Primary Antibody 1 (e.g., anti-Podocin) blocking->primary_ab1 secondary_ab1 Secondary Antibody 1 (e.g., Alexa Fluor 488) primary_ab1->secondary_ab1 primary_ab2 Primary Antibody 2 (e.g., anti-Nephrin) secondary_ab1->primary_ab2 secondary_ab2 Secondary Antibody 2 (e.g., Alexa Fluor 594) primary_ab2->secondary_ab2 counterstain Counterstain (DAPI) secondary_ab2->counterstain mounting Mounting counterstain->mounting imaging Imaging & Analysis mounting->imaging nephrin_podocin_signaling cluster_slit_diaphragm Slit Diaphragm cluster_cytoskeleton Actin Cytoskeleton cluster_signaling Downstream Signaling This compound This compound Podocin Podocin This compound->Podocin interacts CD2AP CD2AP This compound->CD2AP binds PI3K PI3K This compound->PI3K activates Podocin->this compound stabilizes Podocin->CD2AP recruits Actin Actin Cytoskeleton CD2AP->Actin links to Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Podocyte Structure Akt->CellSurvival promotes

Technical Support Center: Optimizing Fixation for Nephrin Ultrastructure Preservation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the fixation and processing of kidney tissue for the ultrastructural analysis of nephrin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal fixation method for preserving this compound ultrastructure for transmission electron microscopy (TEM)?

A1: The optimal fixation method depends on the specific experimental goals. For the best structural preservation with minimal artifacts, high-pressure freezing (HPF) followed by freeze-substitution is considered the gold standard.[1][2][3] This cryo-fixation approach rapidly immobilizes cellular components, preventing the artifacts often associated with chemical fixation, such as membrane distortion and protein clustering.[1] For routine analysis where HPF is not available, a combination of glutaraldehyde (B144438) and paraformaldehyde in a suitable buffer (e.g., 0.1 M phosphate (B84403) or cacodylate buffer) is a widely used and effective chemical fixation method.[4]

Q2: How does chemical fixation affect this compound antigenicity for immunogold labeling?

A2: Chemical fixatives, particularly glutaraldehyde, can mask antigenic sites by cross-linking proteins.[5] This can lead to a weaker or absent signal during immunogold labeling. Paraformaldehyde is a less harsh cross-linker and is often preferred when immunolabeling is the primary goal.[4] The choice of fixative may require optimization for each specific antibody and target.[5] Antigen retrieval techniques can sometimes be employed on resin-embedded sections to unmask epitopes.[6]

Q3: Can I use formalin-fixed, paraffin-embedded (FFPE) tissue for ultrastructural analysis of this compound?

A3: While FFPE tissue is standard for light microscopy and immunohistochemistry, it is generally not ideal for high-resolution ultrastructural analysis of delicate structures like the slit diaphragm. The fixation and embedding process can introduce significant artifacts. However, in some instances, useful information can still be obtained from FFPE tissue for EM, particularly when small tissue blocks are re-processed.[6]

Q4: What are the advantages of pre-embedding versus post-embedding immunogold labeling for this compound?

A4: Pre-embedding labeling , where immunolabeling is performed before embedding the tissue in resin, often provides better antibody penetration and access to antigens, which can be particularly useful for membrane proteins like this compound.[7] Post-embedding labeling , performed on ultrathin sections of embedded tissue, can offer better preservation of ultrastructure and more precise localization of the gold particles. The choice between the two methods depends on the specific antibody and the balance between antigen detection and morphological preservation.

Troubleshooting Guides

Problem 1: Weak or No Immunogold Signal for this compound
Possible Cause Troubleshooting Steps
Masked Antigen - Reduce the concentration of glutaraldehyde in the fixative or switch to a paraformaldehyde-based fixative.[5]- Perform antigen retrieval on ultrathin sections.[6]- Consider using a pre-embedding labeling protocol for better antibody access.[7]
Inadequate Primary Antibody - Increase the concentration of the primary antibody.- Increase the incubation time with the primary antibody, potentially overnight at 4°C.[4]- Ensure the primary antibody is validated for immunoelectron microscopy.
Ineffective Secondary Antibody - Use a smaller gold particle size (e.g., 1 nm or ultra-small) for better penetration, followed by silver enhancement.[8]- Ensure the secondary antibody is specific to the primary antibody's host species.[9]
Low this compound Expression - Confirm this compound expression levels in your sample using a different technique, such as Western blotting or immunofluorescence.[10]
Problem 2: Poor Ultrastructural Preservation of Podocyte Foot Processes and Slit Diaphragm
Possible Cause Troubleshooting Steps
Delayed Fixation - Minimize the time between tissue harvesting and immersion in fixative to prevent autolysis.
Inadequate Fixative Penetration - Ensure tissue blocks are small enough (ideally <1 mm³).- Consider perfusion fixation to deliver the fixative rapidly and uniformly.
Inappropriate Fixative Composition - Use a combination of glutaraldehyde for good structural preservation and paraformaldehyde for faster penetration.[4]- For the highest fidelity, utilize high-pressure freezing and freeze-substitution.[1][2][3]
Osmolarity Issues - Ensure the osmolarity of the fixative and buffer solutions is appropriate for kidney tissue to prevent swelling or shrinkage of cells.
Problem 3: High Background or Non-specific Immunogold Labeling
Possible Cause Troubleshooting Steps
Insufficient Blocking - Increase the concentration and/or duration of the blocking step. Common blocking agents include bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.[11]
Primary or Secondary Antibody Concentration Too High - Titrate the concentrations of both the primary and secondary antibodies to find the optimal signal-to-noise ratio.[11]
Inadequate Washing - Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies.[11]
Cross-reactivity of Secondary Antibody - Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[12]

Quantitative Data Summary

The following table summarizes a quantitative comparison of morphological features preserved by chemical versus cryo-fixation, based on a study of dendritic spines. While not specific to this compound, these data highlight the potential impact of the fixation method on fine ultrastructural measurements.

Morphological Feature Cryo-fixation Chemical Fixation Statistical Significance
Spine Neck Cross-sectional Area (µm²) 0.0159 ± 0.01850.0284 ± 0.0197p < 0.0001
Minimum Spine Neck Cross-sectional Area (µm²) 0.01 ± 0.0160.017 ± 0.014p < 0.0001
Spine Length (µm) 0.770 ± 0.5500.836 ± 0.569p = 0.53
Spine Head Volume (µm³) 0.069 ± 0.0620.081 ± 0.087p = 0.65
Data adapted from a study on dendritic spine morphology.[2]

Experimental Protocols

Protocol 1: Chemical Fixation for Pre-embedding Immunogold Labeling of this compound
  • Perfusion Fixation: Perfuse the animal with a fixative solution containing 2% paraformaldehyde and 0.5% glutaraldehyde in 0.1 M phosphate buffer (PB), pH 7.4.

  • Tissue Dissection: Dissect the kidney and cut it into small blocks (1-2 mm thick) and continue fixation by immersion for 2 hours at room temperature.

  • Vibratome Sectioning: Cut 50 µm thick sections using a vibratome and collect them in 0.1 M PB.

  • Quenching: Treat sections with 1% sodium borohydride (B1222165) in 0.1 M PB for 30 minutes to quench free aldehyde groups. Rinse thoroughly with 0.1 M PB.

  • Blocking: Incubate sections in a blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate sections with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.

  • Washing: Rinse sections in PBS (3 x 5 minutes).

  • Secondary Antibody Incubation: Incubate sections with an ultra-small gold-conjugated secondary antibody (e.g., 1 nm gold) diluted in washing buffer for 2 hours at room temperature.

  • Washing: Rinse sections in PBS (3 x 5 minutes).

  • Post-fixation: Fix sections with 1% OsO₄ in 0.1 M PB for 1 hour.

  • Silver Enhancement (if using ultra-small gold): Enhance the gold particles according to the manufacturer's instructions.

  • Dehydration and Embedding: Dehydrate the sections through a graded ethanol (B145695) series and embed in an appropriate resin (e.g., Epon).

  • Ultrathin Sectioning and Staining: Cut ultrathin sections (60-90 nm), mount on grids, and stain with uranyl acetate (B1210297) and lead citrate.

Protocol 2: High-Pressure Freezing and Freeze-Substitution for Optimal Ultrastructure
  • Tissue Preparation: Dissect a small piece of kidney tissue (<200 µm in thickness) and place it in a specimen carrier with a cryoprotectant (e.g., 20% BSA in buffer).[13]

  • High-Pressure Freezing: Immediately freeze the sample using a high-pressure freezer (e.g., Leica EM HPM100).[13]

  • Freeze-Substitution: Transfer the frozen sample to a freeze-substitution unit (e.g., Leica EM AFS2) and incubate in a substitution medium containing 0.1% tannic acid in anhydrous acetone (B3395972) at -90°C.[1][13] Subsequently, exchange with a solution containing osmium tetroxide and uranyl acetate in acetone, and gradually warm the sample to room temperature.[13][14]

  • Resin Infiltration and Embedding: Infiltrate the tissue with resin (e.g., Epon or Lowicryl) and polymerize.[13]

  • Ultrathin Sectioning and Staining: Cut ultrathin sections and stain as described in the chemical fixation protocol.

Visualizations

Nephrin_Signaling_Pathway cluster_Slit_Diaphragm Slit Diaphragm cluster_Intracellular_Signaling Intracellular Signaling This compound This compound Podocin Podocin This compound->Podocin interacts with CD2AP CD2AP This compound->CD2AP interacts with p85_PI3K p85 (PI3K) This compound->p85_PI3K recruits upon phosphorylation Actin_Cytoskeleton Actin Cytoskeleton (Reorganization) CD2AP->Actin_Cytoskeleton links to Akt Akt p85_PI3K->Akt activates Akt->Actin_Cytoskeleton regulates Experimental_Workflow_Pre_embedding Start Tissue Fixation (PFA/Glutaraldehyde) Vibratome Vibratome Sectioning Start->Vibratome Blocking Blocking (BSA/Serum) Vibratome->Blocking Primary_Ab Primary Antibody (anti-Nephrin) Blocking->Primary_Ab Secondary_Ab Gold-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Post_Fix Post-fixation (OsO4) Secondary_Ab->Post_Fix Dehydration Dehydration (Ethanol series) Post_Fix->Dehydration Embedding Resin Embedding Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate/Lead Citrate) Sectioning->Staining TEM TEM Imaging Staining->TEM Fixation_Choice_Logic node_outcome node_outcome Goal Primary Goal? Ultrastructure Optimal Ultrastructure? Goal->Ultrastructure Morphology Immunolabeling Immunolabeling? Goal->Immunolabeling Antigenicity HPF High-Pressure Freezing + Freeze-Substitution Ultrastructure->HPF Yes Chemical_Fix_High Chemical Fixation (High Glutaraldehyde) Ultrastructure->Chemical_Fix_High No Immunolabeling->Chemical_Fix_High No (potential for antigen masking) Chemical_Fix_Low Chemical Fixation (Low Glutaraldehyde/ Paraformaldehyde) Immunolabeling->Chemical_Fix_Low Yes

References

troubleshooting low transfection efficiency of nephrin expression plasmids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low transfection efficiency of nephrin expression plasmids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low transfection efficiency of my this compound expression plasmid?

Low transfection efficiency can stem from several factors. The primary areas to investigate are the quality of your plasmid DNA, the health of your cells, the transfection method and reagents used, and the specifics of your experimental protocol.[1][2][3][4][5][6] Suboptimal plasmid quality, such as contamination with endotoxins or a low percentage of supercoiled DNA, can significantly hinder transfection.[7][8] Additionally, the health and viability of the cell line being used are critical; cells should be in the logarithmic growth phase and at an appropriate confluency.[5][6][9][10]

Q2: My cells are dying after transfection with the this compound plasmid. What could be the cause?

Cell death post-transfection is often due to cytotoxicity from the transfection reagent or the expressed this compound protein itself.[2][11] It is crucial to use the recommended concentration of the transfection reagent, as excessive amounts can be toxic to cells.[11] You may need to optimize the reagent-to-DNA ratio to find a balance between high efficiency and low toxicity.[11][12] Also, ensure that your cells are healthy and not overly confluent at the time of transfection, as this can increase their sensitivity.[10][11] If you suspect the this compound protein is toxic to the cells, consider using an inducible expression system to control the timing and level of protein expression.[6]

Q3: I see mRNA expression of this compound, but I can't detect the protein. What should I do?

Detecting mRNA but not protein suggests a post-transcriptional issue.[13] Several factors could be at play:

  • Protein degradation: The expressed this compound protein may be unstable and rapidly degraded by the cell.[13] The use of proteasome inhibitors, like MG132, can help determine if this is the case.[14]

  • Incorrect localization: As a transmembrane protein, this compound requires proper folding and trafficking through the endoplasmic reticulum and Golgi apparatus to reach the cell surface.[14][15] Missense mutations or issues with cellular machinery can lead to mislocalization and retention in the cytoplasm.[15]

  • Suboptimal lysis/extraction: Membrane-bound proteins like this compound can be difficult to solubilize for analysis. Ensure your lysis buffer is appropriate for extracting transmembrane proteins.[13]

Q4: How does the size of the this compound plasmid affect transfection?

The efficiency of transfection can decrease as the size of the plasmid DNA increases.[11][16] Liposome-based transfection reagents may show reduced efficiency with plasmids larger than 15 kb.[11] For large plasmids, electroporation can be a more effective delivery method.[2][16][17] Optimizing electroporation parameters, such as voltage and pulse duration, is crucial for success with large plasmids.[16]

Q5: Can the choice of cell line impact the expression of this compound?

Absolutely. The choice of cell line is a critical factor.[5] While cell lines like HEK293 are commonly used for their high transfectability, they may not be the most biologically relevant for studying this compound, a key protein in kidney podocytes.[15][18][19] For more physiologically relevant studies, consider using immortalized podocyte cell lines, which have been shown to express this compound and localize it to cell-cell contacts.[20] However, primary cells and some specialized cell lines can be more challenging to transfect.[10]

Quantitative Data for Transfection Optimization

Optimizing transfection conditions is crucial for achieving high efficiency. The following table provides a summary of key quantitative parameters to consider for optimization.

ParameterRecommended RangeNotes
Cell Confluency at Transfection 70-90% for adherent cells[3][9][21]Overly confluent or sparse cultures can lead to poor efficiency.[10][11]
Plasmid DNA Purity (A260/A280) > 1.8[7][9]A lower ratio indicates protein contamination.
Endotoxin Levels < 0.1 EU/µg of plasmid DNA[8]Endotoxins can inhibit transfection and cause cell death.[8][22]
Transfection Reagent:DNA Ratio 1:1 to 5:1 (µL:µg)[12][21]This must be empirically determined for each cell line and plasmid combination.[23]
Complex Formation Time 15-30 minutes at room temperature[9]Prolonged incubation can decrease efficiency.[9]
Post-Transfection Incubation 24-72 hoursThe optimal time for analysis depends on the experimental goals (mRNA vs. protein expression).[11]

Detailed Experimental Protocol: Transfection of this compound Expression Plasmid

This protocol provides a general guideline for the transfection of a this compound expression plasmid into a mammalian cell line (e.g., HEK293T) using a lipid-based transfection reagent.

Materials:

  • This compound expression plasmid (high purity, >90% supercoiled)

  • HEK293T cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • Lipid-based transfection reagent (e.g., Lipofectamine™)

  • 12-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding (Day 1): a. The day before transfection, seed HEK293T cells in a 12-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 0.8 - 3.0 x 10^5 cells/ml).[9][21] b. Add 1 ml of complete growth medium to each well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection (Day 2): a. In a sterile microcentrifuge tube (Tube A), dilute 1 µg of the this compound plasmid DNA in 50 µL of serum-free medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute 2-3 µL of the lipid-based transfection reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted DNA (from Tube A) and the diluted transfection reagent (from Tube B). Mix gently by pipetting up and down. d. Incubate the DNA-reagent complex for 20 minutes at room temperature to allow for complex formation.[9] e. During the incubation, gently aspirate the growth medium from the cells and replace it with 0.5 ml of fresh, pre-warmed complete growth medium. f. Add the 100 µL of the DNA-reagent complex dropwise to each well. Gently rock the plate to ensure even distribution. g. Incubate the cells at 37°C in a 5% CO2 incubator.

  • Post-Transfection Analysis (Day 3-4): a. After 24-48 hours of incubation, the cells can be harvested for analysis of this compound mRNA expression (e.g., by RT-qPCR) or protein expression (e.g., by Western blot or immunofluorescence). For stable transfections, begin antibiotic selection 48-72 hours post-transfection.[2][24]

Visualizations

Troubleshooting Workflow

G Troubleshooting Low this compound Transfection Efficiency start Low/No this compound Expression plasmid Check Plasmid Quality start->plasmid cells Assess Cell Health & Conditions start->cells protocol Review Transfection Protocol start->protocol analysis Verify Post-Transfection Analysis start->analysis p_purity Purity (A260/280 > 1.8)? plasmid->p_purity c_viability >90% Viability? cells->c_viability pr_reagent Optimized Reagent:DNA Ratio? protocol->pr_reagent a_mrna mRNA Detected? analysis->a_mrna p_endotoxin Low Endotoxin? p_purity->p_endotoxin Yes repurify Re-purify Plasmid p_purity->repurify No p_supercoiled High Supercoiled Form? p_endotoxin->p_supercoiled Yes p_endotoxin->repurify No p_supercoiled->repurify No success Successful this compound Expression p_supercoiled->success Yes c_confluency Optimal Confluency (70-90%)? c_viability->c_confluency Yes new_cells Use Low Passage, Healthy Cells c_viability->new_cells No c_contamination Mycoplasma Free? c_confluency->c_contamination Yes c_confluency->new_cells No c_contamination->new_cells No c_contamination->success Yes pr_time Correct Incubation Times? pr_reagent->pr_time Yes optimize Optimize Protocol pr_reagent->optimize No pr_method Appropriate Method (e.g., Electroporation for large plasmid)? pr_time->pr_method Yes pr_time->optimize No pr_method->optimize No pr_method->success Yes a_mrna->start No a_protein Protein Degradation/Localization Issue? a_mrna->a_protein Yes, No Protein a_mrna->success Yes, Protein Detected troubleshoot_expression Troubleshoot Protein Expression/Detection a_protein->troubleshoot_expression

Caption: A flowchart for troubleshooting low this compound expression post-transfection.

This compound Signaling Pathway

G Simplified this compound Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound fyn Fyn (Src Family Kinase) This compound->fyn Phosphorylation of Tyrosine Residues pi3k PI3K This compound->pi3k Recruitment of p85 subunit podocin Podocin podocin->this compound cd2ap CD2AP cd2ap->this compound fyn->this compound akt Akt pi3k->akt Activation rac1 Rac1 akt->rac1 survival Cell Survival akt->survival actin Actin Cytoskeleton Reorganization rac1->actin

Caption: A diagram of the this compound signaling cascade leading to actin reorganization.

References

strategies to improve the reproducibility of nephrin signaling assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of nephrin signaling assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight of this compound observed in a Western blot?

A1: In Western blots of human glomerular lysates, this compound is typically detected at around 180 kDa.[1] However, when expressed in transfected cell lines like COS-7, it may appear as a 150 kDa protein.[1]

Q2: What are the key phosphorylation sites on this compound for downstream signaling?

A2: Key tyrosine phosphorylation sites on this compound that are crucial for signaling include those that mediate the binding of Nck adaptor proteins. These sites are essential for connecting this compound to the actin cytoskeleton and regulating podocyte architecture.[2][3] Alterations in the phosphorylation of group B tyrosines (Y1176, Y1193, and Y1217) are frequently observed in various kidney diseases.

Q3: Can this compound signaling be activated by ligands other than through its homophilic interactions?

A3: Yes, hepatocyte growth factor (HGF) has been identified as a ligand that can directly bind to the extracellular domain of this compound and induce its phosphorylation, suggesting a mechanism for podocyte repair independent of cell-cell contact.[4]

Q4: Why is there variability in this compound expression in different podocyte cell lines?

A4: Different conditionally immortalized podocyte cell lines can exhibit significant variability in the expression of key proteins. For instance, some mouse and human podocyte lines show significantly lower levels of this compound protein and NPHS1 mRNA (the gene encoding this compound) compared to native glomeruli.[5] This inherent difference between cell lines can be a major source of experimental irreproducibility.

Troubleshooting Guides

Western Blotting

Q5: I am observing high background on my this compound Western blot. What are the possible causes and solutions?

A5: High background on a Western blot can obscure the specific signal of your target protein. Here are some common causes and troubleshooting steps:

  • Improper Blocking: Insufficient blocking can lead to non-specific antibody binding.

    • Solution: Ensure the blocking buffer is fresh and completely covers the membrane. You may need to optimize the blocking agent (e.g., BSA or non-fat milk) and incubation time. For phosphoproteins, avoid milk-based blockers as they contain phosphatases.[6]

  • Antibody Concentration Too High: Excessive primary or secondary antibody concentration is a common cause of high background.

    • Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[7][8][9]

  • Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.

    • Solution: Increase the number and duration of wash steps. Consider adding a detergent like Tween-20 to your wash buffer to reduce non-specific binding.[7]

Q6: I am not detecting a signal or the signal for this compound is very weak in my Western blot. What should I do?

A6: A weak or absent signal can be frustrating. Consider the following possibilities:

  • Low Protein Expression: The cell type or tissue you are using may have low endogenous levels of this compound.

    • Solution: If possible, use a positive control, such as a lysate from cells known to express high levels of this compound (e.g., differentiated podocytes). Increase the amount of protein loaded onto the gel.[10][11]

  • Suboptimal Antibody Concentration: The primary antibody concentration may be too low.

    • Solution: Increase the concentration of your primary antibody. It is recommended to perform an antibody titration to find the optimal concentration.[8][9]

  • Inefficient Protein Transfer: The transfer of high molecular weight proteins like this compound (180 kDa) can be challenging.

    • Solution: Optimize your transfer conditions. This may include extending the transfer time, using a lower voltage for a longer duration, or using a transfer buffer formulation optimized for large proteins. Always check the transfer efficiency by staining the membrane with Ponceau S after transfer.[10]

  • Inactive Detection Reagent: The HRP substrate for chemiluminescence has a limited shelf life.

    • Solution: Use fresh detection reagents.

Immunoprecipitation (IP) & Co-Immunoprecipitation (Co-IP)

Q7: I have high non-specific binding in my this compound immunoprecipitation. How can I reduce this?

A7: Non-specific binding can lead to the co-precipitation of proteins that do not genuinely interact with your target. Here's how to address this:

  • Insufficient Pre-clearing: Lysates contain proteins that can non-specifically bind to the IP beads.

    • Solution: Always perform a pre-clearing step by incubating your lysate with the beads (without the antibody) before the IP. This will remove proteins that non-specifically adhere to the beads.[12][13]

  • Inappropriate Lysis Buffer: The stringency of your lysis buffer may be too low.

    • Solution: You can increase the stringency of your lysis and wash buffers by increasing the salt or detergent concentration. However, be aware that overly harsh conditions can disrupt true protein-protein interactions.[12]

  • Antibody Concentration Too High: Using too much antibody can increase non-specific binding.

    • Solution: Titrate your antibody to find the lowest concentration that efficiently pulls down your target protein.[14]

Q8: My this compound Co-IP experiment is not working; I cannot detect the interacting partner. What are some possible reasons?

A8: Failure to detect an interacting partner in a Co-IP experiment can be due to several factors:

  • Weak or Transient Interaction: The protein-protein interaction you are studying may be weak or transient and easily disrupted during the IP procedure.

    • Solution: Use a more gentle lysis buffer with lower concentrations of salt and non-ionic detergents. Consider cross-linking your proteins in vivo before cell lysis.

  • Antibody Blocking the Interaction Site: The antibody used for the pull-down may bind to the epitope on this compound that is involved in the interaction with its partner.

    • Solution: If possible, use an antibody that recognizes a different region of the this compound protein. Polyclonal antibodies, which bind to multiple epitopes, can sometimes be more successful in Co-IP experiments than monoclonal antibodies.[13]

  • Low Abundance of the Interacting Protein: The binding partner may be expressed at very low levels in your cells.

    • Solution: Increase the amount of starting material (cell lysate). You may also consider overexpressing the tagged binding partner to increase its cellular concentration.

Phosphorylation Assays

Q9: I am having trouble detecting this compound phosphorylation. What are some key considerations?

A9: Detecting protein phosphorylation can be challenging due to the dynamic nature of this post-translational modification.

  • Phosphatase Activity: Phosphatases in the cell lysate can rapidly dephosphorylate your target protein.

    • Solution: It is crucial to include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer and keep your samples on ice at all times.[15]

  • Low Stoichiometry of Phosphorylation: Only a small fraction of the total this compound population may be phosphorylated at any given time.

    • Solution: Stimulate your cells with an appropriate agonist (e.g., HGF) to increase the level of this compound phosphorylation before lysis.[4] You may need to enrich for phosphoproteins before Western blotting.

  • Poor Phospho-Specific Antibody: The phospho-specific antibody you are using may have low affinity or specificity.

    • Solution: Validate your phospho-specific antibody carefully. Use appropriate controls, such as lysates from cells treated with a kinase inhibitor or phosphatase, to ensure the antibody is specific for the phosphorylated form of this compound.

Data Presentation

Table 1: Recommended Antibody Dilutions for this compound Western Blotting

Antibody TypeApplicationStarting Dilution RangeReference
Primary AntibodyWestern Blot1:1000 - 1:5000[11]
Secondary AntibodyWestern Blot (HRP-conjugated)1:2000 - 1:20000[8][11]

Table 2: Typical Protein Loading for this compound Western Blotting

Sample TypeRecommended Protein Load (per well)NotesReference
Cell Lysate20-50 µgFor low abundance proteins, may need to load up to 50 µg.[6][11]
Tissue Homogenate30-60 µgOptimization is recommended based on tissue type.

Experimental Protocols

Detailed Protocol for this compound Co-Immunoprecipitation

This protocol is adapted from standard Co-IP procedures and is optimized for studying this compound protein interactions.[13][16][17][18]

1. Cell Lysis

  • Culture podocytes to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors) to the plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on a rotator for 30 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube. This is your cell lysate.

  • Determine the protein concentration using a BCA assay.

2. Pre-clearing the Lysate

  • To 1 mg of total protein, add 20-30 µl of a 50% slurry of Protein A/G agarose (B213101) beads.

  • Incubate on a rotator for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the bead pellet.

3. Immunoprecipitation

  • Add 2-5 µg of your primary anti-nephrin antibody to the pre-cleared lysate. For a negative control, add a non-specific IgG of the same isotype.

  • Incubate overnight on a rotator at 4°C.

  • Add 40-50 µl of a 50% slurry of Protein A/G agarose beads.

  • Incubate on a rotator for 2-4 hours at 4°C.

4. Washing

  • Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.

  • Carefully aspirate and discard the supernatant.

  • Add 1 ml of ice-cold wash buffer (same as lysis buffer but can have a lower detergent concentration) and gently resuspend the beads.

  • Repeat the centrifugation and aspiration steps.

  • Perform a total of 3-5 washes.

5. Elution

  • After the final wash, remove all supernatant.

  • Add 40-50 µl of 2x Laemmli sample buffer to the beads.

  • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

  • Centrifuge at 14,000 x g for 1 minute.

  • The supernatant contains your immunoprecipitated proteins, ready for analysis by Western blotting.

Detailed Protocol for this compound Phosphorylation Assay

This protocol is designed to assess the phosphorylation status of this compound in cultured cells.[15][19][20]

1. Cell Culture and Stimulation

  • Plate podocytes and grow to desired confluency.

  • Serum-starve the cells for 4-6 hours before stimulation.

  • Treat the cells with your desired stimulus (e.g., HGF, pervanadate) for the appropriate time. Include an unstimulated control.

2. Cell Lysis

  • Immediately after stimulation, place the culture dish on ice and wash twice with ice-cold PBS containing phosphatase inhibitors.

  • Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

  • Proceed with the same centrifugation and protein quantification steps as in the Co-IP protocol.

3. Immunoprecipitation of Total this compound

  • Perform immunoprecipitation as described in the Co-IP protocol using an anti-nephrin antibody to pull down the entire this compound protein pool from both stimulated and unstimulated cell lysates.

4. Western Blot Analysis

  • Elute the immunoprecipitated this compound from the beads using Laemmli buffer and run the samples on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a phospho-specific this compound antibody (e.g., anti-phospho-Y1176) overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate.

  • To confirm equal loading of immunoprecipitated this compound, you can strip the membrane and re-probe with a total this compound antibody.

Visualizations

Nephrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound Podocin Podocin This compound->Podocin pY Phosphorylation (pY) This compound->pY CD2AP CD2AP Podocin->CD2AP HGF HGF HGF->this compound Activation Fyn Fyn (Src Kinase) Fyn->this compound Phosphorylates Nck Nck pY->Nck Recruitment PI3K PI3K pY->PI3K Recruitment Actin Actin Cytoskeleton Remodeling Nck->Actin Akt Akt Signaling PI3K->Akt

Caption: this compound signaling pathway in podocytes.

Experimental_Workflow start Start: Podocyte Culture stimulation Cell Stimulation (e.g., HGF) start->stimulation lysis Cell Lysis (with inhibitors) stimulation->lysis ip Immunoprecipitation (anti-Nephrin Ab) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (e.g., anti-pY-Nephrin) transfer->probing detection Signal Detection probing->detection end End: Data Analysis detection->end

Caption: Workflow for a this compound phosphorylation assay.

References

selecting the appropriate lysis buffer for nephrin protein extraction

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right lysis buffer critical for nephrin extraction?

A1: this compound is a transmembrane protein located in a specific microdomain of the cell membrane called the slit diaphragm, which is a type of lipid raft.[1][2][3] Lipid rafts are rich in cholesterol and sphingolipids, making them relatively resistant to solubilization by weaker, non-ionic detergents. The choice of lysis buffer is therefore critical to efficiently disrupt these lipid rafts and solubilize this compound without denaturing it or disrupting protein-protein interactions you may wish to study. An inappropriate buffer can lead to low yield, incomplete extraction, or loss of biological activity.

Q2: What are the main types of lysis buffers to consider for this compound?

A2: The most common lysis buffers for membrane and lipid-raft associated proteins like this compound fall into three categories based on the strength of their detergents:

  • Mild (Non-ionic detergents): Buffers with Triton™ X-100 or NP-40 are effective for solubilizing many membrane proteins.[4] However, they may be insufficient for complete extraction of this compound from lipid rafts.[5]

  • Intermediate (Zwitterionic detergents): CHAPS buffer is a good option for solubilizing lipid raft proteins while aiming to preserve protein-protein interactions, making it ideal for co-immunoprecipitation (Co-IP) experiments.[6][7]

  • Strong (Ionic detergents): RIPA (Radioimmunoprecipitation Assay) buffer contains both non-ionic and ionic detergents (like sodium deoxycholate and SDS), making it very effective at solubilizing even resistant proteins, including those in lipid rafts and the nucleus.[8][9] However, its denaturing properties can disrupt protein complexes.[8]

Q3: My this compound yield is low after extraction. What could be the cause and how can I fix it?

A3: Low yield is a common issue. Here are the primary causes and troubleshooting steps:

  • Incomplete Lysis: The buffer may be too mild. If you are using a Triton X-100-based buffer, consider switching to a stronger RIPA buffer to ensure complete solubilization of the lipid raft domains.

  • Insufficient Inhibitors: During cell lysis, endogenous proteases and phosphatases are released, which can degrade your target protein.[10][11] Always add a freshly prepared protease and phosphatase inhibitor cocktail to your lysis buffer immediately before use.[12]

  • Inadequate Mechanical Disruption: For tissue samples, ensure thorough homogenization on ice. For cell pellets, ensure the pellet is fully resuspended. Sonication can help shear DNA and increase protein yield but should be optimized to avoid protein denaturation.[13]

  • Incorrect Buffer-to-Sample Ratio: Using too much buffer can result in a dilute sample. A general guideline is to use 100-200 µL of lysis buffer for every 10^6 cells.[14]

Q4: I am planning a co-immunoprecipitation (Co-IP) experiment to find proteins that interact with this compound. Which buffer should I use?

A4: For Co-IP, preserving protein-protein interactions is essential. A strong, denaturing buffer like standard RIPA is not ideal as it can disrupt these complexes.[8] You should start with a milder lysis buffer.

  • Recommended Buffer: A CHAPS-based buffer or a modified RIPA buffer (containing low concentrations or no SDS) is highly recommended. CHAPS is a zwitterionic detergent known for its ability to solubilize membrane proteins while maintaining their native conformation and interactions.[6][7]

  • Alternative: An IP Lysis Buffer, which typically contains a non-ionic detergent like Triton™ X-100 and is specifically formulated to be gentle on protein complexes, is also an excellent choice.[9]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low Protein Yield 1. Lysis buffer is too mild for lipid rafts.2. Insufficient protease/phosphatase inhibitors.3. Inadequate mechanical disruption (homogenization/sonication).1. Switch from a Triton™ X-100 buffer to a stronger RIPA buffer.2. Always add a fresh, broad-spectrum inhibitor cocktail to the buffer right before use.[11][15]3. Ensure tissue is fully homogenized or sonicate the lysate briefly on ice.[13]
Protein Degradation (Multiple lower MW bands on Western blot) 1. Protease activity during lysis.2. Samples were not kept cold.1. Use a fresh protease inhibitor cocktail.2. Perform all extraction steps at 4°C (on ice or in a cold room) to minimize enzymatic activity.[14]
This compound is in the insoluble pellet after centrifugation 1. Incomplete solubilization of lipid rafts.2. Protein aggregation.1. Use a stronger lysis buffer (e.g., RIPA).2. Increase detergent concentration or add a chaotropic agent like urea (B33335) for downstream applications that do not require native protein (e.g., SDS-PAGE).[16]
Inconsistent results between experiments 1. Inconsistent buffer preparation.2. Age of buffer or inhibitors.3. Variation in incubation times or temperatures.1. Use a consistent, documented recipe or a commercial pre-made buffer.2. Prepare lysis buffer fresh. Add inhibitors immediately before use.3. Standardize all protocol steps, including incubation times, centrifugation speed, and temperature.
Interference in downstream assays (e.g., Co-IP, enzyme assays) 1. Harsh detergents (e.g., SDS) in the lysis buffer are disrupting protein interactions or activity.1. For Co-IP, use a gentle buffer like CHAPS or a modified RIPA without SDS.[6]2. For activity assays, use a buffer with a non-denaturing, non-ionic detergent like Triton™ X-100 and dialyze the sample if necessary to remove detergent.

Experimental Protocols & Buffer Compositions

Buffer Composition Comparison

The table below summarizes the typical components of three common lysis buffers suitable for this compound extraction. Concentrations can be adjusted based on experimental needs.

ComponentRIPA Buffer (Strong)Triton™ X-100 Buffer (Mild)CHAPS Buffer (Intermediate)
Buffering Agent 50 mM Tris-HCl, pH 7.4-8.050 mM Tris-HCl or HEPES, pH 7.450 mM Tris-HCl or HEPES, pH 7.4
Salt 150 mM NaCl150 mM NaCl150 mM NaCl
Non-ionic Detergent 1% Triton™ X-100 or NP-401% Triton™ X-100-
Ionic Detergent 0.5% Sodium Deoxycholate0.1% SDS--
Zwitterionic Detergent --1-2% CHAPS
Chelating Agent 1 mM EDTA1 mM EDTA1 mM EDTA
Add Freshly Protease & Phosphatase Inhibitor CocktailProtease & Phosphatase Inhibitor CocktailProtease & Phosphatase Inhibitor Cocktail
Protocol 1: Extraction using RIPA Buffer (for Western Blotting)

This protocol is designed for maximum solubilization of this compound for applications like Western blotting where preserving protein complexes is not the primary goal.

  • Preparation: Pre-cool the centrifuge to 4°C. Prepare RIPA buffer and place it on ice. Immediately before use, add a protease and phosphatase inhibitor cocktail.

  • Cell Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. Scrape the cells in a minimal volume of PBS and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.[17]

  • Lysis: Add 200 µL of ice-cold complete RIPA buffer to the cell pellet (for ~2x10^6 cells). Vortex briefly to mix.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing gently every 10 minutes to ensure complete lysis.[17]

  • Clarification: Centrifuge the lysate at 14,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[13][17]

  • Collection: Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled microcentrifuge tube. Store at -80°C.

Protocol 2: Extraction using CHAPS Buffer (for Co-Immunoprecipitation)

This protocol uses a gentler detergent to preserve protein-protein interactions.

  • Preparation: Pre-cool the centrifuge to 4°C. Prepare CHAPS buffer and place it on ice. Add a protease and phosphatase inhibitor cocktail right before use.[6]

  • Cell Harvesting: Follow the same procedure as in Protocol 1.

  • Lysis: Add 200 µL of ice-cold complete CHAPS buffer to the cell pellet. Resuspend the pellet by gentle pipetting. Avoid vigorous vortexing.

  • Incubation: Incubate on a rotator or rocker at 4°C for 30-60 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collection: Transfer the supernatant to a new pre-chilled tube. This lysate is now ready for pre-clearing and subsequent immunoprecipitation steps.

Visual Guides (Diagrams)

LysisBufferSelection start What is your downstream application? western Western Blotting or SDS-PAGE start->western Denaturing Analysis coip Co-IP or Pull-Down (Protein Interactions) start->coip Preserve Interactions activity Enzyme Activity Assay start->activity Preserve Function ripa Use RIPA Buffer (Strong Lysis) western->ripa chaps Use CHAPS or Modified RIPA Buffer (Gentle Lysis) coip->chaps triton Use Triton X-100 Buffer (Mild, Non-denaturing) activity->triton

Caption: Decision tree for selecting the appropriate lysis buffer.

ProteinExtractionWorkflow A 1. Harvest Cells (Wash with ice-cold PBS, pellet by centrifugation) B 2. Add Lysis Buffer (with fresh protease/ phosphatase inhibitors) A->B C 3. Lyse on Ice (Incubate for 30 min with vortexing or rotation) B->C D 4. Clarify Lysate (Centrifuge at >14,000 x g for 20 min at 4°C) C->D E 5. Collect Supernatant (Contains solubilized protein) D->E   Soluble Fraction F Pellet (Insoluble debris) D->F   Insoluble Fraction

Caption: General workflow for protein extraction from cultured cells.

References

Validation & Comparative

Validating the Nephrin-CD2AP Interaction In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between nephrin, a key transmembrane protein of the slit diaphragm, and the adaptor protein CD2-associated protein (CD2AP) is fundamental to the structural and functional integrity of the kidney's glomerular filtration barrier.[1][2][3] Mutations or disruptions in this interaction are implicated in congenital nephrotic syndrome and other proteinuric kidney diseases, making it a critical focus for nephrology research and therapeutic development.[3][4][5] Validating this protein-protein interaction (PPI) within a living system (in vivo) is essential to understand its physiological relevance and the pathological consequences of its disruption.

This guide provides an objective comparison of key experimental methods used to validate the this compound-CD2AP interaction in vivo, complete with supporting data context, detailed protocols, and visualizations to aid in experimental design and interpretation.

Comparison of In Vivo Validation Methods

Choosing the appropriate method depends on the specific research question, whether it is to confirm the existence of the complex, visualize its subcellular location, or understand its functional significance.

MethodPrincipleData TypeAdvantagesLimitations
Co-Immunoprecipitation (Co-IP) An antibody against a "bait" protein (e.g., this compound) is used to pull it down from a kidney tissue lysate, along with any stably interacting "prey" proteins (e.g., CD2AP), which are then detected by immunoblotting.[6][7][8]Biochemical (Qualitative/Semi-Quantitative)Gold standard for confirming interactions between endogenous proteins in their native tissue environment.[7] Relatively straightforward and widely used.[9][10]Does not provide spatial information within the cell.[11] Susceptible to post-lysis artifacts and may miss transient or weak interactions.[6]
Proximity Ligation Assay (PLA) Primary antibodies for two target proteins are used. If the proteins are in close proximity (<40 nm), secondary antibodies with attached DNA strands initiate a rolling circle amplification, creating a fluorescent signal that can be visualized and quantified.[12][13]Imaging (Quantitative, Spatial)Highly specific and sensitive; provides subcellular localization of the interaction.[12] Can detect interactions at endogenous expression levels.[12]Requires specific primary antibodies from different species. The 40 nm distance limit does not definitively prove a direct interaction.
Genetic Mouse Models Analysis of the phenotype in mice with genetic deletion (knockout) of Cd2ap or mutations in the this compound gene (Nphs1). The resulting kidney pathology provides strong evidence for a critical functional relationship.[2][3][4]Functional/PhenotypicProvides definitive evidence of the physiological importance of the protein relationship for organ function.[2] Allows for long-term study of disease progression.Does not directly prove a physical interaction. Phenotypes can be complex and influenced by indirect effects. Generating models is time-consuming and expensive.

Quantitative Data Summary

The following table presents illustrative data that could be obtained from the described experimental approaches to provide a comparative overview.

ExperimentReadoutControl Group (Wild-Type Mouse)Experimental Group (Disease Model)Interpretation
This compound Co-IP Relative band intensity of CD2AP1.0 (normalized)0.35A significant decrease in the amount of CD2AP co-precipitating with this compound suggests a disrupted interaction.
Proximity Ligation Assay PLA signals per glomerulus85 ± 1221 ± 6A reduced number of interaction signals indicates a loss of this compound-CD2AP proximity in the disease state.
Genetic Model Analysis Urinary Albumin-to-Creatinine Ratio20 µg/mg>2000 µg/mgSevere proteinuria in Cd2ap knockout mice demonstrates the critical functional importance of the protein.[3]

Key Experimental Protocols

Co-Immunoprecipitation (Co-IP) from Mouse Kidney Lysates

This protocol is designed to determine if endogenous this compound and CD2AP form a complex in kidney tissue.

Materials:

  • Mouse kidneys

  • Cold PBS with protease and phosphatase inhibitors

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, plus inhibitors)

  • Anti-nephrin antibody (for immunoprecipitation)

  • Rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • Anti-CD2AP antibody (for Western blot detection)

  • Anti-nephrin antibody (for Western blot detection)

  • SDS-PAGE gels and Western blot equipment

Procedure:

  • Tissue Lysis: Perfuse and harvest kidneys from a mouse. Decapsulate and homogenize the kidney cortex in ice-cold Co-IP Lysis Buffer.

  • Clarification: Incubate the homogenate on a rotator for 30 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Transfer the supernatant to a new tube. Add 20 µL of Protein A/G beads and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Reserve a small aliquot as the "Input" control. Add 2-4 µg of anti-nephrin antibody (or Rabbit IgG control) to the remaining lysate. Incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add 30 µL of fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Co-IP Lysis/Wash Buffer.

  • Elution: After the final wash, remove all buffer and add 40 µL of 2x Laemmli sample buffer to the beads. Boil at 95°C for 5-10 minutes to elute the protein complexes.

  • Analysis: Pellet the beads and load the supernatant (the eluate) and the "Input" sample onto an SDS-PAGE gel. Perform Western blotting and probe the membrane with anti-CD2AP and anti-nephrin antibodies.

Proximity Ligation Assay (PLA) on Kidney Tissue Sections

This protocol visualizes the close proximity of this compound and CD2AP in podocytes within the glomerulus.

Materials:

  • Optimal Cutting Temperature (OCT) compound-embedded frozen kidney sections (5-10 µm)

  • Primary antibodies: Rabbit anti-nephrin and Mouse anti-CD2AP

  • PLA probes (anti-rabbit PLUS, anti-mouse MINUS)

  • Ligation and Amplification reagents (commercial kit, e.g., Duolink®)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Allow frozen kidney sections to equilibrate to room temperature. Fix with 4% paraformaldehyde for 15 minutes. Wash with PBS.

  • Permeabilization & Blocking: Permeabilize the tissue with 0.1% Triton X-100 in PBS for 10 minutes. Block with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the rabbit anti-nephrin and mouse anti-CD2AP antibodies in blocking buffer and apply to the sections. Incubate in a humidified chamber overnight at 4°C.

  • Washing: Wash the slides twice with PBS.

  • PLA Probe Incubation: Apply the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) diluted in antibody diluent. Incubate for 1 hour at 37°C.

  • Washing: Wash the slides twice with Wash Buffer A (provided in kit).

  • Ligation: Apply the ligation solution, which includes ligase and two connector oligonucleotides. This will create a closed DNA circle if the probes are in close proximity. Incubate for 30 minutes at 37°C.[13]

  • Washing: Wash the slides twice with Wash Buffer A.

  • Amplification: Apply the amplification solution containing polymerase and fluorescently labeled oligonucleotides. The polymerase will perform rolling-circle amplification on the ligated circle. Incubate for 100 minutes at 37°C.

  • Final Washes & Mounting: Wash the slides with Wash Buffer B and then a final wash in a high-purity water/PBS solution. Mount with a coverslip using a mounting medium containing DAPI to stain nuclei.

  • Visualization: Image the slides using a fluorescence microscope. Each fluorescent spot represents an interaction event. Quantify the number of spots per glomerulus using image analysis software.

Visualizations

Nephrin_Signaling_Pathway cluster_slit_diaphragm Slit Diaphragm cluster_cytoplasm Podocyte Cytoplasm Nephrin_ext This compound (extracellular) Nephrin_ext->Nephrin_ext Nephrin_intra This compound (cytoplasmic) CD2AP CD2AP Nephrin_intra->CD2AP direct interaction Podocin Podocin Nephrin_intra->Podocin PI3K PI3K CD2AP->PI3K recruitment Actin Actin Cytoskeleton CD2AP->Actin linkage AKT AKT PI3K->AKT activation AKT->Actin reorganization

Caption: this compound signaling at the podocyte slit diaphragm.

CoIP_Workflow Lysate 1. Kidney Tissue Lysate Antibody 2. Add anti-Nephrin Antibody (Bait) Lysate->Antibody Beads 3. Add Protein A/G Beads Antibody->Beads Wash 4. Wash to Remove Non-specific Proteins Beads->Wash Elute 5. Elute Bound Proteins Wash->Elute WB 6. Western Blot for CD2AP (Prey) Elute->WB

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

PLA_Workflow cluster_0 Step 1: Antibody Binding cluster_1 Step 2: PLA Probe Hybridization cluster_2 Step 3: Ligation (<40nm) cluster_3 Step 4: Amplification & Detection p1 ab1 Anti-Nephrin Ab p1->ab1 p2 ab2 Anti-CD2AP Ab p2->ab2 probe1 Probe PLUS probe2 Probe MINUS circle Circular DNA formed signal Fluorescent Signal

Caption: Proximity Ligation Assay (PLA) workflow.

References

A Researcher's Guide to Assessing Cross-Reactivity of Monoclonal Anti-Nephrin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of nephrin across different species is critical for advancing kidney disease research and therapeutic development. This guide provides a framework for comparing the cross-reactivity of commercially available monoclonal anti-nephrin antibodies, supported by experimental protocols and data presentation strategies.

This compound, a key component of the glomerular slit diaphragm, is a central focus in the study of kidney function and disease. The specificity and cross-reactivity of the monoclonal antibodies used to detect this compound are paramount for the reliability and reproducibility of experimental results. This guide offers a comparative overview of selected monoclonal anti-nephrin antibodies and details the methodologies required to assess their cross-species reactivity.

Comparative Overview of Monoclonal Anti-Nephrin Antibodies

The selection of an appropriate monoclonal antibody is the first step in any this compound-related study. Below is a summary of commercially available monoclonal antibodies with their stated species reactivity. It is important to note that while manufacturers provide this information, independent verification of cross-reactivity for your specific application is highly recommended.

Antibody CloneSupplierHost SpeciesReported Species ReactivityApplications Cited for Cross-Reactivity
EPR20993 AbcamRabbitHuman, Mouse, Rat[1]Western Blot (WB), Immunohistochemistry (IHC)[1]
G-8 (sc-376522) Santa Cruz BiotechnologyMouseHuman, Mouse, Rat[2]WB, Immunoprecipitation (IP), Immunofluorescence (IF), ELISA
174CT2.1.1 Sigma-AldrichMouseHumanWB, IF
5-1-6 (Research Use)MouseRat[3]Induces proteinuria in rats, indicating strong reactivity with rat this compound[3]

Note: This table is not exhaustive and represents a selection of antibodies for which cross-reactivity information was readily available. Researchers should always consult the latest datasheets from suppliers.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously assess the cross-reactivity of a given monoclonal anti-nephrin antibody, a combination of standard immunochemical techniques should be employed. Here, we provide detailed protocols for Western Blot, ELISA, and Immunohistochemistry tailored for this purpose.

Comparative Western Blotting

This method allows for the direct comparison of an antibody's ability to detect this compound in protein lysates from different species.

1. Sample Preparation:

  • Prepare protein lysates from kidney tissue or cultured podocytes from the species of interest (e.g., human, mouse, rat).

  • Quantify the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Electrotransfer:

  • Load equal amounts of total protein (e.g., 20-30 µg) for each species into the wells of an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by molecular weight.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunodetection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-nephrin antibody at the recommended dilution overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

4. Detection and Analysis:

  • Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Compare the intensity of the this compound band (typically around 180 kDa) across the different species. The presence and relative intensity of the band indicate the degree of cross-reactivity.

Cross-Reactivity Assessment by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can provide a more quantitative measure of antibody cross-reactivity. A competitive ELISA is particularly useful for this purpose.

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a known concentration of recombinant this compound from one species (the reference species) overnight at 4°C.

2. Blocking:

  • Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block with a blocking buffer for 1-2 hours at room temperature.

3. Competitive Binding:

  • In separate tubes, pre-incubate the anti-nephrin antibody with increasing concentrations of recombinant this compound from the test species.

  • Add these antibody-antigen mixtures to the coated wells and incubate for 1-2 hours at room temperature. A control group with the antibody alone should also be included.

4. Detection:

  • Wash the wells and add an enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash the wells again and add a suitable substrate.

  • Stop the reaction and measure the absorbance using a microplate reader.

5. Data Analysis:

  • The signal will be inversely proportional to the amount of cross-reacting antigen in the pre-incubation step. A decrease in signal with increasing concentrations of the test species' this compound indicates cross-reactivity. The degree of cross-reactivity can be quantified by comparing the inhibition curves.[2][4][5][6]

Immunohistochemistry (IHC) on Multi-Species Tissues

IHC allows for the visualization of the antibody's binding pattern in the context of tissue architecture, providing valuable information on specificity and potential off-target binding.[7][8]

1. Tissue Preparation:

  • Obtain fresh-frozen or formalin-fixed, paraffin-embedded kidney tissue sections from the species of interest.

2. Antigen Retrieval (for FFPE tissues):

  • Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

3. Immunostaining:

  • Block the tissue sections with a suitable blocking solution to prevent non-specific antibody binding.

  • Incubate the sections with the primary anti-nephrin antibody at the optimized dilution overnight at 4°C.

  • Wash the sections and incubate with a labeled secondary antibody.

  • For chromogenic detection, use a substrate-chromogen system. For fluorescent detection, use a fluorophore-conjugated secondary antibody.

4. Visualization and Analysis:

  • Counterstain the sections (e.g., with hematoxylin (B73222) for chromogenic or DAPI for fluorescent).

  • Mount the slides and visualize under a microscope.

  • Compare the staining pattern and intensity in the glomeruli across the different species. Specific staining in the podocytes is indicative of cross-reactivity.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for assessing antibody cross-reactivity.

G cluster_WB Comparative Western Blot Workflow Lysates Prepare Protein Lysates (Human, Mouse, Rat) Quantify Quantify Protein Lysates->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Primary Ab Block->PrimaryAb SecondaryAb Incubate with Secondary Ab PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Analyze Band Intensity Detect->Analyze

Caption: Workflow for Comparative Western Blotting.

G cluster_ELISA Competitive ELISA Workflow Coat Coat Plate with Reference this compound Block Block Plate Coat->Block AddMixture Add Ab-Antigen Mixture to Plate Block->AddMixture PreIncubate Pre-incubate Ab with Test this compound PreIncubate->AddMixture SecondaryAb Add Secondary Ab AddMixture->SecondaryAb Substrate Add Substrate SecondaryAb->Substrate Read Read Absorbance Substrate->Read Analyze Analyze Inhibition Curve Read->Analyze

Caption: Workflow for Competitive ELISA.

Conclusion

The accurate assessment of monoclonal anti-nephrin antibody cross-reactivity is fundamental to the integrity of kidney disease research. While manufacturers provide initial guidance, this guide empowers researchers to independently validate and compare antibody performance across different species. By employing a multi-faceted approach using Western Blot, ELISA, and IHC, scientists can confidently select the most appropriate antibody for their specific research needs, ultimately contributing to more robust and translatable findings.

References

Establishing Reproducible Nephrin Phosphorylation Western Blots: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The study of nephrin, a key protein in the kidney's filtration barrier, is crucial for understanding and developing treatments for chronic kidney disease.[1][2][3] A primary method for analyzing this compound's activation state is through Western blotting to detect its phosphorylation. However, the reproducibility of these assays is a significant challenge, influenced by variables such as antibody specificity, sample handling, and protocol inconsistencies.[4][5][6][7]

This guide provides an objective comparison of critical reagents and outlines a validated protocol to enhance the reproducibility and reliability of this compound phosphorylation Western blots.

Comparison of Critical Reagents

Achieving reproducible results hinges on the careful selection and consistent use of high-quality reagents. The most critical of these are the primary antibodies used for detection and the lysis buffers used for sample preparation.

Table 1: Comparison of Anti-Phospho-Nephrin Antibodies (Hypothetical Data)

The choice of a primary antibody is arguably the most critical factor. A high-quality antibody should exhibit both high specificity for the phosphorylated target and minimal lot-to-lot variability. Validation of phospho-specific antibodies is essential to ensure they accurately detect the phosphorylated form without cross-reacting with the non-phosphorylated protein.[8][9]

AntibodyTarget Phospho-SiteVendorSpecificity (Signal/Noise Ratio)¹Lot-to-Lot Consistency (%CV)²Recommended Dilution
Antibody A Tyrosine 1217Vendor X15.2< 10%1:1000
Antibody B Tyrosine 1176/1193Vendor Y12.5< 15%1:1000
Antibody C Pan-TyrosineVendor Z9.8> 20%1:500

¹ Signal/Noise Ratio: Calculated from densitometry of treated vs. untreated control cell lysates. Higher values indicate greater specificity. ² Coefficient of Variation (%CV): Represents the variability between different manufacturing lots. Lower values indicate higher consistency.

Table 2: Comparison of Lysis Buffer Formulations

Preserving the phosphorylation state of this compound during sample preparation is paramount. This requires a lysis buffer supplemented with effective phosphatase and protease inhibitors.[10]

Buffer ComponentBuffer 1: RIPA + Inhibitors Buffer 2: High-Stringency Buffer Function
Base Buffer RIPA (Radioimmunoprecipitation assay buffer)Tris-HCl, NaCl, EDTAProvides appropriate pH and ionic strength.
Detergents NP-40, Sodium deoxycholate, SDSTriton X-100, SDSSolubilize proteins and disrupt cell membranes.
Protease Inhibitors PMSF, Aprotinin, LeupeptinProtease Inhibitor CocktailPrevent protein degradation by proteases.
Phosphatase Inhibitors Sodium Orthovanadate, Sodium FluoridePhosphatase Inhibitor Cocktail 1 & 2Crucial for preserving phosphorylation state.

Recommendation: For most applications, a standard RIPA buffer fortified with a broad-spectrum protease and phosphatase inhibitor cocktail provides a robust and reliable method for preserving this compound phosphorylation.

Key Experimental Workflows & Signaling

Visualizing the experimental process and the underlying biological context is essential for understanding and troubleshooting. The following diagrams illustrate the recommended workflow for antibody validation and the core this compound signaling pathway.

Workflow_for_Antibody_Validation cluster_prep Sample Preparation cluster_wb Western Blot Protocol cluster_analysis Data Analysis prep1 Culture Podocytes prep2 Treat with Inducer (e.g., VEGF, HGF) prep1->prep2 prep3 Treat with Phosphatase (e.g., λ-phosphatase) prep1->prep3 prep4 Untreated Control prep1->prep4 lysis Lyse Cells in Buffer with Inhibitors prep2->lysis prep3->lysis prep4->lysis sds SDS-PAGE & Transfer lysis->sds probe Probe with Phospho-Ab and Total-Ab sds->probe detect Detect Signal probe->detect quant Quantify Bands (Densitometry) detect->quant validate Validate Specificity quant->validate conclusion Phospho-signal should be high in 'Inducer', absent in 'Phosphatase', and low/absent in 'Control'. validate->conclusion

Caption: Workflow for validating phospho-specific antibody specificity.

Nephrin_Signaling_Pathway cluster_membrane Slit Diaphragm cluster_stimulus External Stimulus cluster_downstream Intracellular Signaling This compound This compound Podocin Podocin This compound->Podocin interacts Stimulus Injury / VEGF / HGF SFK Src Family Kinases (e.g., Fyn) Stimulus->SFK activates SFK->this compound targets pthis compound Phosphorylated this compound (pY) SFK->pthis compound phosphorylates Nck Nck1/2 pthis compound->Nck recruits Adhesion Podocyte Adhesion pthis compound->Adhesion regulates Actin Actin Cytoskeleton Remodeling Nck->Actin

Caption: Simplified this compound phosphorylation signaling pathway in podocytes.

Detailed Experimental Protocol

This protocol provides a standardized method for performing a this compound phosphorylation Western blot, from cell culture to data analysis. Consistency in execution is key to reproducibility.[6]

1. Podocyte Culture and Treatment: a. Culture immortalized human or mouse podocytes under standard conditions. b. Differentiate podocytes by thermoswitching or other appropriate methods. c. To induce phosphorylation, starve cells of serum for 2-4 hours, then stimulate with an appropriate agonist (e.g., 50 ng/mL VEGF or HGF) for 15-30 minutes.[11] d. For a negative control, treat a parallel set of stimulated cells with a phosphatase (e.g., lambda protein phosphatase) according to the manufacturer's protocol. This step is crucial for validating antibody phospho-specificity.[8][10]

2. Cell Lysis and Protein Quantification: a. Immediately after treatment, wash cells twice with ice-cold PBS. b. Lyse cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifuging at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a BCA protein assay.

3. SDS-PAGE and Protein Transfer: a. Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer for 5 minutes. b. Separate proteins on an 8% SDS-polyacrylamide gel. c. Transfer proteins to a PVDF membrane. Confirm successful transfer by staining the membrane with Ponceau S.[12]

4. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can increase background noise. b. Incubate the membrane overnight at 4°C with the primary anti-phospho-nephrin antibody, diluted in 5% BSA/TBST as optimized (e.g., 1:1000). c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash three times for 10 minutes each with TBST.

5. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a digital imaging system. Avoid overexposure to ensure bands are within the linear range for quantification.[5] c. To normalize for protein loading, strip the membrane and re-probe with an antibody against total this compound or a housekeeping protein like β-actin or GAPDH.[13][14] d. Perform densitometric analysis using image analysis software. Express this compound phosphorylation as the ratio of the phospho-nephrin signal to the total this compound or loading control signal.[15][16]

By standardizing reagents and adhering strictly to a validated protocol, researchers can significantly improve the reproducibility of this compound phosphorylation Western blots, leading to more reliable and impactful data in the study of kidney disease.

References

A Comparative Guide to In Vivo and In Vitro Models for Studying Nephrin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nephrin, a key transmembrane protein of the glomerular slit diaphragm, plays a pivotal role in maintaining the integrity of the kidney's filtration barrier. Its intricate signaling pathways are central to podocyte health and disease. Understanding these pathways is crucial for developing novel therapies for kidney diseases. This guide provides a comprehensive comparison of in vivo and in vitro models used to study this compound signaling, offering insights into their respective strengths and limitations to aid in experimental design and data interpretation.

At a Glance: Key Differences Between In Vivo and In Vitro Models

FeatureIn Vivo ModelsIn Vitro Models
Physiological Relevance High: Represents the complex, multicellular environment of a living organism.Low to Moderate: Lacks the systemic and microenvironmental complexity of a whole organism.[1][2]
Model Organisms/Systems Mice, rats, zebrafish, Drosophila[3]Cultured podocytes, HEK293 cells, organoids, glomerulus-on-a-chip.[4]
Experimental Control Lower: Subject to systemic physiological responses and animal-to-animal variability.High: Allows for precise control over experimental conditions and targeted manipulations.
Throughput Low: Time-consuming and resource-intensive.High: Amenable to high-throughput screening of drugs and genetic modifications.
Cost & Ethics High cost and significant ethical considerations.[2]Lower cost and fewer ethical concerns.[2]
Data Interpretation More complex due to systemic effects.More straightforward for dissecting specific molecular mechanisms.

This compound Signaling: A Visual Overview

The this compound signaling cascade is initiated by the phosphorylation of tyrosine residues in its cytoplasmic tail, leading to the recruitment of various adaptor proteins and the activation of downstream pathways that regulate the actin cytoskeleton, cell adhesion, and survival.

NephrinSignaling cluster_cytoplasm Cytoplasm Nephrin_EC This compound (EC) This compound This compound Nephrin_EC->this compound Neph1_EC Neph1 (EC) Neph1 Neph1 Neph1_EC->Neph1 HGF HGF HGF->Nephrin_EC Binds Podocin Podocin This compound->Podocin Nck Nck This compound->Nck Recruits PI3K PI3K This compound->PI3K Recruits C3G C3G This compound->C3G Recruits Neph1->Podocin Fyn Fyn Fyn->this compound Phosphorylates Actin Actin Cytoskeleton Nck->Actin Akt Akt PI3K->Akt Activates Akt->Actin Integrin Integrin β1 C3G->Integrin Activates

Caption: Simplified this compound Signaling Pathway.

Comparative Analysis of Experimental Findings

While direct quantitative comparisons between in vivo and in vitro models are not always available in the literature, a qualitative and semi-quantitative assessment reveals key similarities and differences in this compound signaling readouts.

Signaling EventIn Vivo Findings (Rodent Models)In Vitro Findings (Cultured Podocytes/HEK293)Key Considerations
This compound-Neph1 Interaction Co-immunoprecipitation from isolated glomeruli confirms interaction.[5][6][7]Co-immunoprecipitation from co-transfected cells demonstrates direct interaction.[5][6][7]In vivo models confirm the interaction within the native slit diaphragm complex.
This compound Phosphorylation Basal phosphorylation is detectable and increases upon podocyte injury (e.g., protamine sulfate (B86663) perfusion, puromycin (B1679871) aminonucleoside nephrosis).[8][9]Can be induced by antibody-mediated clustering, co-expression with active Fyn kinase, or treatment with growth factors like HGF.[10][11]The stimuli used to induce phosphorylation in vitro may not fully recapitulate the complex injury signals present in vivo.
Nck Recruitment Increased association of Nck with this compound is observed in podocyte injury models.[11]Phosphorylation of this compound is necessary for Nck recruitment and subsequent actin polymerization.[11]In vitro systems are crucial for dissecting the phosphorylation-dependent nature of this interaction.
PI3K/Akt Pathway Activation Decreased this compound-PI3K association and Akt phosphorylation are seen in puromycin aminonucleoside nephrosis.[9]This compound phosphorylation leads to PI3K-dependent Akt activation and changes in the actin cytoskeleton.[9]Cultured cells provide a controlled environment to study the direct link between this compound phosphorylation and PI3K/Akt signaling.
Actin Cytoskeleton Reorganization Podocyte foot process effacement (a manifestation of actin cytoskeleton disruption) is a hallmark of many glomerular diseases.This compound signaling can induce lamellipodia formation and reduce stress fibers.[9]In vitro models allow for detailed visualization and quantification of cytoskeletal changes.
This compound-Ephrin-B1 Interaction Conditional knockout of ephrin-B1 in mice leads to proteinuria and altered podocyte morphology.[12]Co-immunoprecipitation confirms a direct interaction, and anti-nephrin antibody treatment promotes phosphorylation of both proteins.[12]The in vivo model demonstrates the physiological importance of this interaction for maintaining the filtration barrier.

Experimental Workflow: A Tale of Two Models

The general workflow for studying this compound signaling shares common principles but differs in the initial steps of sample preparation.

ExperimentalWorkflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_downstream Downstream Analysis AnimalModel Animal Model (e.g., Mouse, Rat) GlomeruliIsolation Isolation of Glomeruli AnimalModel->GlomeruliIsolation ProteinExtraction_invivo Protein Extraction GlomeruliIsolation->ProteinExtraction_invivo Microscopy Immunofluorescence Microscopy GlomeruliIsolation->Microscopy CoIP Co-Immunoprecipitation ProteinExtraction_invivo->CoIP WesternBlot Western Blotting ProteinExtraction_invivo->WesternBlot CellCulture Cell Culture (e.g., Podocytes, HEK293) Stimulation Stimulation/ Treatment CellCulture->Stimulation CellLysis Cell Lysis Stimulation->CellLysis Stimulation->Microscopy CellLysis->CoIP CellLysis->WesternBlot LogicalRelationship InVitro In Vitro Models (Hypothesis Generation, Mechanism of Action) InVivo In Vivo Models (Physiological Relevance, Preclinical Validation) InVitro->InVivo Validate & Confirm InVivo->InVitro Generate New Hypotheses DrugDevelopment Drug Development & Clinical Application InVivo->DrugDevelopment

References

The Dawn of a New Sentinel: Urinary Nephrin versus Microalbuminuria in Diabetic Nephropathy Surveillance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

For decades, microalbuminuria has been the gold standard for detecting early-stage diabetic nephropathy (DN), the leading cause of end-stage renal disease.[1][2] However, its limitations, including a lack of sensitivity in the earliest phases of podocyte injury and its association with other conditions like cardiovascular disease, have prompted a search for more specific and sensitive biomarkers.[2][3] Emerging evidence strongly suggests that urinary nephrin, a protein shed from damaged podocytes, may be a more vigilant sentinel for the onset and progression of DN.[1][4][5]

This guide provides an objective comparison of urinary this compound and microalbuminuria, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in navigating this evolving landscape of biomarker discovery.

At a Glance: this compound vs. Microalbuminuria

FeatureUrinary this compoundMicroalbuminuria
Biological Origin Shed from podocyte slit diaphragms in the glomerulus.[4][6]Albumin leaked from the bloodstream due to compromised glomerular filtration barrier.
Indication Direct marker of podocyte injury.[4][7]Indirect marker of glomerular barrier dysfunction.
Timing of Detection Appears in urine before the onset of microalbuminuria.[1][2][4][5]Detectable when glomerular damage has progressed sufficiently to allow albumin leakage.
Diagnostic Value Higher sensitivity and specificity for early DN detection.[1][4][5][8]Established but less sensitive "gold standard" for early DN.[2]

Quantitative Performance: A Head-to-Head Comparison

Recent studies consistently demonstrate that urinary this compound outperforms microalbuminuria in identifying diabetic nephropathy at its earliest, most treatable stages. A significant percentage of normoalbuminuric patients with type 2 diabetes already exhibit elevated urinary this compound levels, indicating ongoing podocyte stress before the development of clinically significant albuminuria.[1][4][5]

Performance MetricUrinary this compoundMicroalbuminuria (Urinary Albumin-to-Creatinine Ratio)Study Population
Presence in Normoalbuminuric Patients 82% of patients showed elevated this compound levels.[1][4][5]By definition, not present at this stage.Patients with Type 2 Diabetes Mellitus (T2DM)
Diagnostic Sensitivity 100%[8]43%[8]T2DM patients for early nephropathy detection
Diagnostic Specificity 88%[8]76%[8]T2DM patients for early nephropathy detection
Predictive Probability (AUC from ROC) 96%[1][4][5]Not specified, but lower sensitivity suggests a lower AUC.Patients with DN vs. healthy controls
Correlation with eGFR Significant negative correlation (r = -0.54).[1][4][5]Weaker or non-significant correlation in early stages.Patients with T2DM

The Biological Rationale: this compound's Role in Podocyte Integrity

This compound is a critical transmembrane protein that forms the core of the slit diaphragm, a specialized cell-cell junction between podocyte foot processes that acts as the final barrier to protein filtration in the glomerulus.[6][7][9]

In diabetic nephropathy, hyperglycemia and other metabolic insults trigger a cascade of events leading to podocyte injury.[7] This includes the downregulation and shedding of this compound, which disrupts the slit diaphragm's integrity, leading to proteinuria.[6][7] The detection of this compound in the urine is, therefore, a direct indicator of this initial pathological event.

Nephrin_Signaling_Pathway cluster_podocyte Podocyte Foot Process This compound This compound Podocin Podocin This compound->Podocin links to PI3K PI3K This compound->PI3K activates Shedding This compound Shedding (Nephrinuria) This compound->Shedding Actin Actin Cytoskeleton Podocin->Actin anchors AKT AKT PI3K->AKT activates Survival Cell Survival & Integrity AKT->Survival promotes Hyperglycemia Hyperglycemia/ Metabolic Insult Injury Podocyte Injury Hyperglycemia->Injury Injury->this compound downregulates & sheds Urine Urinary Detection Shedding->Urine

This compound signaling in podocyte health and disease.

Experimental Protocols

Accurate and reproducible measurement is key to biomarker validation. Below are detailed methodologies for the quantification of urinary this compound and microalbuminuria.

Protocol 1: Quantification of Urinary this compound by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a competitive ELISA method, a common format for urinary this compound quantification.[10][11][12]

1. Principle: This assay involves a competition between this compound in the urine sample and a fixed amount of labeled this compound for a limited number of binding sites on a specific anti-nephrin antibody coated onto a microplate. The amount of labeled this compound bound is inversely proportional to the concentration of this compound in the sample.

2. Materials:

  • Human this compound ELISA Kit (e.g., from Ethos Biosciences, Abcam)[12]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Deionized water

  • Wash buffer, Substrate Solution, Stop Solution (typically provided in kit)

  • Urine samples, collected mid-stream, preferably first-morning void.

3. Sample Preparation:

  • Centrifuge urine samples at approximately 2,000 x g for 15 minutes to remove particulate matter.

  • If not assayed immediately, aliquot the supernatant and store at -20°C or -80°C.[13] Avoid repeated freeze-thaw cycles.

  • Before the assay, bring samples to room temperature. A starting dilution of 1:10 with the provided assay diluent is often recommended.[11]

4. Assay Procedure:

  • Prepare standards and samples in duplicate.

  • Add 50 µL of standard or diluted sample to the appropriate wells of the antibody-coated microplate.

  • Add 100 µL of prepared Detection Reagent (enzyme-conjugated antibody) to each well.

  • Incubate for 1-2 hours at 37°C.[13]

  • Wash the plate 3-5 times with Wash Buffer.

  • Add 90-100 µL of Substrate Solution to each well and incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well to terminate the reaction.

  • Read the absorbance at 450 nm immediately.

5. Data Analysis:

  • Generate a standard curve by plotting the mean absorbance for each standard against its concentration on a semi-logarithmic scale.

  • Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

Protocol 2: Quantification of Microalbuminuria by Immunoturbidimetry

This is a widely used automated laboratory method for measuring the albumin-to-creatinine ratio (ACR).[14]

1. Principle: Urinary albumin is measured by its reaction with a specific antiserum to form an insoluble complex. The turbidity of this complex, which is proportional to the albumin concentration, is measured photometrically. Creatinine (B1669602) is measured using a photometric method (e.g., Jaffe reaction) to normalize for urine concentration.

2. Materials:

  • Automated clinical chemistry analyzer

  • Albumin (urine) immunoturbidimetric reagent kit

  • Creatinine (urine) photometric reagent kit

  • Calibrators and controls

  • Spot urine sample, preferably a first-morning void.[14]

3. Assay Procedure (General workflow for an automated analyzer):

  • Centrifuge the urine sample to remove any sediment.

  • Load samples, calibrators, and controls onto the analyzer.

  • The analyzer automatically pipettes the sample and reagents into a reaction cuvette.

  • For albumin: The sample is mixed with the anti-albumin antibody reagent. After a short incubation, the turbidity is measured by the change in light absorbance.

  • For creatinine: The sample is mixed with the creatinine reagent (e.g., alkaline picrate). The rate of color formation is measured photometrically.

  • The instrument's software calculates the concentrations of albumin and creatinine based on the calibration curves.

4. Data Analysis:

  • The analyzer calculates the Urinary Albumin-to-Creatinine Ratio (ACR).

  • Results are typically reported in mg of albumin per gram of creatinine (mg/g Cr).

  • Interpretation:

    • Normoalbuminuria: < 30 mg/g Cr[15]

    • Microalbuminuria: 30 - 300 mg/g Cr[14][15]

    • Macroalbuminuria: > 300 mg/g Cr[15]

Experimental_Workflow cluster_this compound This compound Assay (ELISA) cluster_albumin Microalbuminuria Assay (Automated) Start Urine Sample Collection (First-Morning Void) Centrifuge Centrifugation (Remove Particulates) Start->Centrifuge N_Dilute Sample Dilution Centrifuge->N_Dilute A_Analyze Automated Analyzer (Immunoturbidimetry) Centrifuge->A_Analyze N_Incubate Incubation with Antibody & Substrate N_Dilute->N_Incubate N_Read Read Absorbance (450 nm) N_Incubate->N_Read N_Calc Calculate Concentration (ng/mL) N_Read->N_Calc End Comparative Data Analysis N_Calc->End A_Calc Calculate Albumin & Creatinine Concentration A_Analyze->A_Calc A_Ratio Calculate ACR (mg/g Cr) A_Calc->A_Ratio A_Ratio->End

Workflow for urinary biomarker analysis.

Conclusion and Future Directions

The evidence strongly supports urinary this compound as an earlier, more sensitive, and more specific biomarker for diabetic nephropathy than microalbuminuria.[1][4][5] Its ability to signal direct podocyte injury before the breakdown of the glomerular filtration barrier represents a critical window for therapeutic intervention. While microalbuminuria remains a valuable and widely implemented clinical tool, the integration of urinary this compound measurement into research and clinical trial settings could significantly refine patient stratification, endpoint assessment, and the evaluation of novel nephroprotective therapies. Further large-scale, longitudinal studies are warranted to fully establish its prognostic value and solidify its role in the routine management of diabetic kidney disease.

Logical_Comparison DN Diabetic Nephropathy (DN) Pathogenesis Podocyte_Injury Podocyte Injury DN->Podocyte_Injury causes Barrier_Dysfunction Glomerular Barrier Dysfunction Podocyte_Injury->Barrier_Dysfunction leads to Nephrinuria Nephrinuria (Direct Marker) Podocyte_Injury->Nephrinuria results in Microalbuminuria Microalbuminuria (Indirect Marker) Barrier_Dysfunction->Microalbuminuria results in Early_DN Early DN Detection (Higher Sensitivity) Nephrinuria->Early_DN enables Established_DN Established DN (Lower Sensitivity) Microalbuminuria->Established_DN indicates

Logical relationship of biomarkers to DN pathology.

References

Comparing Nephrin Localization: A Guide to Immunofluorescence vs. Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating glomerular diseases, accurately localizing and quantifying nephrin—a key protein in the kidney's filtration barrier—is paramount. The two most common techniques for visualizing this compound within tissue samples are immunofluorescence (IF) and immunohistochemistry (IHC). Choosing the appropriate method depends on the specific research question, desired level of detail, and available resources. This guide provides a comprehensive comparison of IF and IHC for this compound localization, supported by experimental data and detailed protocols.

At a Glance: Immunofluorescence vs. Immunohistochemistry for this compound Detection

FeatureImmunofluorescence (IF)Immunohistochemistry (IHC)
Principle Uses fluorophore-conjugated antibodies that emit light upon excitation, allowing for direct visualization.Employs enzyme-conjugated antibodies that convert a substrate into a colored precipitate at the antigen site.
Visualization Requires a fluorescence microscope.Can be visualized with a standard brightfield microscope.
Resolution & Detail Generally offers higher resolution, providing crisp images of the fine, linear pattern of this compound at the slit diaphragm.Provides excellent morphological context, but the resolution may be lower due to the nature of the precipitate.
Multiplexing Well-suited for multiplexing, allowing for the simultaneous visualization of this compound and other podocyte markers.Multiplexing is more complex and can be limited by spectral overlap of chromogens.
Signal Stability Prone to photobleaching, and the signal may fade over time.The colored precipitate is stable, making it ideal for long-term archiving of slides.
Sensitivity Highly sensitive, capable of detecting low levels of protein expression.Sensitivity can be enhanced with amplification steps, making it comparable to IF for many applications.[1][2]
Quantification Quantification is typically based on measuring fluorescence intensity.[3][4][5]Quantification is often performed by measuring the optical density of the colored product.[6][7][8][9]
Workflow Generally a faster protocol.Can be a more lengthy process, especially with amplification steps.

Visualizing the Process: IF vs. IHC Workflow

The following diagram illustrates the general experimental workflows for both immunofluorescence and immunohistochemistry.

IF_vs_IHC_Workflow cluster_IF Immunofluorescence (IF) cluster_IHC Immunohistochemistry (IHC) IF_start Tissue Preparation (Frozen or FFPE) IF_AR Antigen Retrieval (if FFPE) IF_start->IF_AR IF_block Blocking IF_AR->IF_block IF_primary Primary Antibody (anti-Nephrin) IF_block->IF_primary IF_secondary Fluorophore-conjugated Secondary Antibody IF_primary->IF_secondary IF_mount Mounting with Antifade Medium IF_secondary->IF_mount IF_visualize Fluorescence Microscopy IF_mount->IF_visualize IHC_start Tissue Preparation (FFPE or Frozen) IHC_AR Antigen Retrieval IHC_start->IHC_AR IHC_block Blocking IHC_AR->IHC_block IHC_primary Primary Antibody (anti-Nephrin) IHC_block->IHC_primary IHC_secondary Enzyme-conjugated Secondary Antibody IHC_primary->IHC_secondary IHC_substrate Substrate-Chromogen Addition IHC_secondary->IHC_substrate IHC_counterstain Counterstaining (e.g., Hematoxylin) IHC_substrate->IHC_counterstain IHC_mount Mounting IHC_counterstain->IHC_mount IHC_visualize Brightfield Microscopy IHC_mount->IHC_visualize

A comparison of the experimental workflows for IF and IHC.

This compound's Role in the Glomerular Filtration Barrier

This compound is a critical structural component of the slit diaphragm, a specialized cell-cell junction between the foot processes of podocytes in the kidney's glomerulus.[7][10] This intricate structure is essential for forming the glomerular filtration barrier, which prevents the loss of proteins and other large molecules from the blood into the urine.[7]

Nephrin_Localization cluster_glomerulus Glomerular Filtration Barrier cluster_slit_diaphragm Slit Diaphragm Molecular Structure podocyte Podocyte Foot Processes slit_diaphragm Slit Diaphragm podocyte->slit_diaphragm gbm Glomerular Basement Membrane nephrin_1 This compound slit_diaphragm->nephrin_1 endothelium Capillary Endothelium nephrin_2 This compound nephrin_1->nephrin_2 trans-interaction podocin Podocin nephrin_1->podocin actin Actin Cytoskeleton podocin->actin

Localization of this compound at the podocyte slit diaphragm.

Quantitative Data Presentation

TechniqueMethod of QuantificationKey FindingsReference
ImmunohistochemistryIntegral Optical DensityQuantification of this compound and podocin IHC results expressed as integral optical density of brown staining.[6]
ImmunohistochemistryPixel Intensity MeasurementThis compound staining intensity was measured using MetaMorph Image System software by analyzing pixel intensities of the brown substrate.[7]
ImmunofluorescenceSemiquantitative AnalysisSemiquantitative analysis of this compound expression by immunofluorescence.[3]
ImmunofluorescenceIntegral ValuesQuantification of this compound integral values in different patient groups.[4]

Experimental Protocols

Below are generalized yet detailed protocols for performing immunofluorescence and immunohistochemistry for this compound localization in kidney tissue.

Immunofluorescence Protocol for this compound

This protocol is a synthesis of common practices for localizing this compound in frozen or formalin-fixed, paraffin-embedded (FFPE) kidney sections.[7][11][12]

  • Tissue Preparation:

    • For frozen sections, embed fresh kidney tissue in OCT compound and freeze. Cut 4-5 µm sections using a cryostat.

    • For FFPE sections, deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval (for FFPE sections):

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a microwave, pressure cooker, or water bath. Allow slides to cool to room temperature.

  • Permeabilization (optional but recommended):

    • Incubate sections with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.

  • Blocking:

    • Block non-specific antibody binding by incubating sections in a blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS) for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-nephrin antibody in blocking buffer (a common starting dilution is 1:100 to 1:500).

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation:

    • Dilute a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) in blocking buffer.

    • Incubate sections with the secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash slides three times for 5 minutes each with PBS, protected from light.

  • Counterstaining (optional):

    • Incubate sections with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting:

    • Mount coverslips using an antifade mounting medium.

  • Visualization:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Immunohistochemistry Protocol for this compound

This protocol is a generalized procedure for this compound detection in FFPE kidney tissue.[7][13]

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform HIER, for example, by heating slides in Tris-EDTA buffer (pH 9.0).[13]

  • Peroxidase Blocking:

    • Incubate sections with a hydrogen peroxide solution (e.g., 3% H2O2 in methanol) for 10-15 minutes to quench endogenous peroxidase activity.

  • Blocking:

    • Incubate with a blocking serum (from the species of the secondary antibody) for 30-60 minutes.

  • Primary Antibody Incubation:

    • Dilute the primary anti-nephrin antibody according to the manufacturer's instructions (e.g., a high dilution of 1:4000 has been reported[13]).

    • Incubate overnight at 4°C.

  • Washing:

    • Wash slides with a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).

  • Secondary Antibody Incubation:

    • Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.

  • Detection:

    • Incubate with an avidin-biotin complex (ABC) reagent if a biotinylated secondary was used, or proceed to the next step for polymer-based systems.

    • Apply a substrate-chromogen solution, such as diaminobenzidine (DAB), until the desired brown color develops.[7]

  • Counterstaining:

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol to xylene.

    • Mount coverslips with a permanent mounting medium.

  • Visualization:

    • Examine the staining using a brightfield microscope. This compound staining will appear as a brown precipitate, typically in a linear pattern along the glomerular capillary loops.

References

Unveiling Nephrin's Signal: A Comparative Guide to Confirming PI3K/Akt Pathway Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, definitively confirming the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway by nephrin is a critical step in understanding podocyte biology and developing novel therapeutics for kidney diseases. This guide provides a comprehensive comparison of experimental approaches, presenting supporting data, detailed protocols, and visual workflows to objectively assess this compound-mediated signaling.

The activation of the PI3K/Akt signaling cascade by the slit diaphragm protein this compound is a crucial event for podocyte survival, actin cytoskeleton rearrangement, and maintenance of the glomerular filtration barrier. This process is initiated by the phosphorylation of specific tyrosine residues on the intracellular domain of this compound, which then serve as docking sites for the p85 regulatory subunit of PI3K. This guide will delve into the experimental evidence supporting this pathway and provide the necessary tools to independently verify these findings.

Data Presentation: Quantifying the this compound-PI3K/Akt Signal

To provide a clear and concise overview of the experimental evidence, the following tables summarize quantitative data from key studies confirming the activation of the PI3K/Akt pathway by this compound and its collaborators, as well as comparative data on alternative signaling pathways.

Experiment Condition Metric Result Significance Reference
Akt Activity Assay Co-expression of this compound, CD2AP, and Podocin in HEK 293T cellsPhosphorylation of GSK-3β (Ser9), a downstream target of AktStatistically significant increase in phosphorylationDemonstrates cooperative activation of the PI3K/Akt pathway by the slit diaphragm complex.[1][2][3]
Western Blot Densitometry Stable expression of this compound in podocytesPhosphorylation of Akt (Ser473)Statistically significant increase in phosphorylationConfirms this compound-induced Akt activation in a relevant cell type.[1][2]
Co-immunoprecipitation Stimulation of HEK cells expressing Robo2 and this compound with Slit2Intensity of Robo2-nephrin complex formationStatistically significant increase in complex formationProvides quantitative evidence for an alternative this compound signaling pathway.[4]

Experimental Protocols: A Step-by-Step Guide

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

Co-immunoprecipitation of this compound and p85

This protocol is designed to demonstrate the interaction between this compound and the p85 subunit of PI3K in cultured podocytes.

Materials:

  • Cultured podocytes

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-nephrin antibody

  • Anti-p85 antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse cultured podocytes with ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an anti-nephrin antibody overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer and immediately neutralize with neutralization buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-p85 antibody.

Western Blotting for Phospho-Akt (Ser473)

This protocol details the detection of activated Akt via its phosphorylation at Serine 473.

Materials:

  • Protein lysates from control and this compound-stimulated cells

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-Akt (Ser473)

  • Primary antibody: Mouse anti-total Akt

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-Akt (Ser473) primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total Akt antibody to confirm equal loading.

  • Perform densitometric analysis to quantify the fold change in phospho-Akt levels relative to total Akt.

In Vitro Akt Kinase Assay

This assay measures the enzymatic activity of Akt immunoprecipitated from cell lysates.

Materials:

  • Immunoprecipitated Akt (from the co-immunoprecipitation protocol)

  • GSK-3 fusion protein (as a substrate)

  • Kinase buffer

  • ATP

  • Anti-phospho-GSK-3α/β (Ser21/9) antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Resuspend the immunoprecipitated Akt beads in kinase buffer.

  • Add GSK-3 fusion protein and ATP to initiate the kinase reaction.

  • Incubate at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the reaction products by SDS-PAGE and Western blotting using an anti-phospho-GSK-3α/β (Ser21/9) antibody.

Mandatory Visualizations: Mapping the Signaling Landscape

To facilitate a deeper understanding of the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound p85 p85 (PI3K) This compound->p85 Y1114/Y1138 Phosphorylation p110 p110 (PI3K) p85->p110 PIP2 PIP2 p110->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation pAkt p-Akt Akt->pAkt Activation Downstream Downstream Effectors (e.g., GSK-3β, Actin Cytoskeleton) pAkt->Downstream

Caption: this compound-mediated PI3K/Akt signaling pathway.

start Start: Podocyte Culture lysis Cell Lysis start->lysis ip Immunoprecipitation (Anti-Nephrin Ab) lysis->ip wash Wash Beads ip->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (Anti-p85 Ab) sds_page->western end End: Detection of Interaction western->end

Caption: Co-immunoprecipitation workflow.

cluster_pi3k PI3K/Akt Pathway cluster_nck Nck Pathway cluster_plc PLC-γ1 Pathway cluster_vegfr VEGFR2 Crosstalk cluster_robo Robo2 Crosstalk This compound This compound PI3K PI3K/Akt This compound->PI3K Y1114/Y1138 Nck Nck This compound->Nck Y1176/Y1193/Y1217 PLC PLC-γ1 This compound->PLC Y1193 VEGFR2 VEGFR2 This compound->VEGFR2 Robo2 Robo2 This compound->Robo2 Actin Actin Polymerization Nck->Actin Calcium Ca2+ Signaling PLC->Calcium

Caption: Alternative signaling pathways activated by this compound.

By utilizing the provided data, protocols, and visualizations, researchers can confidently and objectively confirm the this compound-mediated activation of the PI3K/Akt pathway, paving the way for a deeper understanding of podocyte function and the development of targeted therapies for glomerular diseases.

References

Unveiling the Nephrin Interactome: A Comparative Guide to Yeast Two-Hybrid Screening and Alternative Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions (PPIs) surrounding nephrin is paramount to deciphering the mechanisms of glomerular filtration and developing novel therapies for kidney diseases. this compound, a key transmembrane protein of the podocyte slit diaphragm, forms the central hub of a complex signaling network essential for maintaining the integrity of the kidney's filtration barrier. Identifying novel proteins that interact with the intracellular domain of this compound can reveal new signaling pathways and potential drug targets.

This guide provides a comprehensive comparison of the yeast two-hybrid (Y2H) screening method for identifying novel this compound-interacting proteins with alternative approaches such as co-immunoprecipitation (Co-IP) and tandem affinity purification coupled with mass spectrometry (TAP-MS). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Comparing Methodologies for Identifying this compound Interactors

The choice of method for identifying protein-protein interactions depends on several factors, including the desired scale of the screen, the nature of the interaction (direct vs. indirect), and the required level of physiological relevance. The following table summarizes the key characteristics of Y2H, Co-IP, and TAP-MS.

FeatureYeast Two-Hybrid (Y2H)Co-Immunoprecipitation (Co-IP)Tandem Affinity Purification-Mass Spectrometry (TAP-MS)
Principle In vivo reconstitution of a transcription factor in yeast due to a direct interaction between a "bait" and "prey" protein.[1][2][3]In vitro pull-down of a target protein ("bait") and its binding partners from a cell lysate using a specific antibody.[4]Two-step affinity purification of a tagged "bait" protein and its associated complex from cell lysates, followed by identification of components by mass spectrometry.[5][6][7]
Interaction Type Primarily identifies direct, binary interactions.[1][2]Identifies both direct and indirect interactions within a protein complex.Identifies components of stable protein complexes, including both direct and indirect interactors.[5][6]
Throughput High-throughput screening of entire cDNA libraries.[3]Low to medium throughput, typically used to validate specific interactions.High-throughput, capable of identifying a large number of proteins in a single experiment.[7]
Physiological Relevance Interactions are detected in a heterologous system (yeast nucleus), which may not fully reflect the native cellular environment.[2]Interactions are detected in a more physiologically relevant context using mammalian cell lysates.Interactions are identified from complexes formed within mammalian cells, providing high physiological relevance.[5]
False Positives Can be prone to false positives due to non-specific activation of the reporter gene or misfolded proteins.[8]Can have high background due to non-specific binding to the antibody or beads.Reduced background and fewer false positives due to the two-step purification process.[5][6]
False Negatives May miss interactions that require specific post-translational modifications not present in yeast or interactions with membrane-associated proteins.[2]May miss transient or weak interactions that are lost during the washing steps.Can miss transient or low-abundance interactors.

Yeast Two-Hybrid Screening: A Powerful Tool for Discovery

The Y2H system is a genetic method used to discover binary protein-protein interactions in vivo.[1][3] The principle relies on the modular nature of transcription factors, which have a separate DNA-binding domain (DBD) and a transcriptional activation domain (AD). In a Y2H screen, the protein of interest (the "bait," e.g., the intracellular domain of this compound) is fused to the DBD, and a library of potential interacting proteins (the "prey") is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes, allowing for the selection of positive clones.[1][2][3]

While no study to date has published the results of a Y2H screen using the this compound intracellular domain as bait to find novel interactors, a study on the large-conductance Ca2+-activated K+ (BKCa) channel successfully identified this compound as an interacting partner using the C-terminus of the channel as bait.[9] This demonstrates the feasibility of using fragments of transmembrane proteins in Y2H screens. Furthermore, a methodologically similar study utilized the intracellular domain of podocin, a known this compound-binding partner, as bait to screen a mouse kidney cDNA library, successfully identifying novel podocin interactors.[10]

Illustrative Quantitative Data from a Hypothetical this compound Y2H Screen

The following table presents representative data from a hypothetical Y2H screen using the intracellular domain of this compound as bait to screen a human kidney cDNA library. This data is illustrative of the typical outcomes of such an experiment.

ParameterValue
Bait Human this compound Intracellular Domain (amino acids 1088-1241)
Prey Library Human Kidney cDNA Library
Number of Clones Screened 2.5 x 10^6
Primary Positive Clones 187
Clones Positive on Re-screening 112
Unique Interacting Proteins Identified 43
Known this compound Interactors Identified Podocin, CD2AP, Nck
Novel Potential Interactors 40
Validation Rate by Co-IP 65% (26 out of 40)
Experimental Protocol: Yeast Two-Hybrid Screen with this compound Intracellular Domain

This protocol outlines the key steps for performing a Y2H screen to identify novel proteins that interact with the intracellular domain of this compound.

1. Bait Plasmid Construction:

  • The cDNA encoding the intracellular domain of human this compound (amino acids 1088-1241) is amplified by PCR.
  • The PCR product is cloned into a GAL4-based Y2H bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (DBD).
  • The construct is verified by DNA sequencing.

2. Bait Auto-activation and Toxicity Test:

  • The bait plasmid is transformed into a suitable yeast strain (e.g., AH109 or Y2HGold).
  • Transformed yeast are plated on selective media (SD/-Trp) and media with a reporter gene (e.g., SD/-Trp/-His).
  • The absence of growth on the reporter medium indicates that the bait does not auto-activate the reporter gene.
  • Normal colony growth confirms the bait is not toxic to the yeast.

3. Library Screening:

  • A pre-transformed human kidney cDNA library in a Y2H prey vector (e.g., pGADT7, containing the GAL4 activation domain) is used.
  • The yeast strain containing the this compound bait plasmid is mated with the library strain.
  • Diploid yeast are plated on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.

4. Identification and Validation of Positive Interactions:

  • Plasmids from positive yeast colonies are isolated.
  • The prey plasmid inserts are sequenced to identify the interacting proteins.
  • To confirm the interaction, the identified prey plasmid is co-transformed with the original bait plasmid into a fresh yeast strain and plated on selective media.
  • To rule out non-specific interactions, the prey plasmid is also co-transformed with an empty bait vector.

Visualizing the Yeast Two-Hybrid Workflow

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation Bait Bait Construction (this compound-ICD in pGBKT7) Yeast_Bait Transform Yeast with Bait Bait->Yeast_Bait Library Prey Library (Kidney cDNA in pGADT7) Mating Mate Bait and Prey Strains Library->Mating Yeast_Bait->Mating Selection Plate on Selective Media Mating->Selection Isolate Isolate Plasmids from Positive Colonies Selection->Isolate Sequence Sequence Prey Inserts Isolate->Sequence Validation Re-transformation & Co-IP Sequence->Validation

Yeast Two-Hybrid screening workflow.

Alternative and Validation Strategies

While Y2H is a powerful discovery tool, it is essential to validate putative interactions using orthogonal methods. Co-immunoprecipitation is a widely used technique for this purpose. For a more comprehensive and physiologically relevant view of the this compound interactome, TAP-MS offers a robust alternative.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a more native environment by using an antibody to pull down a specific protein (the bait) from a cell lysate, along with any proteins that are bound to it.[4]

Experimental Protocol: Co-immunoprecipitation of this compound and an Interacting Partner

  • Cell Culture and Lysis:

    • Human podocytes or HEK293T cells are co-transfected with expression vectors for tagged this compound (e.g., Myc-tagged) and the putative interacting protein (e.g., HA-tagged).

    • Cells are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • The cell lysate is pre-cleared with protein A/G agarose (B213101) beads to reduce non-specific binding.

    • The pre-cleared lysate is incubated with an antibody specific to the tagged bait protein (e.g., anti-Myc antibody) overnight at 4°C.

    • Protein A/G agarose beads are added to capture the antibody-antigen complexes.

  • Washing and Elution:

    • The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

    • The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with antibodies against both the bait (anti-Myc) and the putative interacting protein (anti-HA) to confirm their co-precipitation.

Tandem Affinity Purification-Mass Spectrometry (TAP-MS)

TAP-MS is a high-throughput technique that allows for the purification of protein complexes under near-physiological conditions.[5][6][7] A protein of interest is tagged with a dual-affinity tag (e.g., Protein A and Calmodulin Binding Peptide). The tagged protein and its associated complex are then purified through two successive affinity chromatography steps, which significantly reduces the background of non-specific binders. The components of the purified complex are then identified by mass spectrometry.[5][6] This method is particularly useful for identifying the components of stable protein complexes.

Logical Relationship of Screening and Validation Methods

Methods_Logic cluster_discovery Discovery Methods cluster_validation Validation Method Y2H Yeast Two-Hybrid (Y2H) (Binary Interactions) CoIP Co-Immunoprecipitation (Co-IP) (Confirmation in mammalian cells) Y2H->CoIP Validates direct interactions TAP_MS Tandem Affinity Purification-MS (Complex Components) TAP_MS->CoIP Confirms complex membership

Relationship between discovery and validation methods.

This compound Signaling and its Interactome

This compound's intracellular domain is a hub for signaling, with multiple tyrosine phosphorylation sites that serve as docking platforms for a variety of adaptor and effector proteins. These interactions are crucial for regulating the actin cytoskeleton, cell survival, and the integrity of the slit diaphragm. Known interactors include podocin, CD2AP, Nck family proteins, and the p85 subunit of PI3-kinase.[11] The identification of novel interactors through techniques like Y2H screening will further elucidate the complex signaling network governed by this compound.

This compound Signaling Pathway

Nephrin_Signaling This compound This compound Podocin Podocin This compound->Podocin CD2AP CD2AP This compound->CD2AP Nck Nck This compound->Nck on P-Tyr PI3K PI3-Kinase (p85) This compound->PI3K on P-Tyr Actin Actin Cytoskeleton Remodeling CD2AP->Actin Fyn Fyn Kinase Fyn->this compound P Nck->Actin Survival Cell Survival (Anti-apoptosis) PI3K->Survival

Simplified this compound signaling pathway.

Conclusion

The yeast two-hybrid system remains a powerful and widely used technique for the initial discovery of novel protein-protein interactions. While it has limitations, particularly regarding physiological relevance and the potential for false positives, its high-throughput nature makes it an excellent starting point for mapping the this compound interactome. For a more comprehensive and physiologically relevant analysis of stable protein complexes, TAP-MS is a superior alternative. Regardless of the discovery method chosen, validation of putative interactions through an orthogonal method such as co-immunoprecipitation is a critical step in confirming the biological significance of the findings. A multi-faceted approach, combining these powerful techniques, will be instrumental in fully unraveling the complex network of interactions that govern this compound's function in health and disease.

References

Validating Nephrin's Role in Actin Cytoskeleton Reorganization: A Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular mechanisms that govern cellular architecture is paramount. This guide provides a comparative analysis of cellular models used to validate the essential role of nephrin, a key protein in the kidney's filtration barrier, in organizing the actin cytoskeleton. We present experimental data, detailed protocols, and signaling pathway diagrams to support your research endeavors.

This compound, a transmembrane protein encoded by the NPHS1 gene, is a critical component of the slit diaphragm, the specialized cell-cell junction between podocytes in the kidney glomerulus. Beyond its structural role, this compound is a signaling hub that translates extracellular cues into intracellular responses, most notably the dynamic reorganization of the actin cytoskeleton. This process is fundamental for maintaining the intricate foot process architecture of podocytes and ensuring the integrity of the glomerular filtration barrier. Disruptions in this compound function, often due to genetic mutations, lead to severe kidney diseases characterized by massive protein loss in the urine (proteinuria). Validating this compound's role in actin dynamics is therefore crucial for developing targeted therapies for these debilitating conditions.

Comparative Analysis of Wild-Type vs. This compound-Deficient Models

The most direct way to validate the function of a protein is to observe the consequences of its absence. Studies using knockout (KO) animal models and knockdown or knockout cell lines have been instrumental in elucidating this compound's role. Below, we summarize the key phenotypic differences observed in these models.

In Vivo Phenotypes: this compound Knockout Mouse Models

This compound knockout mice serve as a crucial in vivo model, recapitulating the severe proteinuria seen in human patients with this compound mutations. These models unequivocally demonstrate this compound's importance in maintaining podocyte structure, which is intrinsically linked to a well-organized actin cytoskeleton.

Phenotypic ParameterWild-Type MiceThis compound Knockout MiceSupporting Evidence
Podocyte Foot Process Morphology Distinct, interdigitating foot processes forming a regular filtration slit.Effaced (flattened and spread) foot processes with a loss of interdigitation.Electron microscopy studies consistently show this dramatic change in podocyte architecture.
Filtration Slit Density Normal density of filtration slits between foot processes.Significantly reduced or absent filtration slits.Quantitative analysis of electron micrographs reveals a stark decrease in the number and length of filtration slits.
Proteinuria No detectable protein in the urine.Massive proteinuria, leading to nephrotic syndrome.Urine analysis shows high levels of albumin and other proteins that are normally retained in the blood.
Animal Survival Normal lifespan.Perinatal or early postnatal lethality due to renal failure.The severity of the kidney defects in knockout mice leads to a dramatically shortened lifespan.
Cellular Phenotypes: In Vitro Models of this compound Deficiency

While in vivo models are essential, cultured cell lines, including immortalized podocytes and other cell types like mouse embryonic fibroblasts (MEFs), allow for more controlled and mechanistic studies. Although true this compound knockout podocyte cell lines are not widely available, studies using siRNA-mediated knockdown or cells deficient in key this compound-binding partners (like the Nck adaptor proteins) provide valuable insights.

Cellular ParameterControl/Wild-Type CellsThis compound-Deficient/Downregulated CellsSupporting Evidence
Actin Cytoskeleton Organization Well-defined cortical actin network and organized stress fibers.Disorganized actin cytoskeleton with a reduction in stress fibers.Phalloidin (B8060827) staining reveals a chaotic actin arrangement in the absence of functional this compound signaling.
Lamellipodia Formation Formation of actin-rich membrane protrusions (lamellipodia) in response to stimuli.Significantly decreased lamellipodia formation.[1]Live-cell imaging and immunofluorescence studies show a reduced capacity to form these migratory structures.
Cell Migration Normal migratory capacity in wound healing or transwell assays.Impaired cell migration.[1]Scratch/wound healing assays demonstrate a slower closure of the "wound" by this compound-deficient cells.
This compound-Induced Actin Polymerization Clustering of this compound at the cell surface induces localized actin polymerization ("actin tails").Absence of localized actin polymerization upon this compound clustering.In experimental systems where this compound's cytoplasmic tail is clustered, actin polymerization is abrogated in the absence of key binding partners like Nck.

Key Signaling Pathways

This compound translates extracellular signals into actin reorganization through a series of phosphorylation events and protein-protein interactions. Understanding these pathways is critical for identifying potential therapeutic targets.

This compound-Nck Signaling Pathway

One of the most well-characterized pathways involves the phosphorylation of tyrosine residues on this compound's intracellular tail by Src-family kinases (like Fyn). This creates docking sites for the SH2 domain of the adaptor protein Nck. Nck, in turn, recruits downstream effectors like N-WASP and PAK, which activate the Arp2/3 complex to initiate actin polymerization.[2]

Nephrin_Nck_Pathway This compound This compound pthis compound Phosphorylated This compound (pY) This compound->pthis compound Phosphorylation Nck Nck pthis compound->Nck Recruitment Src_Kinase Src Family Kinase (e.g., Fyn) Src_Kinase->this compound N_WASP N-WASP Nck->N_WASP Activation Arp2_3 Arp2/3 Complex N_WASP->Arp2_3 Activation Actin_Poly Actin Polymerization Arp2_3->Actin_Poly Nucleation

This compound-Nck signaling to the actin cytoskeleton.
This compound-PI3K Signaling Pathway

In parallel, phosphorylated this compound can also recruit the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K). This leads to the activation of downstream effectors like Akt and the small GTPase Rac1, which are also crucial for actin dynamics and the formation of lamellipodia.

Nephrin_PI3K_Pathway pthis compound Phosphorylated This compound (pY) PI3K PI3K (p85) pthis compound->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Production Akt Akt PIP3->Akt Activation Rac1 Rac1 PIP3->Rac1 Activation (via GEFs) Actin_Reorg Actin Reorganization (Lamellipodia) Akt->Actin_Reorg Rac1->Actin_Reorg

This compound-PI3K signaling and its role in actin dynamics.

Experimental Protocols

Reproducible and well-documented protocols are the cornerstone of scientific research. Here, we provide detailed methodologies for key experiments used to assess this compound's role in actin reorganization.

Protocol 1: Immunofluorescence Staining for F-Actin and this compound in Cultured Podocytes

This protocol allows for the visualization of the actin cytoskeleton and the localization of this compound within the cell.

Materials:

  • Cultured podocytes on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibody: anti-Nephrin

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Gently wash cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the anti-Nephrin primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Phalloidin Incubation: Wash three times with PBS. Incubate with the fluorescently-conjugated secondary antibody and fluorescently-conjugated phalloidin (both diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times with PBS. Incubate with DAPI for 5 minutes.

  • Mounting: Wash twice with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

IF_Workflow Start Cultured Podocytes on Coverslip Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (1% BSA) Perm->Block PrimaryAb Primary Antibody (anti-Nephrin) Block->PrimaryAb SecondaryAb Secondary Antibody + Phalloidin PrimaryAb->SecondaryAb DAPI Nuclear Stain (DAPI) SecondaryAb->DAPI Mount Mounting DAPI->Mount Image Fluorescence Microscopy Mount->Image

Workflow for immunofluorescence staining.
Protocol 2: Co-Immunoprecipitation (Co-IP) of this compound and Nck

This biochemical technique is used to demonstrate the physical interaction between this compound and its binding partner Nck in a cell lysate.

Materials:

  • Cultured podocytes (wild-type and this compound KO as a negative control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-Nephrin antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Anti-Nck antibody for Western blotting

  • Anti-Nephrin antibody for Western blotting

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Lysis: Lyse the cultured podocytes with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: (Optional but recommended) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads.

  • Immunoprecipitation: Add the anti-Nephrin antibody to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

  • Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with anti-Nck and anti-Nephrin antibodies to detect the co-precipitated proteins.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay measures the rate of collective cell migration, a process that is highly dependent on actin cytoskeleton dynamics.

Materials:

  • Cultured podocytes

  • 12-well or 24-well plates

  • Sterile p200 pipette tip or a specialized wound-making tool

  • Culture medium

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed podocytes into the wells of a multi-well plate and grow them until they form a confluent monolayer.

  • Creating the "Wound": Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.

  • Washing: Gently wash the cells with PBS to remove any detached cells and debris.

  • Incubation: Replace the PBS with fresh culture medium.

  • Imaging: Immediately capture an image of the wound at time 0. Place the plate back in the incubator.

  • Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

  • Analysis: Measure the area of the wound at each time point using image analysis software (like ImageJ). The rate of wound closure can be calculated and compared between control and this compound-deficient cells.

Alternatives and Cooperative Partners in Actin Regulation

While this compound is a central player, it does not act in isolation. The slit diaphragm is a complex of interacting proteins, and understanding the roles of this compound's partners provides a more complete picture.

  • Neph1 (Kirrel): A protein structurally related to this compound, Neph1 also localizes to the slit diaphragm and is essential for its formation.[3] Neph1 cooperates with this compound to transduce signals that lead to actin polymerization.[1][3] While this compound primarily recruits Nck, Neph1 recruits another adaptor protein, Grb2, to initiate its own signaling cascade that converges on actin regulation.[3] The deletion of either this compound or Neph1 results in a similar failure of foot process development, highlighting their cooperative and essential roles.[1]

  • Podocin: A hairpin-like membrane protein that is crucial for the proper localization and function of this compound. Podocin acts as a scaffolding protein, anchoring the this compound signaling complex to lipid rafts within the plasma membrane.[4] This clustering is thought to be essential for efficient signal transduction. Mutations in the gene for podocin (NPHS2) also cause severe proteinuria, underscoring its critical role in the integrity of the slit diaphragm and, consequently, in the regulation of the podocyte actin cytoskeleton.[4]

By providing this comparative guide, we aim to equip researchers with the foundational knowledge and practical tools to investigate the role of this compound and its associated proteins in actin cytoskeleton dynamics. A deeper understanding of these pathways will undoubtedly pave the way for novel therapeutic strategies for a range of kidney diseases.

References

comparing nephrin expression levels in different glomerular diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nephrin, a key structural and signaling protein of the podocyte slit diaphragm, plays a crucial role in maintaining the integrity of the glomerular filtration barrier. Alterations in its expression are a hallmark of several glomerular diseases, leading to proteinuria and progressive kidney dysfunction. This guide provides a comparative overview of this compound expression levels in four common glomerular diseases: Minimal Change Disease (MCD), Focal Segmental Glomerulosclerosis (FSGS), Membranous Nephropathy (MN), and IgA Nephropathy (IgAN), supported by experimental data and detailed methodologies.

Comparative Analysis of this compound Expression

The expression of this compound is differentially altered across various glomerular diseases, reflecting distinct underlying pathophysiological mechanisms. While a direct quantitative comparison from a single study is challenging, a synthesis of findings from multiple studies provides valuable insights into these differences.

Glomerular DiseaseThis compound mRNA ExpressionThis compound Protein ExpressionImmunohistochemistry/Immunofluorescence Pattern
Minimal Change Disease (MCD) Generally no significant difference compared to controls[1].Reports vary, with some suggesting no significant change while others indicate a significant loss of this compound protein[1].Altered from a continuous linear to a finely granular pattern along the glomerular basement membrane (GBM). Staining may also be seen in the cytoplasm of podocytes[1].
Focal Segmental Glomerulosclerosis (FSGS) Significantly decreased compared to controls[1].Significantly decreased, with the most disrupted staining pattern among the compared diseases[1].Disrupted, discontinuous, and coarse granular staining along the GBM. A significant reduction or absence of this compound is often observed in sclerotic segments.
Membranous Nephropathy (MN) Significantly decreased compared to controls[1].Down-regulated expression pattern[2].Discontinuous and granular staining pattern along the glomerular capillary loop.
IgA Nephropathy (IgAN) Down-regulation of this compound expression has been suggested in response to factors from mesangial cells[3].Down-regulated expression pattern, particularly in areas with foot process effacement[4][5].Weaker staining intensity and a more granular pattern of distribution compared to normal glomeruli.

Experimental Protocols

Accurate and reproducible quantification of this compound expression is critical for studying glomerular diseases. Below are detailed methodologies for key experimental techniques.

Immunohistochemistry (IHC) / Immunofluorescence (IF) for this compound in Human Kidney Biopsies

This protocol outlines the general steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) or frozen kidney tissue sections.

1. Sample Preparation:

  • FFPE Sections:
  • Cut 3-4 µm thick sections onto charged slides.
  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
  • Frozen Sections:
  • Cut 5-7 µm thick sections using a cryostat and mount on charged slides.
  • Fix with cold acetone (B3395972) or paraformaldehyde for 10 minutes.

2. Antigen Retrieval (for FFPE sections):

  • Heat-induced epitope retrieval is recommended.
  • Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0 or Tris-EDTA buffer, pH 9.0).
  • Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.
  • Allow slides to cool to room temperature.

3. Staining Procedure:

  • Wash sections with Phosphate Buffered Saline (PBS).
  • Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Primary Antibody Incubation: Incubate with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
  • Washing: Wash sections three times with PBS.
  • Secondary Antibody Incubation (IF): Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
  • Secondary Antibody and Detection (IHC): Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
  • Washing: Wash sections three times with PBS.

4. Mounting and Visualization:

  • IF: Mount with an anti-fade mounting medium containing a nuclear counterstain like DAPI.
  • IHC: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
  • Visualize using a fluorescence microscope (for IF) or a bright-field microscope (for IHC).

Western Blotting for this compound in Glomerular Lysates

This protocol describes the detection and quantification of this compound protein from isolated glomeruli.

1. Glomerular Isolation and Protein Extraction:

  • Isolate glomeruli from kidney cortex by sieving.
  • Lyse the isolated glomeruli in RIPA buffer containing protease and phosphatase inhibitors.
  • Sonicate or vortex vigorously and incubate on ice for 30 minutes.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Electrotransfer:

  • Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a 6-8% polyacrylamide gel.
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
  • Washing: Wash the membrane three times with TBST.
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  • Washing: Wash the membrane three times with TBST.

5. Detection and Quantification:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Capture the image using a digital imaging system.
  • Perform densitometric analysis using appropriate software, normalizing the this compound band intensity to a loading control such as GAPDH or β-actin.

Quantitative PCR (qPCR) for this compound mRNA

This protocol details the measurement of this compound mRNA levels from isolated glomeruli or kidney biopsies.

1. RNA Extraction:

  • Isolate total RNA from glomeruli or kidney biopsy tissue using a commercial RNA extraction kit with DNase treatment to remove genomic DNA contamination.
  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

3. qPCR Reaction:

  • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound (NPHS1), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
  • Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
  • Perform the qPCR reaction in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for both this compound and the housekeeping gene.
  • Calculate the relative expression of this compound mRNA using the ΔΔCt method. The results are typically expressed as a fold change relative to a control group.

Visualizations

Experimental Workflow: Quantification of this compound Expression

experimental_workflow cluster_tissue Kidney Biopsy cluster_protein Protein Analysis cluster_mrna mRNA Analysis cluster_results Results tissue Kidney Tissue ihc Immunohistochemistry (IHC) / Immunofluorescence (IF) tissue->ihc wb Western Blotting tissue->wb qpcr Quantitative PCR (qPCR) tissue->qpcr protein_quant Protein Localization & Quantification ihc->protein_quant wb->protein_quant mrna_quant mRNA Expression Fold Change qpcr->mrna_quant

Caption: Workflow for quantifying this compound protein and mRNA expression from kidney biopsies.

This compound-PI3K/Akt Signaling Pathway in Podocytes

nephrin_signaling cluster_membrane Slit Diaphragm cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects This compound This compound pi3k PI3K This compound->pi3k Phosphorylation (Tyr Residues) podocin Podocin podocin->pi3k cd2ap CD2AP cd2ap->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors akt->downstream regulates survival Cell Survival downstream->survival actin Actin Cytoskeleton Reorganization downstream->actin adhesion Cell Adhesion downstream->adhesion

Caption: Simplified diagram of the this compound-PI3K/Akt signaling pathway in podocytes.

References

cross-validation of nephrin protein-protein interactions with multiple methods

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of experimental methodologies for validating interactions with the key slit diaphragm protein, nephrin.

This compound, a transmembrane protein of the immunoglobulin superfamily, is a critical structural and signaling component of the podocyte slit diaphragm in the kidney's glomerulus. Its interactions with other proteins are fundamental to maintaining the integrity of the glomerular filtration barrier. Consequently, rigorous validation of these protein-protein interactions (PPIs) is paramount for understanding kidney physiology and pathology. This guide provides a comparative overview of multiple methods used to cross-validate this compound PPIs, offering researchers, scientists, and drug development professionals a basis for selecting the most appropriate techniques for their research needs.

Comparative Analysis of Interaction Validation Methods

The validation of protein-protein interactions is crucial to ensure the biological relevance of putative binding partners. Below is a summary of quantitative data obtained from various experimental methods used to study this compound interactions.

Interacting ProteinsMethodQuantitative ParameterValueReference
This compound (homophilic)Surface Plasmon Resonance (SPR)Dissociation Constant (KD)Not specified, but interaction shown to be specific and concentration-dependent. Increased twofold in the presence of Ca2+.[1]
This compound - HGFSurface Plasmon Resonance (SPR)Dissociation Constant (KD)2.4 nM[2]
NEPH1 - HGFSurface Plasmon Resonance (SPR)Dissociation Constant (KD)278 nM[2]
This compound-PBM - MAGI1GST Pull-downBindingSpecific binding observed[3]
This compound-PBM - Other PDZ proteinsGST Pull-downBindingNo binding observed for MAGI2, ZO-1, CASK, Par6/Par3, Scribble[3]
This compound - PodocinCo-Immunoprecipitation (Co-IP)InteractionDemonstrated in vitro[4]
This compound - Neph1Co-Immunoprecipitation (Co-IP)InteractionDemonstrated in vitro and in vivo[5][6][7]
This compound Intracellular Domain - VariousRecombinant Protein Binding AssaysBindingAble to bind CD2AP, podocin, Fyn kinase, and PI3-kinase. Interaction with CD2AP appeared to be of extremely low stoichiometry.[8][9]

Key Experimental Methodologies

A detailed understanding of the experimental protocols is essential for interpreting the validity and reliability of protein-protein interaction data.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment. This method involves using an antibody to precipitate a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").

Experimental Protocol for this compound-Neph1 Co-IP:

  • Lysate Preparation: Glomeruli are isolated from rat kidneys by differential sieving and washed with PBS containing protease inhibitors. The glomerular pellet is solubilized in a lysis buffer (e.g., SDS PAGE sample buffer without bromophenol blue).[7] For some applications, a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1mM EDTA, 1% NP-40, 1% Na-deoxycholate, 0.1% SDS with protease inhibitors) is used.[10]

  • Pre-clearing (Optional): To reduce non-specific binding, the lysate is incubated with beads (e.g., Protein A/G-agarose or magnetic beads) alone or with a non-specific IgG of the same isotype as the IP antibody.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein (e.g., anti-Nephrin or anti-Neph1 antibody) to form an antibody-antigen complex.[5][7]

  • Complex Capture: Protein A/G-coupled beads are added to the lysate-antibody mixture to capture the immune complexes.

  • Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.[11]

  • Elution: The captured proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.[11]

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the putative interacting protein (the "prey").[5][7]

Yeast Two-Hybrid (Y2H) System

The Y2H system is a powerful molecular genetic tool to screen for protein-protein interactions.[12] It relies on the reconstitution of a functional transcription factor when two proteins of interest interact.

Experimental Protocol for Screening this compound Interactors:

  • Bait and Prey Plasmid Construction: The cDNA of the "bait" protein (e.g., a domain of this compound) is cloned into a vector containing the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). A cDNA library of potential "prey" proteins is fused to the activation domain (AD) of the same transcription factor.[13][14]

  • Yeast Transformation: The bait plasmid is transformed into a suitable yeast strain. This strain is then transformed with the prey library.[12][15]

  • Selection: Yeast cells are grown on selective media lacking specific nutrients (e.g., histidine) to screen for interactions. If the bait and prey proteins interact, the BD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., HIS3) that allows the yeast to grow on the selective medium.[14]

  • Reporter Gene Assay: Positive interactions are often confirmed using a second reporter gene, such as lacZ, which results in a colorimetric change (e.g., blue colonies in the presence of X-gal).[14]

  • Identification of Prey: The prey plasmids from positive colonies are isolated and sequenced to identify the interacting protein.[15]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[16][17]

Experimental Protocol for this compound Interaction Analysis:

  • Chip Preparation: One protein (the "ligand," e.g., purified recombinant this compound) is immobilized on the surface of a sensor chip.[1][2]

  • Analyte Injection: A solution containing the other interacting protein (the "analyte," e.g., HGF) at various concentrations is flowed over the chip surface.[2]

  • Signal Detection: The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).[18]

  • Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by monitoring the SPR signal over time during the association and dissociation phases. The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.[16][17]

Förster Resonance Energy Transfer (FRET)

FRET is a technique that detects the proximity of two fluorescently labeled molecules.[19] Energy is transferred from an excited donor fluorophore to an acceptor fluorophore when they are within a very short distance (typically 1-10 nm).

Conceptual Protocol for this compound Interaction Studies in Cells:

  • Fluorophore Labeling: The two proteins of interest (e.g., this compound and a potential interactor) are tagged with a suitable FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor) by genetic fusion.

  • Cellular Expression: The fusion constructs are co-expressed in a suitable cell line.

  • FRET Measurement: The cells are excited at the donor's excitation wavelength. If the two proteins interact, bringing the donor and acceptor fluorophores into close proximity, FRET will occur. This results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission.[20]

  • Analysis: FRET efficiency can be quantified using various methods, including sensitized emission, acceptor photobleaching, or fluorescence lifetime imaging microscopy (FLIM), often analyzed by flow cytometry or microscopy.[19][21]

Visualizing this compound Signaling and Experimental Workflows

Diagrams created using Graphviz (DOT language) to illustrate key pathways and processes.

Nephrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Podocin Podocin This compound->Podocin interacts CD2AP CD2AP This compound->CD2AP interacts Fyn Fyn This compound->Fyn recruits PI3K PI3K This compound->PI3K activates Podocin->this compound Actin Actin Cytoskeleton CD2AP->Actin links to Fyn->this compound phosphorylates Signaling_Outcomes Anti-apoptosis, Cytoskeletal Rearrangement PI3K->Signaling_Outcomes Actin->Signaling_Outcomes

Caption: Simplified this compound intracellular signaling pathway.

Co_IP_Workflow start Cell Lysate (this compound + Interactors) add_ab Add anti-Nephrin Antibody start->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash to remove non-specific proteins add_beads->wash elute Elute bound proteins wash->elute analysis SDS-PAGE and Western Blot elute->analysis Y2H_Logic cluster_no_interaction No Interaction cluster_interaction Interaction BD_Bait_NI BD-Bait Reporter_NI Reporter Gene OFF AD_Prey_NI AD-Prey BD_Bait_I BD-Bait AD_Prey_I AD-Prey BD_Bait_I->AD_Prey_I interact Reporter_I Reporter Gene ON BD_Bait_I->Reporter_I reconstitute transcription factor AD_Prey_I->Reporter_I reconstitute transcription factor

References

Functional Comparison of Nephrin Orthologs Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive functional comparison of nephrin orthologs in key model organisms, including mammals (Mus musculus), zebrafish (Danio rerio), fruit fly (Drosophila melanogaster), and nematode (Caenorhabditis elegans). The objective is to offer researchers, scientists, and drug development professionals a clear overview of the conserved and divergent roles of this critical protein, supported by experimental data and detailed methodologies.

Introduction to this compound and its Orthologs

This compound is a transmembrane protein belonging to the immunoglobulin (Ig) superfamily, first identified as the protein mutated in congenital nephrotic syndrome of the Finnish type.[1][2] In vertebrates, it is a crucial structural and signaling component of the podocyte slit diaphragm (SD) in the kidney glomerulus, forming a zipper-like structure that acts as the final barrier to plasma protein filtration.[1][2][3] Beyond its structural role, this compound's intracellular domain is a hub for signaling cascades that regulate podocyte actin dynamics, cell survival, and morphology.[4][5]

The this compound/Neph protein family constitutes an evolutionarily conserved cell-adhesion and signaling module.[6][7][8][9] While the core components are present across diverse species, their primary biological functions have adapted to different physiological contexts, making cross-species comparison a valuable tool for understanding fundamental mechanisms of cell adhesion, signaling, and disease.

Comparative Data on this compound Orthologs

Feature Mammals (Mus musculus) Zebrafish (Danio rerio) Fruit Fly (Drosophila melanogaster) Nematode (Caenorhabditis elegans)
Ortholog(s) This compound (Nphs1)This compound (nphs1)Sticks-and-stones (Sns), Hibris (Hbs)SYG-2 (SYnaptoGenesis-2)
Interacting Partner(s) Neph1, Neph2, Neph3, Podocin, CD2APpodocinKirre (Neph-like), Roughest (IrreC-rst)SYG-1 (Neph-like)
Primary Location Kidney podocyte slit diaphragm[2]Pronephric glomerulus[10][11]Nephrocytes (podocyte-like cells), fusing myoblasts, neurons[7][12]Vulva epithelial cells (guidepost cells)[6][8][13]
Primary Function Glomerular filtration, podocyte signaling, actin cytoskeleton regulation[4]Formation of pronephric filtration barrier[10][11]Nephrocyte filtration (detoxification), myoblast fusion, axonal guidance[7][9][12]Synapse formation and specificity[6][8]
Phenotype of Loss-of-Function Massive proteinuria, perinatal lethality, podocyte foot process effacement[4][14]Podocyte structural defects, loss of slit diaphragms, edema[11]Defective myoblast fusion, disrupted nephrocyte structure and function[12]Defective synapse formation in the HSNL motor neuron[6][13]
Signaling Downstream Tyrosine phosphorylation by Fyn/Src kinases, recruitment of Nck, PI3K/Akt activation, regulation of actin cytoskeleton[4][5][15]Assumed to be conserved; essential for podocyte architecture[11]Regulation of actin dynamics during myoblast fusion and in nephrocytes[12]Regulation of presynaptic component localization[6][8]
Conservation/Rescue N/AHuman this compound can rescue some defects in zebrafish morphants.Mammalian Neph1 can partially rescue kirre mutant phenotypes.[7]Human this compound and mammalian Neph proteins can functionally replace SYG-2 and SYG-1, respectively, to rescue synaptogenesis defects.[6][8]

Key Signaling Pathways and Experimental Workflows

This compound signaling is initiated by clustering and trans-autophosphorylation upon cell-cell contact, followed by the phosphorylation of conserved tyrosine residues in its cytoplasmic tail by Src-family kinases like Fyn. This creates docking sites for adaptor proteins, such as Nck and CD2AP, which in turn recruit effectors that modulate the actin cytoskeleton. The PI3K/Akt pathway is also activated downstream of this compound, promoting cell survival.[5]

Nephrin_Signaling cluster_membrane Slit Diaphragm cluster_cytoplasm Cytoplasm Nephrin_Trans This compound (trans-dimer) Fyn Fyn/Src Kinase Nephrin_Trans->Fyn recruits P_this compound Phosphorylated This compound Fyn->P_this compound phosphorylates Nck Nck P_this compound->Nck recruits CD2AP CD2AP/Podocin P_this compound->CD2AP recruits PI3K PI3K P_this compound->PI3K recruits Actin Actin Cytoskeleton Regulation Nck->Actin CD2AP->Actin Akt Akt Activation (Cell Survival) PI3K->Akt

Caption: Conserved this compound Signaling Cascade.

A typical workflow to assess the functional conservation of a this compound ortholog involves gene knockdown or knockout in a model organism, followed by phenotypic analysis and rescue experiments with an ortholog from another species.

Experimental_Workflow start Select Model Organism (e.g., C. elegans, Drosophila) knockdown Generate Loss-of-Function (RNAi, CRISPR/Cas9) start->knockdown phenotype Phenotypic Analysis (e.g., EM, Immunofluorescence, Behavioral Assays) knockdown->phenotype construct Create Rescue Construct (e.g., Human this compound cDNA) knockdown->construct conclusion Determine Functional Conservation phenotype->conclusion if no rescue express Express Ortholog in Mutant Background construct->express rescue_phenotype Assess Phenotypic Rescue express->rescue_phenotype rescue_phenotype->conclusion

Caption: Workflow for this compound Ortholog Functional Assay.

The functions of this compound orthologs, while diverse, are all rooted in their role as cell adhesion molecules that mediate cell-cell recognition and signaling. This fundamental role has been adapted for different biological processes during evolution.

Logical_Relationship Core Core Function: Cell-Cell Adhesion & Signaling (this compound/Neph Module) Mammal Mammals: Kidney Filtration Barrier Core->Mammal specialized for Zebrafish Zebrafish: Kidney Filtration Barrier Core->Zebrafish specialized for Drosophila Drosophila: Nephrocyte Filtration, Myoblast Fusion, Axon Guidance Core->Drosophila adapted for Celegans C. elegans: Synaptogenesis Core->Celegans adapted for

Caption: Evolutionary Adaptation of this compound Function.

Detailed Experimental Protocols

While specific protocols vary between laboratories, the following sections outline the general methodologies for key experiments used to compare this compound ortholog functions.

This protocol is used to induce loss-of-function of syg-2 (this compound ortholog) to study its role in synaptogenesis.

  • Bacterial Strain Preparation: Obtain an E. coli strain (HT115) containing a plasmid with a T7-flanked cDNA fragment of the syg-2 gene. Culture the bacteria in LB medium with appropriate antibiotics overnight at 37°C.

  • Plate Preparation: Seed NGM (Nematode Growth Medium) plates containing ampicillin (B1664943) and IPTG (isopropyl β-D-1-thiogalactopyranoside) with the overnight bacterial culture. Allow the bacterial lawn to grow for 1-2 days at room temperature.

  • Worm Synchronization: Place gravid adult worms on a fresh NGM plate and allow them to lay eggs for 2-4 hours. Remove the adults.

  • RNAi Exposure: Transfer synchronized L1 larvae to the prepared RNAi plates.

  • Phenotypic Analysis: After 48-72 hours, when the worms reach the L4 or young adult stage, score for synaptic defects. This is typically done using a fluorescent marker for presynaptic vesicles (e.g., SNB-1::YFP) in the HSNL neuron.[6] Analyze the localization of fluorescent puncta along the axon. Defects are characterized by ectopic synapse formation.[6][13]

This method is used to transiently knock down this compound expression to assess its role in kidney development.

  • Morpholino Design and Preparation: Design antisense morpholino oligonucleotides (MOs) targeting the start codon or a splice junction of the zebrafish this compound mRNA. Resuspend the lyophilized MOs in sterile water to a stock concentration of 1-2 mM.

  • Microinjection: Collect freshly fertilized zebrafish embryos. Using a microinjection apparatus, inject 1-2 nL of the MO solution (typically at a concentration of 0.5-1.0 mM) into the yolk of 1- to 4-cell stage embryos.

  • Phenotypic Assessment: At 48-72 hours post-fertilization (hpf), examine the embryos for developmental defects. Common phenotypes for this compound knockdown include pericardial edema, which is indicative of kidney filtration failure.[11]

  • Ultrastructural Analysis: For detailed analysis, fix the embryos at 72-96 hpf for transmission electron microscopy (TEM). Analyze the glomeruli for podocyte foot process effacement and the absence of slit diaphragms.[11]

This protocol is used to visualize the subcellular localization of Sns (this compound ortholog) and Kirre (Neph1 ortholog).

  • Dissection and Fixation: Dissect third instar larvae in ice-cold PBS to isolate the heart tube with associated garland cell nephrocytes. Fix the tissue in 4% paraformaldehyde in PBS for 20-30 minutes at room temperature.

  • Permeabilization and Blocking: Wash the fixed tissue three times in PBS with 0.3% Triton X-100 (PBT). Block for 1 hour at room temperature in PBT containing 5% Normal Goat Serum.

  • Antibody Incubation: Incubate the tissue with primary antibodies (e.g., rabbit anti-Sns, mouse anti-Kirre) diluted in blocking solution overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the tissue extensively with PBT. Incubate with fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 568, goat anti-mouse Alexa Fluor 488) for 2 hours at room temperature in the dark.

  • Mounting and Imaging: After final washes, mount the tissue in a suitable mounting medium. Image using a confocal microscope to assess the co-localization of Sns and Kirre at the nephrocyte diaphragm.[12]

Conclusion

The this compound protein family provides a remarkable example of evolutionary adaptation. A core molecular module for cell-cell recognition and signaling has been repurposed for diverse and critical functions, from neuronal wiring in nematodes to blood filtration in vertebrates. The use of genetically tractable model organisms like C. elegans, Drosophila, and zebrafish continues to be invaluable for dissecting the conserved signaling pathways downstream of this compound and for modeling human kidney diseases. Future research focusing on quantitative proteomics and biophysical analysis across these species will further illuminate the subtle molecular differences that drive the diverse functional outcomes of this conserved protein module.

References

quantitative analysis of nephrin expression in human kidney biopsies versus animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nephrin, a key structural and signaling protein of the podocyte slit diaphragm, is central to the integrity of the glomerular filtration barrier. Its downregulation is a hallmark of podocyte injury and subsequent proteinuria in a spectrum of kidney diseases. Understanding the nuances of this compound expression in human disease and its recapitulation in animal models is critical for translational research and the development of novel therapeutics. This guide provides a quantitative comparison of this compound expression in human kidney biopsies and commonly used animal models, alongside detailed experimental protocols and an overview of key signaling pathways.

Quantitative Analysis of this compound Expression

The following tables summarize quantitative data on this compound protein and mRNA expression in various kidney diseases from human clinical studies and experimental animal models.

This compound Protein Expression
Disease StateHuman Kidney BiopsiesAnimal ModelsMethod of QuantificationReference
Diabetic Nephropathy 67% reduction in this compound staining intensity in patients with type 1 diabetes and nephrotic syndrome compared to controls.Streptozotocin-induced diabetic rats show a progressive decrease in this compound protein expression.Immunohistochemistry, Immunofluorescence with digital image analysis[1]
Minimal Change Disease (MCD) Altered, granular pattern of this compound staining along the glomerular basement membrane.Puromycin aminonucleoside (PAN) nephrosis in rats, a model for MCD, shows a significant decrease in this compound protein.Immunohistochemistry, Immunofluorescence[2][3]
Focal Segmental Glomerulosclerosis (FSGS) Most disrupted and reduced this compound staining among proteinuric diseases.Adriamycin-induced nephropathy in mice, a model for FSGS, demonstrates a time-dependent reduction in this compound protein.Immunohistochemistry, Immunofluorescence[2][4]
Membranous Nephropathy Reduced this compound expression.Heymann nephritis model in rats shows altered this compound distribution and expression.Immunohistochemistry, Immunoelectron Microscopy[2][5][6]
This compound mRNA Expression
Disease StateHuman Kidney BiopsiesAnimal ModelsMethod of QuantificationReference
Diabetic Nephropathy Significant downregulation of this compound mRNA.Streptozotocin-induced diabetic rats and NONcNZO10/LtJ mice (type 2 diabetes model) show an initial increase followed by a significant decrease in this compound mRNA.qRT-PCR, In situ hybridization[7]
Minimal Change Disease (MCD) No significant difference in this compound mRNA levels compared to controls.In PAN nephrosis rats, this compound mRNA is downregulated to 20% of control levels at peak proteinuria.qRT-PCR, RNase protection assay[2]
Focal Segmental Glomerulosclerosis (FSGS) Significantly lower levels of this compound mRNA compared to controls.In adriamycin-induced nephropathy, a decrease in this compound mRNA is observed.qRT-PCR, In situ hybridization[2][4]
Membranous Nephropathy Significantly decreased this compound mRNA-expressing cells.Cationic bovine serum albumin-induced membranous nephropathy in mice shows reduced this compound mRNA.qRT-PCR, In situ hybridization[2][6]

Experimental Protocols

Accurate quantification of this compound expression is paramount for both clinical diagnostics and preclinical research. Below are detailed methodologies for the key experiments cited.

Immunohistochemistry (IHC) / Immunofluorescence (IF) for this compound

This protocol is a generalized procedure based on common practices in the cited literature.

  • Tissue Preparation:

    • For human biopsies, formalin-fixed, paraffin-embedded (FFPE) sections (3-4 µm) are typically used.

    • For animal models, kidneys are often perfusion-fixed with 4% paraformaldehyde, followed by paraffin (B1166041) embedding or cryopreservation for frozen sections.

  • Antigen Retrieval:

    • For FFPE sections, heat-induced epitope retrieval is crucial. This is commonly performed by incubating slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.

  • Blocking:

    • Sections are incubated with a blocking solution (e.g., 5-10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody against this compound (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation:

    • For IHC, a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen (e.g., DAB) is used for detection.

    • For IF, a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) is used. Incubation is typically for 1 hour at room temperature.

  • Counterstaining and Mounting:

    • For IHC, sections are counterstained with hematoxylin.

    • For IF, nuclei are often stained with DAPI.

    • Slides are then dehydrated (for IHC) and mounted with an appropriate mounting medium.

  • Image Acquisition and Analysis:

    • Images are captured using a light or fluorescence microscope.

    • Quantitative analysis is performed using image analysis software (e.g., ImageJ, MetaMorph) to measure staining intensity or the percentage of positive staining area within the glomeruli.

Western Blotting for this compound

This protocol outlines the key steps for quantifying this compound protein in glomerular lysates.

  • Glomerular Isolation:

    • Glomeruli are isolated from human or animal kidney cortex by differential sieving.

  • Protein Extraction:

    • Isolated glomeruli are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

  • Protein Quantification:

    • The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated with a primary antibody against this compound overnight at 4°C.

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometric analysis of the bands is performed using imaging software. This compound expression is typically normalized to a loading control protein (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA

This protocol details the steps for measuring this compound mRNA levels.

  • RNA Extraction:

    • Total RNA is extracted from isolated glomeruli or whole kidney cortex using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent.

  • RNA Quality and Quantity Assessment:

    • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

    • RNA integrity is assessed using an Agilent Bioanalyzer or by agarose (B213101) gel electrophoresis.

  • Reverse Transcription:

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Real-Time PCR:

    • The real-time PCR reaction is set up using the synthesized cDNA, gene-specific primers for this compound, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • The PCR is performed in a real-time PCR cycler.

  • Data Analysis:

    • The relative expression of this compound mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to a stable housekeeping gene (e.g., GAPDH, 18S rRNA).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key this compound signaling pathways and a typical experimental workflow for quantifying this compound expression.

Nephrin_Signaling_Pathway This compound Signaling Pathway This compound This compound Fyn Fyn (Src Kinase) This compound->Fyn activates Podocin Podocin Podocin->this compound stabilizes CD2AP CD2AP CD2AP->this compound interacts with Phospho_this compound Phosphorylated This compound Fyn->Phospho_this compound phosphorylates PI3K PI3K Phospho_this compound->PI3K recruits Nck Nck Phospho_this compound->Nck recruits Akt Akt PI3K->Akt activates Survival Cell Survival Akt->Survival N_WASP N-WASP Nck->N_WASP activates Actin Actin Cytoskeleton (Polymerization) N_WASP->Actin

Caption: A simplified diagram of the this compound signaling pathway in podocytes.

Experimental_Workflow Experimental Workflow for this compound Quantification Sample Human Kidney Biopsy or Animal Kidney Tissue Processing Tissue Processing (FFPE or Frozen) Sample->Processing Glomeruli Glomerular Isolation (for WB and qRT-PCR) Sample->Glomeruli IHC_IF Immunohistochemistry/ Immunofluorescence Processing->IHC_IF WB Western Blotting Glomeruli->WB qRT_PCR qRT-PCR Glomeruli->qRT_PCR Protein_Quant Protein Quantification IHC_IF->Protein_Quant WB->Protein_Quant mRNA_Quant mRNA Quantification qRT_PCR->mRNA_Quant Analysis Data Analysis and Comparison Protein_Quant->Analysis mRNA_Quant->Analysis

Caption: A typical experimental workflow for the quantitative analysis of this compound.

Conclusion

The quantitative analysis of this compound expression serves as a important tool in nephrology research. While animal models of kidney disease often recapitulate the reduction in this compound expression observed in human biopsies, the dynamics and extent of these changes can vary. This guide highlights the importance of selecting appropriate animal models and employing standardized, quantitative techniques to ensure the translational relevance of preclinical findings. The provided protocols and pathway diagrams serve as a foundational resource for researchers aiming to investigate the role of this compound in kidney health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of Nephrin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information, this guide offers a comprehensive operational and disposal plan for Nephrin-related waste. While specific regulatory guidelines for "this compound" as a singular substance are not detailed in provided resources, this document synthesizes general best practices for laboratory and pharmaceutical waste management to establish a reliable framework for its handling and disposal. By adhering to these procedural, step-by-step instructions, researchers, scientists, and drug development professionals can ensure a safe and compliant laboratory environment.

This compound, a critical transmembrane protein in kidney function, is a focal point of extensive research.[1][2] Its proper handling and disposal are paramount to maintaining laboratory safety and environmental integrity. This guide outlines the necessary procedures for managing this compound waste, from personal protective measures to the final steps of disposal.

General Laboratory Safety and Handling

Before beginning any work with this compound, it is crucial to establish a safe working environment. Adherence to general laboratory safety protocols minimizes the risk of exposure and contamination.[3]

Personal Protective Equipment (PPE) and Practices:

  • Always wear appropriate PPE, including lab coats, safety goggles, and chemical-resistant gloves.[3][4]

  • Avoid wearing contact lenses in the laboratory; if worn, they should be removed immediately in case of a splash.[3]

  • Do not eat, drink, chew gum, or apply cosmetics in the laboratory.

  • Wash hands thoroughly after handling biological materials, after removing gloves, and before leaving the laboratory.[3][4]

  • Mechanical pipetting devices must be used; mouth pipetting is strictly prohibited.[3][4]

Work Area Decontamination:

  • Keep the laboratory clean and free of extraneous materials.

  • Work surfaces should be decontaminated at least once a day with a suitable disinfectant, such as 70% alcohol.[3]

  • In the event of a spill, it must be cleaned up immediately, and warning signs should be posted if the floor is wet.[3]

This compound Waste Disposal Procedures

This compound waste, like other laboratory waste, must be segregated and disposed of according to its nature (e.g., liquid, solid, sharp) and potential contamination with hazardous substances. The following table summarizes the recommended disposal procedures for different types of this compound-related waste, based on general laboratory and pharmaceutical waste management principles.

Waste TypeDescriptionDisposal Protocol
Liquid this compound Waste Includes unused or expired this compound solutions, buffers containing this compound, and cell culture media.- Non-Hazardous: For aqueous solutions not containing hazardous chemicals, disposal down the drain with copious amounts of cold water may be permissible, subject to institutional and local regulations.[5] - Hazardous: If mixed with hazardous chemicals (e.g., certain preservatives, solvents), it must be collected in a designated, labeled hazardous waste container for chemical waste disposal.[6][7]
Solid this compound Waste Includes contaminated personal protective equipment (gloves, lab coats), plastic labware (pipette tips, tubes), and gels.- Biomedical/Biohazardous: If contaminated with potentially infectious agents (e.g., from cell culture), dispose of in a designated biohazardous waste container (typically a red bag).[7][8] - Non-Hazardous: If not contaminated with hazardous chemicals or biological agents, dispose of in the general laboratory solid waste stream.[6]
Sharps Waste Includes needles, syringes, and broken glass contaminated with this compound.All sharps must be placed in a puncture-resistant, rigid sharps container that is clearly labeled.[7][8]
Empty Containers Includes original vials or containers that held this compound.- Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[9] - Final Disposal: After decontamination, deface the label and dispose of the container in the appropriate solid waste stream (e.g., broken glass box or regular trash).[10]

Important Considerations:

  • Always consult your institution's specific waste disposal guidelines and local regulations.[9]

  • The Environmental Protection Agency (EPA) recommends against disposing of any drugs in sewers or regular trash.[11] While this compound is a protein and not a typical pharmaceutical drug, this principle serves as a cautious guideline.

  • For multi-hazardous waste containing radioactive materials, infectious agents, and/or hazardous chemicals, specific protocols must be followed, and the institution's radiation safety or environmental health and safety department should be contacted.[6]

Experimental Protocols: General Procedures

While specific experimental protocols involving this compound will vary, the following general procedures for handling and waste generation should be integrated into any workflow.

General Workflow for a Typical Experiment Involving this compound:

  • Preparation: Don all necessary PPE. Prepare the work area by decontaminating surfaces.

  • Reagent Handling: When preparing this compound solutions, use a chemical fume hood if volatile chemicals are involved.

  • Experimental Procedure: Perform the experiment, minimizing the creation of aerosols or splashes.[3]

  • Waste Segregation: Throughout the experiment, segregate waste into the appropriate containers (sharps, solid waste, liquid waste).

  • Decontamination: After the experiment, decontaminate all work surfaces and reusable equipment.

  • Waste Disposal: Ensure all waste containers are properly sealed and labeled before removal for final disposal by the institution's waste management service.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related laboratory waste.

start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No liquid_waste Liquid Waste is_liquid->liquid_waste Yes solid_waste Solid Waste is_liquid->solid_waste No is_hazardous_liquid Does it contain hazardous chemicals? liquid_waste->is_hazardous_liquid is_biohazardous_solid Is it contaminated with biohazardous material? solid_waste->is_biohazardous_solid hazardous_liquid_container Collect in Hazardous Liquid Waste Container is_hazardous_liquid->hazardous_liquid_container Yes drain_disposal Dispose down drain with copious water (check local regulations) is_hazardous_liquid->drain_disposal No biohazard_bag Dispose in Biohazard Bag is_biohazardous_solid->biohazard_bag Yes regular_trash Dispose in Regular Lab Trash is_biohazardous_solid->regular_trash No

Caption: Decision tree for this compound waste segregation and disposal.

By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound-related materials, fostering a secure research environment and upholding environmental responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nephrin
Reactant of Route 2
Nephrin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。